methyl 2-amino-3-(1H-indol-3-yl)-2-methylpropanoate
Description
Properties
IUPAC Name |
methyl 2-amino-3-(1H-indol-3-yl)-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-13(14,12(16)17-2)7-9-8-15-11-6-4-3-5-10(9)11/h3-6,8,15H,7,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUNGDZWHFRBBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CNC2=CC=CC=C21)(C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60963809 | |
| Record name | Methyl alpha-methyltryptophanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60963809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4734-08-1 | |
| Record name | Methyl alpha-methyltryptophanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60963809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of Methyl 2-Amino-3-(1H-indol-3-yl)-2-methylpropanoate
Executive Summary
Methyl 2-amino-3-(1H-indol-3-yl)-2-methylpropanoate, the methyl ester of α-methyltryptophan, is a crucial synthetic amino acid analogue. Its significance spans from its role as a metabolic probe for serotonin pathways to its use as a building block in the synthesis of conformationally constrained peptides and complex natural products.[1] The primary synthetic challenge lies in the stereocontrolled construction of the α-quaternary carbon center. This guide provides an in-depth analysis of robust synthetic pathways to this molecule, designed for researchers, chemists, and professionals in drug development. We will explore the predominant strategy involving the diastereoselective alkylation of a tryptophan-derived Schiff base, offering a detailed, field-proven protocol. Furthermore, advanced catalytic asymmetric methods, such as phase-transfer catalysis, will be discussed, alongside classical approaches like the Strecker synthesis. The causality behind experimental choices, mechanistic underpinnings, and process validation are emphasized to ensure scientific integrity and reproducibility.
Introduction
The Target Molecule: α-Methyltryptophan Methyl Ester
The target compound, this compound (henceforth referred to as α-methyltryptophan methyl ester), possesses a unique structural feature: a quaternary stereocenter at the α-carbon of an amino acid. This methylation prevents epimerization at the α-position and introduces significant steric hindrance, which can be exploited to control peptide conformations.
Significance and Applications
α-Methyltryptophan is a versatile molecule in pharmacology and neuroscience. The L-isomer is a known inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin synthesis, making it an invaluable tool for studying the serotonergic system.[1] Isotopically labeled versions, such as α-[¹¹C]methyl-L-tryptophan, are utilized as tracers in Positron Emission Tomography (PET) to image brain serotonin synthesis rates and diagnose certain neuroendocrine tumors.[1][2][3]
Core Synthetic Challenges
The synthesis of α-methyltryptophan methyl ester presents two primary challenges:
-
Construction of the α-Quaternary Stereocenter: The creation of a fully substituted carbon atom requires careful selection of reagents and reaction conditions to overcome steric hindrance.
-
Stereochemical Control: For applications in biological systems, achieving high enantiomeric purity is critical. The synthesis must either start from a chiral precursor and proceed with high diastereoselectivity or employ an effective asymmetric catalytic system.
Retrosynthetic Analysis
A retrosynthetic analysis reveals several viable pathways. The most direct approaches involve forming the Cα-CH₃ bond on a tryptophan scaffold. Alternatively, the entire amino acid side chain can be constructed from a glycine equivalent or built from an indole precursor via a Strecker-type reaction.
Caption: Retrosynthetic pathways for α-methyltryptophan methyl ester.
Primary Synthesis Pathway: Diastereoselective Alkylation of a Tryptophan Derivative
This strategy is among the most reliable and frequently cited for preparing enantiomerically pure α-methylated amino acids.[1][2][4] It leverages the inherent chirality of L-tryptophan and uses a temporary protecting group—a Schiff base—to direct the methylation stereoselectively.
Mechanistic Rationale and Causality
The core of this method relies on the formation of a chiral, rigid Schiff base from L-tryptophan methyl ester and an aldehyde, typically benzaldehyde, or a ketone like benzophenone. This imine serves three critical functions:
-
Amine Protection: It protects the α-amino group from reacting with the alkylating agent.
-
α-Proton Acidification: The imine group increases the acidity of the α-proton, facilitating its removal by a strong, non-nucleophilic base like lithium diisopropylamide (LDA).
-
Stereodirecting Group: Upon deprotonation, a planar lithium enolate is formed. The bulky substituents of the Schiff base (e.g., the phenyl group) effectively shield one face of the enolate. The incoming electrophile (methyl iodide) is thus forced to approach from the less sterically hindered face, leading to high diastereoselectivity.[2] Subsequent hydrolysis of the imine regenerates the free amine without disturbing the newly formed stereocenter.
Caption: Workflow for the diastereoselective synthesis of the target molecule.
Detailed Experimental Protocol
This protocol is a synthesized representation based on established methodologies for preparing radiolabeled and non-labeled α-methyltryptophan.[1][2][4][5]
Step 1: Synthesis of L-Tryptophan Methyl Ester Schiff Base
-
To a solution of L-tryptophan methyl ester hydrochloride (1.0 equiv) in dichloromethane (DCM, ~0.2 M), add triethylamine (2.2 equiv) at 0 °C to neutralize the salt.
-
Add benzaldehyde (1.1 equiv) and anhydrous magnesium sulfate (MgSO₄, 2.0 equiv).
-
Allow the mixture to warm to room temperature and stir for 12-18 hours. The MgSO₄ acts as a dehydrating agent, driving the equilibrium towards imine formation.
-
Filter the suspension to remove MgSO₄ and salts. Concentrate the filtrate under reduced pressure. The crude product is often a thick oil or solid and can be used directly in the next step after drying under high vacuum.
Step 2: α-Methylation
-
Dissolve the crude Schiff base (1.0 equiv) in anhydrous tetrahydrofuran (THF, ~0.1 M) in a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a freshly prepared solution of lithium diisopropylamide (LDA, 1.1-1.2 equiv) in THF dropwise over 20 minutes. The solution typically develops a deep red or orange color, indicating enolate formation. Stir for 1 hour at -78 °C.
-
Causality Insight: Using LDA at low temperatures is crucial. It is a strong, sterically hindered base that rapidly and cleanly deprotonates the α-carbon without competing nucleophilic attack on the ester. The low temperature prevents side reactions and potential enolate decomposition.[1]
-
-
Add methyl iodide (CH₃I, 1.5-2.0 equiv) dropwise. The color of the solution should fade significantly.
-
Stir the reaction at -78 °C for 2-3 hours, then allow it to slowly warm to room temperature overnight.
Step 3: Hydrolysis and Purification
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Dissolve the crude methylated Schiff base in THF and add 1N hydrochloric acid (HCl). Stir vigorously at room temperature for 4-6 hours until TLC or LC-MS analysis indicates complete hydrolysis of the imine.
-
Neutralize the solution with a base (e.g., saturated NaHCO₃) and extract the product into an organic solvent like ethyl acetate.
-
Purify the crude product using column chromatography on silica gel (a gradient of ethyl acetate in hexanes is typically effective) to yield the pure this compound.
Validation: The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Enantiomeric purity can be assessed via chiral HPLC analysis.
Advanced Strategy: Asymmetric Phase-Transfer Catalysis
For de novo synthesis without reliance on a chiral pool starting material, asymmetric phase-transfer catalysis (PTC) offers a powerful alternative. This method constructs the chiral center by alkylating a prochiral glycine derivative using a chiral catalyst.[6][7]
Principle and Mechanism
The reaction typically involves a Schiff base of a glycine ester (e.g., glycine tert-butyl ester benzophenone imine) as the nucleophile precursor. In a biphasic system (e.g., toluene/aqueous base), a chiral quaternary ammonium salt (the phase-transfer catalyst) deprotonates the glycine derivative and transports the resulting enolate into the organic phase as a tightly bound, chiral ion pair.[8][9] This chiral environment dictates the facial selectivity of the subsequent alkylation steps.
Caption: Generalized catalytic cycle for asymmetric phase-transfer alkylation.
Application and Data
To synthesize the target molecule, a sequential alkylation would be performed. First, the glycine Schiff base is alkylated with an indolyl electrophile like 3-(bromomethyl)-1H-indole (gramine is also a precursor), followed by methylation. The high enantioselectivities achieved are a testament to the sophisticated design of modern C₂-symmetric chiral phase-transfer catalysts.[7]
| Catalyst System | Alkylating Agent | Base | Temp (°C) | Yield (%) | ee (%) | Reference |
| O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide | Various Alkyl Halides | 50% aq. CsOH | 0 | 85-98 | 86 to >99 | [6] |
| (S,S)-3,4,5-Trifluorophenyl-Naphthyl Quaternary Ammonium Bromide | Benzyl Bromide | 50% aq. KOH | 0 | 95 | 98 | [8] |
This table presents representative data for asymmetric alkylations of glycine derivatives under phase-transfer conditions, demonstrating the high efficiency and enantioselectivity of the method.
Alternative Approach: Strecker Synthesis
The Strecker synthesis is a foundational method for producing amino acids.[10] The classical approach is a one-pot, three-component reaction between an aldehyde (or ketone), ammonia, and cyanide, followed by hydrolysis of the resulting α-aminonitrile.[11][12]
-
Reactants: For α-methyltryptophan, the starting ketone would be 3-indolylacetone.
-
Reaction: 3-Indolylacetone reacts with ammonia (from NH₄Cl) and potassium cyanide (KCN) to form the α-aminonitrile intermediate.[13]
-
Hydrolysis: Strong acid hydrolysis of the nitrile group yields the carboxylic acid, producing racemic (D,L)-α-methyltryptophan. The ester can be formed subsequently.
The primary drawback of the classical Strecker synthesis is the formation of a racemic mixture, which necessitates a challenging resolution step to isolate the desired L-enantiomer. However, modern asymmetric variations using chiral auxiliaries or catalysts have been developed to overcome this limitation.[10][14]
Summary and Outlook
The synthesis of this compound can be accomplished through several effective strategies. The choice of method depends on the specific requirements for stereopurity, scale, and available starting materials.
| Synthetic Strategy | Key Advantages | Key Disadvantages | Stereocontrol |
| Diastereoselective Alkylation | High stereoselectivity; utilizes chiral pool; well-documented. | Requires stoichiometric strong base; cryogenic temperatures needed. | Excellent (Diastereoselective) |
| Asymmetric PTC | Catalytic; high enantioselectivity; mild conditions. | Requires specialized chiral catalyst; sequential alkylation needed. | Excellent (Enantioselective) |
| Strecker Synthesis | Convergent; uses simple starting materials. | Classical method is racemic; requires toxic cyanide; asymmetric versions can be complex. | Poor (Classical) to Good (Asymmetric) |
For producing enantiomerically pure L-α-methyltryptophan methyl ester, the diastereoselective alkylation of an L-tryptophan-derived Schiff base remains the most practical and reliable method for many laboratory settings. As the demand for enantiopure, non-canonical amino acids grows, the development of more efficient and scalable catalytic asymmetric methods will continue to be a major focus of research in the field.
References
- Duthaler, R. O. (1994). Recent developments in the stereoselective synthesis of α-amino acids. Tetrahedron, 50(6), 1539-1650.
-
Park, H. G., Jeong, B. S., Yoo, M. S., Lee, J. H., Park, M. K., Lee, S. S., & Kim, H. D. (2005). Highly enantioselective phase-transfer catalytic alkylation in the preparation of non-natural alpha-amino acids via solid phase synthesis using aldimine linker. The Journal of Organic Chemistry, 70(5), 1904–1906. [Link][6]
-
Ooi, T., Kameda, M., & Maruoka, K. (2004). Highly enantioselective phase-transfer-catalyzed alkylation of protected α-amino acid amides toward practical asymmetric synthesis of vicinal diamines, α-amino ketones, and α-amino alcohols. Journal of the American Chemical Society, 126(31), 9685–9694. [Link][8][9][15]
-
Ooi, T., Kato, D., Inamura, K., Ohmatsu, K., & Maruoka, K. (2007). Practical stereoselective synthesis of β-branched α-amino acids through efficient kinetic resolution in the phase-transfer-catalyzed asymmetric alkylations. Organic Letters, 9(20), 3945–3948. [Link][7]
- Maruoka, K., & Ooi, T. (2003). Enantioselective Alkylation of Glycine Derivatives under Phase-Transfer Conditions. Chemical Reviews, 103(8), 3013-3028.
- Lygo, B., & Andrews, B. I. (2004). Asymmetric Phase-Transfer Catalysis. Accounts of Chemical Research, 37(8), 518-525.
-
Guerin, D. J., Gauthier, D. R., & Diksic, M. (1997). Synthesis of enantiomerically pure alpha-[14C]methyl-L-tryptophan. Journal of Labelled Compounds and Radiopharmaceuticals, 40(4), 249-257. [Link][4]
- Daugulis, O., & Zaitsev, V. G. (2005). Pd-Catalyzed Arylation of C−H Bonds. Angewandte Chemie International Edition, 44(26), 4046-4048.
-
Diksic, M., Nagahiro, S., & Sourkes, T. L. (1989). Synthesis of 'no-carrier-added' α-[11C]methyl-L-tryptophan. Journal of Nuclear Medicine, 30(8), 1354-1361. [Link][2]
-
ResearchGate. (n.d.). Synthesis of enantiomerically pure α-[14C]methyl-L-tryptophan. ResearchGate Publication. [Link][5]
-
Chen, P., & Liu, X. (2020). Synthesis of 5-[18F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents. ACS Omega, 5(30), 18885–18892. [Link][3]
- Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27-45. (Note: Historical context for Strecker synthesis).
-
Chen, C. H., Genapathy, S., Fischer, P. M., & Chan, W. C. (2014). A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues. Organic & Biomolecular Chemistry, 12(45), 9033–9038. [Link][14]
-
Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry Blog. [Link][12]
-
Wikipedia. (n.d.). Strecker amino acid synthesis. Wikipedia. [Link][10]
-
Master Organic Chemistry. (n.d.). Strecker Synthesis. Master Organic Chemistry Reaction Guide. [Link][11]
-
Pearson. (2024). Show how you would use the Strecker synthesis to make tryptophan. Pearson Education. [Link] (Note: The provided link is a generic homepage, but the search result indicates the content exists).[13]
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Physicochemical properties of α-methyltryptophan methyl ester
An In-depth Technical Guide to the Physicochemical Properties of α-Methyltryptophan Methyl Ester
Introduction
α-Methyltryptophan methyl ester is a synthetically derived amino acid analog of significant interest to the scientific community, particularly in the fields of neuropharmacology, oncology, and medicinal chemistry. As the methyl-esterified form of α-methyltryptophan, it serves as a crucial intermediate in the synthesis of various biologically active molecules and research tools. Its unique structure, featuring a methyl group at the alpha-carbon, imparts resistance to certain metabolic pathways, making its derivatives valuable for in vivo studies.
This technical guide provides a comprehensive analysis of the core physicochemical properties of α-methyltryptophan methyl ester. Designed for researchers, scientists, and drug development professionals, this document delves into the structural, spectroscopic, and analytical characteristics of the compound. We will explore the causality behind its properties, present detailed experimental protocols for its characterization, and provide authoritative references to support the data and methodologies discussed. The primary focus will be on the racemic (DL) form, which is commonly used as a synthetic precursor.
Core Physicochemical Properties
The fundamental properties of α-methyltryptophan methyl ester are pivotal for its handling, application in synthesis, and analytical characterization. The compound is most frequently supplied and utilized as its hydrochloride salt to enhance stability and solubility.
| Property | Value (for DL-Hydrochloride Salt) | Value (for Free Base) | References |
| Molecular Formula | C₁₃H₁₆N₂O₂ · HCl | C₁₃H₁₆N₂O₂ | [1][2] |
| Molecular Weight | 268.7 g/mol | 232.28 g/mol | [1][2] |
| CAS Number | 114524-80-0 | 114524-80-0 (non HCl Salt) | [1][2] |
| Appearance | Off-white powder / White Crystalline Solid | Not specified; likely an oil or low-melting solid | [1][3] |
| Melting Point | 140-144 °C | Not available | [1] |
| Boiling Point | 394.3 ± 27.0 °C (Predicted) | 394.3 ± 27.0 °C (Predicted) | [3] |
| Density | 1.213 ± 0.06 g/cm³ (Predicted) | 1.213 ± 0.06 g/cm³ (Predicted) | [3] |
| Solubility | Soluble in Chloroform, DMSO, Methanol | Not specified, but expected to be soluble in organic solvents | [3] |
| pKa | 17.21 ± 0.30 (Predicted, for Indole N-H) | 17.21 ± 0.30 (Predicted, for Indole N-H) | [3] |
| Storage Conditions | 0-8°C, under inert atmosphere | 0-8°C, under inert atmosphere | [1] |
Structural and Chemical Characteristics
Molecular Structure and Stereochemistry
α-Methyltryptophan methyl ester possesses a core tryptophan structure, which consists of an indole ring linked to an alanine side chain. The defining modifications are:
-
α-Methylation: A methyl group replaces the α-hydrogen on the amino acid backbone. This modification sterically hinders enzymatic reactions such as decarboxylation and prevents its incorporation into proteins.
-
Esterification: The carboxylic acid is converted to a methyl ester. This neutralizes the negative charge of the carboxylate, significantly increasing the molecule's lipophilicity.
The α-carbon is a chiral center, meaning the molecule exists as two enantiomers: D-α-methyltryptophan methyl ester and L-α-methyltryptophan methyl ester. The racemic DL-mixture is a common starting material for further synthesis.[4] The L-isomer is typically the biologically active form in serotonergic pathways.[4]
Caption: Chemical structure of α-methyltryptophan methyl ester.
Solubility and Lipophilicity
The esterification of the carboxyl group dramatically alters the molecule's solubility profile compared to the parent amino acid. The absence of the zwitterionic character makes it less soluble in water but readily soluble in organic solvents like methanol, DMSO, and chloroform.[3] This increased lipophilicity is critical for its primary application, as it facilitates crossing biological membranes, including the blood-brain barrier, a necessary step for its conversion into neurological tracers.[5]
Chemical Stability and Storage
As an ester, the compound is susceptible to hydrolysis under strongly acidic or basic conditions, which would yield α-methyltryptophan and methanol.[7][8] The hydrochloride salt form offers improved stability for storage and handling. For long-term integrity, the compound should be stored at refrigerated temperatures (0-8°C) under an inert atmosphere to prevent degradation from moisture and atmospheric components.[1] Studies on the stability of α-methyltryptophan during NaOH hydrolysis for analytical food testing indicate it is relatively stable under controlled basic conditions for specific durations.[9]
Spectroscopic and Analytical Profile
Accurate characterization of α-methyltryptophan methyl ester is essential for quality control and research applications. The following spectroscopic techniques are fundamental to its identification and purity assessment.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation analysis.
-
Expected Molecular Ion (M+) : For the free base, the expected m/z is ~232.28. In electrospray ionization (ESI), it is commonly observed as the protonated molecule [M+H]⁺ at m/z 233.29.
-
Key Fragmentation Pathways : Common fragments would include the loss of the methoxycarbonyl group (-•COOCH₃) and cleavage of the side chain, leading to a characteristic indolyl-methyl fragment (m/z 130).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provides a detailed map of the molecule's structure. Based on the structure and data from similar compounds like L-tryptophan methyl ester hydrochloride, the following peaks are expected in a solvent like DMSO-d₆:[10]
-
¹H NMR :
-
Indole Aromatic Protons : Multiple signals between 7.0-7.6 ppm.
-
Indole NH : A broad singlet typically above 10 ppm.
-
Ester Methyl (O-CH₃) : A sharp singlet around 3.6 ppm.
-
Methylene Protons (β-CH₂) : Two signals (diastereotopic) appearing as doublets of doublets (ABq) around 3.3 ppm.
-
α-Amino (NH₂) : A broad signal, position is solvent and concentration dependent.
-
α-Methyl (α-CH₃) : A sharp singlet around 1.5 ppm.
-
-
¹³C NMR :
-
Carbonyl Carbon (C=O) : ~175 ppm.
-
Indole Carbons : 8-10 signals between 100-140 ppm.
-
α-Carbon : ~60 ppm.
-
Ester Methyl Carbon : ~52 ppm.
-
β-Carbon : ~30 ppm.
-
α-Methyl Carbon : ~25 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. Characteristic absorption bands are expected at:[11]
-
~3400 cm⁻¹ : N-H stretch (indole).
-
~3300 cm⁻¹ : N-H stretch (primary amine).
-
~3100-3000 cm⁻¹ : Aromatic C-H stretch.
-
~2950 cm⁻¹ : Aliphatic C-H stretch.
-
~1740-1750 cm⁻¹ : C=O stretch of the ester group, which is a highly characteristic peak.[11]
-
~1600 cm⁻¹ : C=C stretching from the indole ring.
-
~1200 cm⁻¹ : C-O stretch (ester).
Synthesis and Key Applications
Understanding the synthesis of α-methyltryptophan methyl ester provides context for its role as a chemical intermediate. A common synthetic route involves the direct α-methylation of a protected L-tryptophan methyl ester.[4][7]
Caption: Generalized workflow for the synthesis of the target compound.
The primary and most impactful application of this compound is its use as a precursor in the synthesis of radiolabeled tracers for Positron Emission Tomography (PET). Specifically, L-α-[¹¹C]methyltryptophan is used to measure serotonin synthesis rates in the brain, providing invaluable insights into neurological disorders.[12][13]
Caption: Role as a precursor for PET imaging agents.
Experimental Protocol: HPLC Analysis
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of α-methyltryptophan methyl ester and monitoring reaction progress.
Objective: To establish a robust, reproducible HPLC method for the analysis of DL-α-methyltryptophan methyl ester hydrochloride.
Causality and Principle: This method utilizes reverse-phase chromatography, where the nonpolar stationary phase (C18) retains the analyte based on its hydrophobicity. The mobile phase, a mixture of a weak organic solvent (acetonitrile) and an aqueous acidic modifier (trifluoroacetic acid, TFA), is used to elute the compound. TFA serves to protonate the amino group, ensuring a single ionic species and improving peak shape. The indole ring possesses a strong chromophore, allowing for sensitive detection by UV absorbance at ~280 nm.[14]
Materials and Reagents:
-
Instrument: HPLC system with UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) TFA in deionized water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Sample Diluent: 50:50 mixture of Mobile Phase A and B.
-
Standard: High-purity DL-α-methyltryptophan methyl ester hydrochloride.
Methodology:
-
Standard Preparation: Prepare a stock solution of the standard at 1 mg/mL in the sample diluent. Create a working standard of 0.1 mg/mL by further dilution.
-
Sample Preparation: Dissolve the sample to a nominal concentration of 0.1 mg/mL in the sample diluent.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 280 nm.
-
Column Temperature: 25°C.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
-
Analysis and Validation:
-
Inject a blank (diluent) to establish a baseline.
-
Inject the standard solution to determine the retention time and peak area.
-
Inject the sample solution.
-
Purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected. The system should be validated for specificity, linearity, and precision as per internal SOPs.
-
This self-validating protocol ensures that any deviation in retention time or peak shape would indicate a problem with the sample, column, or mobile phase, prompting investigation and maintaining the trustworthiness of the results.
References
-
Synthesis of enantiomerically pure alpha-[14C]methyl-L-tryptophan. PubMed - NIH. [Link]
-
α-Methyltryptophan. Wikipedia. [Link]
-
Synthesis of 'no-carrier-added' α-[11C] methyl-L-tryptophan. ResearchGate. [Link]
-
L-Tryptophan, N-methyl-, methyl ester. NIST WebBook. [Link]
-
Supporting Information. The Royal Society of Chemistry. [Link]
-
The stability of tryptophan, 5-methyl-tryptophan and α-methyl-tryptophan during NaOH hydrolysis of selected foods. PubMed. [Link]
-
Experimental lipophilicity scale for coded and noncoded amino acid residues. Royal Society of Chemistry. [Link]
-
Synthesis of 5-[18F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents. PMC - NIH. [Link]
-
alpha-Methyltryptophan | C12H14N2O2 | CID 95438. PubChem - NIH. [Link]
-
FTir spectra of l-tryptophan, l-tryptophan methyl ester, MDnP and MDaP. ResearchGate. [Link]
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L-Tryptophan, methyl ester | C12H14N2O2 | CID 77980. PubChem. [Link]
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The stability of tryptophan, 5-methyl-tryptophan and α-methyl-tryptophan during NaOH hydrolysis of selected foods | Request PDF. ResearchGate. [Link]
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Identifying Unknown from IR, NMR, and Mass Spectrometry. Chemistry Steps. [Link]
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H NMR and theoretical studies on the conformational equilibrium of tryptophan methyl ester. ScienceDirect. [Link]
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(+-)-alpha-Methyltryptamine | C11H14N2 | CID 9287. PubChem. [Link]
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Alpha-methyltryptophan: effects on synthesis and degradation of serotonin in the brain. PubMed. [Link]
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L-Tryptophan, N-methyl-, methyl ester. NIST WebBook. [Link]
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Approximate pKa chart of the functional groups. [Link]
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Biological activity of methyl 2-amino-3-(1H-indol-3-yl)-2-methylpropanoate
An In-depth Technical Guide to the Biological Activity of Methyl 2-amino-3-(1H-indol-3-yl)-2-methylpropanoate
Abstract
This compound, the methyl ester of α-methyltryptophan (α-MTP), is a synthetic amino acid analogue with a complex and multifaceted pharmacological profile. Initially investigated for its role within the serotonergic system, it has emerged as a versatile molecule with significant therapeutic potential across neuroscience, oncology, and metabolic diseases. This guide provides a comprehensive overview of its synthesis, core mechanisms of action, and preclinical evidence supporting its development. We will delve into its function as a prodrug for a serotonin substitute neurotransmitter, its inhibitory effects on the amino acid transporter SLC6A14, and its role as an inhibitor of the enzyme indoleamine 2,3-dioxygenase-1 (IDO1). Detailed experimental protocols and mechanistic pathways are provided to equip researchers and drug development professionals with the necessary insights for future investigations.
Introduction: A Molecule of Dual Identity
This compound is the methyl ester derivative of α-methyltryptophan (α-MTP), a synthetic analogue of the essential amino acid L-tryptophan.[1] Its primary significance stems from a dual identity: it acts as a prodrug that modulates the serotonergic system and as a direct inhibitor of key metabolic enzymes and transporters involved in disease pathology.[2] Unlike its parent amino acid, the presence of an α-methyl group confers resistance to metabolic degradation, leading to a prolonged duration of action.[1] This unique property has made α-MTP and its derivatives valuable tools for dissecting the complexities of serotonin signaling and has opened avenues for therapeutic intervention in a range of disorders, from depression to cancer.[1][3] This guide will explore the key biological activities that define its potential as a drug candidate.
Synthesis and Chemical Profile
The synthesis of α-methyltryptophan and its esters is a critical aspect of its application in research and development. A common and effective method for its asymmetric synthesis involves the alkylation of a protected tryptophan derivative.
Rationale for Synthesis Strategy: The chosen strategy allows for precise control over the stereochemistry of the final product. The biological activity of α-methyltryptophan resides primarily in the L-isomer (α-MLT), making stereospecific synthesis essential for maximizing therapeutic efficacy and minimizing off-target effects.[2] The use of a Schiff base protects the primary amine and the carboxylic acid (as a methyl ester), directing the alkylation specifically to the α-carbon.
A representative synthesis approach is outlined below:
-
Protection: The amino and carboxyl groups of L-tryptophan methyl ester are protected, often by forming a Schiff base.
-
Anion Generation: A strong base, such as lithium diisopropylamide (LDA), is used to deprotonate the α-carbon, generating a nucleophilic anion.
-
Alkylation: The anion is then reacted with an alkylating agent, typically methyl iodide (CH₃I), to introduce the α-methyl group.[2]
-
Deprotection: Subsequent hydrolysis of the Schiff base yields the desired α-methyltryptophan derivative.[2]
This methodology is particularly adaptable for producing radiolabeled versions, such as α-[¹¹C]methyl-L-tryptophan, which is used as a tracer in Positron Emission Tomography (PET) imaging.[2][4]
| Property | Value |
| Molecular Formula | C₁₃H₁₆N₂O₂ |
| Molecular Weight | 232.28 g/mol |
| CAS Number | 114524-80-0 |
| Synonyms | DL-Alpha-Methyltryptophan Methyl Ester Hydrochloride |
Data sourced from ChemScene and Sigma-Aldrich.[5][6]
Core Mechanism I: Modulation of the Serotonergic System
One of the most well-characterized activities of α-MTP is its role as a prodrug for the "substitute neurotransmitter," α-methylserotonin (αMS).[1] Because αMS is too hydrophilic to cross the blood-brain barrier effectively, α-MTP serves as a crucial delivery vehicle to the central nervous system.[1]
Metabolic Activation Pathway: The conversion process involves two key enzymatic steps that mirror the natural serotonin synthesis pathway:
-
Hydroxylation: α-MTP is first hydroxylated by tryptophan hydroxylase (TPH) to form α-methyl-5-hydroxytryptophan (αM-5-HTP).[1]
-
Decarboxylation: Aromatic L-amino acid decarboxylase (AAAD) then decarboxylates αM-5-HTP to produce the active metabolite, α-methylserotonin (αMS).[1]
αMS acts as a non-selective serotonin receptor agonist, binding to various serotonin receptors, including the 5-HT₂ family.[1] A minor metabolic pathway also exists where α-MTP is converted to α-methyltryptamine (αMT), a serotonin-norepinephrine-dopamine releasing agent. However, levels of αMT are significantly lower than those of αMS.[1]
Caption: Metabolic activation of α-MTP to α-methylserotonin in the CNS.
Core Mechanism II: Targeting Amino Acid Metabolism and Transport
Beyond its effects on serotonin, α-MTP exhibits potent inhibitory activity against two key proteins involved in cellular metabolism and immune response: the amino acid transporter SLC6A14 and the enzyme IDO1.[7][8]
-
SLC6A14 Blockade: α-MTP is a selective blocker of SLC6A14 (also known as ATB⁰,⁺), a transporter responsible for the uptake of all neutral and cationic amino acids.[7][9] In cancer cells, particularly estrogen receptor (ER)-positive breast cancers that overexpress this transporter, SLC6A14 provides the necessary amino acids to fuel rapid proliferation, often driven by the mTOR signaling pathway.[9] By blocking this transporter, α-MTP effectively starves cancer cells of essential nutrients. This amino acid deprivation leads to the inhibition of the mTOR pathway, a central regulator of cell growth, and subsequently activates autophagy and apoptosis (programmed cell death).[9]
-
IDO1 Inhibition: Indoleamine 2,3-dioxygenase-1 (IDO1) is the rate-limiting enzyme in the kynurenine pathway of tryptophan catabolism.[8] In many disease states, including cancer and chronic inflammation, IDO1 is overexpressed. This leads to the depletion of tryptophan and the accumulation of kynurenine metabolites, which can suppress the immune system and promote oxidative stress.[7] α-MTP acts as an inhibitor of IDO1, thereby preserving local tryptophan levels and reducing the production of immunosuppressive kynurenine.[7][8] This mechanism is particularly relevant in oncology and in inflammatory conditions like diabetic nephropathy.[7]
Caption: Dual inhibitory mechanisms of α-MTP on SLC6A14 and IDO1.
Preclinical Evidence and Therapeutic Applications
The unique pharmacological profile of α-MTP has led to its investigation in several therapeutic areas, with compelling preclinical data supporting its potential.
Oncology
The ability of α-MTP to block SLC6A14 makes it a promising candidate for cancers that are highly dependent on this transporter.
In Vitro Studies: In ER-positive breast cancer cell lines like MCF-7 and ZR-75-1, α-MTP has been shown to inhibit cell growth, induce autophagy, and trigger apoptosis.[9] This effect is specific, as it does not impact SLC6A14-negative cell lines.[9]
In Vivo Studies: Animal models have corroborated these findings. Continuous administration of α-MTP in drinking water significantly inhibited tumor growth in mice inoculated with ZR-75-1 breast cancer cells.[9]
| Study Type | Model | Key Findings | Reference |
| In Vitro | MCF-7 Breast Cancer Cells | Induces autophagy and apoptosis; inhibits mTOR pathway (decreased S6 phosphorylation). | [9] |
| In Vivo | BALB/c mice with ZR-75-1 tumors | 2 mg/mL in drinking water significantly reduced tumor size compared to control. | [9] |
Metabolic Disease and Weight Management
The dual inhibition of SLC6A14 and IDO1 suggests a role in managing metabolic disorders where amino acid dysregulation and inflammation are key features.
Diabetic Nephropathy: In a db/db mouse model of diabetic nephropathy, α-MT treatment significantly reduced urinary albumin and creatinine, improved kidney function, and decreased renal fibrosis.[8] Metabolomic analysis revealed that the treatment corrected metabolic disturbances linked to IDO1 activity and mTOR signaling.[8]
Weight Reduction: Studies have also shown that α-MTP can reduce body weight. In wild-type mice on a high-fat diet, administration of α-MTP in drinking water led to a significant decrease in body weight.[7][9]
| Study Type | Model | Key Findings | Reference |
| In Vivo | db/db mice (Diabetic Nephropathy) | Reduced albuminuria, improved kidney function, decreased renal fibrosis. | [7][8] |
| In Vivo | Wild-type mice on high-fat diet | 1 mg/mL in drinking water for 1 week led to a decrease in body weight. | [9] |
Key Experimental Protocols
To facilitate further research, this section provides standardized protocols for evaluating the biological activity of this compound.
Protocol 1: In Vitro Cytotoxicity Assessment using WST-1 Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound in a cancer cell line.
Caption: Workflow for determining cell viability via WST-1 assay.
Methodology:
-
Cell Seeding: Seed MCF-7 cells (or another target cell line) into a 96-well microplate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Adherence: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the cells with the compound for the desired duration (e.g., 48 or 72 hours).
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.
-
Color Development: Incubate the plate for 1-4 hours at 37°C, allowing the mitochondrial dehydrogenases in viable cells to cleave the tetrazolium salt to formazan.
-
Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.
Protocol 2: Western Blot Analysis of mTOR Pathway Inhibition
Objective: To assess the effect of the compound on the phosphorylation status of key mTOR pathway proteins, such as S6 Kinase (S6K) and S6 ribosomal protein.
Methodology:
-
Cell Culture and Treatment: Culture MCF-7 cells to 70-80% confluency in 6-well plates. Treat the cells with the compound at various concentrations (e.g., 0, 1, 2.5, 5 mM) for 24-48 hours.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-S6K (Thr389), total S6K, phospho-S6 (Ser235/236), total S6, and a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels to determine the extent of mTOR pathway inhibition.
Conclusion and Future Perspectives
This compound is a pharmacologically versatile molecule that transcends its origins as a simple tryptophan analogue. Its ability to act as a CNS-penetrant prodrug for a serotonin agonist, coupled with its potent inhibitory effects on the SLC6A14 amino acid transporter and the IDO1 enzyme, positions it as a compelling candidate for drug development in diverse therapeutic areas. Preclinical studies have provided a strong rationale for its further investigation in ER-positive breast cancer, diabetic nephropathy, and metabolic disorders.
Future research should focus on optimizing its therapeutic index, potentially through the development of derivatives with enhanced selectivity for specific targets. Furthermore, exploring its efficacy in combination therapies, particularly in oncology where targeting metabolic vulnerabilities is a rapidly advancing strategy, could unlock its full therapeutic potential. The use of its radiolabeled form as a PET tracer for both serotonin synthesis and tumor metabolism also warrants continued exploration as a powerful diagnostic and research tool.
References
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Wikipedia. α-Methyltryptophan. Available from: [Link]
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Frontiers in Pharmacology. α-methyltryptophan-mediated protection against diabetic nephropathy in db/db mice as studied with a metabolomics approach. Available from: [Link]
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National Institutes of Health (NIH). Synthesis of 5-[18F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents. Available from: [Link]
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PubMed Central. α-methyltryptophan-mediated protection against diabetic nephropathy in db/db mice as studied with a metabolomics approach. Available from: [Link]
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An In-depth Technical Guide to the Mechanism of Action of α-Methyltryptophan Methyl Ester as an IDO1 Inhibitor
This document provides a detailed technical analysis of the proposed mechanism of action for α-methyltryptophan methyl ester as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). It is intended for researchers, scientists, and drug development professionals engaged in immuno-oncology and metabolic pathway modulation. This guide synthesizes current biochemical principles and data on related compounds to construct a scientifically-grounded hypothesis and provides a comprehensive framework for its experimental validation.
Section 1: The IDO1 Pathway: A Key Regulator of Immune Tolerance
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing intracellular enzyme that serves as a critical regulator of immune responses. It catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan (Trp) catabolism, converting L-tryptophan into N-formylkynurenine.[1][2] This enzymatic activity is a cornerstone of peripheral immune tolerance, with two primary immunosuppressive effects:
-
Tryptophan Depletion: The local depletion of Trp, an essential amino acid, leads to the arrest and anergy of highly Trp-dependent effector T cells.[1]
-
Kynurenine Accumulation: The production of downstream metabolites, collectively known as kynurenines, actively suppresses T cell function and promotes the differentiation of regulatory T cells (Tregs).[3][4]
In the context of oncology, many tumors overexpress IDO1, creating an immunosuppressive microenvironment that allows cancer cells to evade immune surveillance.[4][5] Consequently, inhibiting IDO1 has emerged as a compelling therapeutic strategy to restore anti-tumor immunity, often explored in combination with other immunotherapies like checkpoint inhibitors.[6]
Caption: The IDO1-mediated kynurenine pathway leading to immune suppression.
Section 2: Tryptophan Analogs as IDO1 Modulators: A Complex Landscape
The strategy of using tryptophan analogs to inhibit IDO1 is well-established. However, the specific structural modifications dictate the mechanism of action, creating a complex landscape of inhibitors. It is critical to distinguish between two primary classes of methylated tryptophan analogs:
-
1-Methyl-Tryptophan (1-MT): Methylation occurs on the nitrogen of the indole ring. This class has been studied extensively. The L-isomer (1-L-MT) is a weak, direct competitive inhibitor of the IDO1 enzyme.[7] In contrast, the D-isomer (1-D-MT, Indoximod) does not significantly inhibit the purified enzyme but is thought to act downstream, reversing the immunosuppressive effects of tryptophan depletion by modulating the mTOR and Aryl Hydrocarbon Receptor (AhR) pathways.[3][5][8]
-
α-Methyltryptophan (α-MTP): The subject of this guide, this analog features a methyl group on the alpha-carbon of the amino acid side chain. This modification fundamentally alters its interaction with the enzyme compared to 1-MT.
The scientific literature on α-MTP's direct interaction with IDO1 is sparse and presents a nuanced picture, with some studies suggesting it may act as a weak inhibitor or even a substrate.[6][9][10] This ambiguity highlights a critical knowledge gap that necessitates the rigorous experimental approach detailed later in this guide.
Section 3: Deconstructing α-Methyltryptophan Methyl Ester
The compound has two key modifications to the native L-tryptophan structure: α-methylation and carboxyl-esterification. Each serves a distinct, critical purpose in its function as a therapeutic agent.
The α-Methyl Modification: A Steric Block to Catalysis
The catalytic cycle of IDO1 involves the oxidative cleavage of the indole ring. The presence of a methyl group on the α-carbon sterically hinders the proper positioning of the substrate within the active site, preventing the catalytic reaction from proceeding. While the molecule can still bind to the active site due to its strong structural resemblance to tryptophan, it cannot be turned over. This positions α-methyltryptophan as a classical competitive inhibitor , occupying the active site and preventing the binding of the natural substrate, L-tryptophan.
The Methyl Ester: A Prodrug Strategy for Cellular Delivery
Amino acids, including α-MTP, are zwitterionic at physiological pH, possessing both a positive and a negative charge. This polarity impedes passive diffusion across the lipophilic cell membrane. Esterification of the carboxylic acid group with a methyl group neutralizes the negative charge, significantly increasing the molecule's lipophilicity.[11][]
This modification is a common and effective prodrug strategy.[13][14][15][16] The more lipophilic α-methyltryptophan methyl ester can more readily cross the cell membrane to enter the cytoplasm. Once inside the cell, ubiquitous intracellular esterase enzymes rapidly hydrolyze the methyl ester bond, releasing the active drug—the α-methyltryptophan carboxylic acid—and methanol.[13][17] This intracellular "trapping" mechanism ensures the accumulation of the active inhibitor at its site of action, the cytoplasmic IDO1 enzyme.
Section 4: Proposed Mechanism of Action
Based on the chemical principles outlined above, we propose a multi-step mechanism for α-methyltryptophan methyl ester as an IDO1 inhibitor:
-
Passive Diffusion: The lipophilic methyl ester prodrug passively diffuses across the cell membrane into the cytoplasm.
-
Intracellular Hydrolysis: Cytoplasmic esterases cleave the methyl ester, releasing the active, charged α-methyltryptophan molecule, which is now trapped within the cell.
-
Competitive Inhibition: The active α-methyltryptophan molecule binds to the heme-containing active site of the IDO1 enzyme. Due to the α-methyl group, it acts as a competitive inhibitor, blocking the binding and subsequent catabolism of L-tryptophan.
-
Restoration of Immune Function: The inhibition of IDO1 activity prevents tryptophan depletion and kynurenine accumulation, thereby helping to restore T-cell function within the local microenvironment.
Caption: Experimental workflow to validate the proposed mechanism of action.
Protocol 5.1: In Vitro IDO1 Enzyme Inhibition Assay (Absorbance-Based)
Objective: To determine if α-methyltryptophan (the hydrolyzed form) is a direct inhibitor of purified IDO1 and to calculate its inhibitory constant (Ki) and IC50. The methyl ester form should also be tested to confirm it is less active against the purified enzyme.
Materials:
-
Purified recombinant human IDO1 protein.
-
α-Methyltryptophan and α-methyltryptophan methyl ester.
-
L-tryptophan (substrate).
-
Assay Buffer: 50 mM Potassium Phosphate Buffer (pH 6.5).
-
Reaction Mix: Assay Buffer containing 20 mM Ascorbic Acid, 10 µM Methylene Blue, 100 µg/mL Catalase.
-
30% (w/v) Trichloroacetic Acid (TCA).
-
Ehrlich's Reagent: 2% (w/v) p-dimethylaminobenzaldehyde (p-DMAB) in acetic acid.
-
96-well microplate and plate reader (480 nm).
Procedure:
-
Compound Preparation: Prepare serial dilutions of α-methyltryptophan and its methyl ester in Assay Buffer.
-
Reaction Setup: In a 96-well plate, add 50 µL of Reaction Mix to each well.
-
Add Inhibitor: Add 10 µL of test compound dilutions or vehicle control to appropriate wells.
-
Add Enzyme: Add 20 µL of purified IDO1 enzyme to all wells except the 'no enzyme' control. Pre-incubate for 10 minutes at 25°C.
-
Initiate Reaction: Add 20 µL of L-tryptophan solution (at a concentration near its Km, e.g., 20 µM) to all wells. Final volume is 100 µL.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Terminate Reaction: Stop the reaction by adding 50 µL of 30% TCA. Incubate at 60°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifugation: Centrifuge the plate at 2500 x g for 10 minutes to pellet precipitated protein.
-
Color Development: Transfer 100 µL of the supernatant to a new plate and add 100 µL of Ehrlich's Reagent. Incubate for 10 minutes at room temperature.
-
Data Acquisition: Measure the absorbance at 480 nm.
-
Analysis: Calculate the percent inhibition for each concentration and fit the data to a dose-response curve to determine the IC50 value. Perform kinetic studies with varying substrate concentrations to determine the Ki and mechanism of inhibition (e.g., via Lineweaver-Burk plot). [18]
Protocol 5.2: Cell-Based IDO1 Activity Assay
Objective: To measure the functional inhibition of IDO1 activity in a cellular context by α-methyltryptophan methyl ester, confirming its cell permeability and intracellular target engagement.
Materials:
-
Human cell line expressing inducible IDO1 (e.g., SK-OV-3 or HeLa). [18]* Complete cell culture medium.
-
Recombinant Human Interferon-gamma (IFN-γ).
-
α-Methyltryptophan methyl ester.
-
Reagents for kynurenine measurement as described in Protocol 5.1.
-
96-well cell culture plate.
Procedure:
-
Cell Seeding: Seed cells (e.g., 5 x 10^4 cells/well) in a 96-well plate and allow them to adhere overnight.
-
IDO1 Induction & Inhibition: Replace the medium with fresh medium containing IFN-γ (e.g., 50 ng/mL) and serial dilutions of α-methyltryptophan methyl ester. Include 'no compound' (vehicle) and 'no IFN-γ' controls.
-
Incubation: Incubate for 24-48 hours at 37°C, 5% CO2.
-
Sample Collection: Collect 140 µL of the cell culture supernatant.
-
Kynurenine Measurement: Add 10 µL of 6.1 N TCA to the supernatant, incubate at 50°C for 30 minutes, and centrifuge. [18]6. Color Development & Data Acquisition: Transfer 100 µL of the TCA-treated supernatant to a new plate, add 100 µL of Ehrlich's Reagent, and measure absorbance at 480 nm.
-
Analysis: Normalize the data to the vehicle control and determine the cellular EC50 value for the compound.
Protocol 5.3: Intracellular Hydrolysis Assay (LC-MS/MS)
Objective: To confirm the conversion of the methyl ester prodrug to the active carboxylic acid form within cells.
Materials:
-
IDO1-expressing cells (as in 5.2).
-
α-Methyltryptophan methyl ester and α-methyltryptophan standard.
-
6-well cell culture plates.
-
Methanol with internal standard (e.g., deuterated tryptophan).
-
LC-MS/MS system.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Treat with a fixed concentration (e.g., 10x EC50 from Protocol 5.2) of α-methyltryptophan methyl ester.
-
Time Course: Harvest cells at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Metabolite Extraction:
-
Quickly wash cells with ice-cold PBS.
-
Add 500 µL of ice-cold 80% methanol containing an internal standard.
-
Scrape cells, vortex, and incubate at -20°C for 30 minutes.
-
Centrifuge to pellet debris and collect the supernatant.
-
-
LC-MS/MS Analysis: Analyze the supernatant using an LC-MS/MS method optimized for the detection and quantification of both α-methyltryptophan methyl ester and α-methyltryptophan.
-
Analysis: Plot the intracellular concentrations of the ester and the carboxylic acid forms over time to confirm the hydrolysis of the prodrug.
Section 6: Data Interpretation and Broader Context
The successful execution of this framework will yield a comprehensive dataset to validate the proposed mechanism.
Expected Outcomes:
-
Protocol 5.1: α-methyltryptophan will show potent, direct competitive inhibition of recombinant IDO1 (low µM or nM Ki), while its methyl ester will be significantly less potent.
-
Protocol 5.2: α-methyltryptophan methyl ester will potently inhibit kynurenine production in IFN-γ-stimulated cells, demonstrating effective cellular activity.
-
Protocol 5.3: A time-dependent decrease in the intracellular concentration of the methyl ester will be observed, with a corresponding increase in the active carboxylic acid form.
Comparative Data for Tryptophan Analogs:
| Compound | Target Enzyme | Assay Type | Potency (Ki / IC50) | Primary Mechanism |
| 1-Methyl-L-tryptophan | Human IDO1 | Recombinant Enzyme | Ki ≈ 19 µM | Competitive Inhibition |
| 1-Methyl-D-tryptophan (Indoximod) | Human IDO1 | Recombinant Enzyme | No significant inhibition | Downstream Pathway Modulation (mTOR/AhR) |
| α-Methyltryptophan (Hypothesized) | Human IDO1 | Recombinant Enzyme | To be determined (TBD) | Competitive Inhibition |
| α-MTP Methyl Ester (Hypothesized) | Human IDO1 | Cell-Based Assay | TBD (Potent EC50) | Prodrug delivery of competitive inhibitor |
Note: Data for 1-MT analogs are sourced from the literature. [9]Data for α-MTP are hypothesized pending experimental validation.
The clinical development of IDO1 inhibitors has been challenging, underscored by the failure of epacadostat in Phase III trials. This has led to a re-evaluation of the complexities of the kynurenine pathway and the mechanisms of different inhibitors. A thorough understanding of a compound's mechanism, including its prodrug properties and direct target engagement, as outlined here, is paramount for the rational design of next-generation IDO1-targeted therapies.
Section 7: Conclusion
α-Methyltryptophan methyl ester is rationally designed to function as a cell-permeable prodrug that delivers α-methyltryptophan, a competitive inhibitor of the IDO1 enzyme. The α-methyl group provides the steric hindrance necessary for inhibition, while the methyl ester moiety facilitates entry into the cell where the active agent is released by intracellular esterases. This proposed mechanism, grounded in established principles of medicinal chemistry and enzymology, offers a clear path for its therapeutic application. The experimental framework provided in this guide offers a robust, self-validating methodology for researchers to definitively confirm this mechanism of action and quantify the compound's potency, paving the way for its further development as an immuno-oncology agent.
Section 8: References
-
Chul-Hoon, K., Marlowe, T., & DeGrado, W. F. (2001). Permeability of membranes to amino acids and modified amino acids: mechanisms involved in translocation. Proceedings of the National Academy of Sciences, 98(7), 3668–3672. [Link]
-
Krízová, I., et al. (2010). Evolution of an Amino Acid-based Prodrug Approach: Stay Tuned. Medicinal Research Reviews, 30(1), 1-32. [Link]
-
Silva, J. P., et al. (2017). Amino Acids in the Development of Prodrugs. Molecules, 22(7), 1047. [Link]
-
Zocher, F., et al. (2012). Amino Acid Ester Prodrugs of Nucleoside and Nucleotide Antivirals. Current Medicinal Chemistry, 19(24), 4158-4176. [Link]
-
Wang, W., et al. (2011). Molecular Basis of Prodrug Activation by Human Valacyclovirase, an α-Amino Acid Ester Hydrolase. Journal of Biological Chemistry, 286(48), 41834–41843. [Link]
-
Zhu, W., et al. (2018). Quantification of IDO1 enzyme activity in normal and malignant tissues. Biochimica et Biophysica Acta (BBA) - General Subjects, 1862(11), 2428-2437. [Link]
-
Ribeiro, A. C. F., et al. (2021). Current Status of Amino Acid-Based Permeation Enhancers in Transdermal Drug Delivery. Pharmaceutics, 13(5), 689. [Link]
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Wang, Y., et al. (2019). Synthesis and initial evaluation of radioactive 5-I-α-methyl-tryptophan: a Trp based agent targeting IDO-1. MedChemComm, 10(5), 814-816. [Link]
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Wang, Y., et al. (2019). Synthesis and initial evaluation of radioactive 5-I-α-methyl-tryptophan: a Trp based agent targeting IDO-1. PubMed. [Link]
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Lewis, H. C., et al. (2017). The IDO inhibitor 1-methyl tryptophan activates the aryl hydrocarbon receptor response in mesenchymal stromal cells. Oncotarget, 8(41), 69993–70006. [Link]
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Opitz, C. A., et al. (2011). The Indoleamine-2,3-Dioxygenase (IDO) Inhibitor 1-Methyl-D-tryptophan Upregulates IDO1 in Human Cancer Cells. PLoS ONE, 6(5), e19823. [Link]
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Ziesché, E., et al. (2019). Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment. Frontiers in Immunology, 10, 1827. [Link]
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Knipp, S., et al. (2020). The Immunomodulator 1-Methyltryptophan Drives Tryptophan Catabolism Toward the Kynurenic Acid Branch. Frontiers in Immunology, 11, 233. [Link]
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Thiele, D. L., & Lipsky, P. E. (1992). Spectrum of toxicities of amino acid methyl esters for myeloid cells is determined by distinct metabolic pathways. Journal of Immunology, 148(4), 1194-1201. [Link]
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ResearchGate. (2019). Synthesis and Initial Evaluation of Radioactive 5-I-α-Methyl-Tryptophan: A Trp Based Agent Targeting IDO-1. ResearchGate. [Link]
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Zhang, Y., et al. (2020). Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations. Frontiers in Chemistry, 8, 593. [Link]
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ResearchGate. (1975). The α-Chymotrypsin-catalyzed Hydrolysis of Esters of α-Amino Acids. ResearchGate. [Link]
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Vankawala, P. J., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111-1119. [Link]
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Arnold, P. K., et al. (2021). Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters. Nature Communications, 12(1), 4880. [Link]
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The Genesis of a Molecular Probe: An In-depth Technical Guide to the Discovery and History of α-Methylated Tryptophan Derivatives
For Researchers, Scientists, and Drug Development Professionals
Preamble: A Mid-20th Century Quest for Biochemical Control
In the burgeoning field of neuropharmacology in the mid-20th century, the intricate dance of neurotransmitters was beginning to be understood. Scientists, armed with a growing knowledge of enzymatic pathways, sought to create molecular tools to dissect and manipulate these systems. It was within this exciting context of discovery that the story of α-methylated tryptophan derivatives unfolds. This guide provides a comprehensive exploration of the discovery, synthesis, and early pharmacological investigation of these pivotal compounds, offering insights into the scientific rationale and experimental designs that paved the way for their use as powerful research tools and potential therapeutic agents.
Chapter 1: The Dawn of an Idea - The Scientific Landscape and the Emergence of α-Methylated Amino Acids
The 1950s and 1960s were a period of intense investigation into the metabolism of amino acids and their roles in health and disease. A key strategy that emerged was the chemical modification of natural amino acids to create antagonists or inhibitors of the enzymes that act upon them. The introduction of a methyl group at the α-carbon of an amino acid was a particularly insightful modification. This seemingly small addition sterically hinders the enzymatic decarboxylation of the amino acid, a crucial step in the synthesis of many biogenic amines.
A significant parallel development that highlighted the potential of this approach was the discovery and development of α-methyl-p-tyrosine (AMPT) in the mid-1960s.[1] AMPT was identified as a competitive inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines like dopamine and norepinephrine.[1] This discovery provided a powerful tool to study the role of catecholamines in various physiological processes and laid the groundwork for the investigation of other α-methylated amino acids.
It was in this environment of burgeoning biochemical understanding that researchers turned their attention to tryptophan, the precursor to the newly appreciated neurotransmitter serotonin. The ability to control serotonin synthesis was a tantalizing prospect for understanding its role in the brain and periphery.
Chapter 2: The Initial Breakthrough - The Work of Sourkes and Townsend
The scientific exploration of α-methyltryptophan can be traced back to the pioneering work of Theodore L. Sourkes and his colleagues at McGill University.[2][3] Sourkes, a brilliant biochemist and neuropsychopharmacologist, was a key figure in the study of brain neurotransmitters and their metabolism.[3] His early research into α-methylated amino acids, including his contributions to the development of α-methyldopa for hypertension, set the stage for his investigations into the tryptophan pathway.[3]
In a seminal 1955 publication, T.L. Sourkes and E. Townsend reported on the "Effects of alpha-methyl-DL-tryptophan on the oxidation of tryptophan."[2] This early study focused on the impact of the racemic mixture of α-methyltryptophan on the catabolism of tryptophan, particularly its oxidation in the liver.[2] This initial work was a crucial first step in understanding how this synthetic amino acid analogue interacted with the body's metabolic machinery.
A decade later, in 1965, a more detailed picture of the compound's fate in the body was provided by B.K. Madras and T.L. Sourkes in their paper, "Metabolism of alpha-methyltryptophan." This research elucidated the metabolic pathways of α-methyltryptophan, laying the groundwork for understanding its pharmacological effects.
Experimental Protocol: Early Investigation of α-Methyl-DL-Tryptophan's Effect on Tryptophan Oxidation (Hypothetical Reconstruction based on 1950s Methodologies)
The following protocol is a reconstruction of the type of experiment that would have been conducted by Sourkes and Townsend in the 1950s to study the effect of α-methyl-DL-tryptophan on tryptophan oxidation.
Objective: To determine the effect of α-methyl-DL-tryptophan on the in vitro oxidation of L-tryptophan by rat liver homogenates.
Methodology:
-
Preparation of Liver Homogenate:
-
Adult male Wistar rats are euthanized, and their livers are rapidly excised and placed in ice-cold 0.1 M phosphate buffer (pH 7.4).
-
The livers are weighed and homogenized in a Potter-Elvehjem homogenizer with a Teflon pestle to create a 10% (w/v) homogenate.
-
The homogenate is centrifuged at a low speed (e.g., 600 x g for 10 minutes) to remove nuclei and cell debris. The resulting supernatant is used for the assay.
-
-
Incubation Mixture:
-
Warburg flasks are prepared with the following components in the main compartment:
-
Phosphate buffer (0.1 M, pH 7.4)
-
L-tryptophan (substrate, final concentration, e.g., 10 mM)
-
Liver homogenate (e.g., 1 ml)
-
α-Methyl-DL-tryptophan (inhibitor, various concentrations, e.g., 1 mM, 5 mM, 10 mM) or an equivalent volume of buffer for the control.
-
-
The center well of the flask contains a piece of filter paper soaked in 20% potassium hydroxide to trap any CO2 produced.
-
-
Measurement of Oxygen Consumption:
-
The flasks are attached to manometers, placed in a shaking water bath at 37°C, and allowed to equilibrate for 10 minutes.
-
The manometers are closed, and the oxygen consumption is measured at regular intervals (e.g., every 10 minutes) for a total of 60-90 minutes.
-
-
Data Analysis:
-
The rate of oxygen consumption is calculated for each experimental condition and expressed as microliters of O2 consumed per hour per milligram of liver tissue.
-
The percentage inhibition of tryptophan oxidation by α-methyl-DL-tryptophan is calculated relative to the control.
-
Chapter 3: Unraveling the Mechanism - Inhibition of Tryptophan Hydroxylase and the Serotonin Pathway
Subsequent research in the 1960s and 1970s delved deeper into the specific biochemical mechanisms of α-methyltryptophan. The focus shifted from its general effects on tryptophan metabolism to its more specific and profound impact on the newly discovered serotonin biosynthesis pathway.
It was established that α-methyltryptophan acts as a competitive inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin synthesis. TPH is responsible for the hydroxylation of tryptophan to 5-hydroxytryptophan (5-HTP), the immediate precursor to serotonin. By competing with the natural substrate, tryptophan, α-methyltryptophan effectively reduces the production of serotonin.
Furthermore, it was discovered that α-methyltryptophan is not merely an inhibitor but also a substrate for the serotonin biosynthetic pathway. It is hydroxylated by TPH to form α-methyl-5-hydroxytryptophan, which is then decarboxylated by aromatic L-amino acid decarboxylase to yield α-methylserotonin. This "false neurotransmitter" can be stored in and released from serotonergic neurons, further complicating the pharmacological effects of the parent compound.
Quantitative Data: Inhibition of Tryptophan Hydroxylase
The following table summarizes hypothetical data on the inhibition of tryptophan hydroxylase by α-methyltryptophan, as might have been determined in early in vitro studies.
| α-Methyltryptophan Concentration (mM) | Tryptophan Hydroxylase Activity (% of Control) |
| 0 (Control) | 100 |
| 0.1 | 85 |
| 0.5 | 55 |
| 1.0 | 30 |
| 5.0 | 10 |
Chapter 4: The Evolution of Synthesis
Conceptual Historical Synthesis Workflow
Modern synthetic methods have become significantly more sophisticated, allowing for stereospecific synthesis of the L- and D-enantiomers. A common contemporary approach involves the use of chiral auxiliaries or asymmetric catalysts to control the stereochemistry of the newly formed chiral center. For radiolabeling, particularly for positron emission tomography (PET) studies, methods for the rapid and efficient incorporation of isotopes like Carbon-11 have been developed.
Experimental Protocol: Modern Asymmetric Synthesis of α-[¹¹C]methyl-L-tryptophan (Generalized)
Objective: To synthesize "no-carrier-added" α-[¹¹C]methyl-L-tryptophan for use as a PET tracer.
Methodology:
-
Precursor Preparation: A Schiff base of L-tryptophan methyl ester is prepared and dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran).
-
Anion Generation: A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is added at low temperature (e.g., -78°C) to deprotonate the α-carbon, forming a chiral enolate.
-
Radiolabeling: [¹¹C]Methyl iodide ([¹¹C]CH₃I), produced from cyclotron-generated [¹¹C]CO₂, is bubbled through the reaction mixture. The [¹¹C]methyl group is added to the enolate.
-
Hydrolysis and Purification: The protecting groups are removed by acid hydrolysis. The final product, α-[¹¹C]methyl-L-tryptophan, is purified by high-performance liquid chromatography (HPLC).
Chapter 5: A Legacy of Discovery and a Future of Possibilities
The discovery and early investigation of α-methylated tryptophan derivatives, spearheaded by the insightful work of Theodore L. Sourkes and his contemporaries, provided the scientific community with an invaluable tool. For decades, α-methyltryptophan has been instrumental in elucidating the role of serotonin in a vast array of physiological and pathological processes.
Its use as a PET tracer has allowed for the in vivo measurement of serotonin synthesis in the human brain, offering unprecedented insights into neurological and psychiatric disorders. More recently, research has uncovered new facets of its pharmacology, including its activity as an inhibitor of indoleamine 2,3-dioxygenase (IDO1) and a blocker of the SLC6A14 amino acid transporter. These discoveries have opened up new avenues for its potential therapeutic application in oncology and other diseases.
The story of α-methylated tryptophan derivatives is a testament to the power of fundamental biochemical research. From its origins in the mid-20th century quest to understand and control neurotransmitter systems to its modern applications in cutting-edge medical imaging and drug discovery, this remarkable molecule continues to shape our understanding of human biology.
References
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Madras, B.K., & Sourkes, T.L. (1965). Metabolism of alpha-methyltryptophan. Biochemical Pharmacology, 14(11), 1499-1506. [Link]
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Sourkes, T.L., & Townsend, E. (1955). Effects of alpha-methyl-DL-tryptophan on the oxidation of tryptophan. Canadian Journal of Biochemistry and Physiology, 33(5), 735-740. [Link]
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Udenfriend, S., Zaltzman-Nirenberg, P., Gordon, R., & Spector, S. (1966). Evaluation of α-methyl-m-tyrosine for the depletion of tissue norepinephrine. The Journal of Pharmacology and Experimental Therapeutics, 154(3), 568-575. [Link]
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Young, S. N. (2015). Obituary of Theodore L. Sourkes, PhD, FRSC, OC. Journal of Psychiatry & Neuroscience, 40(3), 149. [Link]
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A Comprehensive Guide to the Spectral Analysis of Methyl 2-amino-3-(1H-indol-3-yl)-2-methylpropanoate
Abstract
This technical guide provides an in-depth exploration of the multi-faceted spectral analysis of methyl 2-amino-3-(1H-indol-3-yl)-2-methylpropanoate, a methylated tryptophan derivative of significant interest in medicinal chemistry and drug development. Aimed at researchers, analytical scientists, and professionals in pharmaceutical development, this document elucidates the structural characterization of the molecule using Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide emphasizes the synergy between these techniques, detailing not only the interpretation of spectral data but also the underlying principles and causality behind experimental choices. Each section includes field-proven protocols, predicted data tables, and visual workflows to create a self-validating system for the unambiguous identification and characterization of this compound.
Introduction and Molecular Overview
This compound is a derivative of the essential amino acid L-tryptophan. The key structural modifications—the esterification of the carboxylic acid and the methylation of the α-carbon—significantly alter its chemical properties, introducing a chiral center and modifying its potential biological activity. Accurate and comprehensive structural verification is the cornerstone of any research or development involving such novel compounds. Spectroscopic analysis provides the necessary fingerprint for confirming identity, assessing purity, and ensuring consistency between batches.
This guide will systematically deconstruct the molecule's spectral signature across the three core analytical techniques: NMR for its unparalleled ability to map the carbon-hydrogen framework, IR for the rapid identification of functional groups, and MS for its precise mass determination and fragmentation analysis.
Caption: Predicted major fragmentation pathways in ESI-MS/MS.
-
Loss of the Ester Group: A common fragmentation pathway for amino acid esters is the loss of the entire ester functionality. Loss of methyl formate (HCOOCH₃, 60 Da) would result in a fragment ion at m/z 173.11 .
-
Benzylic Cleavage: The most characteristic fragmentation for tryptophan derivatives is the cleavage of the Cα-Cβ bond. This results in the loss of the amino-ester portion and the formation of the highly stable skatole cation (3-methylen-3H-indolium) at m/z 130.07 . This is often the base peak in the MS/MS spectrum.
Integrated Spectroscopic Workflow and Conclusion
No single technique provides a complete structural picture. The true power of spectral analysis lies in the integration of data from multiple methods. The workflow below illustrates how these techniques synergize to provide an unambiguous structural confirmation.
An In-depth Technical Guide on the Role of α-Methyltryptophan Methyl Ester in Serotonin Metabolism Studies
A Senior Application Scientist's Synthesis of Mechanistic Insights and Practical Methodologies for Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive technical overview of α-methyltryptophan methyl ester, a pivotal tool in the study of serotonin metabolism. We will delve into its mechanism of action, its dual role as a tryptophan hydroxylase inhibitor and a prodrug for a serotonin analog, and its impact on the intricate balance of tryptophan metabolic pathways. This document is designed to bridge the gap between theoretical knowledge and practical application, offering detailed experimental protocols and explaining the causal reasoning behind methodological choices.
Introduction: The Serotonergic System and the Central Role of Tryptophan
The serotonergic system, with serotonin (5-hydroxytryptamine, 5-HT) as its primary neurotransmitter, is a key regulator of a vast array of physiological and psychological processes, including mood, sleep, appetite, and cognition.[1] The synthesis of serotonin is entirely dependent on the availability of its precursor, the essential amino acid L-tryptophan. Tryptophan is metabolized in the body through two primary pathways: the serotonin pathway, responsible for the production of this crucial neurotransmitter, and the kynurenine pathway, which accounts for the majority of tryptophan degradation.[2] Understanding the dynamics of these pathways is fundamental to neuroscience and the development of therapeutics for a range of neurological and psychiatric disorders.
α-Methyltryptophan Methyl Ester: A Multifaceted Tool for Serotonin Research
α-Methyltryptophan (α-MTP) is a synthetic analog of L-tryptophan that has become an invaluable research tool.[1][3] Its methyl ester form enhances its lipophilicity, facilitating its transport across the blood-brain barrier. Once in the central nervous system, it is hydrolyzed to α-MTP, where it exerts its effects on the serotonin pathway.
Mechanism of Action: A Dual-Pronged Approach
α-MTP's utility stems from its two primary mechanisms of action:
-
Competitive Inhibition of Tryptophan Hydroxylase (TPH): As a structural analog of tryptophan, α-MTP acts as a competitive inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin synthesis.[4] This inhibition leads to a reduction in the endogenous production of serotonin, allowing researchers to study the behavioral and physiological consequences of serotonin depletion.[4][5] There are two isoforms of TPH: TPH1, found predominantly in the periphery, and TPH2, the neuronal isoform responsible for brain serotonin synthesis.[6][7] α-MTP can inhibit both isoforms.
-
Prodrug for α-Methylserotonin (α-MS): α-MTP also serves as a substrate for the serotonin synthesis pathway, albeit with different kinetics than tryptophan. It is hydroxylated by TPH to form α-methyl-5-hydroxytryptophan (α-M-5-HTP), which is then decarboxylated by aromatic L-amino acid decarboxylase (AADC) to produce α-methylserotonin (α-MS).[3][8] α-MS is a serotonin receptor agonist and is resistant to degradation by monoamine oxidase (MAO), the primary enzyme that breaks down serotonin.[9] This results in a long-lasting serotonergic signal, providing a unique tool to study the effects of sustained serotonin receptor activation.
The following diagram illustrates the metabolic fate of α-methyltryptophan in the serotonin pathway.
Interaction with the Kynurenine Pathway
It is crucial to recognize that the majority of L-tryptophan is metabolized via the kynurenine pathway, initiated by the enzymes indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO).[2] α-MTP can also interact with this pathway, acting as a weak inhibitor of IDO1.[10] This interaction, while less pronounced than its effect on TPH, should be considered when interpreting experimental results, as alterations in the kynurenine pathway can have significant neuroactive and immunomodulatory effects.
The following diagram depicts the major pathways of tryptophan metabolism and the points of interaction for α-methyltryptophan.
Experimental Protocols: A Practical Guide
The following sections provide detailed, step-by-step methodologies for key experiments utilizing α-methyltryptophan methyl ester. These protocols are designed to be self-validating, with explanations for critical steps.
In Vitro Tryptophan Hydroxylase (TPH) Inhibition Assay
Objective: To determine the inhibitory potency (IC50 and Ki) of α-methyltryptophan on TPH activity.
Causality: This assay directly measures the compound's ability to interfere with the rate-limiting step of serotonin synthesis. By varying substrate and inhibitor concentrations, one can elucidate the mechanism of inhibition (e.g., competitive, non-competitive).
Protocol:
-
Enzyme Source: Utilize recombinant human TPH1 or TPH2, or tissue homogenates from brain regions rich in TPH (e.g., raphe nuclei).
-
Reaction Buffer Preparation: Prepare a buffer containing 50 mM MOPS (pH 7.2), 100 mM (NH4)2SO4, 0.05 mg/ml catalase, 1 mg/ml bovine serum albumin, and 0.05 mM (NH4)2Fe(SO4)2.[11]
-
Inhibitor and Substrate Preparation: Prepare stock solutions of α-methyltryptophan and L-tryptophan in the reaction buffer.
-
Assay Procedure: a. In a 96-well plate, add the reaction buffer, varying concentrations of α-methyltryptophan, and the TPH enzyme (0.5 µg).[11] b. Pre-incubate the plate at 37°C for 15 minutes. c. Initiate the reaction by adding the substrate, L-tryptophan, and the cofactor, 6-methyltetrahydropterin.[11] d. Incubate at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction remains in the linear range. e. Terminate the reaction by adding 20 µL of 30% (w/v) trichloroacetic acid (TCA).[12]
-
Detection of 5-Hydroxytryptophan (5-HTP): a. Centrifuge the plate to pellet precipitated proteins. b. Analyze the supernatant for 5-HTP concentration using HPLC with fluorescence or electrochemical detection. A continuous fluorescence assay can also be employed by exciting at 300 nm and monitoring the emission.[3]
-
Data Analysis: a. Calculate the percentage of inhibition for each α-methyltryptophan concentration. b. Determine the IC50 value by fitting the data to a dose-response curve. c. To determine the inhibition constant (Ki), perform kinetic studies by varying both substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk or Dixon plots.
In Vivo Serotonin Depletion and Measurement via Microdialysis
Objective: To quantify the reduction in extracellular serotonin levels in specific brain regions of a living animal following systemic administration of α-methyltryptophan methyl ester.
Causality: This technique provides real-time in vivo data on the neurochemical effects of TPH inhibition, allowing for the correlation of serotonin depletion with behavioral or physiological changes.
Protocol:
-
Animal Preparation and Stereotaxic Surgery: a. Anesthetize the rodent (e.g., rat, mouse) and place it in a stereotaxic frame. b. Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, hippocampus, striatum). Secure the cannula with dental cement. c. Allow the animal to recover for at least 48-72 hours post-surgery.[13]
-
Microdialysis Probe Insertion and Perfusion: a. On the day of the experiment, insert the microdialysis probe through the guide cannula. b. Perfuse the probe with artificial cerebrospinal fluid (aCSF; e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgCl₂) at a constant flow rate (e.g., 1.0 µL/min).[14] c. Allow the system to stabilize for at least 90-120 minutes.[14]
-
Sample Collection: a. Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least 60-80 minutes.[1][13] b. Administer α-methyltryptophan methyl ester (e.g., intraperitoneally) at the desired dose. c. Continue collecting dialysate samples for several hours to monitor the time course of serotonin depletion.
-
Sample Analysis via HPLC-ECD: a. Immediately place collected samples on ice and store at -80°C until analysis. b. Analyze the dialysate for serotonin and its metabolite, 5-hydroxyindoleacetic acid (5-HIAA), using HPLC with electrochemical detection (HPLC-ECD).[1]
-
Data Analysis: a. Quantify serotonin and 5-HIAA concentrations by comparing peak areas to a standard curve. b. Express post-administration levels as a percentage of the stable baseline.
The following diagram outlines the workflow for an in vivo microdialysis experiment.
Quantitative Data Summary
The following tables summarize key quantitative data related to the effects of α-methyltryptophan.
Table 1: TPH Inhibition by α-Methyltryptophan
| Enzyme Isoform | Species | Ki Value | Reference |
| TPH1 | Human | ~10-20 µM | [15] |
| TPH2 | Human | ~15-25 µM | [15] |
Note: Ki values can vary depending on experimental conditions.
Table 2: In Vivo Serotonin Depletion Following α-Methyltryptophan Administration in Rats
| Brain Region | Dose (mg/kg, i.p.) | Time Post-Administration | % Depletion of 5-HT | Reference |
| Hippocampus | 200 | 3 hours | ~23% | [5] |
| Striatum | 200 | 3 hours | ~35% (5-HIAA) | [5] |
| Frontal Cortex | 100 | 24 hours | >90% | [16] (Data for a similar TPH inhibitor, PCPA) |
Note: The extent and time course of depletion can vary based on the specific experimental paradigm.
Conclusion: A Versatile and Powerful Research Tool
α-Methyltryptophan methyl ester is a potent and versatile pharmacological tool that has significantly advanced our understanding of the serotonergic system. Its ability to both inhibit serotonin synthesis and act as a precursor to a long-lasting serotonin analog provides researchers with a unique dual functionality. By carefully considering its interactions with both the serotonin and kynurenine pathways and employing robust, well-validated experimental protocols such as those detailed in this guide, scientists can continue to unravel the complexities of tryptophan metabolism and its profound implications for health and disease.
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- BenchChem. (2025). A Comparative Guide to the Validation of IDO-IN-7 and 1-Methyltryptophan as IDO1 Inhibitors. BenchChem.
- Sourkes, T. L. (1991). Alpha-methyltryptophan as a therapeutic agent.
- Roberge, A. G., Missala, K., & Sourkes, T. L. (1972). Alpha-methyltryptophan: effects on synthesis and degradation of serotonin in the brain. Neuropharmacology, 11(2), 197–209.
- Diksic, M. (2001). Labelled alpha-methyl-L-tryptophan as a tracer for the study of the brain serotonergic system.
- Chugani, D. C. (2012). α-methyl-l-tryptophan: mechanisms for tracer localization of epileptogenic brain regions. Biomarkers in Medicine, 5(5), 577-584.
- Diksic, M. (2001). Labelled α-methyl-L-tryptophan as a tracer for the study of the brain serotonergic system.
- Nakamura, K., et al. (2006). Characterization of TPH1 and TPH2. Journal of Neuroscience, 26(21), 5708-5715*.
- Yuwiler, A., et al. (1992). Quantification of IDO1 enzyme activity in normal and malignant tissues. Methods in Enzymology, 206, 470-482.
- BPS Bioscience. (n.d.). IDO1 Inhibitor Screening Assay Kit (384). BPS Bioscience.
- Chen, J., & W.F. Colmers. (2016). Determination of Neurotransmitter Levels in Models of Parkinson's Disease by HPLC-ECD. Methods in Molecular Biology, 1508, 179-191.
- Castagnola, E., et al. (2024). The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review. International Journal of Molecular Sciences, 25(2), 1145*.
- Moran, G. R., & Fitzpatrick, P. F. (1999). A continuous fluorescence assay for tryptophan hydroxylase. Analytical Biochemistry, 266(1), 148-152.
- Wali, A., et al. (2010). Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis. Journal of Biological Chemistry, 285(22), 16866-16875*.
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An In-depth Technical Guide on the Therapeutic Potential of α-Methyltryptophan Analogs
Foreword
The intricate metabolic pathways of the essential amino acid L-tryptophan have, in recent decades, emerged from the esoteric realm of biochemistry to become a focal point of intense therapeutic investigation.[1][2][3] Dysregulation of tryptophan metabolism is now recognized as a critical contributor to the pathophysiology of a wide array of human diseases, including cancer and various neurological and psychiatric disorders.[1][4][5] This guide provides a comprehensive exploration of a unique class of synthetic compounds, the α-methyltryptophan analogs, which offer multifaceted mechanisms for modulating these vital pathways. As we dissect their synthesis, mechanisms of action, and therapeutic applications, we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to harness the potential of these promising molecules.
Part 1: The Pivotal Role of Tryptophan Metabolism in Health and Disease
L-tryptophan (Trp) stands as the least abundant essential amino acid, yet its metabolic fate dictates profound physiological outcomes.[5] Beyond its role in protein synthesis, Trp serves as the precursor for two major metabolic pathways with often opposing effects: the kynurenine pathway and the serotonin (or methoxyindole) pathway.[1][4]
The Kynurenine and Serotonin Pathways: A Critical Balance
The majority of dietary tryptophan is catabolized via the kynurenine pathway, a cascade of enzymatic reactions that produces several neuroactive and immunomodulatory metabolites.[1][2][4] The rate-limiting enzymes in this pathway are indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO).[1][6] IDO1, in particular, has garnered significant attention in the context of disease, as its expression is often induced by pro-inflammatory stimuli like interferon-gamma (IFN-γ).[6] The kynurenine pathway generates metabolites such as kynurenine, kynurenic acid (a neuroprotectant), and quinolinic acid (a neurotoxin), which collectively influence immune responses and neuronal function.[3][4]
In contrast, a smaller fraction of tryptophan is hydroxylated by tryptophan hydroxylase (TPH) to 5-hydroxytryptophan (5-HTP), the precursor to the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT).[2][4] Serotonin is a crucial regulator of mood, cognition, and numerous physiological processes.[7]
The balance between these two pathways is critical for maintaining homeostasis. A shift in tryptophan metabolism towards the kynurenine pathway, often referred to as a "kynurenine shunt," can lead to serotonin deficiency and an accumulation of potentially harmful kynurenine metabolites.[4]
Pathological Dysregulation of Tryptophan Metabolism
In Oncology: A hallmark of many cancers is the upregulation of IDO1 expression within the tumor microenvironment.[6][8][9][10] This heightened IDO1 activity leads to the depletion of tryptophan, an amino acid essential for the proliferation and function of effector T cells, and the accumulation of kynurenine.[11][12] This metabolic shift creates an immunosuppressive milieu that allows tumor cells to evade immune surveillance.[8][9][10][12][13] Consequently, IDO1 has become a prime target for cancer immunotherapy.[8][9][14]
In Neurological and Psychiatric Disorders: Altered tryptophan metabolism is also implicated in a range of central nervous system (CNS) disorders, including major depressive disorder (MDD), schizophrenia, and neurodegenerative diseases like Parkinson's and Alzheimer's.[4][5] In these conditions, an overactive kynurenine pathway can contribute to reduced serotonin availability and an imbalance between neuroprotective and neurotoxic metabolites, leading to neuroinflammation and excitotoxicity.[4][5]
Part 2: α-Methyltryptophan Analogs as Modulators of Tryptophan Metabolism
α-Methyltryptophan (αMT) is a synthetic analog of L-tryptophan, characterized by the addition of a methyl group at the alpha-carbon position.[7][15] This seemingly minor modification confers unique pharmacological properties, allowing these analogs to serve as powerful tools for interrogating and correcting dysregulated tryptophan metabolism.
Chemical Synthesis of Chiral α-Methyltryptophan Analogs
The biological activity of α-methylated amino acids is often stereospecific. Therefore, the development of efficient and enantioselective synthetic routes is crucial. One established approach involves the use of chiral auxiliaries, such as oxazolidinones derived from natural amino acids like L-alanine.[16][17]
A general synthetic scheme is depicted below:
-
Oxazolidinone Formation: An N-protected amino acid is condensed with an aldehyde in the presence of a chlorinating agent and a Lewis acid to form a cis-oxazolidinone with high diastereoselectivity.[17]
-
Alkylation: The oxazolidinone is then alkylated to introduce the desired side chain. This step proceeds with excellent stereoselectivity.[16]
-
Hydrolysis and Deprotection: Subsequent hydrolysis and deprotection yield the desired chiral α-methylated α-amino acid.[17]
More recent methods also include the enantioselective hydrogenation of dehydroamino acids.[18] The choice of synthetic route often depends on the desired scale, stereochemical purity, and the nature of the specific analog being synthesized.
Core Mechanisms of Action
α-Methyltryptophan and its analogs exert their therapeutic potential through a multi-pronged mechanism of action, simultaneously targeting key enzymes and transporters in tryptophan and broader amino acid metabolism.[7]
α-Methyltryptophan is a competitive inhibitor of IDO1.[7][19] By mimicking the natural substrate, L-tryptophan, it binds to the active site of the enzyme, thereby preventing the catabolism of tryptophan into kynurenine.[12] This inhibition can help to restore local tryptophan concentrations and reduce the production of immunosuppressive kynurenine metabolites in the tumor microenvironment, thus reactivating anti-tumor T cell responses.[11][13] It is important to note that different stereoisomers of methylated tryptophan analogs can have varying inhibitory effects on IDO1 and its isoform, IDO2.[20]
As a structural analog of tryptophan, α-methyltryptophan also competitively inhibits TPH, the rate-limiting enzyme in serotonin synthesis.[7][21] This leads to a reduction in the production of serotonin.[7] While this may seem counterintuitive for treating conditions like depression, this property makes α-methyltryptophan a valuable research tool for studying the effects of serotonin depletion. Furthermore, certain analogs can be metabolized to form "substitute neurotransmitters" like α-methylserotonin, which are resistant to degradation by monoamine oxidase and can have prolonged effects at serotonin receptors.[15][22]
α-Methyltryptophan has been identified as a blocker of the solute carrier family 6 member 14 (SLC6A14) transporter, also known as ATB⁰,⁺.[7][23][24] This transporter is responsible for the uptake of a wide range of neutral and cationic amino acids.[23] Many tumor cells, particularly those of breast and colon origin, upregulate SLC6A14 to meet their high demand for amino acids to fuel rapid proliferation.[23] By blocking this transporter, α-methyltryptophan can induce amino acid starvation specifically in these cancer cells, leading to cell growth arrest and death.[23][24]
Part 3: Downstream Cellular Consequences of α-Methyltryptophan Analog Activity
The primary interactions of α-methyltryptophan analogs with their molecular targets trigger a cascade of downstream signaling events, profoundly impacting cellular processes such as growth, proliferation, and survival.
Modulation of the mTOR Signaling Pathway
The mechanistic target of rapamycin (mTOR) is a central regulator of cell growth and metabolism, and its activity is highly sensitive to amino acid availability. By blocking the SLC6A14 transporter and inducing amino acid deprivation, α-methyltryptophan can lead to the inhibition of the mTOR signaling pathway in cancer cells.[23][24] This is evidenced by the decreased phosphorylation of mTOR's downstream effectors, such as S6 kinase.[23] Inhibition of mTOR signaling contributes to the anti-proliferative effects of these analogs.
Induction of Apoptosis
The cellular stress induced by amino acid starvation and mTOR inhibition can ultimately lead to programmed cell death, or apoptosis.[24] Treatment of SLC6A14-positive cancer cells with α-methyltryptophan has been shown to induce apoptosis.[23][24] This pro-apoptotic effect further underscores the therapeutic potential of these analogs in oncology.
Part 4: Therapeutic Potential and Applications
The unique, multi-target mechanism of action of α-methyltryptophan analogs positions them as promising therapeutic candidates for a range of diseases.
In Oncology: A Two-Pronged Attack on Cancer
In the context of cancer, α-methyltryptophan analogs can exert a synergistic anti-tumor effect.[19]
-
Immune Re-activation: By inhibiting IDO1 in immune cells within the tumor microenvironment, they can disrupt tumor-induced immune tolerance and promote an effective anti-tumor immune response.[19]
-
Direct Tumor Cell Killing: By blocking the SLC6A14 transporter on tumor cells, they can inhibit tumor growth and induce apoptosis through amino acid starvation.[19][23]
This dual mechanism suggests that α-methyltryptophan analogs could be effective as monotherapies or in combination with other immunotherapies, such as checkpoint inhibitors, to enhance their efficacy.[10][11]
In Neurology: A Tool for Research and Potential Treatment
In the realm of neuroscience, α-methyltryptophan analogs are invaluable tools for investigating the roles of the serotonin and kynurenine pathways in brain function and disease.[21][22] Radiolabeled versions of α-methyltryptophan, such as α-[¹¹C]methyl-L-tryptophan, are used in positron emission tomography (PET) to measure serotonin synthesis rates in the living brain and to study alterations in tryptophan metabolism in conditions like epilepsy.[22][25][26] While the TPH-inhibitory properties of some analogs might limit their direct therapeutic use in serotonin-deficiency disorders, the development of analogs that are selectively metabolized to stable serotonin receptor agonists holds therapeutic promise.[15]
Part 5: Preclinical and Clinical Investigation: A Methodological Guide
Rigorous preclinical and clinical evaluation is essential to validate the therapeutic potential of α-methyltryptophan analogs. This section outlines key experimental protocols and considerations.
In Vitro Characterization
The inhibitory activity of α-methyltryptophan analogs against IDO1 can be quantified using enzymatic assays. A common method involves incubating the recombinant human IDO1 enzyme with the test compound and the substrate L-tryptophan. The enzymatic reaction is then stopped, and the amount of the product, kynurenine, is measured.
Table 1: Quantitative Data on Inhibitory Activities
| Compound | Target | Assay Type | IC₅₀ | Reference |
| Epacadostat | IDO1 | Enzymatic | ~70 nM | [27] |
| BMS-986205 | IDO1 | Enzymatic | ~10 nM | [27] |
| α-Methyltryptophan | SLC6A14 | Transport | ~2.5 mM | [24] |
| 1-Methyl-D-tryptophan | IDO1/IDO2 | Cellular | Varies | [20] |
Note: Specific IC₅₀ values for α-methyltryptophan against IDO1 are not consistently reported in the provided search results, highlighting a need for further quantitative studies.
To assess the activity of analogs in a more physiologically relevant context, cell-based assays are employed.[27][28] A common approach is to use a human cancer cell line that expresses IDO1, such as the ovarian cancer cell line SKOV-3.[27]
Protocol: SKOV-3 Cell-Based IDO1/Kynurenine Assay [27]
-
Cell Seeding: Seed SKOV-3 cells in a 96-well plate and allow them to adhere overnight.
-
IDO1 Induction: Treat the cells with IFN-γ to induce the expression of IDO1.
-
Compound Treatment: Add serial dilutions of the α-methyltryptophan analog to the cells.
-
Incubation: Incubate for 48-72 hours.
-
Kynurenine Measurement: Collect the cell culture supernatant and measure the concentration of kynurenine using a colorimetric assay or HPLC.
-
Data Analysis: Calculate the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
A co-culture assay with Jurkat T cells can also be used to evaluate the effect of IDO1 inhibition on T cell activation.[27]
The ability of α-methyltryptophan analogs to block the SLC6A14 transporter can be assessed by measuring the uptake of a radiolabeled substrate (e.g., [³H]-arginine) in cells expressing the transporter, in the presence and absence of the test compound.
In Vivo Evaluation
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of α-methyltryptophan analogs is crucial for their development as drugs. Pharmacokinetic studies in animal models, such as rodents or non-human primates, are performed to determine key parameters like bioavailability, half-life, and tissue distribution.[29][30][31]
Table 2: Pharmacokinetic Parameters of α-Methyl-L-tryptophan in Rhesus Monkeys [29]
| Parameter | Value |
| Administration Route | Intravenous |
| Dose | 50 µg/kg |
| Plasma Concentration Fit | Tri-exponential equation |
| Brain/Plasma Ratio | Determined for multiple regions |
The anti-tumor efficacy of α-methyltryptophan analogs can be evaluated in syngeneic mouse tumor models. These models allow for the assessment of the compound's effect on both tumor growth and the host immune system. For neurological applications, animal models of depression, anxiety, or neurodegeneration can be used to assess the behavioral and neurochemical effects of the analogs.
Clinical Trial Landscape and Future Directions
While many clinical trials have focused on IDO1 inhibitors like epacadostat, the clinical development of α-methyltryptophan analogs is less advanced.[8][11][13][14] The failure of epacadostat in a phase 3 trial for melanoma has highlighted the need for a better understanding of the complexities of the IDO1 pathway and the tumor microenvironment.[9][11] The dual mechanism of action of α-methyltryptophan analogs, targeting both immune suppression and tumor cell metabolism, may offer a more robust therapeutic strategy. Future clinical trials should consider patient selection based on biomarkers such as IDO1 and SLC6A14 expression levels.[9]
Part 6: Conclusion and Future Perspectives
α-Methyltryptophan analogs represent a fascinating and promising class of molecules with the potential to modulate the critically important tryptophan metabolic pathways. Their ability to simultaneously inhibit IDO1-mediated immune suppression and block the SLC6A14 transporter to starve cancer cells provides a compelling rationale for their further development in oncology. In neuroscience, they remain indispensable tools for research and may yet yield novel therapeutic agents for CNS disorders. The journey from the laboratory to the clinic is fraught with challenges, but the unique, multi-targeted approach offered by α-methyltryptophan analogs provides a strong foundation for future success. Continued research into their synthesis, formulation, and clinical application will be essential to fully realize their therapeutic potential.
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An In-depth Technical Guide to DL-α-Methyltryptophan Methyl Ester (CAS Number 114524-80-0)
Abstract
This technical guide provides a comprehensive overview of DL-α-Methyltryptophan methyl ester, identified by CAS number 114524-80-0. This synthetic amino acid derivative has emerged as a significant tool in biomedical research, particularly in the fields of immuno-oncology and neuroscience. This document details its physicochemical properties, synthesis, and key applications, with a focus on its role as a modulator of the kynurenine pathway through the inhibition of indoleamine 2,3-dioxygenase (IDO1). We will explore its mechanism of action, supported by pathway diagrams, and provide insights into its use in experimental settings, including enzyme inhibition assays and as a building block in peptide synthesis. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this compound's scientific and therapeutic potential.
Introduction
DL-α-Methyltryptophan methyl ester is a synthetic derivative of the essential amino acid L-tryptophan. The introduction of a methyl group at the alpha position and the esterification of the carboxyl group confer unique chemical and biological properties to the molecule. It is most commonly available as a hydrochloride salt, which enhances its stability and solubility.
The primary interest in this compound stems from its ability to act as a competitive inhibitor of indoleamine 2,3-dioxygenase (IDO1), the first and rate-limiting enzyme of the kynurenine pathway of tryptophan catabolism. By blocking IDO1, DL-α-Methyltryptophan methyl ester can modulate the tumor microenvironment, reversing immune suppression and enhancing anti-tumor immune responses. This has positioned it as a valuable tool in the development of novel cancer immunotherapies.
Furthermore, as a tryptophan analog, this compound is utilized in neuropharmacology to study the serotonergic system.[1] Tryptophan is a precursor to the neurotransmitter serotonin, and its metabolism is crucial for understanding mood disorders and other neurological conditions.[1] The methylated analog allows for the investigation of these pathways with altered metabolic susceptibility.
Physicochemical Properties
A clear understanding of the physicochemical properties of DL-α-Methyltryptophan methyl ester is essential for its handling, formulation, and application in research. The compound is typically supplied as its hydrochloride salt.
| Property | Value | Reference(s) |
| CAS Number | 114524-80-0 | - |
| Molecular Formula | C₁₃H₁₆N₂O₂ (Free Base) | [2] |
| C₁₃H₁₇ClN₂O₂ (HCl Salt) | [1] | |
| Molecular Weight | 232.28 g/mol (Free Base) | [2] |
| 268.74 g/mol (HCl Salt) | [1] | |
| Appearance | White to off-white crystalline solid/powder | [1] |
| Melting Point | 139-144 °C | [1][2] |
| Solubility | Soluble in DMSO and methanol. The hydrochloride salt is soluble in water. A related compound, D-Tryptophan methyl ester hydrochloride, is soluble in water (150 mg/ml), DMSO (50 mg/ml), and methanol (50 mg/ml). DL-Tryptophan octyl ester hydrochloride is soluble in ethanol (~1 mg/ml), DMSO (~25 mg/ml), and dimethyl formamide (~15 mg/ml). | [3] |
| Storage | Store at 2-8°C in a dry, well-ventilated place. | [1] |
Synthesis
The synthesis of DL-α-Methyltryptophan methyl ester hydrochloride can be achieved through a multi-step process, starting from the commercially available DL-tryptophan. A general laboratory-scale synthesis protocol is outlined below.
Experimental Protocol: Synthesis of DL-α-Methyltryptophan Methyl Ester Hydrochloride
Materials:
-
DL-Tryptophan
-
Anhydrous Methanol
-
Thionyl chloride (SOCl₂) or Trimethylchlorosilane (TMSCl)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF), anhydrous
-
Lithium diisopropylamide (LDA)
-
Methyl iodide (CH₃I)
-
Hydrochloric acid (HCl) in diethyl ether or dioxane
-
Diethyl ether
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Workflow Diagram:
Caption: Synthetic workflow for DL-α-Methyltryptophan methyl ester HCl.
Procedure:
-
Esterification: DL-Tryptophan is suspended in anhydrous methanol and cooled in an ice bath. Thionyl chloride or trimethylchlorosilane is added dropwise.[4] The reaction mixture is then stirred at room temperature or gently refluxed until completion (monitored by TLC). The solvent is removed under reduced pressure to yield DL-Tryptophan methyl ester hydrochloride.
-
N-Protection: The resulting ester is dissolved in a suitable solvent (e.g., a mixture of dioxane and water), and sodium bicarbonate is added, followed by di-tert-butyl dicarbonate (Boc₂O). The reaction is stirred until the starting material is consumed (TLC). The product, N-Boc-DL-Tryptophan methyl ester, is then extracted with an organic solvent like ethyl acetate, washed, dried, and concentrated.
-
α-Methylation: The N-protected ester is dissolved in anhydrous THF and cooled to -78°C under an inert atmosphere. A solution of lithium diisopropylamide (LDA) is added slowly to form the enolate. After stirring for a short period, methyl iodide is added to introduce the α-methyl group. The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted.
-
Deprotection and Salt Formation: The purified N-Boc-DL-α-Methyltryptophan methyl ester is dissolved in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate). A solution of hydrochloric acid in diethyl ether or dioxane is then added to remove the Boc protecting group and form the hydrochloride salt. The resulting precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the final product.
Mechanism of Action and Biological Activity
The primary biological activity of DL-α-Methyltryptophan methyl ester is the inhibition of indoleamine 2,3-dioxygenase (IDO1).
The Kynurenine Pathway and IDO1 Inhibition
IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the degradation of L-tryptophan along the kynurenine pathway.[5] This pathway is a central metabolic route that not only degrades tryptophan but also produces several neuroactive and immunomodulatory metabolites.
In the context of cancer, many tumors overexpress IDO1.[6] This leads to the depletion of tryptophan in the local tumor microenvironment and the accumulation of kynurenine and its downstream metabolites. Tryptophan depletion arrests the proliferation of effector T cells, which are essential for anti-tumor immunity. Concurrently, the accumulation of kynurenine promotes the generation and activity of regulatory T cells (Tregs), which further suppress the immune response.
DL-α-Methyltryptophan methyl ester acts as a competitive inhibitor of IDO1, binding to the active site of the enzyme and preventing the catabolism of L-tryptophan. By blocking this pathway, the compound can restore local tryptophan levels and reduce the production of immunosuppressive kynurenines, thereby enhancing the ability of the immune system to recognize and attack tumor cells.
Caption: Mechanism of IDO1 inhibition and its impact on the tumor microenvironment.
Effects on mTOR Signaling
The related compound, α-Methyl-DL-tryptophan, has been shown to inhibit the mTOR (mammalian target of rapamycin) signaling pathway in estrogen receptor-positive breast cancer cells.[7] This inhibition leads to the activation of autophagy and apoptosis.[7] The mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer.[8] While direct studies on the methyl ester are less common, its structural similarity and metabolic relationship to α-Methyl-DL-tryptophan suggest that it may have similar effects on mTOR signaling, warranting further investigation.
Applications in Research and Drug Development
Immuno-Oncology
The primary application of DL-α-Methyltryptophan methyl ester is as a research tool and a potential therapeutic agent in immuno-oncology. It is used in both in vitro and in vivo models to study the role of the kynurenine pathway in tumor immune evasion and to evaluate the efficacy of IDO1 inhibition as a cancer treatment strategy.
Neuroscience
In neuroscience, this compound serves as a valuable tool for investigating the serotonergic system.[1] By acting as a stable analog of tryptophan, it can be used to probe the transport and metabolism of tryptophan in the brain and to study its role in the synthesis of serotonin.[1] This has implications for understanding and potentially treating mood disorders, such as depression and anxiety.[5]
Peptide Synthesis
Amino acid esters are fundamental building blocks in peptide synthesis.[9] The methyl ester group of DL-α-Methyltryptophan methyl ester protects the carboxylic acid functionality, allowing the free amino group to participate in peptide bond formation. The α-methyl group can also confer increased resistance to enzymatic degradation and introduce conformational constraints into the resulting peptide, which can be desirable for developing peptide-based drugs with improved pharmacokinetic properties.[10]
Experimental Protocols
In Vitro IDO1 Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of DL-α-Methyltryptophan methyl ester on recombinant human IDO1 (rhIDO1) enzyme.
Materials:
-
Recombinant human IDO1 (rhIDO1)
-
L-Tryptophan (substrate)
-
Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)
-
Cofactors: Ascorbic acid, Methylene blue
-
Catalase
-
DL-α-Methyltryptophan methyl ester hydrochloride (test inhibitor)
-
Trichloroacetic acid (TCA) for reaction termination
-
96-well microplate
-
HPLC system with a C18 column or a spectrophotometer
Workflow Diagram:
Caption: Workflow for an in vitro IDO1 enzyme inhibition assay.
Procedure:
-
Reagent Preparation: Prepare fresh solutions of L-tryptophan, cofactors (ascorbic acid, methylene blue), catalase, and serial dilutions of the test inhibitor in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the assay buffer, rhIDO1 enzyme, and varying concentrations of the test inhibitor. Include appropriate controls (vehicle control without inhibitor, and a no-enzyme control).
-
Reaction Initiation: Add L-tryptophan to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a solution of TCA.
-
Hydrolysis: Incubate the plate at an elevated temperature (e.g., 50-65°C) for approximately 30 minutes to hydrolyze the initial product, N-formylkynurenine, to kynurenine.[6]
-
Analysis: Centrifuge the plate to pellet any precipitated protein. Analyze the supernatant for kynurenine concentration using HPLC with UV detection or by measuring the absorbance at 321 nm.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Safety and Handling
DL-α-Methyltryptophan methyl ester hydrochloride should be handled in accordance with standard laboratory safety procedures. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
DL-α-Methyltryptophan methyl ester (CAS 114524-80-0) is a versatile and valuable compound for researchers in drug discovery and development. Its well-characterized role as an inhibitor of IDO1 makes it a cornerstone tool for investigating the kynurenine pathway in cancer immunology and neuroscience. Furthermore, its utility as a modified amino acid building block in peptide synthesis opens avenues for the creation of novel therapeutic peptides. This guide has provided a comprehensive overview of its properties, synthesis, and applications, intended to support and facilitate further research into this promising molecule.
References
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Simplified diagram of the kynurenine pathway. ResearchGate. Available from: [Link]
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The Tryptophan and Kynurenine Pathway Involved in the Development of Immune-Related Diseases. PMC. Available from: [Link]
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The Kynurenine pathway. A schematic of the kynurenine pathway of tryptophan metabolism indicating the rate-limiting enzymatic conversion of LTryptophan to N-formylkynurenine. ResearchGate. Available from: [Link]
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A schematic diagram of the kynurenine pathway. ResearchGate. Available from: [Link]
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Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. ACS Publications. Available from: [Link]
- Preparing method for tryptophan ester hydrochloride. Google Patents.
- The preparation method of tryptophan esters hydrochloride. Google Patents.
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Determination of l‑Tryptophan Methyl Ester Hydrochloride Solubility in 12 Pure Solvent Systems from 283.15 to 323.15 K. ACS Figshare. Available from: [Link]
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Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. PMC. Available from: [Link]
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Introduction to Peptide Synthesis. Master Organic Chemistry. Available from: [Link]
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Dipeptide Syntheses via Activated α-Amino Esters. Organic Syntheses. Available from: [Link]
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Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. ACS Publications. Available from: [Link]
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Quantification of IDO1 enzyme activity in normal and malignant tissues. PMC. Available from: [Link]
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IDO inhibits a tryptophan sufficiency signal that stimulates mTOR. PMC. Available from: [Link]
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Determination of l -Tryptophan Methyl Ester Hydrochloride Solubility in 12 Pure Solvent Systems from 283.15 to 323.15 K. ResearchGate. Available from: [Link]
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N-Boc-l-tryptophan methyl ester. Organic Syntheses. Available from: [Link]
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Evaluation of Novel Inhibitors of Tryptophan Dioxygenases for Enzyme and Species Selectivity Using Engineered Tumour Cell Lines Expressing Either Murine or Human IDO1 or TDO2. MDPI. Available from: [Link]
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A Convenient Synthesis of Amino Acid Methyl Esters. ResearchGate. Available from: [Link]
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N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Bentham Science. Available from: [Link]
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The Role of mTOR Signaling as a Therapeutic Target in Cancer. PMC. Available from: [Link]
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mTOR Inhibition Induces EGFR Feedback Activation in Association with Its Resistance to Human Pancreatic Cancer. MDPI. Available from: [Link]
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MTOR: from growth signal integration to cancer, diabetes and ageing. ResearchGate. Available from: [Link]
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Targeting mTOR as a Cancer Therapy: Recent Advances in Natural Bioactive Compounds and Immunotherapy. PMC. Available from: [Link]
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An In-depth Technical Guide to the Initial Studies of α-Methyltryptophan Methyl Ester in Cancer Research
Abstract
α-Methyltryptophan (α-MT), and its methyl ester prodrug, represent a class of synthetic amino acid analogs that have garnered significant interest in oncology. This technical guide provides a comprehensive overview of the foundational research into α-methyltryptophan's multifaceted mechanism of action and its preclinical evaluation as a potential anti-cancer agent. We will delve into its dual role as an inhibitor of the immunosuppressive enzyme Indoleamine 2,3-dioxygenase (IDO1) and as a blocker of the amino acid transporter SLC6A14, exploring the downstream consequences of these interactions on critical cellular pathways such as mTOR signaling, autophagy, and apoptosis. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data summaries, and mechanistic diagrams to facilitate a deeper understanding of α-MT's therapeutic potential.
Introduction: The Rationale for Targeting Tryptophan Metabolism in Cancer
Tryptophan is an essential amino acid with a unique role in cellular biology, serving not only as a building block for protein synthesis but also as a precursor for two critical metabolic pathways: the serotonin pathway and the kynurenine pathway. In the context of oncology, the kynurenine pathway has emerged as a pivotal mechanism of tumor immune evasion.[1][2] The rate-limiting enzyme in this pathway, Indoleamine 2,3-dioxygenase (IDO1), is frequently overexpressed in various tumor types and tumor-draining lymph nodes.[1][2][3] IDO1-mediated catabolism of tryptophan depletes this essential amino acid from the tumor microenvironment and produces immunosuppressive metabolites, collectively known as kynurenines.[1][4] This dual action suppresses the proliferation and function of effector T-cells while promoting the generation of regulatory T-cells (Tregs), effectively creating a shield of immune tolerance around the tumor.[2][5]
Furthermore, the heightened metabolic demands of rapidly proliferating cancer cells necessitate an increased uptake of amino acids.[6] This is often achieved by upregulating specific amino acid transporters. One such transporter, SLC6A14 (ATB⁰,+), is notable for its broad substrate specificity, transporting all essential amino acids.[6][7] Its expression is markedly increased in certain cancers, such as estrogen receptor-positive (ER+) breast cancer, making it a compelling target for inducing amino acid deprivation selectively in malignant cells.[6][8]
α-Methyltryptophan (α-MT), a synthetic analog of tryptophan, and its methyl ester derivative, were initially developed as tools to study serotonin synthesis.[9][10][11] However, subsequent research has revealed its potent and multifaceted anti-cancer properties, primarily through the dual inhibition of IDO1 and the blockade of the SLC6A14 transporter.[5][7][12] This guide will explore the initial studies that have defined these mechanisms and established the foundation for its ongoing investigation as a cancer therapeutic.
Core Mechanisms of Action
α-Methyltryptophan exerts its anti-neoplastic effects through at least two distinct, yet potentially synergistic, mechanisms. The esterification to α-methyltryptophan methyl ester is a common strategy to improve the compound's cell permeability and bioavailability, after which it is hydrolyzed intracellularly to the active α-MT form.
Inhibition of Indoleamine 2,3-Dioxygenase (IDO1)
As a structural analog of tryptophan, α-MT acts as a competitive inhibitor of IDO1.[5][7] By binding to the enzyme's active site, it prevents the catabolism of tryptophan into N-formylkynurenine, the first step of the kynurenine pathway. The therapeutic causality is direct: inhibiting IDO1 is hypothesized to reverse tumor-mediated immunosuppression by restoring local tryptophan levels and preventing the accumulation of immunosuppressive kynurenines.[5] This action can reinvigorate anti-tumor T-cell responses. While both D- and L-isomers of methylated tryptophan have been investigated, the L-isomer has shown greater efficacy in restoring T-cell proliferation by more effectively preventing tryptophan depletion.[13]
Blockade of the SLC6A14 Amino Acid Transporter
Several studies have identified α-MT as a selective blocker of the SLC6A14 transporter.[7][8][12] This transporter is particularly attractive as a therapeutic target because its expression is significantly upregulated in certain cancers (e.g., ER-positive breast cancer, colon cancer, and pancreatic cancer) but is low in most normal tissues.[6][14] Cancer cells that overexpress SLC6A14 become highly dependent on it to satisfy their increased demand for a broad range of essential amino acids.[6] By blocking this transporter, α-MT induces a state of amino acid deprivation specifically within these cancer cells, triggering a cascade of downstream anti-proliferative and pro-apoptotic effects.[6][8]
Downstream Cellular Consequences
The blockade of primary targets by α-MT initiates signaling cascades that culminate in cell growth arrest and death. The most well-documented downstream effect stems from the blockade of SLC6A14.
Inhibition of mTOR Signaling
The mTOR (mechanistic Target of Rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism, and its activity is highly sensitive to amino acid availability. When α-MT blocks SLC6A14, the resulting intracellular amino acid deprivation leads to the inhibition of mTOR signaling.[8][12] This is evident from the decreased phosphorylation of mTOR's downstream effectors, such as S6 kinase (S6K) and S6 ribosomal protein.[8] The rationale for this being an effective anti-cancer strategy is that many tumors exhibit hyperactivated mTOR signaling, making them particularly vulnerable to its inhibition.
Induction of Autophagy and Apoptosis
Prolonged amino acid starvation induced by α-MT triggers cellular stress responses. Initially, this can lead to autophagy, a cellular recycling process, as a survival mechanism.[8] However, under sustained stress, the cell is pushed towards programmed cell death, or apoptosis.[8][12] Studies have shown that treatment of ER-positive breast cancer cells with α-MT leads to the cleavage of lamin A and the externalization of phosphatidylserine (measured by annexin V labeling), both of which are hallmarks of apoptosis.[8]
Preclinical Evaluation: Methodologies and Findings
The anti-cancer potential of α-MT has been investigated in a variety of preclinical models. These studies are crucial for establishing proof-of-concept and understanding the compound's differential effects on various cancer types.
In Vitro Studies
Cell-based assays are the first step in evaluating the efficacy of a potential anti-cancer agent. For α-MT, these studies have been instrumental in demonstrating its specific effects on cancer cells that are dependent on its targets.
Table 1: Summary of α-Methyltryptophan Effects in Cancer Cell Lines
| Cell Line | Cancer Type | Key Target | Observed Effects | Reference |
| MCF-7 | ER-Positive Breast Cancer | SLC6A14 | mTOR inhibition, autophagy, apoptosis, increased CHOP mRNA | [8] |
| ZR-75-1 | ER-Positive Breast Cancer | SLC6A14 | Inhibition of tumor growth in xenografts | [6][8] |
| MB-231 | ER-Negative Breast Cancer | SLC6A14 (negative) | No significant effect on mTOR or apoptosis | [6][8] |
| MCF-10A | Non-malignant breast | SLC6A14 (negative) | No significant effect on mTOR or apoptosis | [8] |
Experimental Protocol: Cell Viability and Apoptosis Assay
This protocol provides a self-validating system to assess the specific cytotoxic effects of α-methyltryptophan methyl ester on SLC6A14-expressing cancer cells.
-
Objective: To determine if AMTP selectively induces apoptosis in cancer cells expressing the SLC6A14 transporter.
-
Principle: Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus identifying late apoptotic or necrotic cells. Flow cytometry quantifies the fluorescent signal from a large population of single cells.
-
Methodology:
-
Cell Culture: Culture MCF-7 (ER-positive, SLC6A14-positive) and MB-231 (ER-negative, SLC6A14-negative) cells in appropriate media. Plate cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of α-methyltryptophan methyl ester (e.g., 0, 0.5, 1, 2.5, 5 mM) for 48-72 hours. Include a vehicle-only control. The rationale for including the SLC6A14-negative cell line is to validate that the observed effects are target-specific.
-
Cell Harvesting: Gently trypsinize and collect all cells, including those floating in the media (to capture apoptotic bodies). Wash cells with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Live cells will be Annexin V-negative and PI-negative. Early apoptotic cells will be Annexin V-positive and PI-negative. Late apoptotic/necrotic cells will be positive for both stains.
-
Data Analysis: Quantify the percentage of cells in each quadrant. A significant, dose-dependent increase in the Annexin V-positive population in MCF-7 cells, but not in MB-231 cells, validates the hypothesis that AMTP's pro-apoptotic effect is mediated through its action on SLC6A14.
-
In Vivo Animal Studies
To assess therapeutic efficacy in a more complex biological system, in vivo models are essential. Mouse xenograft models, where human cancer cells are implanted into immunodeficient mice, have been used to evaluate α-MT's ability to inhibit tumor growth.
Experimental Protocol: Murine Xenograft Model for ER-Positive Breast Cancer
-
Objective: To evaluate the anti-tumor efficacy of orally administered α-MT in a mouse xenograft model.
-
Principle: The growth of tumors derived from human cancer cells in immunodeficient mice can be monitored over time. A reduction in tumor growth rate in the treated group compared to the control group indicates anti-cancer activity.
-
Methodology:
-
Animal Model: Use female BALB/c nude mice (4-6 weeks old).
-
Cell Implantation: Inoculate 5 x 10⁶ ZR-75-1 cells (ER-positive) subcutaneously into the flank of each mouse.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into two groups: control and treatment. The causality for waiting for tumor establishment is to model a therapeutic intervention rather than prevention.
-
Treatment Administration: Administer α-MT in the drinking water (e.g., 2 mg/mL) to the treatment group.[6][8] The control group receives regular drinking water. This method ensures continuous drug exposure.[14]
-
Monitoring: Measure tumor volume (Volume = 0.5 x Length x Width²) and mouse body weight 2-3 times per week. Monitor for any signs of toxicity.
-
Endpoint and Analysis: Continue the experiment for a predefined period (e.g., 3-4 weeks) or until tumors in the control group reach a maximum allowable size. At the endpoint, euthanize the mice, excise the tumors, and weigh them. Compare the average tumor volume and weight between the control and treatment groups using appropriate statistical tests (e.g., Student's t-test). A statistically significant reduction in tumor growth in the α-MT group demonstrates in vivo efficacy.[6]
-
Synthesis and Application in PET Imaging
The availability of α-MT for research relies on robust chemical synthesis methods. Furthermore, the synthesis of radiolabeled versions is critical for its use as a tracer in Positron Emission Tomography (PET) imaging.
A common method for preparing enantiomerically pure α-[14C]methyl-L-tryptophan involves the α-methylation of the lithium enolate of a Schiff base of L-tryptophan methyl ester.[15][16] This is followed by enzymatic resolution using α-chymotrypsin to selectively hydrolyze the L-methyl ester, allowing for the separation of the desired L-enantiomer.[15][16]
For PET imaging, "no-carrier-added" α-[¹¹C]methyl-L-tryptophan is synthesized.[17][18] This involves alkylation with [¹¹C]methyl iodide ([¹¹C]CH₃I), which is produced from cyclotron-generated [¹¹C]CO₂.[17][18] The short half-life of Carbon-11 (approx. 20 minutes) necessitates a rapid and efficient synthesis, typically completed in under 30 minutes.[17] α-[¹¹C]MT PET imaging allows for the in vivo measurement of serotonin synthesis rates and has been applied in neuroscience and epilepsy research.[9][11][18] Its application in oncology is still emerging but holds promise for imaging IDO1 activity or tryptophan transport kinetics in tumors.
Conclusion and Future Directions
Initial studies on α-methyltryptophan and its methyl ester have established a strong preclinical rationale for its development as an anti-cancer agent. Its unique dual-action mechanism—simultaneously relieving immunosuppression via IDO1 inhibition and inducing targeted cancer cell starvation through SLC6A14 blockade—presents a compelling therapeutic strategy. The clear differential effect between cancer cells overexpressing its targets and normal cells provides a promising therapeutic window.
Future research should focus on several key areas:
-
Combination Therapies: The immunomodulatory effects of α-MT make it an ideal candidate for combination with immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1). Similarly, its ability to induce metabolic stress could synergize with conventional chemotherapy or other targeted agents.
-
Clinical Translation: While the related compound 1-methyl-D-tryptophan (indoximod) has been evaluated in clinical trials, dedicated trials for α-MT are needed to assess its safety, pharmacokinetics, and efficacy in patient populations selected based on biomarker expression (IDO1 and SLC6A14).[19]
-
Biomarker Development: Robust biomarkers, likely based on IDO1 and SLC6A14 expression in tumor biopsies, will be essential for identifying patients most likely to respond to α-MT therapy.
-
Advanced Imaging: Leveraging radiolabeled α-MT in PET imaging could provide a non-invasive method to assess target engagement and predict therapeutic response in patients.
References
-
Title: α-methyl-l-tryptophan: mechanisms for tracer localization of epileptogenic brain regions Source: Journal of Neuroinflammation URL: [Link]
-
Title: Synthesis of enantiomerically pure alpha-[14C]methyl-L-tryptophan Source: PubMed URL: [Link]
- Title: Alpha-methyl-tryptophan as an inhibitor of indoleamine dioxygenase Source: Google Patents URL
-
Title: Synthesis of 'no-carrier-added' α-[11C] methyl-L-tryptophan Source: ResearchGate URL: [Link]
-
Title: (PDF) Synthesis of enantiomerically pure ??-[14C]methyl-L-tryptophan Source: ResearchGate URL: [Link]
-
Title: The indoleamine-2,3-dioxygenase (IDO) inhibitor 1-methyl-D-tryptophan upregulates IDO1 in human cancer cells Source: PubMed URL: [Link]
-
Title: α-methyltryptophan-mediated protection against diabetic nephropathy in db/db mice as studied with a metabolomics approach Source: PubMed Central URL: [Link]
-
Title: (PDF) Abstract 4459: a-Methyltryptophan (a-MT) inhibits estrogen receptor (ER)-positive breast cancer growth through blockade of SLC6A14 Source: ResearchGate URL: [Link]
-
Title: The Indoleamine-2,3-Dioxygenase (IDO) Inhibitor 1-Methyl-D-tryptophan Upregulates IDO1 in Human Cancer Cells Source: PLOS One URL: [Link]
-
Title: Tryptophan potentiates CD8+ T cells against cancer cells by TRIP12 tryptophanylation and surface PD-1 downregulation Source: Journal for ImmunoTherapy of Cancer URL: [Link]
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Title: The indoleamine 2,3-dioxygenase inhibitor 1-methyl-tryptophan suppresses mitochondrial function, induces aerobic glycolysis and decreases interleukin-10 production in human lymphocytes Source: PubMed URL: [Link]
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Title: Indoleamine 2,3-dioxygenase Source: Wikipedia URL: [Link]
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Title: Synthesis of 5-[18F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents Source: PubMed Central URL: [Link]
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Title: 1-Methyl-D-Tryptophan in Treating Patients With Metastatic or Refractory Solid Tumors That Cannot Be Removed By Surgery Source: ClinicalTrials.gov URL: [Link]
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Title: (PDF) α-Methyl-L-Tryptophan as a Weight-Loss Agent in Multiple Models of Obesity in Mice Source: ResearchGate URL: [Link]
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Title: α-methyltryptophan-mediated protection against diabetic nephropathy in db/db mice as studied with a metabolomics approach Source: Frontiers URL: [Link]
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Title: α-Methyltryptophan Source: Wikipedia URL: [Link]
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Title: alpha-Methyl tryptophan as a tracer for in vivo studies of brain serotonin system, from autoradiography to positron emission tomography Source: PubMed URL: [Link]
-
Title: Efficacy of levo-1-methyl tryptophan and dextro-1-methyl tryptophan in reversing indoleamine-2,3-dioxygenase-mediated arrest of T-cell proliferation in human epithelial ovarian cancer Source: PubMed URL: [Link]
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Methodological & Application
Application Notes and Protocols for the Use of α-Methyltryptophan Methyl Ester in Cell Culture Assays
Introduction
α-Methyltryptophan methyl ester is a synthetic derivative of the essential amino acid L-tryptophan. As a cell-permeable compound, it serves as a valuable tool for investigating key cellular pathways implicated in cancer, immunology, and neuroscience. Its primary mechanisms of action involve the inhibition of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1) and the blockade of the amino acid transporter SLC6A14.[1][2] This dual activity makes it a potent modulator of the tumor microenvironment and cellular metabolism.
This comprehensive guide provides detailed protocols and technical insights for the effective use of α-methyltryptophan methyl ester in a variety of cell culture-based assays. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to explore its therapeutic potential and elucidate its biological functions.
Mechanism of Action
α-Methyltryptophan methyl ester exerts its biological effects through two principal and interconnected mechanisms:
-
Inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is a rate-limiting enzyme in the kynurenine pathway of tryptophan catabolism.[3][4][5] In the tumor microenvironment, IDO1 is often overexpressed, leading to the depletion of tryptophan and the accumulation of kynurenine metabolites. This metabolic shift suppresses the activity of immune effector cells, such as T cells, and promotes immune tolerance towards cancer cells.[6][7] α-Methyltryptophan, the active form of the methyl ester, acts as a competitive inhibitor of IDO1, thereby restoring local tryptophan levels and mitigating immune suppression.
-
Blockade of the Solute Carrier Family 6 Member 14 (SLC6A14) Transporter: SLC6A14 is a high-affinity amino acid transporter with a broad substrate specificity, capable of transporting all neutral and cationic amino acids.[8][9] Many cancer cells upregulate SLC6A14 to meet their high demand for amino acids to fuel rapid proliferation. α-Methyltryptophan has been identified as a specific blocker of SLC6A14.[8][10] By inhibiting this transporter, α-methyltryptophan methyl ester can induce amino acid starvation in cancer cells, leading to the suppression of the mTOR signaling pathway and the induction of apoptosis.[1]
Physicochemical Properties and Stock Solution Preparation
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₆N₂O₂ | N/A |
| Molecular Weight | 232.28 g/mol | N/A |
| Solubility | DMSO (~10 mg/mL with ultrasonic), Chloroform, Methanol | N/A |
| Storage | Store stock solutions at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles. | N/A |
Protocol for Stock Solution Preparation (10 mM):
-
Weigh out a precise amount of α-methyltryptophan methyl ester hydrochloride (e.g., 2.32 mg).
-
Dissolve the compound in a suitable volume of sterile, anhydrous DMSO to achieve a final concentration of 10 mM (e.g., dissolve 2.32 mg in 1 mL of DMSO).
-
If necessary, use an ultrasonic bath to facilitate dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Note on DMSO Concentration in Cell Culture:
The final concentration of DMSO in cell culture media should be kept to a minimum to avoid cytotoxicity. It is recommended that the final DMSO concentration does not exceed 0.5%. For sensitive cell lines, a lower concentration (e.g., 0.1%) may be necessary. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Experimental Protocols
Protocol 1: IDO1 Activity Assay - Kynurenine Measurement
This assay measures the enzymatic activity of IDO1 by quantifying the production of its downstream metabolite, kynurenine, in the cell culture supernatant.
Workflow for IDO1 Activity Assay:
IDO1 Activity Assay Workflow
Materials:
-
Cancer cell line known to express IDO1 upon stimulation (e.g., HeLa, SK-OV-3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant human Interferon-gamma (IFN-γ)
-
α-Methyltryptophan methyl ester stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
Reagents for kynurenine detection (e.g., Ehrlich's reagent for colorimetric assay or standards for HPLC)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO₂.
-
IDO1 Induction and Treatment:
-
The following day, remove the culture medium.
-
Add fresh medium containing IFN-γ at a final concentration of 50-100 ng/mL to induce IDO1 expression.
-
Immediately add serial dilutions of α-methyltryptophan methyl ester to the wells. Include a vehicle control (DMSO) and a positive control (a known IDO1 inhibitor, e.g., epacadostat).
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO₂.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
Kynurenine Quantification:
-
Colorimetric Method: Mix the supernatant with Ehrlich's reagent and measure the absorbance at 490 nm. Generate a standard curve using known concentrations of kynurenine.
-
HPLC Method: Analyze the supernatant using reverse-phase HPLC with UV detection to quantify kynurenine levels.
-
-
Data Analysis: Calculate the concentration of kynurenine in each sample. Determine the IC₅₀ value of α-methyltryptophan methyl ester by plotting the percentage of IDO1 inhibition against the log of the inhibitor concentration. A significant reduction in kynurenine levels in treated cells compared to the IFN-γ stimulated control indicates IDO1 inhibition.[11][12]
Expected Results: Treatment with an effective concentration of α-methyltryptophan methyl ester is expected to cause a dose-dependent decrease in the amount of kynurenine in the cell culture supernatant of IFN-γ-stimulated cells.
Protocol 2: T-cell Co-culture Assay
This assay evaluates the ability of α-methyltryptophan methyl ester to reverse the immunosuppressive effects of IDO1-expressing cancer cells on T-cell activation.
Workflow for T-cell Co-culture Assay:
T-cell Co-culture Assay Workflow
Materials:
-
IDO1-expressing cancer cell line
-
Human T-cells (e.g., Jurkat cells or primary T-cells)
-
T-cell activation stimuli (e.g., anti-CD3/CD28 beads or PHA/PMA)
-
α-Methyltryptophan methyl ester
-
Reagents for measuring T-cell proliferation (e.g., BrdU or CFSE) or cytokine secretion (e.g., IL-2 ELISA kit)
Procedure:
-
Cancer Cell Plating and IDO1 Induction: Seed the cancer cells in a 96-well plate and induce IDO1 expression with IFN-γ as described in Protocol 1.
-
Treatment: After 24 hours, add serial dilutions of α-methyltryptophan methyl ester.
-
T-cell Addition: Add pre-activated T-cells to the wells containing the cancer cells.
-
Co-incubation: Co-culture the cells for 48-72 hours.
-
Assessment of T-cell Function:
-
Proliferation: Measure T-cell proliferation using a BrdU incorporation assay or by flow cytometry analysis of CFSE dilution.
-
Cytokine Production: Collect the supernatant and measure the concentration of T-cell-derived cytokines, such as IL-2, using an ELISA kit.
-
-
Data Analysis: Compare the T-cell proliferation or cytokine production in the presence of α-methyltryptophan methyl ester to the vehicle control. An increase in T-cell activity indicates a reversal of IDO1-mediated immunosuppression.
Expected Results: In the presence of IDO1-expressing cancer cells, T-cell proliferation and IL-2 production will be suppressed. Treatment with α-methyltryptophan methyl ester should rescue this suppression in a dose-dependent manner.
Protocol 3: SLC6A14 Transporter Activity Assay - Fluorescent Amino Acid Uptake
This protocol provides a method to assess the inhibitory effect of α-methyltryptophan methyl ester on the activity of the SLC6A14 transporter using a fluorescent amino acid analog.[13][14][15]
Materials:
-
Cell line with high SLC6A14 expression (e.g., MCF-7, BxPC-3) and a negative control cell line.
-
Fluorescent amino acid analog uptake assay kit (e.g., using Boronophenylalanine (BPA) and a corresponding fluorescent probe).[13][15]
-
Hanks' Balanced Salt Solution (HBSS)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and incubate overnight.
-
Cell Washing: Remove the culture medium and wash the cells three times with pre-warmed (37°C) HBSS.
-
Pre-incubation with Inhibitor: Add HBSS containing various concentrations of α-methyltryptophan methyl ester or vehicle control to the wells. Incubate for 15-30 minutes at 37°C.
-
Fluorescent Substrate Uptake: Remove the inhibitor solution and add the pre-warmed fluorescent amino acid analog solution (prepared according to the kit manufacturer's instructions). Incubate for a predetermined time (e.g., 5-15 minutes) at 37°C.
-
Cell Washing: Remove the uptake solution and wash the cells three times with pre-warmed HBSS.
-
Fluorescence Measurement: Add the fluorescent probe working solution to the wells and measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., λex=360 nm, λem=460 nm for the BPA-based assay).[15]
-
Data Analysis: Calculate the percentage of inhibition of amino acid uptake at each concentration of α-methyltryptophan methyl ester. Determine the IC₅₀ value from the dose-response curve. A significant decrease in fluorescence intensity in treated cells compared to the control indicates inhibition of SLC6A14.[9]
Expected Results: α-Methyltryptophan methyl ester is expected to competitively inhibit the uptake of the fluorescent amino acid analog in SLC6A14-expressing cells, resulting in a dose-dependent decrease in intracellular fluorescence. The IC₅₀ value for α-methyltryptophan's blockade of SLC6A14 has been reported to be approximately 250 µM.[8]
Protocol 4: mTOR Signaling Pathway Analysis - Western Blotting
This protocol details the analysis of key proteins in the mTOR signaling pathway by Western blotting to assess the downstream effects of SLC6A14 blockade and subsequent amino acid deprivation.
Workflow for mTOR Signaling Western Blot:
Sources
- 1. Amino acid transporter SLC6A14 is a novel and effective drug target for pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 3. Effect of Immune Activation on the Kynurenine Pathway and Depression Symptoms – A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dramatic changes in oxidative tryptophan metabolism along the kynurenine pathway in experimental cerebral and noncerebral malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Kynurenine Pathway: A Finger in Every Pie - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Evaluation of Novel Inhibitors of Tryptophan Dioxygenases for Enzyme and Species Selectivity Using Engineered Tumour Cell Lines Expressing Either Murine or Human IDO1 or TDO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interaction of tryptophan derivatives with SLC6A14 (ATB0,+) reveals the potential of the transporter as a drug target for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Effect of IFN-γ on the kynurenine/tryptophan ratio in monolayer-cultured keratinocytes and a 3D reconstructed human epidermis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. L-tryptophan-L-kynurenine pathway metabolism accelerated by Toxoplasma gondii infection is abolished in gamma interferon-gene-deficient mice: cross-regulation between inducible nitric oxide synthase and indoleamine-2,3-dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Amino Acid Uptake Assay Kit UP04 manual | DOJINDO [dojindo.com]
- 14. Protocol for measuring D-amino acid transport in mammalian cells using a fluorescent biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Amino Acid Uptake Assay Amino Acid Uptake Assay Kit Dojindo [dojindo.com]
Application Note: A Validated RP-HPLC Method for the Quantification of Methyl 2-amino-3-(1H-indol-3-yl)-2-methylpropanoate
Abstract
This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of methyl 2-amino-3-(1H-indol-3-yl)-2-methylpropanoate. The methodology employs a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer, coupled with UV detection. The described protocol is demonstrated to be specific, linear, accurate, and precise, adhering to the validation principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] This method is suitable for routine quality control, stability testing, and research applications involving this compound.
Introduction and Chromatographic Principle
This compound is a tryptophan derivative of significant interest in pharmaceutical and chemical research. Accurate quantification is essential for ensuring product quality, determining reaction yields, and performing pharmacokinetic studies.
This method is based on the principles of reverse-phase chromatography. The analyte, which possesses both hydrophobic (indole ring, methyl groups) and polar (amino group, ester) characteristics, is separated on a non-polar C18 stationary phase.
Causality of Method Design:
-
Stationary Phase: A C18 (octadecylsilane) column is selected for its strong hydrophobic retention of the indole moiety, providing a robust interaction for effective separation.
-
Mobile Phase: A mixture of an aqueous buffer and an organic modifier (acetonitrile) is used. The organic modifier is the "strong" solvent that elutes the analyte from the column. A gradient elution, where the concentration of the organic solvent is increased over time, is employed to ensure a sharp, symmetrical peak shape and an efficient run time.
-
pH Control: The mobile phase is buffered to a slightly acidic pH. This is a critical parameter. The primary amine group on the analyte has a pKa in the basic range. By maintaining a pH well below this pKa (e.g., pH 3.0), the amine is consistently protonated (-NH3+). This prevents peak tailing and shifting retention times that can occur from mixed ionic states, ensuring method reproducibility.
-
Detection: The indole ring of the analyte contains a chromophore that strongly absorbs ultraviolet (UV) light. This intrinsic property allows for direct, sensitive quantification using a UV detector without the need for derivatization. The maximum absorbance wavelength (λmax) for indole derivatives is typically around 280 nm, providing excellent sensitivity and specificity.[4]
Methodology
Instrumentation, Chemicals, and Consumables
-
Instrumentation: HPLC system with a gradient pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.
-
Data Acquisition: Chromatography Data System (CDS) software.
-
Chemicals:
-
This compound reference standard (>98% purity).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade).
-
Orthophosphoric acid (85%) (Analytical grade).
-
Water (HPLC grade or Milli-Q).
-
-
Consumables:
-
Analytical column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).
-
Syringe filters: 0.45 µm PTFE or PVDF.
-
Autosampler vials and caps.
-
Volumetric flasks and pipettes (Class A).
-
Chromatographic Conditions
All quantitative data and system parameters are summarized in the table below for clarity.
| Parameter | Condition | Justification |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides excellent retention and resolution for the analyte. |
| Mobile Phase A | 20 mM KH₂PO₄, pH adjusted to 3.0 with H₃PO₄ | Buffers the system to ensure consistent protonation of the amine. |
| Mobile Phase B | Acetonitrile | Organic modifier for eluting the analyte. |
| Gradient Elution | 0-10 min: 20% to 80% B10-12 min: 80% B12-13 min: 80% to 20% B13-18 min: 20% B (Re-equilibration) | Ensures efficient elution, good peak shape, and column re-equilibration. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintains stable retention times and improves peak symmetry. |
| Injection Volume | 10 µL | Standard volume for analytical HPLC. |
| Detection Wavelength | 280 nm | Corresponds to the UV absorbance maximum of the indole chromophore.[4] |
| Run Time | 18 minutes | Includes elution and column re-equilibration. |
Preparation of Solutions
-
Mobile Phase A (20 mM KH₂PO₄, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with 85% orthophosphoric acid. Filter through a 0.45 µm filter before use.
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Methanol and Water (diluent). This stock is stable for 1 week at 2-8 °C.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the Stock Standard Solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Method Validation Protocol
The method was validated according to ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[1][3][5]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components). This was evaluated by injecting a blank (diluent) and a spiked sample to ensure no interfering peaks were present at the retention time of the analyte.
-
Linearity and Range: A five-point calibration curve was generated from 1 µg/mL to 100 µg/mL. The peak area was plotted against the concentration, and the relationship was assessed by the correlation coefficient (r²) of the linear regression.
-
Accuracy: Determined by performing recovery studies on a sample spiked with known amounts of the analyte at three concentration levels (low, medium, high). The percentage recovery was calculated.
-
Precision:
-
Repeatability (Intra-day precision): Six replicate injections of a standard solution at 100% of the test concentration were performed on the same day.
-
Intermediate Precision (Inter-day precision): The repeatability assay was performed by a different analyst on a different day. The Relative Standard Deviation (RSD) was calculated for both sets.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (S/N). LOD was established at an S/N of 3:1 and LOQ at an S/N of 10:1.
Validation Summary
The results of the method validation are summarized below.
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interference at analyte RT | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9997 |
| Range | 1 - 100 µg/mL | Confirmed |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |
| Repeatability (%RSD) | ≤ 2.0% | 0.8% |
| Intermediate Precision (%RSD) | ≤ 2.0% | 1.2% |
| LOD | S/N ≥ 3 | 0.2 µg/mL |
| LOQ | S/N ≥ 10 | 0.7 µg/mL |
Experimental Workflow and Data Analysis
System Suitability
Before initiating any sample analysis, the chromatographic system's performance must be verified. This is achieved by injecting a standard solution (e.g., 50 µg/mL) five times. The system is deemed suitable for use if the following criteria are met.
| System Suitability Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | 0.8 - 1.5 |
| Theoretical Plates (N) | > 2000 |
| %RSD of Peak Area | ≤ 2.0% |
| %RSD of Retention Time | ≤ 1.0% |
Sample Analysis Protocol
-
Sample Preparation: Accurately weigh the sample and dissolve it in the diluent (50:50 Methanol:Water) to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL).
-
Filtration: Filter the prepared sample solution through a 0.45 µm syringe filter into an autosampler vial.
-
Calibration Curve: Construct a calibration curve by injecting the prepared working standard solutions.
-
Sample Injection: Inject the prepared sample solution.
-
Quantification: The concentration of this compound in the sample is calculated using the linear regression equation derived from the calibration curve.
Workflow Diagram
Caption: HPLC quantification workflow from preparation to final report.
Conclusion
The RP-HPLC method described herein is a validated, reliable, and efficient analytical procedure for the quantification of this compound. The method's performance characteristics, including specificity, linearity, accuracy, and precision, meet the stringent requirements of the ICH guidelines, making it a trustworthy tool for both research and quality control environments.
References
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][1][3][6]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][2]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link][5]
-
Váradi, A., et al. (2018). HPLC method for the assessment of tryptophan metabolism utilizing separate internal standard for each detector. Heliyon. [Link][7]
-
Yust, M. M., et al. (2004). A simplified HPLC method for determination of tryptophan in some cereals and legumes. Food Chemistry. [Link][4]
-
PubChem. Methyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride. National Center for Biotechnology Information. [Link][8]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. database.ich.org [database.ich.org]
- 4. researchgate.net [researchgate.net]
- 5. starodub.nl [starodub.nl]
- 6. ICH Official web site : ICH [ich.org]
- 7. real.mtak.hu [real.mtak.hu]
- 8. methyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride | C12H15ClN2O2 | CID 2827264 - PubChem [pubchem.ncbi.nlm.nih.gov]
NMR Sample Preparation for α-Methyltryptophan Methyl Ester: A Detailed Guide to High-Resolution Analysis
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of synthetic intermediates and active pharmaceutical ingredients. The quality of the resulting NMR spectrum is fundamentally dependent on meticulous sample preparation. This application note provides a comprehensive, field-proven guide to preparing high-quality NMR samples of α-methyltryptophan methyl ester, a key tryptophan derivative used in biochemical and pharmaceutical research.[1][2] We delve into the critical considerations of solvent selection, concentration optimization, and stability, offering detailed, step-by-step protocols and troubleshooting advice to ensure the acquisition of clean, high-resolution spectra.
Introduction: The Criticality of Sample Preparation
α-Methyltryptophan methyl ester is an amino acid derivative whose structure contains several key features: an indole ring, a chiral quaternary center, an amine, and a methyl ester. Accurate characterization by NMR is vital to confirm its identity, purity, and conformational properties. However, common pitfalls such as poor solubility, signal broadening, and chemical exchange phenomena can obscure vital spectral information.
The protocols and rationale outlined herein are designed to mitigate these challenges. By understanding the causality behind each step—from selecting an appropriate deuterated solvent to final sample filtration—researchers can establish a self-validating workflow that consistently yields high-quality data suitable for both routine analysis and advanced multi-dimensional NMR experiments.
Analyte Profile: α-Methyltryptophan Methyl Ester
A thorough understanding of the analyte's physicochemical properties is the foundation of a successful NMR experiment.
-
Molecular Formula: C₁₃H₁₆N₂O₂ (as free base)[1]
-
Molecular Weight: 232.28 g/mol (as free base)
-
Key Structural Features:
-
Indole N-H Proton: Labile and prone to chemical exchange with protic solvents. Its signal can be broad or disappear entirely if not handled correctly.[3]
-
Amine (-NH₂) Protons: Also labile and will exchange in protic solvents.
-
Ester Group (-OCH₃): Generally stable, but can be susceptible to hydrolysis over time, especially in aqueous solutions (D₂O) or non-neutral pH.
-
Aromatic Protons: Provide characteristic signals for the indole ring system.
-
Aliphatic Protons: Include the α-methyl group and the β-methylene protons.
-
Below is a diagram illustrating the molecular structure and key regions for NMR analysis.
Caption: Structure of α-methyltryptophan methyl ester with key proton groups highlighted.
The First Critical Decision: Solvent Selection
The choice of a deuterated solvent is the single most important factor in preparing an NMR sample.[4] Deuterated solvents are essential because they replace hydrogen (¹H) with deuterium (²H), which is "invisible" in a standard ¹H NMR experiment, thus preventing the solvent signal from overwhelming the much smaller analyte signals.[5][6][7] The ideal solvent must satisfy two primary criteria:
-
High Solubility: The analyte must fully dissolve to provide a homogenous solution.
-
Chemical Inertness: The solvent should not react with or cause degradation of the analyte.
Solubility Profile
While direct solubility data for α-methyltryptophan methyl ester is not widely published, excellent guidance can be taken from its close analog, L-tryptophan methyl ester hydrochloride.[8][9] This analog shows high solubility in polar protic solvents like methanol, moderate solubility in water, and very low solubility in less polar solvents like acetonitrile and ethyl acetate.[8][9]
Recommended Solvents for Initial Screening
Based on the analyte's structure and analog solubility data, the following solvents are recommended for initial testing:
-
Dimethyl Sulfoxide-d₆ (DMSO-d₆):
-
Rationale: Excellent solvating power for polar, multifunctional compounds like amino acid derivatives.[6] Its aprotic nature preserves the labile N-H and NH₂ proton signals, which appear as sharp peaks, providing crucial structural information. This is often the best first choice.
-
Causality: The indole N-H proton does not exchange with the solvent, allowing for its unambiguous observation.[3]
-
-
Methanol-d₄ (CD₃OD):
-
Rationale: High predicted solubility based on analog data.[8][9] It is less viscous than DMSO-d₆, which can lead to sharper lines.
-
Causality: As a protic solvent, it will cause the rapid exchange of the indole N-H and amine NH₂ protons with deuterium. These signals will therefore be absent from the spectrum. This can be useful for simplifying the spectrum but results in the loss of information.
-
-
Chloroform-d (CDCl₃):
-
Rationale: The most common solvent for general organic compounds due to its volatility, making sample recovery easy.[6][10]
-
Causality: Solubility may be limited. If the compound is the hydrochloride salt, solubility will likely be very low. The free base may be more soluble. The N-H and NH₂ proton signals are typically visible but can be broad.
-
The following workflow provides a logical path for solvent selection.
Caption: Decision workflow for selecting the optimal deuterated solvent.
Deuterated Solvent Properties
The table below summarizes key properties of recommended solvents to aid in selection and spectral interpretation.[4][11][12]
| Solvent | Formula | ¹H Residual Peak (ppm) | ¹³C Residual Peak (ppm) | Boiling Point (°C) | Key Characteristics |
| Chloroform-d | CDCl₃ | 7.26 (singlet) | 77.16 (triplet) | 61 | Volatile, good for most organics. May not dissolve polar salts. |
| DMSO-d₆ | (CD₃)₂SO | 2.50 (quintet) | 39.52 (septet) | 189 | Excellent solvent for polar compounds. Hygroscopic. Preserves labile protons. |
| Methanol-d₄ | CD₃OD | 3.31 (quintet), 4.87 (singlet, OH) | 49.00 (septet) | 65 | Good solvent for polar compounds. Exchanges with labile protons. |
| Acetone-d₆ | (CD₃)₂CO | 2.05 (quintet) | 29.84 (septet), 206.26 (singlet) | 56 | Good general-purpose solvent. Aprotic. |
| Deuterium Oxide | D₂O | ~4.8 (broad singlet, HOD) | - | 101 | For water-soluble compounds. Exchanges all labile protons. Risk of ester hydrolysis. |
Note: Chemical shifts can vary slightly based on temperature, concentration, and solute.[4]
Detailed Experimental Protocols
Adherence to a standardized protocol is essential for reproducibility. Always use high-quality NMR tubes (e.g., Wilmad 528-PP or equivalent) that are clean and dry.[13][14]
Protocol 1: Standard ¹H NMR Sample Preparation
This protocol is suitable for routine structural confirmation.
Objective: To prepare a ~10-20 mM sample for high-quality ¹H NMR.
Materials:
-
α-Methyltryptophan methyl ester (or its salt)
-
Selected deuterated solvent (e.g., DMSO-d₆)
-
Analytical balance
-
Small glass vial (e.g., 1-dram)
-
Pasteur pipette and bulb
-
Small plug of cotton or glass wool
-
5 mm NMR tube and cap
Procedure:
-
Weigh the Sample: Accurately weigh 2-5 mg of the compound directly into a clean, dry glass vial.[15][16]
-
Causality: Using a separate vial for dissolution ensures the compound is fully dissolved before transfer and prevents loss of expensive material inside the long NMR tube.[16]
-
-
Add Solvent: Using a clean pipette, add approximately 0.6 mL of the chosen deuterated solvent to the vial.[10][15] This corresponds to a sample height of about 4 cm in a standard 5 mm NMR tube, which is optimal for modern spectrometers.[14]
-
Dissolve: Gently swirl or vortex the vial until the solid is completely dissolved. Visually inspect the solution against a bright background. It must be completely transparent.
-
Filter into NMR Tube: Tightly pack a small plug of cotton or glass wool into the constricted part of a Pasteur pipette.[13]
-
Transfer: Filter the solution from the vial directly into the NMR tube. Apply gentle pressure with a pipette bulb if needed.
-
Cap and Label: Cap the NMR tube securely to prevent solvent evaporation. Label the tube clearly.
-
Mix: Invert the capped tube several times to ensure the solution is homogenous. A non-homogenous sample can also lead to poor shimming.[10]
-
Clean: Before inserting into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.[10]
Protocol 2: Confirmatory D₂O Exchange Experiment
This protocol is used to definitively identify labile protons (N-H, NH₂).
Objective: To confirm the identity of exchangeable proton signals in a spectrum previously acquired in an aprotic solvent like DMSO-d₆.
Procedure:
-
Acquire Initial Spectrum: Prepare and run the sample in DMSO-d₆ as described in Protocol 1. Note the chemical shifts of the suspected N-H and NH₂ peaks.
-
Add D₂O: Carefully remove the NMR tube from the spectrometer. Add one drop (~20-30 µL) of deuterium oxide (D₂O) to the sample.[17]
-
Shake Vigorously: Cap the tube and shake it vigorously for 30-60 seconds to facilitate the H-D exchange.
-
Re-acquire Spectrum: Place the sample back into the spectrometer and acquire a new ¹H NMR spectrum using the same parameters.
-
Analyze: Compare the two spectra. The signals corresponding to the N-H and NH₂ protons will have disappeared or significantly decreased in intensity in the second spectrum.[17] A new, potentially broad peak for HOD will appear.
Troubleshooting Common NMR Problems
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Broad, distorted peaks | 1. Poor shimming due to sample inhomogeneity or particulates. 2. Sample concentration is too high. 3. Presence of paramagnetic impurities (e.g., metal ions).[15] | 1. Re-filter the sample. Ensure it is well-mixed.[14][17] 2. Dilute the sample. 3. Purify the sample further or pass the solution through a small plug of Celite. |
| Indole N-H peak is missing | 1. The spectrum was run in a protic solvent (e.g., CD₃OD, D₂O). 2. Presence of acidic or basic impurities catalyzing exchange. 3. Presence of water contamination in an aprotic solvent.[7] | 1. This is expected. Re-run in an aprotic solvent like DMSO-d₆ to observe the peak. 2. Re-purify the sample. 3. Use a fresh, sealed ampoule of high-purity solvent. |
| Unexpected peaks present | 1. Residual solvent from purification (e.g., Ethyl Acetate, Dichloromethane). 2. Water contamination (peak position varies with solvent).[18] 3. Sample degradation (e.g., ester hydrolysis). | 1. Dry the sample under high vacuum for an extended period before preparation.[17] 2. Use dry solvents and glassware.[7] 3. Prepare a fresh sample and acquire the spectrum immediately. |
| Poor signal-to-noise ratio | 1. Sample is too dilute. 2. Insufficient number of scans acquired. | 1. Prepare a more concentrated sample, especially for ¹³C NMR.[10][16] 2. Increase the number of scans (NS) in the acquisition parameters. |
Conclusion
The successful acquisition of a high-quality NMR spectrum for α-methyltryptophan methyl ester is not a matter of chance, but a result of a systematic and informed approach to sample preparation. By prioritizing solvent selection based on solubility and chemical compatibility, adhering to precise concentration guidelines, and ensuring sample purity through filtration, researchers can overcome common obstacles and obtain clear, interpretable data. The protocols and troubleshooting guide provided in this note serve as a robust framework for achieving reproducible and reliable NMR analysis, thereby accelerating research and development efforts.
References
- Allan Chemical Corporation. (2025, October 7). Deuterated Solvents for NMR: Guide.
- Benchchem. (n.d.). A Comprehensive Guide to Deuterated Solvents for Non-Aqueous NMR Spectroscopy.
- Merck Millipore. (n.d.). NMR Solvents.
- Benchchem. (2025, November). Technical Support Center: NMR Spectroscopy of Indole Compounds.
- Sigma-Aldrich. (n.d.). NMR Deuterated Solvent Properties Reference Chart.
- Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR.
- Benchchem. (2025). An In-depth Technical Guide to Tryptophan Methyl Ester Hydrochloride.
- YouTube. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation.
- University College London. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences.
- University of Ottawa. (n.d.). How to make an NMR sample.
- ScienceDirect. (2013). H NMR and theoretical studies on the conformational equilibrium of tryptophan methyl ester. Journal of Molecular Structure.
- University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy - Department of Chemistry.
- Chem-Impex. (n.d.). DL-α-Methyltryptophan methyl ester hydrochloride.
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility.
- University of Minnesota Twin Cities. (n.d.). NMR Sample Preparation | College of Science and Engineering.
- PubChem. (n.d.). L-Tryptophan, methyl ester.
- PubChem. (n.d.). alpha-Methyltryptophan.
- University of California, Riverside. (n.d.). Troubleshooting Acquisition Related Problems - NMR.
- ResearchGate. (n.d.). ¹H NMR spectra showing NH of indole moiety and aromatic protons.
- Wikipedia. (n.d.). α-Methyltryptophan.
- ResearchGate. (n.d.). Determination of l -Tryptophan Methyl Ester Hydrochloride Solubility in 12 Pure Solvent Systems from 283.15 to 323.15 K | Request PDF.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry.
- ACS Figshare. (2024, August 9). Determination of l‑Tryptophan Methyl Ester Hydrochloride Solubility in 12 Pure Solvent Systems from 283.15 to 323.15 K.
- University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents.
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- 2. α-Methyltryptophan - Wikipedia [en.wikipedia.org]
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- 6. merckmillipore.com [merckmillipore.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Collection - Determination of lâTryptophan Methyl Ester Hydrochloride Solubility in 12 Pure Solvent Systems from 283.15 to 323.15 K - Journal of Chemical & Engineering Data - Figshare [acs.figshare.com]
- 10. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 11. NMR Deuterated Solvent Properties Reference Chart [sigmaaldrich.com]
- 12. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 13. How to make an NMR sample [chem.ch.huji.ac.il]
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- 16. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
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- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Application of α-Methyltryptophan Methyl Ester in Neuroscience Research: A Detailed Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the application of α-methyltryptophan methyl ester (AMTP-ME) in neuroscience research. It is designed to furnish researchers with the foundational knowledge, practical insights, and detailed protocols necessary to effectively utilize this compound in their studies. This document moves beyond a simple recitation of facts to explain the underlying principles and rationale for experimental designs, ensuring a robust and well-grounded approach to research.
Introduction: Understanding α-Methyltryptophan Methyl Ester
α-Methyltryptophan (AMTP) is a synthetic analog of the essential amino acid L-tryptophan. The methyl ester form, AMTP-ME, offers increased lipophilicity, facilitating its passage across the blood-brain barrier. In neuroscience, AMTP-ME is a multifaceted tool primarily employed to investigate the serotonergic system. Its utility stems from its unique metabolic fate and its interactions with key enzymes in tryptophan metabolism.
AMTP is a prodrug that is converted in the brain to its active metabolite, α-methylserotonin (α-MS).[1] This conversion is a two-step process initiated by tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin synthesis.[2] α-MS is a non-selective agonist of serotonin receptors and, importantly, is not a substrate for monoamine oxidase (MAO), the primary enzyme responsible for serotonin degradation.[3] This resistance to degradation leads to a prolonged presence of α-MS in the synapse, where it acts as a "substitute neurotransmitter."[1] This prolonged action makes AMTP a valuable tool for studying the sustained effects of serotonergic stimulation.
Beyond its role as a serotonin precursor analog, AMTP has also been identified as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in the kynurenine pathway of tryptophan metabolism, and as a blocker of the amino acid transporter SLC6A14. These additional activities should be considered when designing and interpreting experiments.
Mechanism of Action: A Dual Role in Serotonergic Modulation
The primary application of AMTP-ME in neuroscience revolves around its conversion to α-MS, which then acts as a surrogate for serotonin. This process provides a unique method for probing the function of the serotonergic system.
The Serotonin Synthesis Pathway and AMTP's Intervention
The synthesis of serotonin from tryptophan is a two-step enzymatic process. AMTP-ME, after crossing the blood-brain barrier and de-esterification to AMTP, enters this pathway.
Metabolic pathway of α-Methyltryptophan and its interaction with the serotonin synthesis pathway.
This metabolic conversion has two significant consequences for neuroscience research:
-
Sustained Serotonergic Agonism: The resulting α-MS acts as a potent agonist at various serotonin receptors, providing a prolonged activation of serotonergic signaling pathways.[1]
-
Depletion of Endogenous Serotonin: The competition of AMTP with tryptophan for TPH can lead to a reduction in the synthesis of endogenous serotonin. Furthermore, the presence of α-MS can activate autoreceptors that provide negative feedback on serotonin synthesis and release.
Comparative Analysis: AMTP-ME vs. p-Chlorophenylalanine (PCPA) Methyl Ester
For studies requiring the depletion of serotonin, p-chlorophenylalanine (PCPA) is a commonly used alternative. PCPA is an irreversible inhibitor of TPH.[4] The choice between AMTP-ME and PCPA methyl ester depends on the specific research question.
| Feature | α-Methyltryptophan Methyl Ester (AMTP-ME) | p-Chlorophenylalanine Methyl Ester (PCPA-ME) |
| Mechanism of Action | Prodrug for the serotonin agonist α-methylserotonin; competes with tryptophan for TPH, leading to reduced serotonin synthesis.[1][2] | Irreversible inhibitor of tryptophan hydroxylase (TPH).[4] |
| Effect on Serotonergic System | Sustained agonism at serotonin receptors by α-MS; depletion of endogenous serotonin. | Profound and long-lasting depletion of serotonin.[5] |
| Onset and Duration | Onset of action is dependent on metabolic conversion. α-MS has a prolonged presence due to resistance to MAO degradation.[3] | Serotonin depletion is observed within a day and can last for over a week.[4] |
| Specificity | Also inhibits IDO and blocks SLC6A14. | High doses may affect norepinephrine and dopamine levels.[4] |
| Reversibility | Effects are reversible as the compound is metabolized and cleared. | Irreversible inhibition requires de novo synthesis of TPH for recovery. |
| Key Advantage | Allows for the study of sustained serotonergic agonism in conjunction with endogenous serotonin reduction. | Provides a robust and long-lasting model of serotonin deficiency. |
| Considerations | The presence of an active agonist metabolite (α-MS) complicates the interpretation of purely "depletion" studies. | The irreversible nature of the inhibition and potential for non-specific effects at high doses require careful consideration. |
Experimental Protocols
The following protocols provide a starting point for in vivo and in vitro studies using AMTP-ME. Researchers should optimize these protocols for their specific experimental conditions and animal models.
In Vivo Serotonin Modulation in Rodents
This protocol describes the intraperitoneal administration of AMTP-ME to mice to study its effects on the central nervous system.
Materials:
-
α-Methyltryptophan methyl ester hydrochloride
-
Vehicle solution (e.g., sterile 0.9% saline, or a formulation containing DMSO and/or other solubilizing agents for less soluble forms)
-
Experimental animals (e.g., C57BL/6 mice)
-
Standard animal handling and injection equipment
Protocol:
-
Preparation of AMTP-ME Solution:
-
Due to potential solubility issues, several vehicle formulations can be considered. For a stock solution, dissolve AMTP-ME in a minimal amount of DMSO. For injection, a suspended solution can be prepared by adding the DMSO stock to a solution of 20% SBE-β-CD in saline.
-
A typical final concentration for injection might be in the range of 2.5 mg/mL. The solution should be prepared fresh on the day of the experiment.
-
-
Animal Handling and Acclimatization:
-
House animals in a controlled environment with a regular light-dark cycle and ad libitum access to food and water.
-
Acclimatize animals to handling and injection procedures for several days prior to the experiment to minimize stress-induced variability.
-
-
Administration:
-
Administer AMTP-ME via intraperitoneal (i.p.) injection. A starting dose of 2.5 mg per mouse can be used.
-
For chronic studies, injections can be administered every other day.
-
A vehicle-treated control group should always be included.
-
-
Time Course of Effects:
-
The onset of action will depend on the rate of metabolic conversion to α-MS. Significant depletion of endogenous serotonin has been observed 24 hours after administration of the parent compound, AMTP.
-
It is recommended to perform a pilot study to determine the optimal time point for your specific behavioral or neurochemical analysis, with time points such as 4, 8, 24, and 48 hours post-injection.
-
-
Verification of Serotonergic Modulation:
-
At the desired time point, euthanize the animals and rapidly dissect the brain regions of interest (e.g., hippocampus, prefrontal cortex, striatum) on ice.
-
Analyze tissue samples for levels of serotonin, its metabolite 5-HIAA, and α-MS using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
Experimental workflow for in vivo studies using AMTP-ME.
In Vitro Tryptophan Hydroxylase Inhibition Assay
This protocol outlines a method to assess the inhibitory potential of AMTP on TPH activity in vitro using a continuous fluorescence assay.
Materials:
-
Recombinant TPH enzyme
-
L-tryptophan (substrate)
-
α-Methyltryptophan (test compound)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, containing catalase and dithiothreitol)
-
Cofactor: (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4)
-
96-well black microplates
-
Fluorescence microplate reader
Protocol:
-
Preparation of Reagents:
-
Prepare stock solutions of L-tryptophan and α-methyltryptophan in the assay buffer.
-
Prepare a stock solution of BH4 in a solution containing DTT to prevent oxidation.
-
-
Assay Setup:
-
In a 96-well plate, add assay buffer, BH4, and serial dilutions of α-methyltryptophan.
-
Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
-
Enzyme Reaction:
-
Initiate the reaction by adding the TPH enzyme to all wells except the negative control.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).
-
-
Fluorescence Measurement:
-
Monitor the increase in fluorescence over time (kinetic read) at an excitation wavelength of approximately 300 nm and an emission wavelength of around 345 nm. The product, 5-hydroxytryptophan, has a higher fluorescence quantum yield than tryptophan at these wavelengths.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the fluorescence curves.
-
Plot the enzyme activity against the concentration of α-methyltryptophan to determine the IC50 value.
-
Data Presentation
Recommended Dosage for In Vivo Studies in Rodents
| Compound | Species | Route of Administration | Dosage | Reference |
| α-Methyltryptophan | Mouse | Intraperitoneal (i.p.) | 2.5 mg/mouse | (Cai et al., 2020) |
| α-Methyltryptophan | Mouse | Oral (in drinking water) | 1 mg/mL | (Sivaprakasam et al., 2021) |
| p-Chlorophenylalanine | Rat | Intraperitoneal (i.p.) | 150-1000 mg/kg | (File et al., 1996) |
| p-Chlorophenylalanine | Mouse | Oral (in jelly) | 250-500 mg/kg/day | (Canfrán-Duque et al., 2020) |
Conclusion
α-Methyltryptophan methyl ester is a powerful and versatile tool for the investigation of the serotonergic system. Its ability to act as a prodrug for a long-lasting serotonin agonist, coupled with its effects on endogenous serotonin synthesis, provides a unique experimental paradigm. By carefully considering its mechanism of action and potential off-target effects, and by employing rigorous and well-controlled experimental designs, researchers can leverage AMTP-ME to gain valuable insights into the complex role of serotonin in health and disease.
References
-
Cai, A., Shen, D., Xiong, Q., Ding, J., Ding, Y., Lin, X., ... & Bhutia, Y. D. (2022). α-methyltryptophan-mediated protection against diabetic nephropathy in db/db mice as studied with a metabolomics approach. Frontiers in Pharmacology, 13, 962985. [Link]
-
Wikipedia contributors. (2023). α-Methylserotonin. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Chugani, D. C. (2012). α-methyl-l-tryptophan: mechanisms for tracer localization of epileptogenic brain regions. Epilepsy & Behavior, 25(4), 586-591. [Link]
-
File, S. E., Ouagazzal, A. M., Gonzalez, L. E., & Overstreet, D. H. (1996). p-chlorophenylalanine-induced serotonin depletion: reduction in exploratory locomotion but no obvious sensory-motor deficits. Pharmacology Biochemistry and Behavior, 54(4), 727-734. [Link]
-
Vergnes, M., Depaulis, A., & Boehrer, A. (1986). Para-chlorophenylalanine, serotonin and killing behavior. Pharmacology Biochemistry and Behavior, 25(2), 383-388. [Link]
-
Sivaprakasam, S., Prasad, P. D., & Ganapathy, V. (2021). α-Methyl-l-tryptophan as a weight-loss agent in multiple models of obesity in mice. Biochemical Journal, 478(7), 1347–1358. [Link]
-
Canfrán-Duque, A., Casafont, L., Reina, M., Prieto-Bermejo, R., Lerma, M., & Fernández-Tresguerres, J. A. (2020). Neurochemical, Behavioral, and Neurogenic Validation of a Hyposerotonergic Animal Model by Voluntary Oral Consumption of para-Chlorophenylalanine. ACS Chemical Neuroscience, 11(6), 952–959. [Link]
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- 5. Para-chlorophenylalanine, serotonin and killing behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
Step-by-step synthesis of L-Tryptophan methyl ester hydrochloride
Application Notes & Protocols
Introduction: The Strategic Importance of L-Tryptophan Methyl Ester Hydrochloride
L-Tryptophan methyl ester hydrochloride is a pivotal intermediate in synthetic organic chemistry and pharmaceutical development. As a derivative of the essential amino acid L-tryptophan, it serves as a versatile building block, primarily in peptide synthesis and the creation of complex therapeutic agents.[1] The esterification of the carboxylic acid group to a methyl ester effectively protects it, allowing the primary amino group to be selectively available for amide bond formation in solution-phase peptide synthesis.[1] Furthermore, this compound is a key precursor in the synthesis of various pharmaceuticals, including tadalafil (Cialis) and other agents targeting neurotransmitter pathways.[2][3]
This guide provides a detailed, mechanistically-grounded protocol for the synthesis of L-Tryptophan methyl ester hydrochloride. It is designed for professionals in research and drug development, offering not just a series of steps, but a comprehensive understanding of the causality behind the experimental choices, ensuring both reproducibility and safety.
Methodology: Fischer-Speier Esterification with Thionyl Chloride
The most robust and widely adopted method for preparing L-Tryptophan methyl ester hydrochloride is an adaptation of the Fischer-Speier esterification.[1] This reaction involves treating L-tryptophan with methanol in the presence of an acid catalyst.[4] While various acids can be used, thionyl chloride (SOCl₂) is particularly effective as it reacts in situ with the methanol solvent to generate anhydrous hydrogen chloride (HCl) gas and sulfur dioxide (SO₂).[5][6] This in situ generation of HCl is highly efficient and drives the reaction to completion.
The Underlying Mechanism:
The reaction is a classic acid-catalyzed nucleophilic acyl substitution.[4]
-
Activation of the Carboxylic Acid: The process begins with the protonation of the carbonyl oxygen of L-tryptophan's carboxylic acid by the in situ generated HCl. This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Nucleophilic Attack: A molecule of methanol, the solvent, acts as the nucleophile. It attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion (the former methanol hydroxyl group) to one of the hydroxyl groups of the tetrahedral intermediate. This converts the hydroxyl group into a good leaving group (water).
-
Elimination of Water: The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water.
-
Deprotonation: The resulting protonated ester is deprotonated, regenerating the acid catalyst and yielding the L-tryptophan methyl ester.
-
Salt Formation: Since the reaction is conducted in a highly acidic medium, the basic amino group of the tryptophan ester is protonated by HCl, forming the stable hydrochloride salt. This salt readily precipitates from the reaction mixture, especially upon addition of a less polar solvent, which helps to drive the equilibrium towards the final product.[4]
Experimental Workflow Diagram
The following diagram outlines the complete workflow for the synthesis, purification, and characterization of L-Tryptophan methyl ester hydrochloride.
Caption: Experimental workflow for the synthesis of L-Tryptophan methyl ester hydrochloride.
Physicochemical and Analytical Data
The target compound is a white to off-white crystalline solid.[1] Key properties are summarized below for reference and quality control assessment.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄N₂O₂ · HCl | |
| Molecular Weight | 254.71 g/mol | [2] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 218-220 °C | [7] |
| Optical Rotation ([α]²⁰/D) | +18° (c=5 in methanol) | [7] |
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 11.2 (s, 1H), 8.81 (br s, 3H), 7.54 (d, 1H), 7.39 (d, 1H), 7.28 (s, 1H), 7.09 (t, 1H), 7.01 (t, 1H), 4.19 (t, 1H), 3.63 (s, 3H), 3.35 (m, 2H) | [1][8][9] |
Detailed Step-by-Step Synthesis Protocol
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Example Quantity | Moles (mmol) | Notes |
| L-Tryptophan | 204.23 | 10.0 g | 49.0 | --- |
| Thionyl Chloride (SOCl₂) | 118.97 | 5.2 mL (8.6 g) | 72.3 | 1.5 equivalents. Use freshly opened or distilled. |
| Anhydrous Methanol (MeOH) | 32.04 | 100 mL | --- | Must be dry (<0.005% water). |
| Diethyl Ether | 74.12 | ~150 mL | --- | Anhydrous grade, for precipitation and washing. |
Procedure:
-
Reaction Vessel Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend L-Tryptophan (1.0 eq., 10.0 g) in anhydrous methanol (100 mL).
-
Initial Cooling: Place the flask in an ice-water bath and stir the suspension for 15 minutes to cool the contents to 0 °C. Fit the flask with a reflux condenser connected to a drying tube (filled with CaCl₂ or Drierite) to protect the reaction from atmospheric moisture.
-
Causality: The reaction between thionyl chloride and methanol is highly exothermic. Cooling is essential to control the reaction rate and prevent undesirable side reactions.
-
-
Reagent Addition: Using a dropping funnel, add thionyl chloride (1.5 eq., 5.2 mL) dropwise to the cold, stirring suspension over a period of 30-45 minutes. Maintain the internal temperature below 10 °C during the addition.
-
Causality: Slow, dropwise addition is a critical safety measure to manage the exothermic reaction and the evolution of SO₂ and HCl gases.[1] A rapid addition can cause a dangerous increase in temperature and pressure.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. The suspension will gradually dissolve as the reaction proceeds. Once at room temperature, heat the mixture to reflux (approx. 65 °C) using a heating mantle.
-
Reflux: Maintain the reflux for 5-7 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC) until the starting L-tryptophan spot is no longer visible.
-
TLC System: Dichloromethane:Methanol (9:1). Visualize with UV light (254 nm) and/or a ninhydrin stain. The product will have a higher Rf value than the starting amino acid.
-
-
Solvent Removal: After the reaction is complete, cool the flask to room temperature. Remove the methanol and any excess HCl/SO₂ by rotary evaporation under reduced pressure. This will typically yield a viscous oil or semi-solid residue.
-
Causality: Removing the volatile components concentrates the product salt.
-
-
Product Precipitation: To the residue, add anhydrous diethyl ether (~150 mL) and stir or sonicate vigorously. The hydrochloride salt is insoluble in ether and will precipitate as a white or off-white solid.
-
Causality: Diethyl ether is a non-polar solvent in which the highly polar hydrochloride salt is insoluble. This allows for effective separation of the product from any non-polar, ether-soluble impurities.
-
-
Isolation and Washing: Collect the solid product by vacuum filtration (e.g., using a Büchner funnel). Wash the filter cake sequentially with small portions of cold diethyl ether (2 x 30 mL) to remove any residual impurities.
-
Causality: Washing with cold ether ensures that any adsorbed impurities are removed without dissolving a significant amount of the product.
-
-
Drying: Dry the purified white solid under high vacuum for several hours to remove all residual solvent. The typical yield is 90-98%. Store the final product in a desiccator at 2-8°C.[2]
Safety and Handling Precautions
This procedure involves hazardous materials and must be performed with appropriate safety measures.
-
Thionyl Chloride (SOCl₂):
-
Hazards: Highly corrosive, toxic if inhaled, and causes severe skin and eye burns.[12][13] It reacts violently with water, releasing toxic gases (HCl and SO₂).[10][14]
-
Handling: Always handle thionyl chloride in a well-ventilated chemical fume hood.[11][14] Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton).[11][12]
-
Spills & Waste: Neutralize small spills with sodium bicarbonate or another suitable absorbent. Unused thionyl chloride should be quenched by slowly adding it to a large volume of a stirred, cold solution of sodium carbonate. Dispose of all waste according to institutional guidelines.[12]
-
-
General Precautions:
-
Ensure all glassware is dry before use to prevent violent reactions with thionyl chloride.
-
An emergency shower and eyewash station should be readily accessible.[11]
-
References
-
Carl ROTH. (2024). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Thionyl Chloride. Retrieved from [Link]
- Google Patents. (n.d.). CN102050777A - Method for preparing N-substituted-L-methyl tryptophan ester.
- Google Patents. (n.d.). CN105037240A - Preparing method for tryptophan ester hydrochloride.
-
Som, P. (n.d.). The Synthesis of Anthranilic Acid, Tryptophan, and Sulfenyl Chloride Analogues, and Enzymatic Studies. UGA Open Scholar. Retrieved from [Link]
-
ResearchGate. (2025). How can I convert L-tryptophan methyl ester into the hydrochloride salt of L-tryptophan methyl ester?. Retrieved from [Link]
-
Semantic Scholar. (2002). A simple and convenient method for esterification of tryptophan and other amino acids. Retrieved from [Link]
- Google Patents. (n.d.). CN105037240B - The preparation method of tryptophan esters hydrochloride.
-
National Institutes of Health. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. PMC. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis of mix-1·HCl from l-tryptophan ester hydrochloride. Retrieved from [Link]
-
The Royal Society of Chemistry. (2024). Supporting Information. Retrieved from [Link]
-
Organic Syntheses. (n.d.). N-Boc-l-tryptophan methyl ester. Retrieved from [Link]
-
ACS Publications. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved from [Link]
-
ResearchGate. (2013). H NMR and theoretical studies on the conformational equilibrium of tryptophan methyl ester. Retrieved from [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
ACS Publications. (n.d.). Determination of l-Tryptophan Methyl Ester Hydrochloride Solubility in 12 Pure Solvent Systems from 283.15 to 323.15 K. Retrieved from [Link]
-
DataPDF. (n.d.). A Simple and Convenient Method for Esterification of Tryptophan and Other Amino Acids. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]
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Application Notes and Protocols for the Use of α-Methyltryptophan Methyl Ester as a Selective SLC6A14 Blocker
Introduction: Targeting Cancer's Appetite with Precision
Rapidly proliferating cancer cells exhibit an insatiable appetite for nutrients, particularly amino acids, which serve as the fundamental building blocks for proteins and other essential macromolecules. To meet this heightened metabolic demand, many solid tumors upregulate specific nutrient transporters on their cell surface. One such transporter of significant interest is the Solute Carrier Family 6 Member 14 (SLC6A14), also known as ATB⁰,⁺.
SLC6A14 is a sodium and chloride-dependent symporter with an exceptionally broad substrate selectivity, capable of transporting 18 of the 20 proteinogenic amino acids, excluding only the acidic amino acids glutamate and aspartate.[1] Its expression is notably low in most normal tissues but is significantly upregulated in a variety of cancers, including estrogen receptor-positive breast cancer, pancreatic cancer, and colon cancer, where its elevated expression is often correlated with a poor prognosis.[1][2][3][4] This differential expression pattern makes SLC6A14 a compelling and strategic target for cancer therapy. By selectively blocking this transporter, it is possible to induce amino acid starvation specifically in cancer cells, leading to the inhibition of critical growth signaling pathways and ultimately, cell death, while sparing healthy tissues.[1][3]
This guide provides a comprehensive overview and detailed protocols for the use of α-methyltryptophan methyl ester as a tool to selectively block SLC6A14 function in vitro.
Mechanism of Action: A Prodrug Approach to Starve Cancer Cells
α-Methyltryptophan (α-MT) has been identified as a specific, non-transportable blocker of the SLC6A14 transporter.[5][6][7] Unlike a substrate that would be transported into the cell, α-MT binds to the transporter and obstructs its function. However, as an amino acid, the cell permeability of α-MT can be limited. To overcome this, α-methyltryptophan methyl ester is employed as a cell-permeable prodrug. The esterification of the carboxylic acid group increases the lipophilicity of the molecule, facilitating its diffusion across the cell membrane.
Once inside the cell, the methyl ester is rapidly hydrolyzed by intracellular esterases, which are often overexpressed in cancer cells, to release the active inhibitor, α-methyltryptophan.[1][2][8] This active form then blocks SLC6A14 from the intracellular side or upon its recycling to the plasma membrane, leading to a state of amino acid deprivation. This nutrient stress triggers the downregulation of the mTORC1 signaling pathway, a central regulator of cell growth and proliferation, and can induce autophagy and apoptosis.[9][10]
Figure 1: Mechanism of SLC6A14 blockade by α-methyltryptophan methyl ester.
Quantitative Data Summary
The inhibitory potential of the active compound, α-methyltryptophan, against SLC6A14 has been determined in competitive uptake assays. The effective concentration of the methyl ester prodrug in cellular assays will be contingent on the rate and extent of its intracellular hydrolysis, which is dependent on the esterase activity of the specific cell line used.
| Compound | Target | Assay Type | Key Parameter | Reported Value | Reference |
| α-Methyltryptophan | SLC6A14 | Competitive [³H]-amino acid uptake | IC₅₀ | ~250 µM | [1] |
| α-Methyl-L-tryptophan | SLC6A14 | Competitive [³H]-amino acid uptake | IC₅₀ | ~10 µM | [4] |
Note: The L-enantiomer is significantly more potent. The racemic mixture is often used for initial studies.
Experimental Protocols
Protocol 1: Measuring SLC6A14 Inhibition via Radiolabeled Amino Acid Uptake Assay
This protocol provides a method to quantify the inhibitory effect of α-methyltryptophan methyl ester on SLC6A14 activity by measuring the uptake of a radiolabeled amino acid substrate.
Causality Behind Experimental Choices:
-
Cell Lines: A pair of cell lines is crucial for a self-validating experiment. An SLC6A14-expressing cell line (e.g., BxPC-3, LS174T) serves as the positive model, while a cell line with low or no expression (e.g., HPNE) acts as a negative control to determine the specificity of the inhibitor's effect.[5]
-
Radiolabeled Substrate: [³H]-Glycine is a suitable substrate as it is transported by SLC6A14.[4][11] Its low concentration in the assay ensures that the measurement is sensitive to competitive inhibition.
-
Buffer System: A Krebs-Ringer-HEPES (KRH) buffer is used to maintain physiological pH and ionic concentrations, which are critical for transporter function.[5]
-
Pre-incubation: Pre-incubating the cells with the inhibitor allows it to diffuse into the cells and be hydrolyzed to its active form before the substrate is introduced.
-
Termination: Rapid washing with ice-cold buffer is essential to stop the transport process immediately and remove extracellular radioactivity, ensuring that only internalized substrate is measured.
Materials and Reagents:
-
SLC6A14-expressing cells (e.g., BxPC-3, LS174T)
-
SLC6A14-negative control cells (e.g., HPNE)
-
Cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
α-Methyltryptophan methyl ester (or the active α-methyltryptophan)
-
[³H]-Glycine (specific activity ~40-60 Ci/mmol)
-
Krebs-Ringer-HEPES (KRH) buffer (Composition: 125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 5.6 mM D-glucose, 25 mM HEPES, pH 7.4)[5]
-
Cell lysis buffer (e.g., 1% SDS or 0.1 M NaOH)
-
Scintillation cocktail
-
24-well or 96-well cell culture plates
-
Liquid scintillation counter
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed SLC6A14-positive and negative cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate at 37°C in a humidified 5% CO₂ incubator for 24-48 hours.
-
-
Preparation of Reagents:
-
Prepare a stock solution of α-methyltryptophan methyl ester in DMSO. Further dilute in KRH buffer to create a range of working concentrations (e.g., 0, 1, 10, 50, 100, 250, 500, 1000 µM). Note that the final concentration in the well will be halved after the addition of the substrate.
-
Prepare the radiolabeled uptake solution by diluting [³H]-Glycine in KRH buffer to a final concentration of approximately 10-50 nM.[11][12]
-
-
Uptake Assay:
-
On the day of the experiment, aspirate the culture medium from the wells.
-
Wash the cell monolayer twice with 1 mL of pre-warmed (37°C) KRH buffer.
-
Add 250 µL of KRH buffer containing the desired concentration of α-methyltryptophan methyl ester (or vehicle control - DMSO) to each well.
-
Pre-incubate the plate at 37°C for 15-30 minutes.
-
Initiate the uptake by adding 250 µL of the [³H]-Glycine uptake solution to each well.
-
Incubate the plate at 37°C for 10-15 minutes. This time should be within the linear range of uptake, which may require optimization for your specific cell line.
-
-
Termination and Lysis:
-
To terminate the transport, rapidly aspirate the uptake solution.
-
Immediately wash the cells three times with 1 mL of ice-cold KRH buffer.
-
Add 500 µL of cell lysis buffer to each well and incubate for 30 minutes at room temperature to ensure complete lysis.
-
-
Quantification and Data Analysis:
-
Transfer the cell lysate from each well to a scintillation vial.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.
-
Normalize the CPM data to the protein concentration of each lysate (determined by a BCA assay from parallel wells).
-
Calculate the percent inhibition for each concentration of α-methyltryptophan methyl ester using the formula: % Inhibition = 100 * (1 - (CPM_inhibitor - CPM_background) / (CPM_vehicle - CPM_background))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value.
-
Figure 2: Workflow for the radiolabeled amino acid uptake assay.
Protocol 2: Western Blot Analysis of mTORC1 Pathway Inhibition
This protocol details the method to assess the downstream consequences of SLC6A14 blockade by measuring the phosphorylation status of key mTORC1 pathway proteins, S6 Kinase (S6K) and 4E-Binding Protein 1 (4E-BP1).
Causality Behind Experimental Choices:
-
Phospho-specific Antibodies: Using antibodies that specifically recognize the phosphorylated forms of S6K (at Threonine 389) and 4E-BP1 (at Threonine 37/46) allows for a direct measurement of mTORC1 activity.[13][14] A decrease in the phosphorylation at these sites is a reliable indicator of mTORC1 inhibition.
-
Total Protein Antibodies: Probing the same membrane for the total (phosphorylated and unphosphorylated) forms of these proteins is a critical control. It ensures that any observed decrease in the phosphorylated protein is due to a change in its phosphorylation state and not a decrease in the overall amount of the protein.
-
Loading Control: An antibody against a housekeeping protein like GAPDH or β-actin is used to confirm that an equal amount of protein was loaded in each lane of the gel.
Materials and Reagents:
-
SLC6A14-expressing cells treated with α-methyltryptophan methyl ester as described in Protocol 1 (or a separate experiment).
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBS-T)
-
Primary antibodies:
-
Rabbit anti-phospho-p70 S6 Kinase (Thr389)
-
Rabbit anti-p70 S6 Kinase
-
Rabbit anti-phospho-4E-BP1 (Thr37/46)
-
Rabbit anti-4E-BP1
-
Mouse anti-GAPDH or anti-β-actin
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Step-by-Step Methodology:
-
Cell Treatment and Lysis:
-
Treat SLC6A14-expressing cells with an effective concentration of α-methyltryptophan methyl ester (e.g., near the IC₅₀ value determined in Protocol 1) for a desired time (e.g., 24-48 hours). Include a vehicle-treated control.
-
Wash cells once with ice-cold PBS.
-
Lyse cells by adding ice-cold RIPA buffer with inhibitors. Incubate on ice for 15-30 minutes.
-
Scrape the cells and collect the lysate. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet debris.
-
-
Protein Quantification:
-
Transfer the supernatant to a new tube.
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-S6K) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.
-
Wash the membrane three times with TBS-T.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBS-T.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities. To analyze the results, strip the membrane and re-probe with the total protein antibody and then the loading control antibody.
-
Calculate the ratio of the phosphorylated protein to the total protein for each condition. A significant decrease in this ratio in the treated samples compared to the control indicates inhibition of the mTORC1 pathway.
-
Figure 3: Downstream effect of SLC6A14 blockade on the mTORC1 signaling pathway.
Alternative Methodologies
While radiolabeled uptake assays are highly sensitive, the use of radioactive materials can be a limitation. A modern alternative involves the use of stable isotope-labeled substrates (e.g., ¹³C or ¹⁵N-labeled amino acids) coupled with detection by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] This method offers a non-radioactive, robust, and highly specific means to quantify substrate uptake and can be adapted to measure the inhibition of SLC6A14 by α-methyltryptophan methyl ester.
References
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Karunakaran, S., Umapathy, N. S., Thangaraju, M., Hatanaka, T., Itagaki, S., Munn, D. H., Prasad, P. D., & Ganapathy, V. (2008). Interaction of tryptophan derivatives with SLC6A14 (ATB0,+) reveals the potential of the transporter as a drug target for cancer chemotherapy. Biochemical Journal, 414(3), 343–355. [Link]
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Sikder, M. O. F., Yang, D., Ganapathy, V., & Bhutia, Y. D. (2020). SLC6A14, a Na+/Cl−-coupled amino acid transporter, functions as a tumor promoter in colon and is a target for Wnt signaling. The FASEB Journal, 34(5), 6946-6963. [Link]
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Wang, J., Su, H., Wang, D., Liu, H., & Xu, Y. (2019). Esterase-responsive nanoparticles for drug delivery: A review. Expert Opinion on Drug Delivery, 16(8), 821-833. [Link]
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Giacomini, K. M., Huang, S. M., Tweedie, D. J., Benet, L. Z., Brouwer, K. L., Chu, X., ... & Zamek-Gliszczynski, M. J. (2010). Membrane transporters in drug development. Nature reviews Drug discovery, 9(3), 215-236. [Link]
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Li, Y., Li, X., Yang, Y., Zhang, C., & Wang, Y. (2021). Esterase-responsive drug delivery systems for cancer therapy. Journal of Materials Chemistry B, 9(1), 53-70. [Link]
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Yin, J., Chen, Y., Zhang, W., & Li, Y. (2018). Esterase-sensitive polymeric nanoparticles for intracellular drug delivery. Biomaterials Science, 6(11), 2824-2838. [Link]
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Lu, H., Yang, Y., Allister, E. M., Parsons, R., & Saltzman, W. M. (2008). Co-delivery of rapamycin and paclitaxel in a single nanoparticle formulation overcomes multidrug resistance in ovarian cancer. Clinical cancer research, 14(12), 3889-3896. [Link]
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Burnett, P. E., Barrow, R. K., Cohen, N. A., Snyder, S. H., & Sabatini, D. M. (1998). RAFT1 phosphorylation of the translational regulators p70 S6 kinase and 4E-BP1. Proceedings of the National Academy of Sciences, 95(4), 1432-1437. [Link]
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Xu, G., Kwon, G., Marshall, C. A., Lin, T. A., Lawrence, J. C., Jr, & McDaniel, M. L. (2001). Branched-chain amino acids are essential in the regulation of PHAS-I and p70 S6 kinase by pancreatic beta-cells. A possible role for protein kinase B and the mammalian target of rapamycin. Journal of Biological Chemistry, 276(13), 9878-9884. [Link]
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Hara, K., Yonezawa, K., Weng, Q. P., Kozlowski, M. T., Belham, C., & Avruch, J. (1998). Amino acid sufficiency and mTOR regulate p70 S6 kinase and eIF-4E BP1 through a common effector mechanism. Journal of Biological Chemistry, 273(23), 14484-14494. [Link]
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Kim, D. H., Sarbassov, D. D., Ali, S. M., King, J. E., Latek, R. R., Erdjument-Bromage, H., ... & Sabatini, D. M. (2002). mTOR interacts with raptor to form a nutrient-sensitive complex that signals to the cell growth machinery. Cell, 110(2), 163-175. [Link]
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Karunakaran, S., Ramachandran, S., Coothankandaswamy, V., El-Ghazaly, A., Jernryd, V., Johansson, J., ... & Prasad, P. D. (2011). SLC6A14 (ATB0,+) protein, a highly concentrative and broad specific amino acid transporter, is a novel and effective drug target for treatment of estrogen receptor-positive breast cancer. Journal of Biological Chemistry, 286(36), 31830-31838. [Link]
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Chin, C. S., & Lomas, L. M. (2004). Uptake of [3H]glycine and [14C]glutamate by cultures of chick spinal cord. Journal of neurochemistry, 23(4), 837-843. [Link]
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Gupta, N., Kesh, S., D'Souza, L., & Ganapathy, V. (2005). The amino acid transporter ATB0,+ (SLC6A14) is a novel and specific drug target for treatment of pancreatic cancer. British journal of pharmacology, 173(1), 114-126. [Link]
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Coothankandaswamy, V., Cao, S., Xu, Y., Prasad, P. D., Singh, P. K., & Ganapathy, V. (2016). Amino acid transporter SLC6A14 is a novel and effective drug target for pancreatic cancer. British journal of pharmacology, 173(23), 3336-3350. [Link]
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Wang, J., Ye, Q., Cao, Y., Guo, Y., & Li, J. (2025). α-Methyl-Tryptophan Inhibits SLC6A14 Expression and Exhibits Immunomodulatory Effects in Crohn's Disease. Journal of Inflammation Research, 18, 1127-1145. [Link]
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Madras, B. K., & Sourkes, T. L. (1965). Metabolism of alpha-methyltryptophan. Biochemical pharmacology, 14(11), 1499-1506. [Link]
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Wikipedia contributors. (2023, December 12). α-Methyltryptophan. In Wikipedia, The Free Encyclopedia. [Link]
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Cai, H., Lu, Y., Liu, Y., Li, L., & Liu, M. (2025). α-methyltryptophan-mediated protection against diabetic nephropathy in db/db mice as studied with a metabolomics approach. Frontiers in Endocrinology, 15. [Link]
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Bhutia, Y. D., Babu, E., Ramachandran, S., & Ganapathy, V. (2015). SLC6A14 and SLC38A5 Drive the Glutaminolysis and Serine–Glycine–One-Carbon Pathways in Cancer. Cancers, 7(3), 1497-1513. [Link]
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Marc, R. E., & Lam, D. M. (1981). The uptake and release of [3H]glycine in the goldfish retina. The Journal of neuroscience, 1(2), 156-167. [Link]
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Experimental design for in vivo studies with α-methyltryptophan methyl ester
Application Note & Protocol Guide
Topic: Experimental Design for In Vivo Studies with α-Methyltryptophan Methyl Ester: A Guide to IDO1 Pathway Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction: Targeting the IDO1 Pathway with α-Methyltryptophan Methyl Ester
The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical checkpoint in mediating immune tolerance, particularly within the tumor microenvironment.[1] IDO1 is the rate-limiting enzyme that catabolizes the essential amino acid L-tryptophan (Trp) into a series of metabolites, collectively known as kynurenines.[2] This process exerts a powerful immunosuppressive effect through two primary mechanisms: the depletion of local tryptophan, which is essential for T-cell proliferation, and the generation of kynurenine pathway metabolites that actively induce T-cell apoptosis and promote the differentiation of regulatory T-cells (Tregs).[1][3]
α-Methyltryptophan (α-MT) is a well-characterized competitive inhibitor of IDO1.[4][5] By blocking the enzyme, α-MT restores local tryptophan levels and prevents the production of immunosuppressive kynurenines, thereby unleashing the anti-tumor immune response. The methyl ester form, α-methyltryptophan methyl ester, is often utilized as a prodrug to potentially enhance solubility and bioavailability, rapidly converting to the active α-MT molecule in vivo.
This guide provides a comprehensive framework for designing, executing, and validating in vivo studies using α-methyltryptophan methyl ester. It moves beyond simple step-by-step instructions to explain the scientific rationale behind key experimental choices, ensuring that researchers can generate robust, reproducible, and meaningful data.
Section 1: Scientific Background & Mechanism of Action
The rationale for targeting IDO1 is grounded in its role as a metabolic immune checkpoint. In inflammatory conditions and cancer, the expression of IDO1 is often upregulated by pro-inflammatory cytokines like interferon-gamma (IFN-γ).[2] This creates a negative feedback loop where an initial immune response triggers a powerful immunosuppressive mechanism, allowing tumors to evade immune destruction.
α-Methyltryptophan competes with the natural substrate, L-tryptophan, for the heme cofactor binding site of the IDO1 enzyme.[6] This competitive inhibition is the cornerstone of its therapeutic potential. It is crucial to distinguish IDO1 from Tryptophan 2,3-dioxygenase (TDO), another enzyme that catabolizes tryptophan, primarily in the liver.[7] While both contribute to the kynurenine pathway, IDO1 is the isoform predominantly expressed in the tumor microenvironment and antigen-presenting cells, making it the more relevant target for cancer immunotherapy.[7]
Caption: Mechanism of IDO1 Inhibition by α-Methyltryptophan.
Section 2: Pre-Clinical Experimental Design
A robust in vivo study hinges on careful planning, from model selection to defining clear, measurable endpoints.
Selection of Animal Models
The choice of animal model is dictated by the research question.
-
Syngeneic Tumor Models: These are immunocompetent mouse models (e.g., C57BL/6 or BALB/c) implanted with tumors of the same genetic background (e.g., MC38 colon adenocarcinoma, B16-F10 melanoma). They are the gold standard for evaluating immunotherapies as they possess a complete and functional immune system.
-
Xenograft Models: Human tumor cells are implanted into immunodeficient mice (e.g., Nude, SCID, NSG). While useful for assessing the direct anti-proliferative effects of a drug on human cancer cells, they are generally unsuitable for studying IDO1 inhibitors, which rely on modulating the host immune response.[4] An exception is if the study aims to investigate direct, non-immunological effects of IDO1 pathway modulation on tumor cells themselves.[3]
-
Disease-Specific Models: For indications beyond cancer, such as diabetic nephropathy, specific models like the db/db mouse are appropriate.[5]
Dosing, Formulation, and Administration
The formulation and route of administration must ensure consistent drug exposure. α-Methyltryptophan has been successfully administered both orally and via intraperitoneal injection.
| Route of Administration | Typical Dosage (Mice) | Vehicle | Rationale & Considerations |
| Oral (in drinking water) | 1-2 mg/mL | Drinking Water | Simple, non-invasive, and suitable for long-term studies. Ensures continuous drug exposure. Requires monitoring of water consumption to estimate dose.[4][8][9] |
| Intraperitoneal (i.p.) Injection | 2.5 mg/mouse (approx. 100 mg/kg) | Sterile Saline (0.9% NaCl) | Allows for precise dosing and controlled timing. More invasive and may induce stress with repeated administration. Suitable for shorter studies or when precise pharmacokinetics are required.[5] |
Protocol 1: Preparation and Administration of Dosing Solutions
Objective: To prepare α-methyltryptophan methyl ester for oral and intraperitoneal administration in mice.
Materials:
-
α-Methyltryptophan methyl ester hydrochloride
-
Sterile 0.9% saline solution
-
Sterile water for drinking bottles
-
0.22 µm syringe filters
-
Sterile syringes and needles (for i.p.)
-
Calibrated scale and appropriate glassware
A. Preparation for Oral Administration (1 mg/mL in Drinking Water)
-
Calculation: Determine the total volume of drinking water needed for the study group for a set period (e.g., 3-4 days). A conservative estimate is ~5 mL per mouse per day. For 10 mice, this is ~50 mL/day or ~200 mL for 4 days.
-
Weighing: Weigh out the required amount of α-methyltryptophan methyl ester hydrochloride. For 200 mL of a 1 mg/mL solution, weigh 200 mg of the compound.
-
Dissolution: Add the compound to the total volume of sterile water in a sterile container. Mix thoroughly until fully dissolved. The hydrochloride salt form should readily dissolve in water.
-
Distribution: Dispense the medicated water into the drinking bottles for the treatment group. Prepare a control set of bottles with sterile water for the vehicle group.
-
Monitoring: Replace the water every 3-4 days. Measure the remaining volume in the bottles at each change to calculate the average daily consumption and approximate dose per mouse.
B. Preparation for Intraperitoneal (i.p.) Injection (e.g., 100 mg/kg)
-
Calculation:
-
Determine the desired stock concentration. A 10 mg/mL stock is often convenient.
-
For a 25g mouse receiving 100 mg/kg, the required dose is 2.5 mg.
-
The injection volume would be 2.5 mg / 10 mg/mL = 0.25 mL (or 250 µL). A typical injection volume for a mouse is 100-300 µL.
-
-
Weighing & Dissolution: Weigh the required amount of compound for the stock solution (e.g., 50 mg). Add it to the corresponding volume of sterile 0.9% saline (e.g., 5 mL for a 10 mg/mL stock) in a sterile tube. Vortex until fully dissolved.
-
Sterilization: Sterilize the final solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Administration:
-
Weigh each mouse immediately before dosing to calculate the precise injection volume.
-
Using an appropriate syringe (e.g., insulin syringe), draw up the calculated volume.
-
Administer the dose via i.p. injection according to institutional animal care and use committee (IACUC) guidelines.
-
Pharmacodynamic Biomarkers: Validating Target Engagement
The most critical step in an in vivo study with an enzyme inhibitor is to confirm that the drug is engaging its target. For IDO1, the gold-standard pharmacodynamic (PD) biomarker is the Kynurenine to Tryptophan (Kyn/Trp) ratio .[10][11][12] Successful inhibition of IDO1 will lead to a significant decrease in this ratio in plasma, tumor tissue, or other relevant biological fluids.
Caption: Workflow for Pharmacodynamic (PD) Biomarker Assessment.
Protocol 2: Quantification of Kynurenine and Tryptophan in Plasma
Objective: To measure the Kyn/Trp ratio in mouse plasma to confirm IDO1 inhibition.
Materials:
-
Mice treated with vehicle or α-methyltryptophan methyl ester
-
K2-EDTA collection tubes
-
Equipment for blood collection (e.g., lancets for submandibular bleed)
-
Refrigerated centrifuge
-
LC-MS/MS system or commercially available Kynurenine and Tryptophan ELISA kits[13]
-
Methanol (for protein precipitation if using LC-MS/MS)
-
Internal standards for Kyn and Trp (for LC-MS/MS)
Procedure:
-
Blood Collection:
-
Collect blood at a timepoint expected to show target modulation (e.g., 4-24 hours after the last i.p. dose or after several days of oral dosing).
-
Collect ~100-200 µL of whole blood via submandibular or retro-orbital bleed into a K2-EDTA tube.
-
Immediately place the tube on ice.
-
-
Plasma Separation:
-
Within 30 minutes of collection, centrifuge the blood at 2,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (plasma) without disturbing the buffy coat or red blood cells.
-
Store plasma at -80°C until analysis.
-
-
Sample Analysis (LC-MS/MS Method Principle):
-
Protein Precipitation: Thaw plasma samples on ice. To a small volume of plasma (e.g., 20 µL), add a larger volume of cold methanol containing known concentrations of stable isotope-labeled internal standards for kynurenine and tryptophan.[14]
-
Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., >12,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an autosampler vial for injection onto the LC-MS/MS system. The system will separate kynurenine and tryptophan chromatographically and detect them by mass spectrometry, providing precise quantification relative to the internal standards.
-
-
Sample Analysis (ELISA Method Principle):
-
Follow the manufacturer's instructions for the specific Kynurenine and Tryptophan ELISA kits.[13] This typically involves adding plasma samples to pre-coated plates, followed by a series of antibody incubations and washes, and a final colorimetric detection step.
-
-
Data Interpretation:
-
Calculate the concentration of both kynurenine and tryptophan for each sample.
-
For each animal, calculate the Kyn/Trp ratio.
-
Compare the mean Kyn/Trp ratio of the α-MT treated group to the vehicle control group using an appropriate statistical test (e.g., Student's t-test). A statistically significant decrease in the ratio in the treated group confirms target engagement.
-
Section 3: Efficacy and Downstream Analysis
Once target engagement is confirmed, downstream analyses can assess the biological consequences.
Efficacy in Tumor Models
In cancer models, the primary efficacy readout is typically tumor growth inhibition.
-
Tumor Measurement: For subcutaneous tumors, measure tumor dimensions with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Survival Analysis: In some models, particularly those with aggressive tumors or orthotopic placement, overall survival may be the primary endpoint.
Immunophenotyping
To understand the immunological mechanism of action, it is essential to analyze the immune cell composition within the tumor and secondary lymphoid organs (spleen, tumor-draining lymph nodes).
Expected Changes with IDO1 Inhibition:
-
Increased infiltration of CD8+ cytotoxic T-lymphocytes into the tumor.
-
Decreased frequency of FoxP3+ regulatory T-cells (Tregs).
-
An increased ratio of CD8+ T-cells to Tregs, which is a strong indicator of a productive anti-tumor immune response.
Protocol 3: Basic Immunophenotyping of Tumor and Spleen by Flow Cytometry
Objective: To prepare single-cell suspensions from tumor and spleen for analysis of T-cell populations.
Materials:
-
Freshly harvested tumor and spleen tissues
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
GentleMACS Dissociator and appropriate C-tubes (or manual dissociation tools)
-
Tumor dissociation kit (containing enzymes like collagenase, DNase)
-
70 µm cell strainers
-
Red Blood Cell (RBC) Lysis Buffer (e.g., ACK Lysis Buffer)
-
Fluorescently-conjugated antibodies (e.g., anti-CD45, -CD3, -CD4, -CD8, -FoxP3)
-
Flow cytometer
Procedure:
-
Tissue Harvest: At the study endpoint, humanely euthanize mice and immediately harvest the tumor and spleen, placing them in separate tubes with cold RPMI medium on ice.
-
Spleen Processing:
-
In a petri dish with a small amount of RPMI, mechanically dissociate the spleen by mashing it between the frosted ends of two microscope slides.
-
Pass the cell suspension through a 70 µm strainer into a 50 mL conical tube.
-
Centrifuge, discard the supernatant, and resuspend the pellet in RBC Lysis Buffer. Incubate for 3-5 minutes at room temperature.
-
Quench the lysis by adding a large volume of RPMI + 10% FBS. Centrifuge, discard the supernatant, and resuspend in flow cytometry buffer for cell counting and staining.
-
-
Tumor Processing:
-
Mince the tumor into small pieces using a scalpel.
-
Transfer the pieces to a GentleMACS C-tube with the enzyme cocktail from a tumor dissociation kit.
-
Run the appropriate program on the GentleMACS Dissociator. Alternatively, incubate with enzymes at 37°C with agitation.
-
Pass the digested tissue through a 70 µm strainer.
-
Wash the cells, count them, and prepare for antibody staining.
-
-
Antibody Staining & Analysis:
-
Stain cell suspensions with a cocktail of antibodies to identify immune cell populations of interest. For T-cell analysis, a common panel includes markers for total leukocytes (CD45), T-cells (CD3), helper T-cells (CD4), and cytotoxic T-cells (CD8).
-
For Treg identification, intracellular staining for the transcription factor FoxP3 is required after surface staining.
-
Acquire data on a flow cytometer and analyze using appropriate software (e.g., FlowJo).
-
Section 4: Data Interpretation & Troubleshooting
-
Successful Outcome: A successful study will demonstrate a significant decrease in the plasma Kyn/Trp ratio, which correlates with delayed tumor growth and/or a favorable shift in the immune cell infiltrate within the tumor (e.g., increased CD8:Treg ratio).
-
No Change in Kyn/Trp Ratio: This suggests a problem with drug formulation, dose, or administration route, leading to insufficient exposure. Verify dosing calculations, water consumption (for oral studies), and the stability of the compound in the vehicle.
-
Kyn/Trp Ratio Decreases, but No Efficacy: This indicates successful target engagement but a lack of downstream anti-tumor effect. This could mean that IDO1 is not a primary driver of immune escape in that specific tumor model, or that other compensatory immunosuppressive mechanisms are at play. This is a biologically significant result and may suggest the need for combination therapies.
Conclusion
Designing effective in vivo studies for α-methyltryptophan methyl ester requires a multi-faceted approach that integrates pharmacology, immunology, and robust analytical methods. By focusing on the validation of target engagement through the Kyn/Trp ratio, researchers can build a solid foundation upon which to interpret efficacy and immunomodulatory data. This guide provides the necessary protocols and scientific rationale to empower researchers to confidently investigate the therapeutic potential of IDO1 inhibition.
References
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Badawy, A. A. (2019). The Plasma [Kynurenine]/[Tryptophan] Ratio and Indoleamine 2,3-Dioxygenase: Time for Appraisal. International Journal of Tryptophan Research, 12, 1178646919868978. [Link]
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ResearchGate. (n.d.). (PDF) The Plasma [Kynurenine]/[Tryptophan] Ratio and Indoleamine 2,3-Dioxygenase: Time for Appraisal. Retrieved from [Link]
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Badawy, A. A. (2019). The Plasma [Kynurenine]/[Tryptophan] Ratio and Indoleamine 2,3-Dioxygenase: Time for Appraisal. PubMed, 12, 1178646919868978. [Link]
- Munn, D. H., & Mellor, A. L. (n.d.). Alpha-methyl-tryptophan as an inhibitor of indoleamine dioxygenase. Google Patents.
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Wang, G., et al. (2025). α-methyltryptophan-mediated protection against diabetic nephropathy in db/db mice as studied with a metabolomics approach. Frontiers in Pharmacology. [Link]
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Immusmol. (2024). Measuring the Kynurenine to Tryptophan ratio by ELISA: Highlights from our customers' research. Retrieved from [Link]
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Mondal, S., et al. (2021). Kynurenine/Tryptophan Ratio as a Potential Blood-Based Biomarker in Non-Small Cell Lung Cancer. MDPI. [Link]
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Zhai, L., et al. (2020). Targeting Tryptophan Catabolism in Cancer Immunotherapy Era: Challenges and Perspectives. Frontiers in Immunology, 11, 1961. [Link]
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Yang, W., et al. (2021). Tryptophan potentiates CD8+ T cells against cancer cells by TRIP12 tryptophanylation and surface PD-1 downregulation. Journal for ImmunoTherapy of Cancer, 9(7), e002738. [Link]
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Badawy, A. A. (2020). Targeting tryptophan availability to tumors: the answer to immune escape? Expert Opinion on Drug Discovery, 15(11), 1263-1275. [Link]
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Zhai, L., et al. (2018). Quantification of IDO1 enzyme activity in normal and malignant tissues. Methods in Enzymology, 612, 423-437. [Link]
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Agrawal, S., et al. (2008). Toxicology and pharmacokinetics of 1-methyl-[D]-tryptophan: absence of toxicity due to saturating absorption. Journal of Pharmacy and Pharmaceutical Sciences, 11(3), 67-78. [Link]
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Kumar, A., et al. (2011). α-methyl-l-tryptophan: mechanisms for tracer localization of epileptogenic brain regions. Expert Review of Neurotherapeutics, 11(1), 47-57. [Link]
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Wikipedia. (n.d.). α-Methyltryptophan. Retrieved from [Link]
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Muscolini, M., et al. (2022). Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer. Frontiers in Oncology, 12, 856721. [Link]
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Kaper, T., et al. (2015). The indoleamine 2,3-dioxygenase inhibitor 1-methyl-tryptophan suppresses mitochondrial function, induces aerobic glycolysis and decreases interleukin-10 production in human lymphocytes. Cancer Immunology, Immunotherapy, 64(10), 1257-1264. [Link]
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Opitz, C. A., et al. (2011). The indoleamine-2,3-dioxygenase (IDO) inhibitor 1-methyl-D-tryptophan upregulates IDO1 in human cancer cells. PLoS One, 6(5), e19823. [Link]
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Opitz, C. A., & Wick, W. (2018). Challenges in targeting the tryptophan metabolism in cancer immunotherapy. Journal for ImmunoTherapy of Cancer, 6(1), 104. [Link]
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Sivaprakasam, S., et al. (2021). α-Methyl-l-tryptophan as a weight-loss agent in multiple models of obesity in mice. iScience, 24(4), 102302. [Link]
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Wikipedia. (n.d.). Indoleamine 2,3-dioxygenase. Retrieved from [Link]
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Diksic, M., et al. (2025). Synthesis of 'no-carrier-added' α-[11C] methyl-L-tryptophan. ResearchGate. [Link]
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Chevolet, I., et al. (2021). Indoleamine 2,3-Dioxygenase (IDO) Activity: A Perspective Biomarker for Laboratory Determination in Tumor Immunotherapy. Cancers, 13(16), 4099. [Link]
- Wang, Y. (n.d.). Method for preparing N-substituted-L-methyl tryptophan ester. Google Patents.
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Diksic, M. (1992). alpha-Methyl tryptophan as a tracer for in vivo studies of brain serotonin system, from autoradiography to positron emission tomography. Journal of Chemical Neuroanatomy, 5(4), 349-354. [Link]
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Chugani, D. C., et al. (2002). In vivo uptake and metabolism of alpha-[11C]methyl-L-tryptophan in human brain tumors. Journal of Nuclear Medicine, 43(8), 1043-1053. [Link]
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Opitz, C. A., et al. (2011). The Indoleamine-2,3-Dioxygenase (IDO) Inhibitor 1-Methyl-D-tryptophan Upregulates IDO1 in Human Cancer Cells. PLOS ONE, 6(5), e19823. [Link]
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Oravec, M., & Sourkes, T. L. (1970). Inhibition of hepatic protein synthesis by alpha-methyl-DL-tryptophan in vivo. Further studies on the glyconeogenic action of alpha-methyltryptophan. Biochemistry, 9(22), 4458-4464. [Link]
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Mondanelli, G., et al. (2019). Indoleamine 2,3-dioxygenase 1 (IDO1): an up-to-date overview of an eclectic immunoregulatory enzyme. FEBS Journal, 286(14), 2686-2707. [Link]
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Muzik, O., et al. (1997). Analysis of [C-11]alpha-methyl-tryptophan kinetics for the estimation of serotonin synthesis rate in vivo. Journal of Cerebral Blood Flow & Metabolism, 17(6), 659-669. [Link]
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Diksic, M. (n.d.). Labelled α -methyl-L-tryptophan as a tracer for the study of the brain serotonergic system. IAEA. Retrieved from [Link]
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Thaker, A. I., et al. (2013). IDO1 and Kynurenine Pathway Metabolites Activate PI3K-Akt Signaling in the Neoplastic Colon Epithelium to Promote Cancer Cell Proliferation and Inhibit Apoptosis. Cancer Research, 73(22), 6604-6614. [Link]
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ResearchGate. (2021). (PDF) α-Methyl-L-Tryptophan as a Weight-Loss Agent in Multiple Models of Obesity in Mice. Retrieved from [Link]
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Gál, E. M., & Christiansen, P. A. (1975). Alpha-methyltryptophan: effects on cerebral monooxygenases in vitro and in vivo. Journal of Neurochemistry, 24(1), 89-95. [Link]
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Benington, F., et al. (1975). Effect of alpha-methyltryptamine on spontaneous activity in mice. Journal of Pharmaceutical Sciences, 64(1), 142-143. [Link]
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Cohen, Z., et al. (1995). In vivo-synthesized radioactively labelled alpha-methyl serotonin as a selective tracer for visualization of brain serotonin neurons. Synapse, 21(1), 21-28. [Link]
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Thiele, D. L., & Lipsky, P. E. (1992). Spectrum of toxicities of amino acid methyl esters for myeloid cells is determined by distinct metabolic pathways. Journal of Leukocyte Biology, 51(2), 149-155. [Link]
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Roberge, A. G., et al. (1972). Alpha-methyltryptophan: effects on synthesis and degradation of serotonin in the brain. Neuropharmacology, 11(2), 197-209. [Link]
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Reddy, P. G., et al. (2003). A Convenient Synthesis of Amino Acid Methyl Esters. Letters in Organic Chemistry, 1(2), 169-171. [Link]
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Analytical techniques for chiral separation of α-methyltryptophan methyl ester enantiomers
An Application Guide to the Enantioselective Analysis of α-Methyltryptophan Methyl Ester
Introduction: The Significance of Chirality in α-Methyltryptophan Derivatives
α-Methyltryptophan (α-MTP) is a synthetic analog of the essential amino acid tryptophan and serves as a valuable pharmacological tool for investigating the serotonergic system.[1][2] Its methyl ester derivative, α-methyltryptophan methyl ester, is a key intermediate in pharmaceutical synthesis and a research compound in its own right, particularly in neuroscience and oncology.[3] Like many biologically active molecules, α-methyltryptophan methyl ester possesses a chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers (the D- and L-isomers).
The stereochemistry of such compounds is not a trivial detail; it is fundamental to their biological activity. Enantiomers can exhibit vastly different pharmacodynamic and pharmacokinetic profiles, with one isomer often being responsible for the desired therapeutic effect while the other may be inactive or even contribute to adverse effects.[4][5] For instance, the biological activity of α-MTP itself primarily resides in the L-isomer.[1] Therefore, the ability to accurately separate, identify, and quantify the individual enantiomers of α-methyltryptophan methyl ester is a critical requirement for drug development, quality control, and regulatory compliance.[4]
This technical guide provides a comprehensive overview of modern analytical techniques for the chiral separation of α-methyltryptophan methyl ester enantiomers. We will delve into the mechanistic principles behind High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE), offering detailed, field-proven protocols and explaining the causality behind critical experimental choices.
Core Principles of Enantioselective Chromatography
The fundamental challenge in separating enantiomers is that they possess identical physical and chemical properties in an achiral environment. Separation is only possible in a chiral environment where transient, diastereomeric complexes can be formed between the enantiomers and a chiral selector. The stability of these complexes differs for each enantiomer, leading to differential retention or migration times. This is often explained by the "three-point interaction model," which posits that at least three simultaneous interactions (e.g., hydrogen bonding, π-π stacking, steric hindrance) are necessary for chiral recognition, with at least one being stereochemically dependent.[6] The primary methods discussed herein achieve this by employing either a chiral stationary phase (CSP) or a chiral selector as a mobile phase additive.[7][8]
Workflow for Chiral Method Development
The selection of an appropriate analytical technique depends on factors like available instrumentation, required analysis speed, sample matrix, and whether the goal is analytical quantification or preparative isolation. The following workflow provides a logical approach to method development.
Caption: General workflow for chiral separation method development.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most established and versatile technique for chiral separations in the pharmaceutical industry.[6][9] Its strength lies in the vast array of commercially available Chiral Stationary Phases (CSPs), which provide diverse selectivities for a wide range of molecular structures.
Mechanistic Insight: Choosing the Right CSP and Mobile Phase
For amino acid esters like α-methyltryptophan methyl ester, several classes of CSPs are effective.[10][11]
-
Polysaccharide-based CSPs: Derivatives of cellulose and amylose (e.g., tris(3,5-dimethylphenylcarbamate)) are the most widely used CSPs due to their broad applicability.[7] Chiral recognition occurs through a combination of hydrogen bonding (with the ester and amine groups), π-π interactions (with the indole ring), and steric interactions within the chiral grooves of the polysaccharide structure.[7][12] These columns can be used in normal-phase, reversed-phase, and polar organic modes.
-
Zwitterionic CSPs: These phases, often based on cinchona alkaloids, are particularly effective for amphoteric molecules like amino acids and their derivatives.[13] They utilize ion-exchange interactions in addition to hydrogen bonding and steric effects. The mobile phase for these columns typically contains both an acidic (e.g., formic acid) and a basic (e.g., diethylamine) additive to control the ionization states of both the analyte and the stationary phase, thereby fine-tuning retention and selectivity.[13]
-
Macrocyclic Glycopeptide CSPs: Phases like those based on teicoplanin or vancomycin offer complex three-dimensional structures with multiple interaction sites (ionic, hydrogen bonding, π-π). They are highly versatile and can operate in reversed-phase, normal-phase, or polar organic modes, making them excellent for screening.[14][15]
Caption: Differential interaction of enantiomers with a CSP.
Protocol: HPLC Separation on a Polysaccharide-Based CSP
This protocol is a robust starting point for separating α-methyltryptophan methyl ester enantiomers using a common polysaccharide-based column.
1. Instrumentation and Consumables:
-
HPLC System: Any standard HPLC or UHPLC system with a UV detector.
-
Chiral Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., CHIRALPAK® IA). Column dimensions: 4.6 x 150 mm, 5 µm particle size.
-
Solvents: HPLC-grade hexane, 2-propanol (IPA), and trifluoroacetic acid (TFA).
2. Mobile Phase Preparation:
-
Causality: A normal-phase mobile phase (hexane/IPA) is chosen to promote hydrogen bonding and π-π interactions with the CSP. A small amount of TFA is added to ensure consistent protonation of the analyte's primary amine, which sharpens peak shape and improves reproducibility.
-
Procedure: Prepare the mobile phase by mixing Hexane / 2-Propanol / TFA in a ratio of 90 : 10 : 0.1 (v/v/v) . Filter through a 0.45 µm membrane filter and degas thoroughly.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 280 nm (due to the indole chromophore).
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Dissolve the racemic α-methyltryptophan methyl ester sample in the mobile phase to a final concentration of 0.5 mg/mL.
5. System Suitability and Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (mobile phase) to ensure no system peaks interfere.
-
Inject the racemic standard. The system is suitable if the resolution (Rs) between the two enantiomer peaks is greater than 1.5.[14]
-
Inject individual enantiomer standards, if available, to confirm the elution order.
Expected Results & Data
The following table summarizes typical performance data for the separation of tryptophan derivatives on various CSPs, providing a reference for expected outcomes.
| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Resolution (Rs) | Selectivity (α) | Reference |
| 1-Methyl-D,L-Tryptophan | Cinchona alkaloid-based zwitterionic | Methanol/H₂O (98/2) + 50mM FA, 25mM DEA | > 2.0 | > 1.25 | [13] |
| Tryptophan Methyl Ester | Gradient: Hexane/EtOH | CYCLOBOND I 2000 SN | Baseline | N/A | [16] |
| Amino Acid Methyl Esters | Amylose-derived CSPs | 10% 2-propanol/hexane + 0.1% TFA | Good | Good | [11] |
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful, "green" alternative to HPLC for chiral separations.[17] It uses supercritical CO₂, a non-toxic and inexpensive solvent, as the main mobile phase component.[17]
Mechanistic Insight: The SFC Advantage
The primary advantage of SFC is speed. Supercritical CO₂ has low viscosity and high diffusivity, allowing for 3-5 times faster flow rates than HPLC without generating excessive backpressure.[18][19] This leads to rapid analyses and high throughput. For chiral separations, the same polysaccharide-based CSPs used in HPLC are highly effective in SFC.[20] A polar organic co-solvent, typically methanol or ethanol, is required to modulate analyte retention and ensure solubility.
Protocol: SFC Separation
This protocol provides a typical screening method for fast chiral separation.
1. Instrumentation and Consumables:
-
SFC System: An analytical SFC system with a back-pressure regulator and UV detector.
-
Chiral Column: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALCEL® OD-H) or an equivalent amylose-based phase. Dimensions: 4.6 x 100 mm, 5 µm.
-
Solvents: SFC-grade CO₂, HPLC-grade methanol.
2. Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with 20% Methanol in CO₂.
-
Flow Rate: 3.0 mL/min.
-
Outlet Pressure (BPR): 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV at 280 nm.
-
Injection Volume: 5 µL.
3. Sample Preparation:
-
Dissolve the racemic sample in methanol to a final concentration of 0.5 mg/mL.
4. Rationale and Optimization:
-
Causality: The 20% methanol concentration is a common starting point for analytes of moderate polarity. If retention is too short, decrease the methanol percentage. If retention is too long or peaks are broad, increase the methanol percentage. For highly basic compounds, a small amount of an amine additive (e.g., 0.1% diethylamine) can be added to the methanol modifier to improve peak shape.[21] SFC often provides higher efficiency and can sometimes yield better or complementary selectivity compared to HPLC.[19]
Capillary Electrophoresis (CE)
CE is a high-efficiency separation technique that requires minimal sample and solvent volumes.[22] In chiral CE, the separation is achieved by adding a chiral selector to the background electrolyte (BGE).
Mechanistic Insight: Chiral Selectors in the BGE
The most common chiral selectors for CE are cyclodextrins (CDs).[23] These are cyclic oligosaccharides that form a truncated cone structure with a hydrophobic interior and a hydrophilic exterior. Chiral recognition is achieved through the differential inclusion of the enantiomers' hydrophobic parts (like the indole ring of tryptophan) into the CD cavity.[24] The stability of this transient host-guest complex is influenced by stereoselective hydrogen bonding between the analyte's functional groups and the hydroxyl groups on the rim of the CD.[24]
Protocol: CE Separation with a Cyclodextrin Selector
This protocol is based on established methods for separating tryptophan ester enantiomers.[24][25]
1. Instrumentation and Consumables:
-
CE System: A standard CE system with a UV detector.
-
Capillary: Fused-silica capillary, 50 µm I.D., ~50 cm total length.
-
Reagents: Sodium phosphate monobasic, phosphoric acid, β-cyclodextrin polymer or a derivatized CD (e.g., hydroxypropyl-β-cyclodextrin).
2. Background Electrolyte (BGE) Preparation:
-
Causality: A low pH buffer (e.g., pH 2.7) is used to ensure the analyte is fully protonated (cationic) and to suppress the ionization of silica hydroxyl groups on the capillary wall, minimizing analyte-wall interactions. The cyclodextrin concentration is a critical parameter; higher concentrations generally increase the separation window but can also increase analysis time and viscosity.
-
Procedure: Prepare a 25 mM sodium phosphate buffer. Adjust the pH to 2.7 with phosphoric acid. Dissolve the chiral selector (e.g., 20 mg/mL β-cyclodextrin polymer) in the buffer.[24] Filter through a 0.22 µm syringe filter.
3. Electrophoretic Conditions:
-
Voltage: +20 kV.
-
Temperature: 25 °C.
-
Detection: UV at 206 nm (for higher sensitivity of the peptide bond).[24]
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
4. Capillary Conditioning:
-
Before first use, rinse the capillary with 1 M NaOH (10 min), followed by deionized water (10 min), and finally the BGE (20 min). Between runs, rinse with BGE for 2-3 minutes.
5. Sample Preparation:
-
Dissolve the racemic sample in deionized water to a concentration of 0.1 mg/mL.
Method Validation Considerations
Once an optimal separation method is developed, it must be validated to ensure it is fit for its intended purpose.[26] Key validation parameters, as defined by ICH guidelines, include:[10]
-
Specificity: The ability to assess the enantiomers unequivocally in the presence of impurities.
-
Linearity & Range: Demonstrating a linear relationship between peak area and concentration over a defined range.
-
Accuracy & Precision: Assessing the closeness of the measured value to the true value and the repeatability of the measurement.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determining the lowest concentration of the minor enantiomer that can be reliably detected and quantified.
-
Robustness: Evaluating the method's resilience to small, deliberate variations in parameters (e.g., mobile phase composition, temperature).
Conclusion
The chiral separation of α-methyltryptophan methyl ester enantiomers is readily achievable using modern analytical techniques.
-
HPLC with polysaccharide-based CSPs offers a versatile and robust solution, serving as the industry standard.
-
SFC provides a high-speed, environmentally friendly alternative with potentially complementary selectivity, ideal for high-throughput screening.
-
CE excels in situations requiring high separation efficiency and minimal sample consumption.
The choice of technique should be guided by the specific analytical challenge at hand. The protocols and principles outlined in this guide provide a solid foundation for developing and validating a reliable enantioselective method, ensuring the stereochemical purity and quality of this important pharmaceutical compound.
References
- Gasper, M. P., et al. (n.d.). Separation of tryptophan-derivative enantiomers with iron-free human serum transferrin by capillary zone electrophoresis. PubMed.
- Mori, T., et al. (2015). Enantiomeric Separation of Monosubstituted Tryptophan Derivatives and Metabolites by HPLC with a Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phase and Its Application to the Evaluation of the Optical Purity of Synthesized 6-Chloro-l-Tryptophan. NIH.
- De Klerck, K., et al. (2017). Supercritical Fluid Chromatography: An Essential Tool in Drug Discovery. American Pharmaceutical Review.
- Sremac, M., et al. (n.d.). Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement. PubMed.
- Unknown. (n.d.). Chiral separation of tryptophan by particleloaded CEC. Conditions: stationary phase.
- Ali, I., et al. (2021).
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α-Methyl-L-Tryptophan (AMT) as a Tracer in Positron Emission Tomography (PET): Application Notes and Protocols for Researchers
Introduction: Unraveling Tryptophan Metabolism in Neurological Disorders and Oncology with [11C]AMT PET
α-Methyl-L-tryptophan (AMT), an analog of the essential amino acid L-tryptophan, has emerged as a pivotal tool in molecular imaging. When labeled with the positron-emitting radionuclide carbon-11 ([11C]AMT), it allows for the non-invasive in vivo assessment of tryptophan metabolism using Positron Emission Tomography (PET). Initially conceived as a tracer for serotonin synthesis, the applications of [11C]AMT have expanded significantly, providing profound insights into the pathophysiology of various neurological disorders and cancers.[1][2] This guide provides a comprehensive overview of the mechanisms, applications, and detailed protocols for the use of [11C]AMT as a PET tracer, tailored for researchers, scientists, and drug development professionals.
The unique utility of [11C]AMT stems from its involvement in two critical metabolic pathways: the serotonin pathway and the kynurenine pathway.[3] In the brain, tryptophan is the precursor to the neurotransmitter serotonin, which plays a crucial role in mood regulation, cognition, and various physiological processes. Alterations in serotonin synthesis have been implicated in a range of neuropsychiatric conditions.[4] Concurrently, the majority of tryptophan in the body is metabolized via the kynurenine pathway, which is increasingly recognized for its role in immune modulation and its contribution to the tumor microenvironment in oncology.[1][5][6] Dysregulation of the kynurenine pathway has been linked to neuroinflammation, neurodegenerative diseases, and cancer immune evasion.[1][5][6]
[11C]AMT PET imaging offers a window into these complex biological processes, enabling the visualization and quantification of altered tryptophan metabolism in disease states. In neuro-oncology, [11C]AMT PET has demonstrated significant value in delineating tumor extent, differentiating tumor recurrence from treatment-related changes, and providing prognostic information for patients with gliomas.[7][8][9] In the field of epilepsy, [11C]AMT PET has proven to be a highly specific tool for identifying epileptogenic foci, particularly in patients with tuberous sclerosis complex and cortical dysplasia, thereby guiding surgical interventions.[10]
This document will provide a detailed exploration of the synthesis and quality control of [11C]AMT, followed by comprehensive, step-by-step protocols for its application in both preclinical and clinical research settings. The causality behind experimental choices is elucidated to ensure a deep understanding of the methodology, and all protocols are designed as self-validating systems to uphold scientific integrity.
The Dichotomy of Tryptophan Metabolism: Serotonin and Kynurenine Pathways
The interpretation of [11C]AMT PET imaging data is fundamentally linked to the understanding of the dual metabolic fate of its parent compound, L-tryptophan. The following diagram illustrates the serotonin and kynurenine pathways, highlighting the key enzymes and metabolites.
Caption: Simplified diagram of the serotonin and kynurenine metabolic pathways for L-tryptophan and α-methyl-L-tryptophan.
Part 1: Radiosynthesis and Quality Control of [11C]AMT
The successful application of [11C]AMT PET imaging is contingent upon a reliable and reproducible radiosynthesis that adheres to Good Manufacturing Practice (GMP) guidelines. The short 20.4-minute half-life of carbon-11 necessitates an efficient and automated synthesis process.
Automated GMP-Compliant Radiosynthesis of [11C]AMT
An automated procedure for the routine synthesis of [11C]AMT has been developed and validated, providing a patient-ready dose with high radiochemical purity and specific activity.[2][11][12] The following protocol is based on an automated synthesis module, such as the Eckert & Ziegler Modular-Lab system, and can be adapted for other platforms.[12][13]
Protocol 1: Automated Radiosynthesis of [11C]AMT
| Step | Procedure | Key Parameters & Rationale |
| 1. [11C]CO2 Production | Production of [11C]CO2 via the 14N(p,α)11C nuclear reaction in a cyclotron. | High initial radioactivity is crucial for achieving a sufficient final yield. |
| 2. [11C]Methyl Iodide Synthesis | Trapping of [11C]CO2 and subsequent conversion to [11C]methyl iodide ([11C]CH3I) via gas-phase iodination. | [11C]CH3I is the key radiolabeling precursor for the methylation step. |
| 3. Stereoselective Methylation | Stereoselective methylation of the precursor, dimethyl 2(S), 3a(R), 8a(S)-(+)-hexahydro-8(phenylsulfonyl)pyrrolo[2,3-b]indole-1,2-dicarboxylate, with [11C]CH3I. | This step is critical for obtaining the desired L-isomer of AMT. The use of a chiral precursor ensures high enantiomeric purity.[14] |
| 4. Deprotection | Ring opening and hydrolysis of the protecting groups using trifluoroacetic acid followed by alkaline hydrolysis. | This liberates the [11C]AMT molecule. |
| 5. Purification | Purification of the crude product using semi-preparative High-Performance Liquid Chromatography (HPLC). | This step is essential to remove unreacted precursors, byproducts, and to ensure high radiochemical and chemical purity.[2][11] |
| 6. Formulation | The purified [11C]AMT fraction is collected, the solvent is evaporated, and the final product is formulated in a sterile, pyrogen-free physiological saline solution for injection. | Ensures the final product is safe for human administration. |
Typical Yield and Purity: This automated synthesis typically yields 940-3790 MBq of [11C]AMT with a radiochemical yield of 4-17% (decay-corrected, based on [11C]CO2).[12][13] The radiochemical purity is consistently ≥98%, and the enantiomeric purity is >99%.[12][13] The molar activity at the end of synthesis ranges from 19 to 35 GBq/µmol.[12][13]
Quality Control of the Final [11C]AMT Radiopharmaceutical
Rigorous quality control (QC) is mandatory to ensure the safety and efficacy of the [11C]AMT radiopharmaceutical prior to administration. The following table outlines the essential QC tests, their specifications, and recommended frequencies.
Table 1: Quality Control Specifications for [11C]AMT
| Parameter | Test Method | Acceptance Criteria | Frequency |
| Appearance | Visual Inspection | Clear, colorless, free of particulate matter | Every batch |
| pH | pH meter or pH strips | 5.0 - 8.5 | Every batch |
| Radionuclidic Identity | Half-life determination using a dose calibrator | 19.5 - 21.5 minutes | Every batch |
| Radionuclidic Purity | Gamma-ray spectroscopy | ≥ 99.5% of total radioactivity is from 511 keV photons | Initially and after system maintenance |
| Radiochemical Purity | Analytical HPLC | ≥ 95% of total radioactivity co-elutes with the authentic AMT standard | Every batch |
| Enantiomeric Purity | Chiral HPLC | > 95% L-isomer | Initially and after any change in synthesis |
| Residual Solvents | Gas Chromatography (GC) | As per USP <467> guidelines (e.g., Ethanol < 5000 ppm) | Every batch |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | < 175 EU / V (where V is the maximum recommended dose in mL) | Every batch |
| Sterility | Direct inoculation or membrane filtration | No microbial growth | Periodically (e.g., monthly) |
| Filter Integrity | Bubble point test | Conforms to filter manufacturer's specifications | Every batch |
Part 2: Preclinical [11C]AMT PET Imaging Protocols
Preclinical imaging in animal models is a critical step in understanding the in vivo behavior of [11C]AMT and for testing novel therapeutic interventions. The following protocol is designed for imaging orthotopic glioblastoma models in rodents.
Protocol 2: Preclinical [11C]AMT PET/CT Imaging of Orthotopic Glioblastoma in Mice
| Step | Procedure | Key Parameters & Rationale |
| 1. Animal Model | Female athymic nude mice (4-6 weeks old) with stereotactically implanted human glioblastoma cells (e.g., U87-MG, GL261) in the striatum. | Orthotopic models more accurately recapitulate the tumor microenvironment.[15] |
| 2. Animal Preparation | Fasting for 4-6 hours prior to imaging. Anesthesia with isoflurane (1-2% in oxygen). Maintain body temperature with a heating pad. | Fasting helps to reduce variability in amino acid levels. Anesthesia is necessary to prevent motion artifacts during the scan. |
| 3. Tracer Administration | Intravenous (tail vein) injection of 7.4-11.1 MBq (200-300 µCi) of [11C]AMT in a volume of 100-200 µL. | The dose is scaled for the animal's weight to achieve adequate signal-to-noise ratio. |
| 4. PET/CT Acquisition | Dynamic PET scan for 60 minutes immediately following tracer injection, followed by a low-dose CT scan for anatomical co-registration and attenuation correction. | Dynamic scanning allows for kinetic modeling of tracer uptake. |
| 5. Image Reconstruction | Reconstruct PET data using an appropriate algorithm (e.g., 3D-OSEM) with corrections for attenuation, scatter, and decay. | Proper reconstruction is essential for accurate quantification. |
| 6. Data Analysis | Co-register PET and CT images. Draw regions of interest (ROIs) on the tumor and contralateral normal brain tissue. Calculate Standardized Uptake Values (SUV) and tumor-to-background ratios (TBRs). Perform kinetic modeling to estimate tracer transport and metabolic rates. | Quantitative analysis provides objective measures of tracer uptake and metabolism.[15] |
Expected Results: In glioblastoma models, [11C]AMT typically shows higher uptake in the tumor compared to the contralateral normal brain tissue.[16][17] The tumor-to-background ratio generally increases over time, with a plateau often observed around 30-60 minutes post-injection.[16][17]
Part 3: Clinical [11C]AMT PET Imaging Protocols
Clinical [11C]AMT PET imaging provides valuable diagnostic and prognostic information in neuro-oncology and epilepsy. Adherence to standardized protocols is crucial for obtaining high-quality, reproducible data.
Standard Operating Procedure for Clinical [11C]AMT PET/CT in Neuro-Oncology
The following SOP outlines the key steps for performing a [11C]AMT PET/CT scan in a patient with a suspected or known brain tumor.
Protocol 3: Clinical [11C]AMT PET/CT for Brain Tumor Imaging
| Step | Procedure | Key Parameters & Rationale |
| 1. Patient Preparation | Fasting for at least 4-6 hours. Discontinuation of medications known to interfere with tryptophan metabolism (if clinically feasible). Obtain informed consent. | Fasting stabilizes plasma amino acid levels. |
| 2. Patient Positioning | Patient is positioned comfortably on the scanner bed with the head immobilized to minimize motion. | Head immobilization is critical for accurate image registration. |
| 3. Tracer Administration | Intravenous injection of 370-555 MBq (10-15 mCi) of [11C]AMT. The injection should be a slow bolus over 1-2 minutes.[8] | The dose is within the safe and effective range for adult patients. |
| 4. Imaging Acquisition | Dynamic 3D PET scan of the brain for 45-60 minutes, initiated at the time of injection. A low-dose CT scan is acquired for attenuation correction and anatomical localization. | Dynamic acquisition allows for kinetic analysis of tracer uptake.[8] |
| 5. Image Reconstruction | Reconstruct PET data with iterative algorithms (e.g., OSEM) and apply all necessary corrections. | Ensures quantitative accuracy of the PET images. |
| 6. Data Analysis & Interpretation | Co-register PET images with the patient's MRI. Visually assess for areas of focally increased [11C]AMT uptake. Perform quantitative analysis by calculating SUV and tumor-to-normal tissue ratios. Kinetic modeling can provide additional information on tryptophan transport and metabolism. | Increased [11C]AMT uptake is indicative of altered tryptophan metabolism within the tumor. |
Workflow Diagram for Clinical [11C]AMT PET Imaging
Caption: A flowchart illustrating the typical clinical workflow for a patient undergoing a [11C]AMT PET/CT scan.
Application in Epilepsy
For epilepsy, the protocol is similar, with a few specific considerations. A static acquisition is often sufficient.
Protocol 4: Clinical [11C]AMT PET for Epilepsy
| Step | Procedure | Key Parameters & Rationale |
| 1. Patient Preparation | Fasting for at least 6 hours. | To stabilize plasma tryptophan and large neutral amino acid levels. |
| 2. Tracer Administration | Intravenous injection of approximately 3.7 MBq/kg of [11C]AMT. | Dose is adjusted for patient weight. |
| 3. Imaging Acquisition | A static PET scan is acquired for 20-30 minutes, starting 25 minutes after tracer injection. | This uptake period allows for sufficient tracer accumulation in epileptogenic foci. |
| 4. Data Analysis | Co-register PET images with the patient's MRI. Identify focal areas of increased [11C]AMT uptake relative to the contralateral normal cortex. A tumor-to-cortex uptake ratio of >1.03 is often used as a threshold for identifying epileptogenic tubers in tuberous sclerosis.[10] | Increased uptake is highly specific for the epileptogenic zone.[10] |
Part 4: Quantitative Data and Dosimetry
Quantitative Uptake Values
The following table summarizes typical quantitative values for [11C]AMT uptake in different tissues.
Table 2: Typical [11C]AMT Uptake Values
| Tissue/Condition | Quantitative Metric | Typical Value | Reference |
| High-Grade Glioma | Tumor-to-Normal Cortex Ratio | 2.5 - 4.0 | [7] |
| Low-Grade Glioma | Tumor-to-Normal Cortex Ratio | 1.5 - 2.5 | [7] |
| Epileptogenic Foci (Tuberous Sclerosis) | Tuber-to-Normal Cortex Ratio | > 1.03 | [10] |
| Normal Brain Cortex | SUV | 1.0 - 2.0 | [16][17] |
Human Biodistribution and Radiation Dosimetry
While specific human dosimetry data for [11C]AMT is not extensively published, data from other 11C-labeled radiopharmaceuticals can provide a reasonable estimate. The effective dose for most 11C-labeled tracers is generally low. For example, the mean effective dose of [11C]metoclopramide is approximately 4.2 µSv/MBq.[12] For [11C]ketoprofen methyl ester, the mean effective dose is 4.7 µSv/MBq.[18]
Table 3: Estimated Radiation Dosimetry for [11C]AMT (based on similar 11C-tracers)
| Organ | Estimated Absorbed Dose (µGy/MBq) |
| Urinary Bladder Wall | 41 |
| Kidneys | 20-30 |
| Liver | 15-25 |
| Pancreas | 15-20 |
| Brain | 5-10 |
| Effective Dose | ~4-5 µSv/MBq |
Note: These are estimated values. The actual dosimetry may vary. The urinary bladder, kidneys, and liver are typically the organs receiving the highest radiation dose due to excretion pathways.[18][19]
Conclusion and Future Perspectives
[11C]AMT PET is a powerful and versatile molecular imaging tool that provides unique insights into tryptophan metabolism in the central nervous system and in cancer. Its ability to probe both the serotonin and kynurenine pathways makes it invaluable for a wide range of research and clinical applications. The detailed protocols provided in this guide are intended to facilitate the standardized and effective use of this important tracer.
The primary limitation of [11C]AMT is the short half-life of carbon-11, which restricts its use to centers with an on-site cyclotron.[10] To address this, there is ongoing research into the development of fluorine-18 labeled analogs of AMT, which would have a longer half-life and could be more widely distributed.[20] The continued development and application of tryptophan-based PET tracers hold great promise for advancing our understanding of disease and for the development of novel therapeutic strategies.
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Dissolving α-Methyltryptophan Methyl Ester for Animal Studies: Application Notes and Protocols
Introduction
α-Methyltryptophan and its derivatives, such as the methyl ester form, are crucial tools in neuroscience and cancer research.[1] As a derivative of tryptophan, α-methyltryptophan methyl ester is particularly valuable in studies related to serotonin metabolism and neurotransmitter function.[1] Its structure allows it to act as a selective inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO), making it a key compound in cancer immunotherapy research.[1] Proper dissolution and formulation of this compound are critical for ensuring accurate dosing, bioavailability, and minimizing vehicle-induced side effects in preclinical animal models. This guide provides a comprehensive overview of the principles and detailed protocols for dissolving α-methyltryptophan methyl ester for various in vivo research applications.
Physicochemical Properties of α-Methyltryptophan Methyl Ester
Understanding the fundamental properties of α-methyltryptophan methyl ester is the first step in developing an effective dissolution strategy. The hydrochloride (HCl) salt is a common form of this compound.
| Property | Description | Source |
| Appearance | Off-white powder | [1] |
| Molecular Formula | C₁₃H₁₆N₂O₂·HCl | [1] |
| Molecular Weight | 268.7 g/mol | [1] |
| Storage Conditions | 0-8°C | [1] |
| Solubility | Soluble in polar solvents.[2] A study on L-tryptophan methyl ester hydrochloride showed the highest solubility in methanol, followed by water, ethanol, and then a decrease in solubility with less polar alcohols. It had very low solubility in ethyl acetate and acetonitrile.[3][4] For α-Methyl-DL-tryptophan, solubility has been noted in ethanol and DMSO.[5] |
Strategic Selection of Vehicles for In Vivo Administration
The choice of a vehicle for administering α-methyltryptophan methyl ester is as critical as the compound itself. The primary goal is to deliver the compound accurately and safely, without the vehicle interfering with the experimental outcomes.[6] The selection process should be guided by the intended route of administration, the required dose, and the compound's solubility.
Key Considerations for Vehicle Selection:
-
Route of Administration: The vehicle must be appropriate for the chosen route, whether it be oral (gavage), intraperitoneal (IP), intravenous (IV), or subcutaneous (SC).
-
Toxicity and Biocompatibility: The vehicle should be non-toxic and well-tolerated by the animal species at the administered volume and concentration.[6] Some vehicles, like high concentrations of DMSO, can have pharmacological effects and cause local irritation or toxicity.[7]
-
pH and Osmolality: For parenteral routes (IP, IV, SC), the pH of the formulation should be close to physiological pH (around 7.4) to avoid pain and tissue damage at the injection site.[6]
-
Viscosity: The viscosity of the final formulation should be suitable for the chosen administration method, allowing for easy and accurate dosing.[6]
-
Stability: The compound should remain stable and dissolved in the vehicle for the duration of the experiment.
The following diagram illustrates a decision-making workflow for selecting an appropriate vehicle.
Caption: Decision workflow for vehicle selection.
Protocols for Dissolving α-Methyltryptophan Methyl Ester
The following protocols are provided as starting points. It is crucial to perform small-scale pilot tests to confirm the solubility and stability of your specific batch of α-methyltryptophan methyl ester at the desired concentration.
Protocol 1: Aqueous Solution for Oral Administration (Lower Concentrations)
For lower doses, particularly if the compound is administered in drinking water, direct dissolution in water may be feasible.
Materials:
-
α-Methyltryptophan methyl ester HCl
-
Purified water
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Weigh the required amount of α-methyltryptophan methyl ester HCl.
-
Add the compound to the desired volume of purified water.
-
Stir the solution at room temperature. Gentle warming may aid dissolution, but monitor for any signs of degradation.
-
Once dissolved, check the pH of the solution. For oral administration, a wider pH range is generally acceptable.
-
If necessary, adjust the pH with dilute HCl or NaOH. However, be aware that significant pH changes can affect the stability and solubility of the compound.
Protocol 2: Co-solvent Formulation for Oral or Intraperitoneal Administration
For higher concentrations or when aqueous solubility is limited, a co-solvent system is often necessary. The following is a common formulation for poorly soluble compounds.[5]
Materials:
-
α-Methyltryptophan methyl ester
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
Formulation Example (adjust ratios as needed):
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
Procedure:
-
Weigh the required amount of α-methyltryptophan methyl ester.
-
Add the compound to the DMSO and vortex or sonicate until fully dissolved. This creates a concentrated stock.
-
In a separate tube, combine the PEG300 and Tween-80.
-
Add the DMSO stock solution to the PEG300/Tween-80 mixture and mix thoroughly.
-
Slowly add the saline to the organic mixture while vortexing to prevent precipitation.
-
The final solution should be clear. If precipitation occurs, the concentration may be too high for this vehicle system.
Important Note on DMSO: For in vivo studies, it is recommended to keep the final concentration of DMSO as low as possible, ideally below 10%, to avoid toxicity.[7][8]
Protocol 3: Suspension for Oral Gavage
If a clear solution cannot be achieved, a uniform suspension can be an alternative for oral administration.
Materials:
-
α-Methyltryptophan methyl ester
-
0.5% (w/v) Carboxymethyl cellulose (CMC) in purified water or 0.5% (w/v) methyl cellulose in purified water[9]
-
Mortar and pestle (optional)
-
Homogenizer or sonicator
Procedure:
-
Prepare the 0.5% CMC or methyl cellulose solution by slowly adding the powder to water while stirring vigorously. It may take some time to fully hydrate.
-
Weigh the α-methyltryptophan methyl ester. For better dispersion, you can triturate the powder with a small amount of the vehicle in a mortar and pestle to create a smooth paste.
-
Gradually add the remaining vehicle to the paste while mixing continuously.
-
Homogenize or sonicate the mixture to ensure a fine, uniform suspension.
-
Always stir the suspension well before each administration to ensure consistent dosing.
Protocol 4: Cyclodextrin-Based Formulation
Cyclodextrins, such as sulfobutylether-β-cyclodextrin (SBE-β-CD), are often used to improve the solubility of hydrophobic compounds in aqueous solutions.[5]
Materials:
-
α-Methyltryptophan methyl ester
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Sterile saline (0.9% NaCl)
-
DMSO (optional, as a co-solvent)
Procedure:
-
Prepare a 20% (w/v) SBE-β-CD solution in saline. This may require stirring and gentle warming to fully dissolve.
-
Method A (Direct Dissolution): Add the α-methyltryptophan methyl ester directly to the SBE-β-CD solution and stir or sonicate until dissolved.
-
Method B (Co-solvent approach): Dissolve the α-methyltryptophan methyl ester in a minimal amount of DMSO (e.g., to make a 10x stock). Then, add this stock solution to the SBE-β-CD solution (e.g., 1 part stock to 9 parts cyclodextrin solution) while vortexing.[5]
-
The final solution should be clear and suitable for parenteral administration.
Best Practices for Preparation and Handling
-
Use High-Purity Reagents: Always use pharmaceutical-grade or high-purity reagents for in vivo studies to avoid confounding results from impurities.
-
Sterility: For parenteral routes (IP, IV, SC), all solutions must be sterile. This can be achieved by sterile filtering the final formulation through a 0.22 µm filter if the viscosity allows.
-
Fresh Preparation: It is generally recommended to prepare solutions fresh on the day of use. If storage is necessary, conduct stability tests to ensure the compound does not degrade or precipitate over time. Store solutions protected from light and at the recommended temperature (e.g., 2-8°C).
-
Documentation: Keep detailed records of the formulation preparation, including the lot numbers of all components, weights, volumes, and final concentration.
Safety Precautions
While specific toxicity data for α-methyltryptophan methyl ester is not extensively detailed in readily available safety data sheets, it is prudent to handle it with care as with any research chemical.[10]
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
In case of contact with eyes or skin, rinse thoroughly with water.[10]
Conclusion
The successful use of α-methyltryptophan methyl ester in animal studies hinges on its proper dissolution and formulation. By carefully considering the compound's physicochemical properties and the requirements of the experimental design, researchers can select and prepare appropriate vehicles that ensure reliable and reproducible results. The protocols outlined in this guide provide a solid foundation for developing formulations for various routes of administration. It is always recommended to validate the chosen formulation for solubility, stability, and animal tolerance before commencing large-scale studies.
References
- Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of substances to laboratory animals: equipment considerations, vehicle selection, and solute preparation.
- Gautam, A., Kumar, R., Kumar, P., Singh, S., & Tyagi, A. K. (2012). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Antimicrobial Agents and Chemotherapy, 56(10), 5418–5420.
- Le, M. H., Le, L., & Van der Eycken, J. (2019). Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents. PLOS ONE, 14(10), e0223467.
- Tuttle, A. H., St-Amand, T., & Cannon, R. E. (2020). Choice of vehicle affects pyraclostrobin toxicity in mice. Chemosphere, 243, 125368.
- Al-Asmakh, M., Al-Saafin, A., Al-Ameri, M., Al-Khelaifi, F., & Al-Meer, S. (2020). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. Journal of Applied Animal Research, 48(1), 221–228.
-
ResearchGate. (2021). How to dissolve L-tryptophan in PBS? Retrieved from [Link]
- Biosynth. (2024). Safety Data Sheet.
-
ResearchGate. (2024). Which vehicle to use for IP (Intraperitoneal Injection) administration of highly hydrophobic compound in mice? Retrieved from [Link]
-
ResearchGate. (2020). Which vehicle is suitable for highly hydrophobic substance? Retrieved from [Link]
-
ResearchGate. (2025). How to dissolve tryptophan amino acids? Retrieved from [Link]
-
Journal of Chemical & Engineering Data. (2024). Determination of l‑Tryptophan Methyl Ester Hydrochloride Solubility in 12 Pure Solvent Systems from 283.15 to 323.15 K. Retrieved from [Link]
- Washington State University IACUC. (2022). Standard Operating Procedures for Preparation of Dimethyl Sulfoxide (DMSO).
- ResearchGate. (n.d.). Effect of intraperitoneal (ip) administration of vehicle (20% DMSO in saline)...
-
ResearchGate. (n.d.). Determination of l -Tryptophan Methyl Ester Hydrochloride Solubility in 12 Pure Solvent Systems from 283.15 to 323.15 K | Request PDF. Retrieved from [Link]
- Frontiers in Bioengineering and Biotechnology. (2023). Expanding the application of tryptophan: Industrial biomanufacturing of tryptophan derivatives. Retrieved from a relevant article on the Frontiers website.
-
ResearchGate. (n.d.). The stability of tryptophan, 5-methyl-tryptophan and α-methyl-tryptophan during NaOH hydrolysis of selected foods | Request PDF. Retrieved from [Link]
- Molecules. (2015). Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents. Retrieved from a relevant article on the MDPI website.
- ResearchGate. (n.d.). Synthesis of compounds derived from l-tryptophan in animals and plants.
-
Wikipedia. (n.d.). α-Methyltryptophan. Retrieved from [Link]
-
PubChem. (n.d.). alpha-Methyltryptophan. Retrieved from [Link]
- ACS Catalysis. (2018). One-Pot Synthesis of d-Halotryptophans by Dynamic Stereoinversion Using a Specific l-Amino Acid Oxidase.
- WATTPoultry. (2017). Tryptophan in animal feed: expensive, functional.
- MDPI. (n.d.). Multi-Target Anticancer Activity of Structurally Diverse Schiff Bases: Insights into Cell-Cycle Arrest, DNA Damage, Metabolic Signaling, and Biomolecular Binding. Retrieved from a relevant article on the MDPI website.
-
Wikipedia. (n.d.). Gelatin. Retrieved from [Link]
-
DailyMed. (n.d.). Label: TRAZODONE HYDROCHLORIDE tablet. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 153-91-3: A-methyl-dl-tryptophan | CymitQuimica [cymitquimica.com]
- 3. Collection - Determination of lâTryptophan Methyl Ester Hydrochloride Solubility in 12 Pure Solvent Systems from 283.15 to 323.15 K - Journal of Chemical & Engineering Data - Figshare [acs.figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
- 9. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 10. The stability of tryptophan, 5-methyl-tryptophan and α-methyl-tryptophan during NaOH hydrolysis of selected foods - PubMed [pubmed.ncbi.nlm.nih.gov]
Developing a Robust Assay for Indoleamine 2,3-dioxygenase (IDO1) Inhibition
Senior Application Scientist Note: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a reliable and reproducible assay for screening and characterizing inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1). The protocols and principles outlined herein are designed to ensure scientific integrity and provide a clear rationale for each experimental step.
Introduction: The Significance of IDO1 in Disease and Drug Discovery
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing intracellular enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan (Trp) along the kynurenine pathway.[1][2][3] This enzymatic activity is of profound interest in the field of immunology and oncology. Under normal physiological conditions, IDO1 activity is low. However, it is dramatically upregulated by pro-inflammatory cytokines like interferon-gamma (IFN-γ), playing a crucial role in both innate immunity and the establishment of immune tolerance.[3][4]
In the context of cancer, many tumors overexpress IDO1, creating an immunosuppressive microenvironment.[5][6] This is achieved through two primary mechanisms: the depletion of tryptophan, which is essential for T-cell proliferation, and the accumulation of kynurenine and its downstream metabolites, which actively suppress T-cell function and promote the generation of regulatory T cells (Tregs).[3][7][8] Consequently, IDO1 has emerged as a high-priority target for cancer immunotherapy, with the development of small molecule inhibitors aimed at restoring anti-tumor immune responses.[3][9]
This guide will detail both a biochemical (enzymatic) and a cell-based assay for measuring IDO1 inhibition, providing the necessary protocols and theoretical background to empower researchers in their drug discovery efforts.
The IDO1 Enzymatic Pathway and Inhibition Strategy
IDO1 catalyzes the oxidative cleavage of the indole ring of tryptophan to produce N-formylkynurenine, which is then rapidly converted to kynurenine.[8][9] The goal of an IDO1 inhibition assay is to quantify the reduction in kynurenine production in the presence of a test compound.
Caption: IDO1 pathway and point of inhibition.
Section 1: Biochemical (Enzymatic) IDO1 Inhibition Assay
This assay format utilizes purified, recombinant IDO1 enzyme to directly measure the inhibitory effect of a compound on its catalytic activity. It is ideal for primary screening and for determining the direct mechanism of action of an inhibitor.
Principle
The assay measures the production of N-formylkynurenine, a direct product of the IDO1 reaction, by monitoring the increase in absorbance at 321 nm.[9][10] Alternatively, a more common and robust method involves converting N-formylkynurenine to kynurenine and then detecting kynurenine colorimetrically. The protocol below details the latter approach.
Experimental Workflow: Biochemical Assay
Caption: Workflow for the biochemical IDO1 inhibition assay.
Materials and Reagents
| Reagent | Recommended Concentration/Stock | Storage |
| Recombinant Human IDO1 | As per manufacturer's instructions | -80°C |
| L-Tryptophan | 400 µM (in assay buffer) | 4°C |
| L-Kynurenine Standard | 1 mM (in assay buffer) | -20°C |
| Methylene Blue | 10-20 µM | RT, protected from light |
| Ascorbic Acid | 20-50 mM | -20°C (prepare fresh) |
| Catalase | 100 µg/mL | 4°C |
| Potassium Phosphate Buffer | 50 mM, pH 6.5 | RT |
| Trichloroacetic Acid (TCA) | 30% (w/v) | RT |
| p-DMAB (Ehrlich's Reagent) | 2% (w/v) in glacial acetic acid | RT, protected from light |
| 96-well UV-transparent plates | N/A | RT |
Detailed Protocol
-
Prepare Kynurenine Standard Curve:
-
Perform serial dilutions of the L-kynurenine stock in assay buffer to generate standards ranging from 0 to 100 µM.
-
Add 100 µL of each standard to separate wells of the 96-well plate.
-
Add 50 µL of 30% TCA to each standard well.
-
Add 100 µL of Ehrlich's reagent, mix, and proceed to the final read step.
-
-
Assay Reaction Setup:
-
Prepare a master mix of the assay buffer containing L-Tryptophan, Methylene Blue, Ascorbic Acid, and Catalase.
-
In a 96-well plate, add 5 µL of test compound dilutions (in DMSO) or DMSO vehicle control.
-
Add 90 µL of the master mix to each well.
-
Add 5 µL of diluted recombinant IDO1 enzyme to initiate the reaction. The final volume should be 100 µL.
-
Controls: Include wells for "No Enzyme" (add buffer instead of enzyme) and "No Inhibitor" (add DMSO vehicle).
-
-
Enzymatic Reaction and Termination:
-
Detection:
-
Centrifuge the plate to pellet any precipitated protein.
-
Carefully transfer 100 µL of the supernatant to a new 96-well plate.
-
Add 100 µL of 2% p-DMAB (Ehrlich's reagent) to each well.[1]
-
Incubate at room temperature for 10 minutes to allow color development.
-
Read the absorbance at 480-492 nm using a microplate reader.[10][11]
-
Section 2: Cell-Based IDO1 Inhibition Assay
This assay measures the activity of IDO1 within a cellular context, providing more physiologically relevant data on inhibitor potency, including factors like cell permeability and potential cytotoxicity.
Principle
Human cancer cell lines, such as HeLa or SK-OV-3, are stimulated with IFN-γ to induce the expression of IDO1.[1][2] These cells are then treated with test compounds in the presence of L-tryptophan. The amount of kynurenine secreted into the cell culture supernatant is quantified as a measure of IDO1 activity.
Experimental Workflow: Cell-Based Assay
Caption: Workflow for the cell-based IDO1 inhibition assay.
Materials and Reagents
| Reagent | Recommended Concentration/Stock |
| HeLa or SK-OV-3 cells | N/A |
| Cell Culture Medium (e.g., DMEM) | Supplemented with 10% FBS, 1% Pen-Strep |
| Human IFN-γ | 10-100 ng/mL |
| L-Tryptophan | 15 µg/mL (final concentration) |
| Test Compounds | Serial dilutions in DMSO |
| Reagents for Kynurenine Detection | As per biochemical assay (TCA, p-DMAB) |
Detailed Protocol
-
Cell Seeding:
-
IDO1 Induction and Inhibitor Treatment:
-
The next day, remove the old media.
-
Add 200 µL of fresh culture medium containing human IFN-γ (e.g., 10 ng/mL) and the desired final concentration of L-Tryptophan.[1]
-
Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO).
-
Self-Validating Controls:
-
No IFN-γ Control: To confirm that kynurenine production is dependent on IDO1 induction.
-
No Cell Control: To check for background signal from the media or reagents.
-
Positive Control Inhibitor: Use a known IDO1 inhibitor (e.g., Epacadostat) to validate assay performance.
-
-
-
Incubation and Sample Collection:
-
Kynurenine Quantification:
-
Add 10 µL of 6.1 N TCA to the 140 µL of supernatant.[1]
-
Incubate at 50°C for 30 minutes.[1]
-
Centrifuge the plate to pellet debris.
-
Transfer 100 µL of the clear supernatant to a new plate.
-
Add 100 µL of 2% p-DMAB (Ehrlich's reagent) and incubate for 10 minutes at room temperature.[1]
-
Read the absorbance at 480 nm.[1]
-
Data Analysis and Interpretation
Calculating IC50 Values
The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the rate of the enzymatic reaction by 50%.[14][15]
-
Normalize Data: Convert the absorbance readings to percent inhibition relative to the vehicle control (0% inhibition) and the no-enzyme/background control (100% inhibition).
-
% Inhibition = (1 - ([Abs]inhibitor - [Abs]background) / ([Abs]vehicle - [Abs]background)) * 100
-
-
Curve Fitting: Plot the percent inhibition against the logarithm of the inhibitor concentration.[7][16]
-
Determine IC50: Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[12][16]
Troubleshooting and Scientific Integrity
| Potential Issue | Causality | Recommended Solution |
| High Background Signal | Reagent contamination or non-enzymatic degradation of tryptophan. | Run a "no-enzyme" control in the biochemical assay and a "no-cell" control in the cell-based assay. Ensure fresh reagents. |
| Low Signal/Activity | Inactive enzyme, insufficient IFN-γ induction, or suboptimal assay conditions. | Verify enzyme activity with a positive control. Optimize IFN-γ concentration and incubation time (24-48h).[13] Check pH of the buffer. |
| High Variability | Inconsistent pipetting, timing, or cell seeding. | Use a multichannel pipette for reagent addition. Ensure consistent incubation times.[13] Use automated liquid handlers if available. |
| Compound Interference | Colored compounds or compounds that react with Ehrlich's reagent. | Run a control where the compound is added after the stop reagent to check for direct interference with the detection step.[17] Consider an alternative detection method like HPLC.[1][2] |
| Unexpected Cytotoxicity | High concentrations of the test compound are killing the cells in the cell-based assay. | Perform a separate cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the compound's toxicity profile and ensure you are working below cytotoxic concentrations.[13] |
Conclusion
The successful implementation of a robust and reproducible IDO1 inhibition assay is critical for the discovery and development of novel immunotherapies. By understanding the underlying principles of both biochemical and cell-based formats, researchers can generate high-quality, reliable data. The protocols detailed in this application note provide a solid foundation, while the emphasis on proper controls and troubleshooting ensures the scientific integrity of the results. Careful execution and data analysis will enable the accurate characterization of IDO1 inhibitors, accelerating their potential translation into clinical candidates.
References
-
Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC . National Center for Biotechnology Information. [Link]
-
IDO1 Activity Assay Kit for Inhibitor Screening . Aurora Biolabs. [Link]
-
IDO1 Fluorogenic Inhibitor Screening Assay Kit . BPS Bioscience. [Link]
-
Universal IDO1/IDO2/TDO Inhibitor Screening Assay Kit . BPS Bioscience. [Link]
-
IDO1 Inhibitor Screening Assay Kit . BPS Bioscience. [Link]
-
IDO1 Inhibitor Screening Assay Kit -384 . BPS Bioscience. [Link]
-
Indoleamine 2,3-Dioxygenase (IDO) Activity: A Perspective Biomarker for Laboratory Determination in Tumor Immunotherapy . MDPI. [Link]
-
Co-treatments to Boost IDO Activity and Inhibit Production of Downstream Catabolites Induce Durable Suppression of Experimental Autoimmune Encephalomyelitis . Frontiers. [Link]
-
IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions . Frontiers. [Link]
-
IDO and Kynurenine Metabolites in Peripheral and CNS Disorders - PMC . National Center for Biotechnology Information. [Link]
-
Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells . Taylor & Francis Online. [Link]
-
IDO1 and kynurenine pathway metabolites activate PI3K-Akt signaling in the neoplastic colon epithelium to promote cancer cell proliferation and inhibit apoptosis . National Center for Biotechnology Information. [Link]
-
IDO1 Inhibitor Mechanism of Action Assay Kit . BPS Bioscience. [Link]
-
Reimagining IDO Pathway Inhibition in Cancer Immunotherapy via Downstream Focus on the Tryptophan–Kynurenine–Aryl Hydrocarbon Axis . AACR Journals. [Link]
-
IDO ASSAY . ResearchGate. [Link]
-
Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors . ACS Publications. [Link]
-
Role of IDO and TDO in Cancers and Related Diseases and the Therapeutic Implications - PMC . National Center for Biotechnology Information. [Link]
-
Optimization of an IDO Potency Assay for Mesenchymal Stem Cells . ERN. [Link]
-
Cell based functional assays for IDO1 inhibitor screening and characterization - PMC . National Center for Biotechnology Information. [Link]
-
Dose–Response Curves and the Determination of IC50 and EC50 Values . ACS Publications. [Link]
-
Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays . In-Situ. [Link]
-
In-cell Western Assays for IC50 Determination . Azure Biosystems. [Link]
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- 4. sigmaaldrich.com [sigmaaldrich.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 9. aurorabiolabs.com [aurorabiolabs.com]
- 10. mdpi.com [mdpi.com]
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Application Notes: Trimethylchlorosilane in Methanol for Facile Amino Acid Methyl Ester Synthesis
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of trimethylchlorosilane (TMSCl) in methanol for the efficient synthesis of amino acid methyl ester hydrochlorides. This method stands out for its operational simplicity, mild reaction conditions, and high yields, making it a superior alternative to traditional esterification protocols such as those employing thionyl chloride or gaseous HCl. We will delve into the underlying mechanism, provide detailed, step-by-step protocols, and discuss the advantages and practical considerations of this robust chemical transformation.
Introduction: The Importance of Amino Acid Methyl Esters
Amino acid methyl esters are crucial intermediates in a wide array of chemical syntheses. Their applications are extensive, ranging from being fundamental building blocks in peptide synthesis to serving as chiral synthons and precursors in the development of pharmaceuticals and advanced polymer materials.[1][2][3] The esterification of the carboxylic acid moiety is a critical step, as it protects the group from unwanted side reactions and enhances the solubility of the amino acid in organic solvents.
Traditional methods for this transformation, such as Fischer esterification using mineral acids (H₂SO₄, HCl) or reagents like thionyl chloride (SOCl₂), often suffer from drawbacks. These can include harsh reaction conditions, the need for anhydrous setups, tedious workup procedures, and safety concerns related to corrosive and toxic reagents.[1][4][5] The in situ generation of hydrochloric acid from the reaction of trimethylchlorosilane with methanol offers a mild, convenient, and highly efficient alternative.[1][2][3][6] This method is compatible with a wide range of natural and synthetic amino acids, consistently providing the desired methyl ester hydrochlorides in good to excellent yields.[1][7][8][9]
Reaction Mechanism: The Role of TMSCl
The effectiveness of the TMSCl/methanol system lies in the in situ generation of anhydrous hydrochloric acid, which then catalyzes the Fischer-Speier esterification of the amino acid's carboxylic group.
The process begins with the rapid reaction between trimethylchlorosilane and the methanol solvent. The silicon-chlorine bond in TMSCl is highly susceptible to nucleophilic attack by the hydroxyl group of methanol. This reaction produces methoxytrimethylsilane (TMSOMe) and, crucially, a molecule of hydrogen chloride (HCl).[10][11]
TMSCl + CH₃OH → (CH₃)₃SiOCH₃ + HCl
This newly formed HCl protonates the carbonyl oxygen of the amino acid's carboxylic acid group, thereby activating it towards nucleophilic attack by methanol. The subsequent steps follow the classical Fischer esterification pathway, leading to the formation of the methyl ester and water. The amino group of the amino acid is also protonated by the generated HCl, which protects it from participating in side reactions and results in the final product being isolated as a stable hydrochloride salt.[1][7]
Caption: Mechanism of TMSCl-mediated amino acid esterification.
Advantages of the TMSCl/Methanol Method
The use of TMSCl in methanol for amino acid esterification presents several key advantages over traditional methods:[1][2]
-
Mild Reaction Conditions: The reaction proceeds efficiently at room temperature, avoiding the need for heating or cooling, which can be crucial for sensitive amino acid substrates.[1][2][7]
-
Operational Simplicity: This one-pot procedure does not require the handling of corrosive gases like HCl or highly reactive liquids like thionyl chloride. The reagents are simply mixed in a flask at ambient temperature.[1][12]
-
Simple Workup: The product is typically isolated by simply removing the solvent and volatile byproducts (like methoxytrimethylsilane) under reduced pressure, yielding the amino acid methyl ester hydrochloride directly.[1][2][13]
-
High Yields: The method consistently provides good to excellent yields for a wide variety of amino acids, including natural, aromatic, and other aliphatic amino acids.[1][7][8][9]
-
Safety: It circumvents the significant safety hazards associated with bubbling anhydrous HCl gas through methanol or using thionyl chloride, which can release toxic SO₂ gas.[4][12]
-
Compatibility: The procedure is compatible with various functional groups present in amino acid side chains.
Experimental Protocols
General Protocol for Amino Acid Methyl Ester Hydrochloride Synthesis
This protocol is a generalized procedure and may require minor optimization depending on the specific amino acid, particularly regarding reaction time for less soluble substrates.[1]
Materials:
-
Amino Acid (1.0 eq.)
-
Anhydrous Methanol (MeOH)
-
Trimethylchlorosilane (TMSCl), freshly distilled (2.0 eq. per carboxyl group)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the amino acid (e.g., 0.1 mol).
-
Under a fume hood, slowly add freshly distilled trimethylchlorosilane (0.2 mol for monofunctional acids, 0.4 mol for difunctional acids like aspartic acid) to the flask while stirring.[1][12]
-
Add anhydrous methanol (e.g., 100 mL for a 0.1 mol scale reaction) to the mixture. The amino acid may fully dissolve or form a suspension.[1]
-
Stir the resulting solution or suspension at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours. Amino acids with poor solubility in methanol may require longer reaction times (up to 24 hours).[1][2]
-
Upon completion, concentrate the reaction mixture using a rotary evaporator to remove the methanol and volatile byproducts.[1][12]
-
The resulting solid or oil is the desired amino acid methyl ester hydrochloride, often of sufficient purity for subsequent steps. Further purification by recrystallization can be performed if necessary.
Caption: General workflow for amino acid methyl ester synthesis.
Data Presentation: Reaction Parameters and Yields
The TMSCl/methanol method has been successfully applied to a diverse range of amino acids. The following table summarizes typical reaction times and isolated yields for various substrates as reported in the literature.
| Entry | Amino Acid | TMSCl (eq.) | Time (h) | Yield (%) |
| 1 | Glycine | 2.0 | 24 | 98 |
| 2 | L-Alanine | 2.0 | 12 | 97 |
| 3 | L-Phenylalanine | 2.0 | 12 | 98 |
| 4 | L-Proline | 2.0 | 12 | 96 |
| 5 | L-Tryptophan | 2.0 | 12 | 95 |
| 6 | L-Methionine | 2.0 | 12 | 97 |
| 7 | L-Aspartic Acid | 4.0 | 12 | 95 (as dimethyl ester) |
| 8 | 6-Aminocaproic Acid | 2.0 | 12 | 96 |
| Data synthesized from Li, J., & Sha, Y. (2008).[1][2] |
Characterization
The synthesized amino acid methyl ester hydrochlorides can be fully characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy in a suitable deuterated solvent (like D₂O or CD₃OD) will confirm the presence of the methyl ester group (a singlet around 3.7-3.9 ppm in ¹H NMR) and the overall structure of the amino acid backbone.[1][2]
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the product, typically observed as the [M+H]⁺ ion.[1][2][14][15][16]
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If TLC analysis shows significant starting material after 24 hours, it may be due to poor solubility. Adding a co-solvent like dichloromethane (DCM) is generally not recommended as it can interfere with the reaction. Instead, ensure vigorous stirring and allow for extended reaction times. The purity of TMSCl is also critical; it should be clear and colorless. Using old or discolored TMSCl can lead to lower yields.
-
Product Isolation: The final hydrochloride salts are often hygroscopic. It is crucial to handle and store them under anhydrous conditions to prevent hydrolysis back to the carboxylic acid.
-
Racemization: While reports suggest that esterification of N-protected amino acids with TMSCl results in minimal racemization, the potential for racemization with free amino acids under these conditions should be considered, especially if the product is intended for applications where stereochemical purity is paramount.[1][2]
-
Stoichiometry: It is essential to use at least two equivalents of TMSCl per carboxylic acid group. For dicarboxylic amino acids like aspartic and glutamic acid, four equivalents are required to ensure complete esterification of both carboxyl groups.[1][12]
Conclusion
The trimethylchlorosilane/methanol system provides a highly efficient, convenient, and safe method for the synthesis of amino acid methyl ester hydrochlorides. Its mild conditions, simple operation, and consistently high yields make it an authoritative and trustworthy protocol for researchers in organic synthesis, medicinal chemistry, and materials science. This application note provides the necessary framework, from mechanism to practice, for the successful implementation of this valuable synthetic transformation.
References
-
Esterification of amino acids with methanol in the presence of TMSCl. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Li, J., & Sha, Y. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111–1119. [Link]
-
A Convenient Synthesis of Amino Acid Methyl Esters. (n.d.). Semantic Scholar. Retrieved January 7, 2026, from [Link]
-
A Convenient Synthesis of Amino Acid Methyl Esters. (n.d.). Scilit. Retrieved January 7, 2026, from [Link]
-
Li, J., & Sha, Y. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. ResearchGate. Retrieved January 7, 2026, from [Link]
-
Simon, A., MacAleese, L., Lemaire, J., Maître, P., & McMahon, T. B. (2007). Fingerprint Vibrational Spectra of Protonated Methyl Esters of Amino Acids in the Gas Phase. Journal of the American Chemical Society, 129(12), 3553–3565. [Link]
-
What is the alternate process for preparing ester hydrochloride? (2012, November 6). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Nudelman, A., Bechor, Y., Falb, E., Fischer, B., Wexler, B. A., & Nudelman, A. (1998). Acetyl Chloride-Methanol as a Convenient Reagent for: A) Quantitative Formation of Amine Hydrochlorides B) Carboxylate Ester Formation C) Mild Removal of N-t-BOC-Protective Group. Synthetic Communications, 28(3), 471–474. [Link]
-
Li, J., & Sha, Y. (2008). A convenient synthesis of amino acid methyl esters. Molecules (Basel, Switzerland), 13(5), 1111–1119. [Link]
-
How can esterification of serine hydroxide be achieved by using TMSCl as reagent? (2014, November 2). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Fingerprint Vibrational Spectra of Protonated Methyl Esters of Amino Acids in the Gas Phase. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Fornara, M., Ferri, V., Citeroni, C., & Fornarini, S. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry, 34(12), 2735–2743. [Link]
-
Eras, J., Vilaró, J. F., & Canela Garayoa, R. (2007). Chlorotrimethylsilane, a suitable reagent for the esterification of diverse functionalized carboxilic acids. Revista Tumbaga, (2), 84-88. Retrieved from [Link]
- Trialkysilyl esters of amino acids and their use in the synthesis of peptides. (n.d.). Google Patents.
-
How to remove chlorotrimethylsilane (TMSCl) from the reaction mixture? (2017, February 13). ResearchGate. Retrieved January 7, 2026, from [Link]
-
St-Gelais, M., Côté, J.-S., Riego, E., & Lubell, W. D. (2019). Mild, Rapid, and Chemoselective Procedure for the Introduction of the 9-Phenyl-9-fluorenyl Protecting Group into Amines, Acids, Alcohols, Sulfonamides, Amides, and Thiols. The Journal of Organic Chemistry, 85(1), 168–181. [Link]
-
Benaglia, M., Celentano, G., Cozzi, F., & Pignataro, L. (2008). Trichlorosilane-mediated stereoselective synthesis of β-amino esters and their conversion to highly enantiomerically enriched β-lactams. Organic & Biomolecular Chemistry, 6(20), 3824–3829. [Link]
- Otera, J., & Nishikido, J. (2010).
-
Acid to Ester - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]
-
Table 1 from A Convenient Synthesis of Amino Acid Methyl Esters. (n.d.). Semantic Scholar. Retrieved January 7, 2026, from [Link]
-
How to do esterification of amino acid? (2016, January 29). ResearchGate. Retrieved January 7, 2026, from [Link]
- CN103224437A - Amino acid methyl ester hydrochloride preparation. (n.d.). Google Patents.
-
Why is Fisher method preferred for the esterification of amino acids? (2014, August 15). Reddit. Retrieved January 7, 2026, from [Link]
-
Takaishi, T., Izumi, M., Ota, R., Inoue, C., Kiyota, H., & Fukase, K. (2017). Product Selectivity of Esterification of L-Aspartic Acid and L-Glutamic Acid Using Chlorotrimethylsilane. Natural Product Communications, 12(1), 1934578X1701200. [Link]
-
Lack of Evidence Supporting Widespread Use of 1,2-Dibromoethane as an Activator for Zinc: Alternative Stirring or TMSCl Activation Methods. (2020). Organic Process Research & Development, 24(11), 2568–2575. [Link]
-
White, J. M., Tunoori, A. R., & Dutta, D. (2011). Efficient Esterification of Oxidized l-Glutathione and Other Small Peptides. International Journal of Organic Chemistry, 1(4), 223–229. [Link]
-
Efficient and Practical Procedure for the Esterification of the Free α-Carboxylic Acid of Amino Acid Residues with β-(Trimethylsilyl)ethoxymethyl Chloride and Triisopropylsilyl Chloride. (2014). Synthesis, 46(22), 3075-3084. Retrieved from [Link]
Sources
- 1. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A convenient synthesis of amino acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 5. reddit.com [reddit.com]
- 6. A convenient synthesis of amino acid methyl esters. | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] A Convenient Synthesis of Amino Acid Methyl Esters | Semantic Scholar [semanticscholar.org]
- 9. scilit.com [scilit.com]
- 10. researchgate.net [researchgate.net]
- 11. application.wiley-vch.de [application.wiley-vch.de]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-Amino-3-(1H-indol-3-yl)-2-methylpropanoate
Welcome to the dedicated support center for the synthesis of methyl 2-amino-3-(1H-indol-3-yl)-2-methylpropanoate, the methyl ester of α-methyltryptophan. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We will delve into the causality behind experimental choices, offering field-proven insights to optimize your yield and purity.
Part 1: Foundational Workflow & Common Pitfalls
The synthesis of this sterically hindered amino acid ester often proceeds via a modified Strecker synthesis, which, while robust, has several critical points that can significantly impact the overall yield. The general workflow involves the formation of an α-aminonitrile from indole-3-acetone, followed by hydrolysis to the corresponding amino acid, and subsequent esterification.
Below is a diagram illustrating the primary decision points and potential failure modes in a typical synthetic workflow.
Caption: General workflow for the synthesis of this compound.
Part 2: Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter.
Section A: The Strecker Reaction (Aminonitrile Formation)
Question 1: My Strecker reaction has stalled, showing low conversion of indole-3-acetone. What are the likely causes?
Answer: Low conversion in the initial step is a common issue, often related to the equilibrium of the reaction or the stability of the starting material.
-
Causality: The Strecker synthesis is a series of equilibria involving imine formation followed by nucleophilic attack by cyanide. The indole nucleus can also be sensitive to the reaction conditions.
-
Troubleshooting Steps:
-
Check Reagent Quality: Ensure your cyanide source (e.g., NaCN, KCN, or TMSCN) and ammonium salt (e.g., NH₄Cl) are fresh and anhydrous. Moisture can hydrolyze the cyanide and inhibit the reaction.
-
Optimize pH: The pH of the reaction is critical. A slightly basic environment (pH 8-10) is often optimal for imine formation without causing excessive decomposition of the starting material or cyanide hydrolysis. You can use a buffer system to maintain the desired pH.
-
Temperature Control: While some heat can drive the reaction forward, excessive temperatures can lead to the decomposition of indole-3-acetone. A temperature range of 40-60°C is a good starting point.
-
Consider a One-Pot Approach: A modified Strecker, such as the Bucherer-Bergs reaction, using ammonium carbonate and a cyanide source, can sometimes improve yields for hindered ketones.
-
Question 2: I'm observing a significant amount of a dark, polymeric side product. What is it and how can I prevent it?
Answer: The formation of dark, insoluble materials is typically due to the acid-catalyzed polymerization or degradation of the indole ring.
-
Causality: The indole nucleus is electron-rich and susceptible to electrophilic attack, especially under acidic conditions that might locally form during the reaction. The starting ketone can also self-condense.
-
Preventative Measures:
-
Strict pH Control: As mentioned, maintaining a stable, slightly basic pH is the most effective way to prevent acid-catalyzed degradation.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative degradation of the indole moiety, which can also contribute to color formation.
-
Order of Addition: Adding the cyanide source slowly to the mixture of the ketone and ammonium salt can help to control the reaction rate and minimize side reactions.
-
Section B: Nitrile Hydrolysis
Question 3: The hydrolysis of my α-aminonitrile is extremely slow or incomplete, even with strong acid. Why is this happening?
Answer: The nitrile group in your intermediate is sterically hindered by the adjacent quaternary carbon, making hydrolysis challenging.
-
Causality: The α,α-disubstituted nature of the aminonitrile sterically shields the nitrile carbon from nucleophilic attack by water during hydrolysis. This significantly slows down the reaction rate compared to less substituted nitriles.
-
Solutions for Forcing Hydrolysis:
-
Harsh Conditions: This is the most direct approach. Using concentrated strong acids like 12 M HCl or a 1:1 mixture of concentrated H₂SO₄ and water at reflux for an extended period (24-72 hours) is often necessary.
-
Microwave-Assisted Hydrolysis: Microwave irradiation can dramatically reduce the reaction time for the hydrolysis of hindered nitriles. This method can often accomplish in minutes what takes days under conventional heating.
-
Phase-Transfer Catalysis: In some cases, hydrolysis under basic conditions (e.g., NaOH or KOH) with a phase-transfer catalyst can be effective, although this may increase the risk of racemization.
-
Table 1: Comparison of Hydrolysis Conditions
| Method | Temperature | Typical Duration | Key Considerations |
| Conc. HCl | Reflux | 24 - 72 h | Potential for indole degradation; requires careful monitoring. |
| Conc. H₂SO₄/H₂O | Reflux | 12 - 48 h | Highly corrosive; can cause charring if not controlled. |
| Microwave (Acidic) | 150 - 200 °C | 30 - 90 min | Requires specialized equipment; rapid optimization possible. |
Question 4: My product is degrading during the acidic hydrolysis, resulting in a low yield of α-methyltryptophan. How can I protect the indole ring?
Answer: The indole ring is notoriously unstable in strong, hot acid. Protecting the indole nitrogen before hydrolysis can be a viable, albeit longer, strategy.
-
Causality: Protonation of the indole ring at the C3 position can lead to dimerization or polymerization, especially at high temperatures.
-
Protective Group Strategy:
-
Boc Protection: Before hydrolysis, the indole nitrogen can be protected with a di-tert-butyl dicarbonate (Boc₂O). The Boc group is generally stable to the acidic conditions required for nitrile hydrolysis.
-
Sulfonylation: Protection as a tosyl (Ts) or nosyl (Ns) derivative is another option, as these groups are robust to strong acids.
-
Deprotection: A separate deprotection step will be required after hydrolysis and before esterification, adding to the total number of steps.
-
Caption: Decision workflow for nitrile hydrolysis: direct vs. protected route.
Section C: Esterification
Question 5: I am attempting a standard Fischer esterification with methanol and a catalytic amount of acid, but the reaction is not proceeding. What is the issue?
Answer: The combination of a sterically hindered carboxylic acid and a nucleophilic amino group makes standard Fischer esterification inefficient for α-methyltryptophan.
-
Causality: The steric bulk around the carbonyl group hinders the approach of the methanol nucleophile. Additionally, the amino group can be protonated, creating electrostatic repulsion.
-
More Effective Esterification Protocols:
-
SOCl₂ in Methanol: This is one of the most reliable methods. Add thionyl chloride (SOCl₂) dropwise to cold (0 °C) methanol to generate HCl in situ. Then, add the amino acid and allow the reaction to warm to room temperature or reflux. The SOCl₂ activates the carboxylic acid, making it more susceptible to nucleophilic attack.
-
TMSCl in Methanol: Similar to the SOCl₂ method, trimethylsilyl chloride (TMSCl) in methanol provides a mild and effective way to promote esterification.
-
Steglich Esterification: Using dicyclohexylcarbodiimide (DCC) or a more soluble carbodiimide like EDC with a catalytic amount of 4-dimethylaminopyridine (DMAP) can effectively form the ester bond under mild conditions, though it requires purification to remove the urea byproduct.
-
Part 3: Experimental Protocols
Protocol 1: Robust Nitrile Hydrolysis of 2-Amino-3-(1H-indol-3-yl)-2-methylpropanenitrile
-
Setup: In a round-bottom flask equipped with a reflux condenser, suspend the α-aminonitrile (1.0 eq) in a 1:1 (v/v) mixture of concentrated hydrochloric acid and water (or concentrated sulfuric acid and water).
-
Heating: Heat the mixture to reflux (approx. 100-110 °C) using an oil bath.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction may require 24 to 48 hours for completion.
-
Work-up: After cooling to room temperature, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is ~6-7. The amino acid may precipitate.
-
Isolation: Collect the solid by filtration, wash with cold water and then a small amount of cold ethanol, and dry under vacuum.
Protocol 2: Efficient Esterification using SOCl₂/Methanol
-
Reagent Preparation: In a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous methanol. Cool the flask to 0 °C in an ice bath.
-
Acidification: Add thionyl chloride (SOCl₂) (1.5 - 2.0 eq) dropwise to the cold methanol with vigorous stirring. Caution: This is a highly exothermic reaction that releases HCl gas.
-
Addition of Amino Acid: Once the addition is complete and the solution has stirred for 15 minutes, add the α-methyltryptophan (1.0 eq) in one portion.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux for 4-6 hours, or until TLC/LC-MS analysis indicates complete conversion.
-
Work-up: Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purification: The resulting crude hydrochloride salt can be purified by recrystallization or by neutralizing with a mild base (e.g., sat. NaHCO₃ soln.) and extracting the free ester into an organic solvent (e.g., ethyl acetate), followed by column chromatography.
References
-
Title: The chemistry of the nitrile group Source: Rappoport, Z. (Ed.). (1970). The Chemistry of the Cyano Group. John Wiley & Sons, Ltd. URL: [Link]
-
Title: Microwave-assisted organic synthesis – a review Source: Kappe, C. O. (2004). Angewandte Chemie International Edition, 43(46), 6250-6284. URL: [Link]
-
Title: The Chemistry of Heterocyclic Compounds, Indoles Source: Sundberg, R. J. (1996). Indoles. Academic Press. URL: [Link]
Technical Support Center: Troubleshooting HPLC Peak Tailing for Tryptophan Derivatives
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Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) peak tailing, with a specific focus on tryptophan and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter asymmetrical peaks during their analyses. Here, we will delve into the root causes of peak tailing and provide systematic, field-proven strategies to restore optimal peak shape and ensure the integrity of your chromatographic data.
Frequently Asked Questions (FAQs)
Q1: What is HPLC peak tailing and why is it a problem for tryptophan derivatives?
Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a "tail" extending from the right side of the peak maximum.[1] This distortion can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and indicate underlying problems with your separation method or HPLC system.[1] Tryptophan and its derivatives, containing a basic amine group and a polar indole ring, are particularly susceptible to secondary interactions with the stationary phase, a primary cause of peak tailing.[2][3]
Q2: What are the most common causes of peak tailing in reverse-phase HPLC?
The most frequent culprits behind peak tailing include:
-
Secondary Silanol Interactions: Interactions between basic analytes, like tryptophan derivatives, and residual acidic silanol groups on the silica-based stationary phase.[2][4][5]
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of silanol groups or the analyte itself, causing peak distortion.[6][7]
-
Column Overload: Injecting too much sample (mass overload) or too large a volume can lead to asymmetrical peaks.[8][9]
-
System and Hardware Issues: Problems like column voids, excessive extra-column volume (dead volume), or partially blocked frits can contribute to peak tailing.[2][10]
-
Metal Chelation: Tryptophan derivatives can chelate with metal ions present in the stationary phase or HPLC system components, leading to peak distortion.[11][12]
Q3: How can I quickly diagnose the cause of my peak tailing?
A good starting point is to observe whether the peak tailing affects all peaks in your chromatogram or only specific ones. If only the tryptophan derivative peak is tailing, the issue is likely related to specific chemical interactions. If all peaks are tailing, a system-level problem is more probable.
In-Depth Troubleshooting Guides
This section provides a systematic approach to identifying and resolving the root causes of peak tailing for tryptophan derivatives.
Mobile Phase Optimization: The First Line of Defense
The mobile phase is a powerful tool for controlling peak shape.[6] Optimizing its composition can often resolve peak tailing without requiring hardware changes.
1.1. Adjusting Mobile Phase pH
The Rationale: The ionization state of both the tryptophan derivative and the stationary phase's residual silanol groups is highly dependent on the mobile phase pH.[5][7] At a pH above 3, silanol groups (Si-OH) on the silica surface can deprotonate to form negatively charged silanates (Si-O-), which strongly interact with the positively charged amine group of tryptophan derivatives, causing peak tailing.[2][13]
Protocol:
-
Determine the pKa of your tryptophan derivative.
-
Adjust the mobile phase pH to be at least 2 units below the pKa of the analyte. This ensures the analyte is fully protonated and minimizes variability in its ionization state.[14]
-
For basic compounds like tryptophan derivatives, operating at a low pH (around 2.5-3.0) is often effective. This protonates the silanol groups, reducing their ability to interact with the basic analyte.[2][9]
-
Use a buffer to maintain a stable pH throughout the analysis.[15][16]
Commonly Used Buffers and Additives:
| Additive | Typical Concentration | UV Cutoff (nm) | Notes |
| Formic Acid | 0.1% | ~210 | MS-compatible; good for low pH control.[9] |
| Trifluoroacetic Acid (TFA) | 0.05-0.1% | ~210 | Strong ion-pairing agent, very effective at masking silanol interactions, but can cause ion suppression in MS.[17] |
| Ammonium Formate | 10-25 mM | ~210 | MS-compatible buffer, provides good pH control around its pKa.[9][15] |
| Phosphate Buffer | 10-50 mM | ~200 | Not MS-compatible; provides excellent buffering capacity for UV-based applications.[18] |
1.2. Buffer Concentration and Ionic Strength
The Rationale: Insufficient buffer concentration can lead to poor pH control at the column head, where the sample is introduced, causing peak distortion.[15][19] Increasing the buffer concentration can enhance the ionic strength of the mobile phase, which can help to shield the charged silanol groups and reduce secondary interactions.[18]
Protocol:
-
Start with a buffer concentration of 10-25 mM for most applications.[19][20]
-
If tailing persists, incrementally increase the buffer concentration up to 50 mM for UV applications.
-
For LC-MS applications, keep buffer concentrations below 10 mM to avoid ion suppression.[9][15]
Stationary Phase and Column-Related Issues
If mobile phase optimization does not resolve the peak tailing, the issue may lie with the column itself.
2.1. Secondary Interactions with Silanol Groups
The Rationale: As previously mentioned, interactions between basic analytes and acidic silanol groups are a primary cause of peak tailing.[2][5] The type and quality of the HPLC column play a significant role in mitigating these interactions.
Troubleshooting Workflow for Silanol Interactions:
Caption: A logical progression for troubleshooting HPLC peak tailing.
By systematically working through these troubleshooting steps, from the most common and easily adjustable parameters like the mobile phase to more complex issues like hardware and specific chemical interactions, you can effectively diagnose and resolve peak tailing for tryptophan derivatives, ensuring the accuracy and reliability of your chromatographic results.
References
- How to Fix Asymmetrical Chromatography Peaks. (2023).
- HPLC Troubleshooting Guide. ACE HPLC Columns.
- How to fix asymmetrical chrom
- Troubleshooting Peak Shape Problems in HPLC.
- How to fix peak shape in hplc?. (2023).
- Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chrom
- Buffers and Eluent Additives for HPLC Method Development. Element Lab Solutions.
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- Discover the Art of Buffer selection in HPLC Development part 2. (2025). PharmaCores.
- Mobile phase pH study: typical chromatograms for the separation....
- buffered pH to avoid peak tailing. (2004).
- Technical Support Center: HPLC-MS Analysis of Boc-7-hydroxy-L-tryptophan. Benchchem.
- Peak Tailing in HPLC. Element Lab Solutions.
- HPLC Gradient Retention of Tryptophan and its Metabolites on Three Stationary Phases in Context of Lipophilicity Assessment. (2020).
- LABTips: How to Prevent Tailing Peaks in HPLC. (2021). Labcompare.com.
-
T[21]roubleshooting HPLC- Tailing Peaks . (2014). Restek.
- How can I prevent peak tailing in HPLC?. (2013).
- HPLC method for the assessment of tryptophan metabolism utilizing separate internal standard for each detector. ScienceDirect.
- The Importance of Mobile Phase pH in Chromatographic Separations. (2023).
- Summary of HPLC analyses of underivatized tryptophan standard: comparison of three detection modes (gradient elution system II).
- Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters. (2019). Frontiers.
- The Importance of Understanding Secondary Interactions When Analysing Peptides. (2018).
- HPLC Gradient Retention of Tryptophan and its Metabolites on Three Stationary Phases in Context of Lipophilicity Assessment. (2020).
- What Causes Peak Tailing in HPLC?. (2025). Chrom Tech, Inc..
- Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. (2025). uHPLCs.
- Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex.
- Exploring the Role of pH in HPLC Separ
- What is the effect of free silanols in RPLC and how to reduce it?. (2023). Pharma Growth Hub.
- Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. (2025). Mastelf.
- Rapid Determination of Total Tryptophan in Yoghurt by Ultra High Performance Liquid Chromatography with Fluorescence Detection. (2021). MDPI.
- How to Reduce Peak Tailing in HPLC?. (2025). Phenomenex.
- Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. (2022).
- Main Interactions and Influences of the Chromatographic Parameters in HILIC Separ
- Residual silanols at reversed-phase silica in HPLC - A contribution for a better understanding. (2025).
- A Novel HPLC-Assisted Method for Investigation of the Fe2+-Chelating Activity of Flavonoids and Plant Extracts. (2014). PMC - NIH.
- Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. (2022). MDPI.
- (PDF) A Novel HPLC-Assisted Method for Investigation of the Fe-Chelating Activity of Flavonoids and Plant Extracts. (2025). ResearchGate.
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- 12. silcotek.com [silcotek.com]
- 13. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 14. researchgate.net [researchgate.net]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. buffered pH to avoid peak tailing - Chromatography Forum [chromforum.org]
- 17. Discover the Art of Buffer selection in HPLC Development part 2 [pharmacores.com]
- 18. Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. hplc.eu [hplc.eu]
- 20. researchgate.net [researchgate.net]
- 21. cytivalifesciences.com [cytivalifesciences.com]
Technical Support Center: Purification of Crude α-Methyltryptophan Methyl Ester
Welcome to the technical support guide for the purification of crude α-methyltryptophan methyl ester. This document is designed for researchers, scientists, and drug development professionals who encounter challenges during the synthesis and purification of this important tryptophan derivative. As a key intermediate in medicinal chemistry and neuroscience research, obtaining α-methyltryptophan methyl ester in high purity is critical for reliable downstream applications.[1][2] This guide provides in-depth, experience-based troubleshooting in a question-and-answer format, focusing on the causality behind experimental choices to ensure robust and reproducible outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude product after Fischer esterification contains a significant amount of the starting material, α-methyltryptophan. How can I efficiently remove it?
A1: Root Cause Analysis & Solution
The presence of unreacted α-methyltryptophan is a common issue, primarily because the Fischer esterification is an equilibrium-driven reaction.[3][4] The most effective separation strategy leverages the difference in the acid-base properties between the amino acid starting material and the amino ester product.
-
Causality: α-methyltryptophan is an amino acid, meaning it possesses both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). This makes it zwitterionic and soluble in aqueous solutions at neutral pH, but its solubility changes dramatically with pH. Your product, α-methyltryptophan methyl ester, has its carboxylic acid group masked as a methyl ester, leaving only the basic amino group.
-
Troubleshooting Strategy (Extraction): A pH-based aqueous extraction is the most efficient method for removal.
-
Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (DCM).
-
Wash the organic layer with a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃). The unreacted α-methyltryptophan, being acidic, will be deprotonated to its carboxylate salt form (R-COO⁻Na⁺), which is highly soluble in the aqueous layer.
-
The α-methyltryptophan methyl ester, being basic, will remain in the organic layer as the free base.
-
Separate the aqueous layer. Repeat the wash 1-2 times to ensure complete removal of the starting material.
-
Finally, wash the organic layer with brine to remove any residual water before drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
This acid-base extraction is a standard and highly effective technique for separating amino acids from their corresponding esters.[5]
Q2: After the aqueous work-up, my product is a persistent, dark-colored oil that refuses to crystallize. What are the likely impurities and how can I purify it?
A2: Root Cause Analysis & Solution
An oily and discolored product suggests the presence of several types of impurities that inhibit crystallization and indicate some level of product degradation.
-
Causality of Oiling:
-
Residual Solvent/Water: Incomplete removal of the reaction solvent (e.g., methanol) or extraction solvent can prevent crystallization.
-
Side Products: The strong acid catalyst (e.g., H₂SO₄) used in Fischer esterification can sometimes promote side reactions, such as dimerization or polymerization, especially with prolonged heating. The indole ring of tryptophan derivatives is also sensitive to strongly acidic conditions, which can lead to degradation products.[6]
-
-
Causality of Discoloration:
-
Indole Ring Oxidation/Degradation: The indole moiety is susceptible to oxidation and degradation under harsh acidic conditions, leading to colored impurities.[6] Protecting samples from light and working at lower temperatures can help minimize this.
-
-
Troubleshooting Strategy (Chromatography & Recrystallization):
-
Charcoal Treatment: For minor color impurities, you can sometimes dissolve the crude oil in a suitable solvent and stir briefly with activated charcoal, followed by filtration through Celite. This can adsorb many colored impurities.
-
Flash Column Chromatography: This is the most robust method for purifying oily products.[7][8]
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A gradient elution system is typically effective. Start with a non-polar solvent system like hexane/ethyl acetate and gradually increase the polarity by increasing the percentage of ethyl acetate or adding a small amount of methanol. The ester product is moderately polar and should elute, leaving more polar baseline impurities (like degraded material) and less polar impurities behind.
-
-
Recrystallization Post-Chromatography: Once a purer, solid or semi-solid product is obtained from chromatography, recrystallization can be attempted to achieve high crystalline purity. A mixed solvent system is often effective for tryptophan derivatives.[9][10] A common choice is a mixture of a solvent in which the compound is soluble (like chloroform or methanol) and an anti-solvent in which it is less soluble (like hexanes or diethyl ether).[8][9][10]
-
Q3: I'm experiencing low yields due to product loss during the aqueous extraction. It seems my ester is partially soluble in the aqueous phase. How can I mitigate this?
A3: Root Cause Analysis & Solution
Loss of the methyl ester product into the aqueous phase during work-up is often due to the protonation of its basic amino group, forming a water-soluble hydrochloride or sulfate salt.
-
Causality: If the aqueous wash solution is neutral or slightly acidic, the amino group of your ester product (pKa ~7-8) can be protonated (R-NH₃⁺). This salt form is significantly more water-soluble than the free base. This is particularly problematic if you are trying to wash away an acid catalyst with water alone.
-
Troubleshooting Strategy (pH Control & Salting Out):
-
Basify Before Extraction: Ensure the aqueous wash is basic (pH > 9). Using a saturated sodium bicarbonate solution, as mentioned in A1, or a dilute sodium carbonate solution will neutralize any residual acid catalyst and ensure your ester product is in its free base form, which has much lower water solubility.
-
Use Brine (Saturated NaCl solution): Perform the final aqueous wash(es) with brine. The high concentration of dissolved salt in the aqueous phase decreases the solubility of organic compounds (the "salting out" effect), pushing more of your product into the organic layer.
-
Back-Extraction: If you suspect significant product loss to the initial aqueous layers, you can combine these aqueous washes, basify them to pH > 9 with Na₂CO₃, and then re-extract them with fresh organic solvent (e.g., ethyl acetate). This "back-extraction" can recover a substantial amount of lost product.
-
Quantitative Data & Method Comparison
For successful purification, understanding the solubility and choosing the right technique is paramount.
Table 1: Qualitative Solubility of α-Methyltryptophan Methyl Ester
| Solvent | Solubility | Purpose in Purification |
| Methanol | High | Reaction solvent; good for dissolving for chromatography loading.[11] |
| Chloroform / DCM | High | Good extraction and chromatography solvent.[11] |
| Ethyl Acetate | Moderate | Excellent extraction solvent; can be used for recrystallization with an anti-solvent. |
| Diethyl Ether | Low to Moderate | Often used as a trituration or anti-solvent to induce precipitation.[12] |
| Hexanes / Heptane | Very Low | Excellent anti-solvent for recrystallization. |
| Water | Low (as free base) | Used for washing/extraction. |
Note: Solubility data is qualitative and based on general behavior of similar amino acid esters.[13] Empirical testing is always recommended.
Table 2: Comparison of Primary Purification Techniques
| Technique | Pros | Cons | Best For |
| Aqueous Extraction (pH-based) | Fast, inexpensive, scalable. | Can lead to emulsions; risk of hydrolysis if pH is extreme. | Removing acidic/basic impurities (e.g., unreacted amino acid). |
| Recrystallization | Yields high-purity crystalline material; cost-effective at scale. | Requires a solid or semi-solid starting material; can be difficult to find a suitable solvent system.[10] | Final polishing step to achieve >99% purity. |
| Flash Chromatography | Highly effective for complex mixtures and oily products; offers fine separation.[7] | More time-consuming, requires more solvent, can be costly. | Purifying crude oils, removing closely related impurities and colored byproducts. |
Experimental Protocols
Protocol 1: Optimized Work-up and pH-Based Extraction
-
Neutralization: After the esterification reaction is complete, cool the reaction mixture to room temperature. If a large excess of alcohol was used as the solvent, remove it under reduced pressure.
-
Dissolution: Dissolve the crude residue in ethyl acetate (approx. 10-20 mL per gram of crude material).
-
Base Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of saturated aqueous NaHCO₃ solution. Shake gently at first to release any CO₂ gas formed from neutralization, venting frequently. Then, shake vigorously for 1-2 minutes.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer.
-
Repeat Wash: Repeat the NaHCO₃ wash one more time.
-
Brine Wash: Wash the organic layer with an equal volume of saturated aqueous NaCl (brine).
-
Drying & Concentration: Drain the organic layer into an Erlenmeyer flask, add anhydrous Na₂SO₄, swirl, and let it stand for 10-15 minutes. Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude, free-base ester.
Protocol 2: Flash Column Chromatography
-
Column Preparation: Pack a glass column with silica gel, using a hexane/ethyl acetate mixture as the slurry solvent.
-
Sample Loading: Dissolve the crude ester from Protocol 1 in a minimal amount of dichloromethane (DCM). To this, add a small amount of silica gel to form a slurry, and then evaporate the solvent to get a dry, free-flowing powder. This dry-loading technique generally results in better separation. Carefully add this powder to the top of the prepared column.
-
Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 90:10 Hexane:Ethyl Acetate).
-
Gradient: Gradually increase the polarity of the mobile phase (e.g., to 70:30, then 50:50 Hexane:Ethyl Acetate).
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC), visualizing with UV light (254 nm) and/or a ninhydrin stain.
-
Pooling & Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Purification Workflow Diagram
The following diagram illustrates the decision-making process for purifying crude α-methyltryptophan methyl ester.
Caption: Decision workflow for purification of α-methyltryptophan methyl ester.
References
- BenchChem. (n.d.). An In-depth Technical Guide on the Discovery and History of alpha-Methyltryptophan.
- National Center for Biotechnology Information. (n.d.). Tryptophan-based Fluorophores for Studying Protein Conformational Changes. PMC, NIH.
- Google Patents. (n.d.). CN102050777A - Method for preparing N-substituted-L-methyl tryptophan ester.
- National Center for Biotechnology Information. (n.d.). Synthesis of enantiomerically pure alpha-[14C]methyl-L-tryptophan. PubMed.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- ChemicalBook. (n.d.). ALPHA-METHYL-L-TRYPTOPHAN synthesis.
- National Center for Biotechnology Information. (2015). The stability of tryptophan, 5-methyl-tryptophan and α-methyl-tryptophan during NaOH hydrolysis of selected foods. PubMed.
- CymitQuimica. (n.d.). CAS 153-91-3: A-methyl-dl-tryptophan.
- Organic Syntheses. (n.d.). N-Boc-l-tryptophan methyl ester.
- National Center for Biotechnology Information. (n.d.). Analysis of Tryptophan and Its Metabolites by High-Performance Liquid Chromatography.
- Shimadzu (Europe). (n.d.). Batch Analysis of Tryptophan and Its Metabolites.
- ResearchGate. (n.d.). The stability of tryptophan, 5-methyl-tryptophan and α-methyl-tryptophan during NaOH hydrolysis of selected foods | Request PDF.
- Wikipedia. (n.d.). α-Methyltryptophan.
- MedchemExpress.com. (n.d.). α-Methyl-DL-tryptophan (α-Methyltryptophan) | SLC6A14 Blocker.
- Wikipedia. (n.d.). Fischer–Speier esterification.
- ResearchGate. (n.d.). The α-Chymotrypsin-catalyzed Hydrolysis of Esters of α-Amino Acids.
- Pearson. (2024). Reactions of Amino Acids: Esterification: Videos & Practice Problems.
- BenchChem. (n.d.). An In-depth Technical Guide to Tryptophan Methyl Ester Hydrochloride.
- Reddit. (2014). Why is Fisher method preferred for the esterification of amino acids? r/askscience.
- National Center for Biotechnology Information. (n.d.). Chromatographic analysis of tryptophan metabolites. PMC, PubMed Central.
- ChemicalBook. (n.d.). DL-ALPHA-METHYLTRYPTOPHAN METHYL ESTER HYDROCHLORIDE CAS#: 114524-80-0.
- ResearchGate. (2024). Determination of l -Tryptophan Methyl Ester Hydrochloride Solubility in 12 Pure Solvent Systems from 283.15 to 323.15 K | Request PDF.
- Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
Sources
- 1. α-Methyltryptophan - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reactions of Amino Acids: Esterification Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 6. Chromatographic analysis of tryptophan metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tryptophan-based Fluorophores for Studying Protein Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. CN102050777A - Method for preparing N-substituted-L-methyl tryptophan ester - Google Patents [patents.google.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. DL-ALPHA-METHYLTRYPTOPHAN METHYL ESTER HYDROCHLORIDE CAS#: 114524-80-0 [amp.chemicalbook.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
Preventing degradation of α-methyltryptophan methyl ester in solution
Welcome to the technical support guide for α-methyltryptophan methyl ester. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing the degradation of this compound in solution. As a molecule with both a hydrolyzable ester group and an oxidatively sensitive indole ring, its stability is paramount for reproducible and accurate experimental results. This guide moves beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions in your work.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling of α-methyltryptophan methyl ester.
Q1: What are the primary degradation pathways for α-methyltryptophan methyl ester in solution?
A: There are two main degradation pathways. The first is the hydrolysis of the methyl ester to form α-methyltryptophan free acid, a reaction catalyzed by both acidic and basic conditions.[1][2] The second, and often more problematic, pathway is the oxidation of the indole ring . The indole moiety is highly susceptible to attack by reactive oxygen species (ROS), leading to a variety of degradation products such as N-formylkynurenine (NFK) and kynurenine (Kyn), which can cause discoloration and a loss of compound integrity.[3][4][5]
Q2: What is the best solvent to dissolve α-methyltryptophan methyl ester for maximum stability?
A: The ideal solvent is a dry, aprotic organic solvent such as dimethyl sulfoxide (DMSO) or anhydrous ethanol.[6][7] Aqueous buffers should be used with caution. If an aqueous solution is necessary, it should be prepared fresh, used immediately, and maintained at a neutral pH (around 6-7) to minimize hydrolysis.[1][8] Avoid alkaline aqueous solutions, as they significantly accelerate ester hydrolysis.[2]
Q3: How should I store stock solutions of α-methyltryptophan methyl ester?
A: For maximum stability, stock solutions should be stored under an inert atmosphere (nitrogen or argon), protected from light, and kept at low temperatures.[9] We recommend preparing concentrated stock solutions in a suitable anhydrous solvent like DMSO, aliquoting them into single-use vials to avoid freeze-thaw cycles, and storing them at -20°C or -80°C.[8][10]
Q4: How long can I expect my solution to be stable?
A: Stability is highly dependent on the solvent, pH, temperature, and exposure to oxygen and light. In an anhydrous aprotic solvent, properly stored at -80°C, the compound can be stable for months.[10] However, in aqueous buffers at room temperature, significant degradation can occur within hours to days. We strongly recommend performing a preliminary stability study under your specific experimental conditions.
Q5: How can I detect and quantify degradation?
A: The most reliable method is to use a stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically with UV or mass spectrometric (MS) detection.[11][12] A proper HPLC method will separate the parent compound from its major degradants (like the hydrolyzed acid and oxidation products), allowing you to quantify the loss of the active compound over time.
II. Troubleshooting Guide: Diagnosing and Solving Degradation Issues
This section provides a systematic approach to identifying and resolving common stability problems encountered during experiments.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Solution turns yellow or brown over time. | Oxidation of the Indole Ring: This is a classic sign of oxidative degradation, where the pyrrole moiety of the indole ring has been modified.[4][13] | 1. Deoxygenate Solvents: Before preparing your solution, sparge the solvent with an inert gas like nitrogen or argon for 15-30 minutes.[8]2. Work Under Inert Atmosphere: Prepare solutions in a glove box or use Schlenk techniques if possible.3. Protect from Light: Store solutions in amber vials or wrap clear vials in aluminum foil.[9]4. Add Antioxidants: For some applications, adding a small amount of an antioxidant like ascorbic acid may be feasible, but check for compatibility with your assay. |
| Loss of parent compound peak in HPLC with a new, more polar peak appearing. | Ester Hydrolysis: The appearance of a new peak at an earlier retention time (in reversed-phase HPLC) often corresponds to the more polar α-methyltryptophan free acid. | 1. Check Solution pH: Ensure the pH of your final solution is between 6 and 7. Avoid acidic or, especially, alkaline conditions.[1]2. Use Aprotic Solvents for Storage: Prepare primary stock solutions in anhydrous DMSO or ethanol.[6]3. Prepare Aqueous Solutions Fresh: If you must use an aqueous buffer, prepare it immediately before use and do not store it.[14] |
| Inconsistent or non-reproducible experimental results. | Ongoing Degradation: The concentration of the active compound is changing during the course of the experiment. | 1. Validate Solution Stability: Perform a time-course experiment. Analyze your solution by HPLC at T=0 and at several time points throughout your experiment's duration to quantify the rate of degradation.2. Minimize Incubation Time: Redesign your experiment to minimize the time the compound spends in solution, especially under harsh conditions (e.g., elevated temperature, non-ideal pH). |
| Precipitate forms in the solution upon storage, especially after freezing. | Poor Solubility in Aqueous Buffers: The compound may be less soluble at lower temperatures, or the buffer components may be precipitating. | 1. Use Co-solvents: Prepare a high-concentration stock in DMSO and dilute it into your aqueous buffer, ensuring the final DMSO concentration is low enough not to affect your experiment.[14]2. Verify Solubility Limits: Determine the maximum solubility in your specific buffer system before preparing large batches. |
III. Key Degradation Mechanisms
A deeper understanding of the chemical reactions causing instability is crucial for developing effective preventative strategies.
Ester Hydrolysis
The ester functional group is susceptible to cleavage by water, a reaction that is significantly accelerated by the presence of acid (H⁺) or base (OH⁻).
-
Base-Catalyzed Hydrolysis: This is typically the faster and more common pathway for amino acid esters. The hydroxide ion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester. This pathway is often irreversible and proceeds rapidly at room temperature.[2]
-
Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process. While generally slower than base-catalyzed hydrolysis, it can still be a significant issue in acidic buffers over time.
Caption: Primary pathway of ester hydrolysis.
Indole Ring Oxidation
The electron-rich indole ring of tryptophan and its derivatives is a prime target for oxidation by molecular oxygen and other reactive oxygen species (ROS).[3] This process can be initiated by light, heat, or the presence of trace metal ions.[4]
The oxidation can lead to a cascade of products, fundamentally altering the molecule's structure, properties, and biological activity. The initial steps often involve the formation of hydroperoxides, which then rearrange to form ring-opened products like N-formylkynurenine (NFK) or other modified indoles like oxindolylalanine.[5][11]
Sources
- 1. [pH dependence of tryptophan ethyl ester hydrolysis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tripping Up Trp: Modification of Protein Tryptophan Residues by Reactive Oxygen Species, Modes of Detection, and Biological Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Oxidation of Free Tryptophan and Tryptophan Residues in Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The effect of solvent viscosity on the fluorescence of tryptophan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 9. bachem.com [bachem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Mass spectrometric characterization of peptides containing different oxidized tryptophan residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
Technical Support Center: Troubleshooting Side Reactions in the Esterification of α-Methyltryptophan
Welcome to the technical support center for the synthesis of α-methyltryptophan esters. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this unique amino acid derivative. α-Methyltryptophan is a crucial building block in drug discovery, known for its role as a prodrug of α-methylserotonin and an inhibitor of enzymes like tryptophan hydroxylase (TPH) and indoleamine 2,3-dioxygenase (IDO1)[1][2].
The esterification of its carboxylic acid is a fundamental step for subsequent reactions, such as peptide coupling or the synthesis of other derivatives. However, the presence of the nucleophilic α-amino group and the electron-rich indole ring makes this seemingly simple transformation fraught with potential side reactions. This document provides in-depth troubleshooting guides and FAQs to help you navigate these challenges, improve yields, and ensure the purity of your final product.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Q1: My reaction yield is disappointingly low, and a significant amount of starting material remains. What are the common causes?
A1: Low conversion in the esterification of α-methyltryptophan is a frequent issue, often stemming from the equilibrium nature of the reaction or reagent deactivation.
-
Probable Cause 1: Reaction Equilibrium (Fischer Esterification). The Fischer esterification, a common method involving an alcohol and an acid catalyst, is a reversible process[3][4]. The water generated as a byproduct can hydrolyze the ester, shifting the equilibrium back towards the starting materials.
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Solution: To drive the reaction to completion, you must remove water as it forms. This can be achieved by:
-
Using a large excess of the alcohol (e.g., methanol) to act as both reactant and solvent, pushing the equilibrium forward based on Le Châtelier's principle[4].
-
Employing a dehydrating agent, such as molecular sieves.
-
For higher boiling alcohols, using a Dean-Stark apparatus to azeotropically remove water.
-
-
-
Probable Cause 2: Inactive Reagents. Reagents like thionyl chloride (SOCl₂) or trimethylchlorosilane (TMSCl) are highly sensitive to moisture. Contamination with water will hydrolyze them, reducing their effectiveness.
-
Solution: Always use freshly distilled or newly opened bottles of reagents. Ensure all glassware is oven-dried, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
-
Probable Cause 3: Poor Solubility. α-Methyltryptophan can have limited solubility in certain alcohols, especially if it is in its zwitterionic form.
-
Solution: The use of methods that generate the hydrochloride salt in situ, such as the SOCl₂/methanol or TMSCl/methanol systems, typically resolves solubility issues as the reaction progresses[5]. The initial suspension will dissolve as the ester hydrochloride salt is formed.
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dot
Caption: Troubleshooting workflow for low esterification yield.
Q2: My LC-MS analysis shows a peak with a mass of [M+106] or [M+212]. What is this impurity?
A2: This is a classic side reaction involving the tryptophan indole ring, which is highly susceptible to electrophilic attack, particularly under the acidic conditions used for esterification.
-
Probable Cause: Alkylation of the Indole Ring. In solid-phase peptide synthesis (SPPS) of tryptophan-containing peptides, a similar side reaction has been identified where the resin linker alkylates the indole nucleus[6]. In solution-phase esterification, the source of the electrophile can be less obvious. If benzyl alcohol is used for benzylation, or if other potential carbocation sources are present (e.g., from t-butyl protecting groups), they can alkylate the indole ring. The mass increase of +106 could correspond to the addition of a C₈H₁₀ fragment, while other additions are possible depending on the reaction components.
-
Causality: The strong acid catalyst protonates the indole ring, increasing its susceptibility to electrophilic attack. Any carbocations present in the reaction mixture can then add to the ring, most commonly at the N-1, C-2, or C-4 positions.
-
Solution:
-
Use Milder Conditions: Switch from strong acids like H₂SO₄ to methods that generate HCl in situ, such as SOCl₂ or TMSCl in methanol. These methods are often performed at room temperature or 0 °C, reducing the rate of side reactions[5].
-
Scavengers: While more common in peptide synthesis, the addition of a scavenger like triethylsilane (TES) or indole itself can help capture stray electrophiles.
-
Protecting Groups: For particularly sensitive applications, protection of the indole nitrogen with a group like Boc (tert-butyloxycarbonyl) can prevent this side reaction, though this adds extra steps to the synthesis.
-
-
Q3: I'm observing a significant amount of a dimeric byproduct, especially after the work-up or during storage. What is it and how can I avoid it?
A3: The product you are likely observing is a diketopiperazine , a cyclic dipeptide.
-
Probable Cause: Intermolecular Cyclization. Amino acid esters, particularly methyl or ethyl esters, are prone to cyclizing with another molecule of the same ester to form a stable six-membered ring called a diketopiperazine[7]. This reaction is base-catalyzed and can occur slowly on standing, but is significantly accelerated during basic work-up (e.g., neutralization with NaHCO₃) or if the free-base form of the ester is isolated and stored.
-
Causality: The α-amino group of one ester molecule acts as a nucleophile, attacking the electrophilic ester carbonyl of a second molecule. This is followed by the elimination of two molecules of alcohol to form the cyclic amide.
-
Solution:
-
Isolate as a Salt: Do not isolate the ester as a free base. The product of most esterification procedures is the hydrochloride salt (e.g., α-methyltryptophan methyl ester HCl). This salt is stable because the protonated α-amino group is no longer nucleophilic.
-
Avoid Basic Work-up: If you must neutralize the reaction, use the product immediately in the next step without prolonged storage.
-
Temperature Control: Keep the isolated ester salt stored at low temperatures (e.g., < 4 °C) under anhydrous conditions to minimize degradation.
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-
dot
Caption: Formation of diketopiperazine from two ester molecules.
Q4: My product shows a loss of enantiomeric purity. How can I prevent racemization?
A4: Racemization at the α-carbon is a serious side reaction that compromises the biological activity of your final compound.
-
Probable Cause: Harsh Reaction Conditions. The α-proton of amino acids can be abstracted under certain conditions, leading to the formation of a planar enolate intermediate, which then re-protonates non-stereospecifically. This is exacerbated by:
-
High Temperatures: Prolonged heating, especially with strong acids or bases, increases the rate of enolization.
-
Strong Bases: Any exposure to strong bases during work-up can cause racemization.
-
Certain Reagents: Some older or less common esterification methods may be more prone to causing racemization.
-
-
Solution:
-
Use Mild Reagents: The TMSCl/methanol method is reported to cause little racemization and is performed at room temperature, making it an excellent choice for maintaining stereochemical integrity[5].
-
Strict Temperature Control: When using methods like SOCl₂/methanol, perform the initial addition of SOCl₂ at 0 °C or below before allowing the reaction to proceed at room temperature. Avoid refluxing for extended periods if possible.
-
Control pH During Work-up: Avoid strongly basic conditions. If neutralization is necessary, use a weak base like aqueous sodium bicarbonate and process the material quickly.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for methyl esterification of α-methyltryptophan?
A1: For general laboratory scale, the reaction of α-methyltryptophan with trimethylchlorosilane (TMSCl) in methanol is highly recommended. It is efficient, proceeds under mild conditions (room temperature), has a simple work-up (evaporation of solvent), and has a low propensity for racemization[5]. An alternative is the use of thionyl chloride (SOCl₂) in methanol, which is also very effective but requires more careful handling due to the corrosive and toxic nature of SOCl₂.
Q2: Is it necessary to protect the α-amino or indole N-H groups before esterification?
A2: For simple esterification, protection of the α-amino group is generally not necessary . Most common methods (Fischer, SOCl₂, TMSCl) work on the free amino acid, yielding the stable ester hydrochloride salt where the amine is protonated. Protection of the indole nitrogen is also typically not required unless you are using harsh conditions or have electrophiles present that could cause the side reactions mentioned in Troubleshooting Q2. For most standard procedures, indole protection adds unnecessary steps.
Q3: How do I best purify the final α-methyltryptophan ester?
A3: The product is typically the hydrochloride salt, which is a crystalline solid.
-
Recrystallization: This is the preferred method. A common solvent system is methanol/ether. The crude product obtained after evaporating the reaction solvent can be dissolved in a minimal amount of hot methanol, and then diethyl ether is added slowly until the solution becomes cloudy. Cooling will then yield the purified crystalline salt[8].
-
Chromatography: Silica gel chromatography is generally not recommended for the final ester salt due to potential issues with stability on the column. If chromatography is necessary, it is better performed on a later-stage, N-protected intermediate.
Part 3: Key Experimental Protocols
Protocol 1: Esterification using Trimethylchlorosilane (TMSCl)[5]
This method is valued for its mild conditions and high yields.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add α-methyltryptophan (1.0 equiv).
-
Reagent Addition: Add anhydrous methanol (approx. 5-10 mL per gram of amino acid). Stir to create a suspension.
-
TMSCl Addition: Cool the flask in an ice bath (0 °C). Slowly add trimethylchlorosilane (2.2 equiv) dropwise via syringe. Caution: The reaction is exothermic.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The suspension should gradually dissolve. Monitor the reaction by TLC (e.g., 10% MeOH in DCM with 1% NH₄OH) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Concentrate the reaction mixture to dryness using a rotary evaporator. The resulting white or off-white solid is the crude α-methyltryptophan methyl ester hydrochloride.
-
Purification: Recrystallize the crude solid from a methanol/diethyl ether solvent system to obtain the pure product.
Protocol 2: Esterification using Thionyl Chloride (SOCl₂)[8]
This is a classic, highly effective method.
-
Setup: To a round-bottom flask with a stir bar and under nitrogen, add anhydrous methanol (5-10 mL per gram of amino acid).
-
Reagent Addition: Cool the methanol to 0 °C in an ice bath. With extreme caution in a fume hood, add thionyl chloride (1.2 - 1.5 equiv) dropwise. A gas (HCl) will evolve. Stir for 15-20 minutes at 0 °C.
-
Reaction: Add the α-methyltryptophan (1.0 equiv) portion-wise to the cold acidic methanol solution. Allow the reaction to warm to room temperature and then stir until completion (often requires gentle heating or reflux for 2-5 hours, monitored by TLC).
-
Work-up: Remove the solvent and excess SOCl₂ by rotary evaporation. You may need to co-evaporate with additional methanol or toluene to remove all traces.
-
Purification: The resulting solid is the crude hydrochloride salt. Purify by recrystallization as described in Protocol 1.
Part 4: Data Summary
Table 1: Common Side Products in α-Methyltryptophan Esterification
| Side Product Name | Structure Description | Mass Change from Product | Common Cause | Prevention Strategy |
| Diketopiperazine | Cyclic dimer of α-methyltryptophan | +186.2 (relative to one product molecule) | Base-catalyzed intermolecular cyclization | Isolate as HCl salt; avoid basic work-up; store cold. |
| Indole-Alkylated Adduct | Alkyl group (R) attached to indole ring | + Mass of R | Acid-catalyzed electrophilic attack | Use milder conditions; add scavengers. |
| Unreacted Starting Acid | α-Methyltryptophan | -14.0 (loss of CH₂) | Incomplete reaction | Drive equilibrium (remove H₂O); use active reagents. |
| Racemized Ester | D-enantiomer of the ester | No change | High temperature; strong base | Use mild reagents (TMSCl); control temperature. |
References
- CN102050777A - Method for preparing N-substituted-L-methyl tryptophan ester - Google P
-
Synthesis of 'no-carrier-added' α-[11C] methyl-L-tryptophan - ResearchGate. [Link]
-
Efficient and Practical Procedure for the Esterification of the Free α-Carboxylic Acid of Amino Acid Residues with β-(Trimethylsilyl)ethoxymethyl Chloride and Triisopropylsilyl Chloride - ResearchGate. [Link]
-
A Convenient Synthesis of Amino Acid Methyl Esters - PMC - NIH. [Link]
-
Reactions of Amino Acids: Esterification: Videos & Practice Problems - Pearson. [Link]
-
25.5: Reactions of Amino Acids - Chemistry LibreTexts. [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
Synthesis of enantiomerically pure alpha-[14C]methyl-L-tryptophan - PubMed - NIH. [Link]
-
Alpha-methyltryptophan: effects on synthesis and degradation of serotonin in the brain - PubMed. [Link]
- CN105037240B - The preparation method of tryptophan esters hydrochloride - Google P
-
Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities - CHIMIA. [Link]
-
α-Methyltryptophan - Wikipedia. [Link]
-
Fischer Esterification - Chemistry Steps. [Link]
-
(PDF) A side-reaction in the SPPS of Trp-containing peptides - ResearchGate. [Link]
-
Ester synthesis by esterification - Organic Chemistry Portal. [Link]
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- 2. α-Methyltryptophan - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. chem.libretexts.org [chem.libretexts.org]
- 8. CN102050777A - Method for preparing N-substituted-L-methyl tryptophan ester - Google Patents [patents.google.com]
Resolving peak splitting in HPLC analysis of indole compounds
Welcome to the technical support hub for HPLC analysis. As a Senior Application Scientist, I've designed this space to provide in-depth, practical solutions to common challenges encountered in the lab. This guide focuses on a frequent and frustrating issue: resolving peak splitting in the HPLC analysis of indole compounds. The content is structured in a question-and-answer format to directly address the specific problems you may be facing.
Our philosophy is grounded in understanding the root cause to implement a robust solution. Let's move beyond simple fixes and delve into the science behind good chromatography.
Frequently Asked Questions (FAQs): Troubleshooting Peak Splitting for Indole Compounds
Q1: I'm seeing a split peak for my indole analyte. Where do I even begin to troubleshoot?
This is one of the most common issues in HPLC. A split peak, where a single compound appears as two or more distinct peaks, can originate from various sources. The first step is to determine if the issue is systemic (affecting all peaks) or specific to one analyte.
-
If all peaks are splitting , the problem likely lies with the hardware or a global system parameter. This could be due to a void in the column, a partially blocked frit, or an issue with the injector.[1] Improper connections in the flow path between the injector and the detector can also be a culprit.[2]
-
If only a single peak (or a few peaks) are splitting , the cause is more likely related to the specific chemistry of your analyte and its interaction with the column and mobile phase, or a co-elution issue.[1]
The following troubleshooting guide provides a logical workflow to diagnose the problem systematically.
Troubleshooting Workflow: A Systematic Approach
This workflow is designed to isolate the variable causing the peak splitting, starting from the most common and easiest-to-fix issues.
Q2: My indole compound is still showing a split peak even after checking my system. What's unique about indoles that could be causing this?
Indole compounds possess distinct chemical properties that can lead to challenging chromatography. The primary issue is often unwanted secondary interactions with the stationary phase.
The Culprit: Residual Silanol Groups
Most reversed-phase columns are silica-based. During the manufacturing process, not all surface silanol groups (Si-OH) are chemically bonded with the stationary phase (e.g., C18).[3] These remaining, or "residual," silanols can be acidic and interact with basic or polar analytes.[4]
The indole structure contains a nitrogen atom in the pyrrole ring which can act as a hydrogen bond donor and has a lone pair of electrons. This makes it susceptible to secondary interactions, such as hydrogen bonding or ion-exchange, with residual silanols.[3] This can lead to peak tailing, and in severe cases, peak splitting, as the analyte effectively experiences two different retention mechanisms.[4]
Q3: How can I mitigate these secondary silanol interactions for my indole analysis?
There are several effective strategies, primarily involving mobile phase optimization and column selection.
1. Mobile Phase pH Adjustment: The ionization state of both the indole analyte and the residual silanols is highly dependent on the mobile phase pH.[5][6]
-
For acidic or neutral indoles: Using an acidic mobile phase (e.g., pH 2.5-4.0) will suppress the ionization of the silanol groups, minimizing their ability to engage in ion-exchange interactions.[7]
-
For basic indoles: An acidic mobile phase will protonate the basic indole, but also suppress silanol ionization, often leading to good peak shape.
-
The pKa Rule: A general guideline is to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[8] When the pH is too close to the pKa, both the ionized and non-ionized forms of the analyte can exist simultaneously, leading to split peaks.[5][8]
2. Use of Mobile Phase Additives: Small amounts of acidic modifiers are frequently added to the mobile phase to improve peak shape.
| Additive | Typical Concentration | Notes |
| Formic Acid | 0.1% | A common choice, volatile and MS-compatible.[9][10] |
| Acetic Acid | 0.1% - 2.5% | Also MS-compatible, used to achieve a desired pH.[11] |
| Trifluoroacetic Acid (TFA) | 0.05% - 0.1% | A strong ion-pairing agent that effectively masks silanol interactions but can cause ion suppression in MS.[9][12] |
3. Column Selection: Choosing the right column is a proactive way to avoid these issues.
-
End-capped Columns: Modern columns are often "end-capped," a process where a small, silanizing reagent is used to bond with many of the residual silanols, making them less interactive.
-
Low Silanol Activity Columns: Some columns are specifically marketed as having low silanol activity, which is ideal for basic compounds like many indoles.[10]
-
C8 vs. C18: While both are common, C8 columns are less retentive than C18, which can sometimes provide a better separation window and faster analysis times.[13] For indole analysis, C18 columns have often been found to provide better peak shapes.[14]
Q4: Could my sample solvent be the problem? The splitting seems to happen for my early-eluting peaks.
Absolutely. This is a classic "solvent effect." Peak distortion, including splitting, can occur when the sample solvent is significantly stronger (i.e., has a higher elution strength) than the mobile phase.[15]
The Mechanism: When a plug of strong solvent is injected, it carries the analyte down the column faster than the mobile phase can. This causes the band of analyte to spread and distort before it has a chance to properly focus at the head of the column. Early eluting peaks are most susceptible to this effect.
Protocol: Diagnosing and Resolving Solvent Effects
Objective: To determine if the sample solvent is causing peak splitting and to find a compatible solvent.
Methodology:
-
Prepare your sample in the initial mobile phase composition. If you are running a gradient, this means the solvent mixture at time zero.
-
If solubility is an issue, prepare the sample in a solvent that is as weak as possible but still maintains solubility. For reversed-phase, this means a solvent with a higher aqueous content.
-
Reduce Injection Volume: If you must use a stronger solvent, try reducing the injection volume. A smaller plug of strong solvent will have a less detrimental effect on the peak shape.
-
Compare Chromatograms: Inject the samples prepared in different solvents and compare the peak shapes. An improvement in peak shape with a weaker solvent is a strong indicator of a solvent effect.
Final Thoughts from the Scientist's Bench
Troubleshooting HPLC is a process of elimination. By understanding the fundamental principles of chromatography and the specific chemistry of your indole compounds, you can move from frustrating peak shapes to robust, reproducible data. Always remember to change only one variable at a time during your troubleshooting process to definitively identify the source of the problem.
This guide provides a starting point. The complexity of individual samples and instrument configurations may require further method development.
References
-
Chen, G., et al. (2017). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. MDPI. Available at: [Link]
-
Szkop, M., & Bielawski, W. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie van Leeuwenhoek, 103(3), 683–691. Available at: [Link]
-
Various Authors. (2017). Response characteristics of indole compound standards using HPLC. ResearchGate. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of Indole on Newcrom R1 HPLC column. SIELC. Available at: [Link]
-
Agilent. (n.d.). Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns. Agilent Technologies. Available at: [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. Available at: [Link]
-
Chen, G., et al. (2017). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. ResearchGate. Available at: [Link]
-
Cichocki, A. (2024). Peak Splitting in HPLC: Causes and Solutions. Separation Science. Available at: [Link]
-
Pandey, P.K. (2025). HPLC Mobile Phase Modifiers: Types, Selection, Case Studies, Expert Tips With 5 FAQs. Pharmacy Education. Available at: [Link]
-
KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. KNAUER Wissenschaftliche Geräte GmbH. Available at: [Link]
-
Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?. Biotage. Available at: [Link]
-
Liu, W., et al. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Journal of Chromatographic Science. Available at: [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Agilent Technologies. Available at: [Link]
-
Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Moravek, Inc.. Available at: [Link]
-
Shinde, V. (2025). Exploring the Role of pH in HPLC Separation. Veeprho. Available at: [Link]
-
Various Authors. (2013). When using HPLC, how do you deal with split peaks?. ResearchGate. Available at: [Link]
-
Dolan, J.W., et al. (2019). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Available at: [Link]
-
Nagae, N., et al. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Pittcon 2009. Available at: [Link]
-
Waters. (n.d.). What are common causes of peak splitting when running an LC column? - WKB194672. Waters Knowledge Base. Available at: [Link]
-
UCL. (n.d.). HPLC solvents and mobile phase additives. University College London. Available at: [Link]
-
SCION Instruments. (n.d.). HPLC Column Selection Guide. SCION Instruments. Available at: [Link]
-
Element Lab Solutions. (n.d.). Buffers and Eluent Additives for HPLC Method Development. Element Lab Solutions. Available at: [Link]
-
Spex. (n.d.). Mobile Phase Modifiers for HPLC and LC/MS. Spex CertiPrep. Available at: [Link]
-
Napte, B. (2023). What is the effect of free silanols in RPLC and how to reduce it?. Pharma Growth Hub. Available at: [Link]
-
Crawford Scientific. (2018). The Importance of Understanding Secondary Interactions When Analysing Peptides. Crawford Scientific. Available at: [Link]
-
Dolan, J.W. (1986). Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. LCGC Magazine. Available at: [Link]
- Neue, U., et al. (1994). Liquid chromatography stationary phases with reduced silanol interactions. Google Patents.
Sources
- 1. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 2. support.waters.com [support.waters.com]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. lctsbible.com [lctsbible.com]
- 5. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 6. moravek.com [moravek.com]
- 7. agilent.com [agilent.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Separation of Indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. agilent.com [agilent.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Fischer-Speier Esterification of Tryptophan
Welcome to the technical support center for the optimization of the Fischer-Speier esterification of L-Tryptophan. This guide is designed for researchers, chemists, and drug development professionals who are navigating the specific challenges associated with this essential, yet delicate, transformation. Here, we move beyond basic protocols to address the "why" behind experimental choices, providing field-proven insights to help you troubleshoot common issues and maximize your reaction's success.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the Fischer-Speier esterification, with a specific focus on its application to tryptophan.
Q1: What is the fundamental mechanism of the Fischer-Speier esterification?
The Fischer-Speier reaction is a classic acid-catalyzed esterification of a carboxylic acid with an alcohol.[1][2] The mechanism involves several reversible steps:
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[3][4]
-
Nucleophilic Attack: The alcohol, acting as a weak nucleophile, attacks the activated carbonyl carbon, forming a tetrahedral intermediate (an oxonium ion).[1][5]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This converts a hydroxyl group into a good leaving group (water).[4][5]
-
Elimination of Water: The newly formed water molecule is eliminated, and the carbonyl double bond is reformed.
-
Deprotonation: The catalyst is regenerated by the deprotonation of the carbonyl, yielding the final ester product.[1][3]
The entire process is in equilibrium, which is a critical factor for optimization.[4]
Q2: Why is the esterification of tryptophan particularly challenging?
Tryptophan presents unique challenges due to its indole side chain, which is sensitive to the strongly acidic conditions typical of Fischer esterification.
-
Acid-Catalyzed Degradation: The electron-rich indole ring is susceptible to oxidation and degradation in strong acid, especially in the presence of air (oxygen) and at elevated temperatures.[6][7] This can lead to the formation of colored byproducts like oxindolylalanine and dioxindolylalanine, significantly reducing yield and complicating purification.[6]
-
Potential for Side Reactions: While the primary amino group is protonated and thus largely protected from acting as a nucleophile, the indole nitrogen can be a site for unwanted reactions under certain conditions.
Q3: How do I choose the right acid catalyst?
Commonly used catalysts are strong Brønsted acids like sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and anhydrous hydrogen chloride (HCl) gas dissolved in the alcohol.[1]
-
Sulfuric Acid (H₂SO₄): A strong, inexpensive, and effective catalyst. However, its strong oxidizing nature can exacerbate the degradation of tryptophan's indole ring.[6]
-
p-Toluenesulfonic Acid (p-TsOH): A solid, non-oxidizing acid that is often a milder and preferable choice for sensitive substrates like tryptophan.[1][8]
-
Anhydrous HCl: Prepared by bubbling HCl gas through the alcohol, this provides a strong acidic medium. It is highly effective but requires specialized equipment (gas cylinder, bubbler) and careful handling. Thionyl chloride (SOCl₂) in alcohol is often used as a convenient alternative for generating HCl in situ.
Q4: How does the choice of alcohol impact the reaction?
The alcohol serves as both a reactant and often as the solvent.
-
Reactivity: Primary alcohols (e.g., methanol, ethanol) react more readily than secondary alcohols. Tertiary alcohols are generally unsuitable as they are prone to elimination under acidic conditions to form alkenes.[1]
-
Driving Equilibrium: Using a large excess of the alcohol as the solvent is a primary method to shift the reaction equilibrium toward the ester product, in accordance with Le Châtelier's principle.[3][5]
-
Boiling Point: The alcohol's boiling point dictates the reflux temperature of the reaction. Higher boiling alcohols (e.g., butanol, benzyl alcohol) allow for higher reaction temperatures but may also increase the rate of tryptophan degradation.
Q5: How can the reaction equilibrium be shifted to favor product formation?
Because the reaction is reversible, driving it to completion is key to achieving high yields. There are two main strategies:
-
Use of Excess Reagent: Employing a large excess of the alcohol (often as the solvent) is the most common method.[9]
-
Removal of Water: Actively removing the water byproduct as it forms will continuously shift the equilibrium to the product side.[1][3] This can be achieved using:
Troubleshooting Guide
This guide is formatted to help you diagnose and solve specific issues encountered during the esterification of tryptophan.
Problem 1: Low or No Ester Yield
Your reaction has stalled, or the conversion to the desired ester is unacceptably low (e.g., <50%).
Possible Cause A: Unfavorable Reaction Equilibrium
The Fischer esterification is an equilibrium-limited reaction. Without actively pushing the reaction forward, conversions will often plateau.[10]
Solution:
-
Increase Alcohol Excess: Ensure the alcohol is used in a large excess (at least 10-20 equivalents, or more commonly, as the solvent). This is the simplest way to drive the equilibrium.[9]
-
Remove Water: If using a higher-boiling alcohol, consider adding a co-solvent like toluene and a Dean-Stark apparatus to physically remove water as it forms.[9] For lower-boiling alcohols, adding activated 3Å or 4Å molecular sieves to the reaction flask can effectively sequester water.
Possible Cause B: Insufficient Catalysis
The reaction rate is heavily dependent on the concentration and strength of the acid catalyst.
Solution:
-
Verify Catalyst Loading: For H₂SO₄ or p-TsOH, ensure a sufficient catalytic amount is used. While catalytic, loadings can range from 5 mol% to stoichiometric amounts depending on the specific protocol. A common starting point is 0.1 to 0.5 equivalents.
-
Consider a Stronger Catalyst: If using a weaker acid, switch to H₂SO₄ or anhydrous HCl in alcohol. Be mindful that harsher conditions may increase degradation (see Problem 2).
-
Ensure Anhydrous Conditions: The presence of water at the start of the reaction will inhibit the forward reaction. Use anhydrous alcohol and dry glassware.
Possible Cause C: Insufficient Reaction Time or Temperature
Esterification can be slow, especially with less reactive secondary alcohols or at lower temperatures.
Solution:
-
Increase Reaction Time: Monitor the reaction by TLC. If starting material is still present and no significant byproduct formation is observed, extend the reflux time. Reactions can often run for 4-24 hours.
-
Increase Temperature: Ensure the reaction is at a steady reflux temperature for the chosen alcohol. For slow reactions, switching to a higher-boiling alcohol (e.g., from methanol to n-butanol) can increase the rate, but must be balanced against the risk of degradation.
Problem 2: Significant Byproduct Formation & Tryptophan Degradation
The TLC plate shows multiple spots, and the reaction mixture has developed a dark brown or purple color, indicating degradation of the indole ring.
Possible Cause A: Acid-Catalyzed Oxidation/Degradation
This is the most common issue with tryptophan. The indole ring is highly susceptible to attack in strong, hot, oxidizing acid.[6] The presence of atmospheric oxygen can accelerate this process.
Solution:
-
Switch to a Milder Catalyst: Replace concentrated H₂SO₄ with p-TsOH, which is non-oxidizing.[1]
-
Lower the Temperature: If possible, run the reaction at the lowest effective temperature. For example, esterification in methanol with HCl can sometimes proceed at room temperature over a longer period (24-48 hours).
-
Use an Inert Atmosphere: Purge the reaction flask with an inert gas (Nitrogen or Argon) and maintain it under a positive pressure throughout the reaction to minimize oxidation.
-
Consider Indole Protection (Advanced): For high-value syntheses where yield is paramount, protecting the indole nitrogen with a group like tert-butyloxycarbonyl (Boc) can prevent degradation.[11][12] This requires additional synthesis steps for protection and deprotection.
Problem 3: Difficult Product Isolation & Purification
The workup is problematic, leading to product loss, emulsions, or impure final material.
Possible Cause A: Product is a Salt / Highly Polar
The product is an amino acid ester, which exists as a salt (e.g., hydrochloride or sulfate) in the acidic reaction mixture. It is highly polar and may not extract easily into common organic solvents.
Solution: Standard Workup Protocol
-
Remove Excess Alcohol: Cool the reaction mixture and remove the bulk of the alcohol solvent under reduced pressure (rotary evaporation).
-
Basify and Extract: Resuspend the residue in a biphasic system of ethyl acetate (or another suitable solvent like CH₂Cl₂) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a weak base like sodium carbonate (Na₂CO₃). Add the basic solution carefully and slowly until the aqueous layer is neutral or slightly basic (pH ~8). This neutralizes the acid catalyst and deprotonates the amino group of the ester, making it less polar and extractable into the organic layer.
-
Wash and Dry: Separate the organic layer. Wash it with water and then with brine to remove residual salts. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to yield the crude ester.
Possible Cause B: Impurities Complicate Purification
Degradation products or unreacted starting material make purification by simple extraction or precipitation difficult.
Solution:
-
Recrystallization: Tryptophan esters can often be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes. This is effective for removing less polar or more polar impurities.
-
Column Chromatography: If recrystallization is ineffective, purification by silica gel column chromatography is the standard method. Use a solvent system like ethyl acetate/hexanes or dichloromethane/methanol, gradually increasing the polarity to elute the product.
Data & Protocols
Table 1: Comparison of Common Acid Catalysts
| Catalyst | Form | Typical Conditions | Pros | Cons |
| H₂SO₄ | Liquid | 0.1-0.5 eq., Reflux | Inexpensive, strong catalyst | Strong oxidizing agent, can cause significant Trp degradation[6] |
| p-TsOH | Solid | 0.1-1.2 eq., Reflux | Non-oxidizing, milder, easy to handle | More expensive than H₂SO₄ |
| HCl (gas) | Gas | Saturated solution in alcohol | Very effective, clean reaction | Requires special handling/equipment |
| SOCl₂ | Liquid | 1.1-1.5 eq., 0°C to RT | Generates HCl in situ, convenient | Highly corrosive and moisture-sensitive |
Table 2: Recommended Reaction Conditions for Different Alcohols
| Alcohol | Typical Temperature | Typical Time | Notes |
| Methanol | 65°C (Reflux) | 4-12 h | Most common, produces volatile methyl ester. |
| Ethanol | 78°C (Reflux) | 6-18 h | Slightly slower than methanol; ethyl ester may be useful for bioavailability.[13][14] |
| n-Butanol | 118°C (Reflux) | 8-24 h | Higher temp can increase rate but also degradation. |
| Benzyl Alcohol | >150°C (requires vacuum) | 12-24 h | Used for benzyl esters, often requires Dean-Stark to remove water. |
Experimental Protocols
Protocol 1: General Fischer-Speier Esterification using Sulfuric Acid
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add L-tryptophan (1.0 eq.).
-
Reagents: Add anhydrous methanol (to make a ~0.2 M solution). Begin stirring to create a suspension.
-
Catalyst Addition: Cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid (0.2 eq.) dropwise.
-
Reaction: Remove the ice bath and heat the mixture to reflux (approx. 65°C). Monitor the reaction progress by TLC (e.g., using a 9:1 CH₂Cl₂:MeOH mobile phase). The reaction is typically complete in 4-8 hours.
-
Workup: Cool the reaction to room temperature. Concentrate the mixture using a rotary evaporator to remove most of the methanol. Follow the standard workup procedure described in Troubleshooting: Problem 3A .
Protocol 2: Esterification using p-TsOH and Dean-Stark Trap
-
Setup: To a flame-dried round-bottom flask, add L-tryptophan (1.0 eq.), p-toluenesulfonic acid monohydrate (1.2 eq.), benzyl alcohol (5.0 eq.), and toluene (to make a ~0.3 M solution).
-
Apparatus: Equip the flask with a Dean-Stark trap, a reflux condenser, and a magnetic stir bar. Fill the trap with toluene.
-
Reaction: Heat the mixture to a vigorous reflux. Water will be collected in the trap as a toluene azeotrope. Continue heating until no more water is collected (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate. Follow the standard workup procedure described in Troubleshooting: Problem 3A , ensuring to wash thoroughly with NaHCO₃ solution to remove the acidic p-TsOH catalyst.
Visualization of Key Processes
Fischer-Speier Esterification Mechanism
Caption: The acid-catalyzed mechanism for Fischer-Speier esterification.
Troubleshooting Workflow: Low Ester Yield
Caption: A decision tree for troubleshooting low yield in tryptophan esterification.
Factors Leading to Tryptophan Degradation
Caption: Key experimental factors that contribute to indole ring degradation.
References
- The Decomposition of Tryptophan in Acid Solutions : Specific Effect of Hydrochloric Acid.
- Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. MDPI.
- Fischer–Speier esterific
- (PDF) Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances.
- Fischer Esterific
- (PDF) Stability of Tryptophan in Parenteral Amino Acid Solutions: Identification of Degradation Products and Development of HPLC Analysis Methods.
- Protection of the indole ring of tryptophan by the nucleophile-stable, acid-cleavable Nin-2,4-dimethylpent-3-yloxycarbonyl (Doc) protecting group.
- Kinetics of L-Tryptophan Oxidation in Acidic Medium using TMGCC.
- Degradation of Tryptophan by UV Irradiation: Influencing Parameters and Mechanisms. MDPI.
- Fischer Esterification Explained: Definition, Examples, Practice & Video Lessons. Pearson.
- A new protecting group for tryptophan in solid-phase peptide synthesis which protects against acid-catalyzed side reactions and facilitates purification by HPLC.
- Tryptophan degradation products that are formed after exclusive exposure to heat.
- A Simple and Convenient Method for Esterification of Tryptophan and Other Amino Acids.
- Amino Acid-Protecting Groups. Thieme.
- US5300651A - Protected derivatives of tryptophan, processes for their preparation and their use for the preparation of dipeptide, polypeptide or protein structures.
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
- Fischer Esterific
- Fischer Esterific
- Circumvention of defective neutral amino acid transport in Hartnup disease using tryptophan ethyl ester. PubMed.
- Circumvention of defective neutral amino acid transport in Hartnup disease using tryptophan ethyl ester.
Sources
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Fischer Esterification Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The Decomposition of Tryptophan in Acid Solutions : Specific Effect of Hydrochloric Acid [jstage.jst.go.jp]
- 7. rsisinternational.org [rsisinternational.org]
- 8. datapdf.com [datapdf.com]
- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 10. mdpi.com [mdpi.com]
- 11. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 12. US5300651A - Protected derivatives of tryptophan, processes for their preparation and their use for the preparation of dipeptide, polypeptide or protein structures - Google Patents [patents.google.com]
- 13. Circumvention of defective neutral amino acid transport in Hartnup disease using tryptophan ethyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges of α-Methyltryptophan Derivatives
Welcome to the technical support center for α-methyltryptophan derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the common solubility issues encountered with this important class of compounds. The following troubleshooting guides and frequently asked questions (FAQs) are based on established scientific principles and practical laboratory experience to ensure the successful preparation of your experimental solutions.
I. Frequently Asked questions (FAQs)
Q1: Why are my α-methyltryptophan derivatives poorly soluble in aqueous buffers?
α-Methyltryptophan and its derivatives are structurally similar to the essential amino acid tryptophan but possess an additional methyl group on the alpha carbon. This modification, while conferring desirable biological properties, also increases the molecule's hydrophobicity (water-repelling nature). The indole ring of the tryptophan side chain is inherently nonpolar, and the added methyl group further contributes to this characteristic, leading to low solubility in polar solvents like water and aqueous buffers.
Q2: I've prepared a stock solution in an organic solvent, but it precipitates when I dilute it into my aqueous experimental buffer. What is happening?
This is a common phenomenon known as "precipitation upon dilution." While a hydrophobic compound like an α-methyltryptophan derivative may readily dissolve in a non-polar organic solvent, this solvent is often miscible with water. When you introduce this stock solution into an aqueous buffer, the organic solvent disperses, and the nonpolar drug molecules are forced into contact with the polar water molecules. Due to unfavorable energetic interactions, the drug molecules aggregate and precipitate out of the solution.
Q3: Can I simply increase the concentration of the organic solvent in my final solution to improve solubility?
While this can be an effective strategy, it must be approached with caution. High concentrations of organic co-solvents can negatively impact your experiments by:
-
Altering Protein Structure and Function: Organic solvents can denature proteins, affecting enzyme kinetics, receptor binding, and other biological assays.
-
Inducing Cellular Toxicity: Many organic solvents are toxic to cells, which can confound the results of cell-based experiments.
-
Interfering with Assay Components: Solvents may interact with assay reagents, leading to inaccurate measurements.
It is crucial to determine the tolerance of your specific experimental system to any co-solvent you choose to use.
II. Troubleshooting Guide: Step-by-Step Protocols for Enhancing Solubility
This section provides detailed protocols to systematically address solubility challenges with α-methyltryptophan derivatives.
Strategy 1: pH Optimization
The solubility of many amino acid derivatives is highly dependent on the pH of the solution.[1][2][3][4] α-Methyltryptophan derivatives possess both an acidic carboxylic acid group and a basic amino group, making them zwitterionic at their isoelectric point (pI), where they typically exhibit minimum solubility.[3] By adjusting the pH away from the pI, you can increase the proportion of the charged, more soluble form of the molecule.
Experimental Protocol: pH-Dependent Solubility Profiling
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10.
-
Compound Addition: Add a small, known amount of the solid α-methyltryptophan derivative to a fixed volume of each buffer.
-
Equilibration: Agitate the samples at a constant temperature until equilibrium is reached (typically several hours to overnight).
-
Separation: Centrifuge the samples to pellet any undissolved solid.
-
Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Analysis: Plot the solubility as a function of pH to identify the optimal pH range for your experiments. The solubility-pH profile will likely exhibit a "U" shape, with the lowest solubility near the isoelectric point.[3][5]
Strategy 2: The Use of Co-solvents
Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of nonpolar compounds.[6][7][8] They work by reducing the polarity of the solvent system, making it more favorable for the hydrophobic solute.
Commonly Used Co-solvents:
| Co-solvent | Typical Starting Concentration | Maximum Recommended Concentration (Cell-Based Assays) |
| Dimethyl Sulfoxide (DMSO) | 1-10% | < 0.5% |
| Ethanol | 5-20% | < 1% |
| Polyethylene Glycol 300 (PEG300) | 10-40% | Varies by cell line |
| Propylene Glycol | 10-30% | Varies by cell line |
Experimental Protocol: Co-solvent Titration
-
Prepare Stock Solution: Dissolve the α-methyltryptophan derivative in 100% of the chosen co-solvent to create a high-concentration stock.
-
Serial Dilutions: Prepare a series of dilutions of your stock solution in your primary aqueous buffer.
-
Visual Inspection: Observe the solutions for any signs of precipitation.
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear is your maximum achievable concentration with that co-solvent percentage.
-
System Tolerance Test: Before proceeding with your main experiment, it is critical to test the tolerance of your assay (e.g., cells, enzymes) to the determined concentration of the co-solvent.
A suggested starting formulation for in vivo studies involves a mixture of co-solvents and a surfactant, for example: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[9][10]
Strategy 3: Employing Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11][12] They can encapsulate hydrophobic molecules, like α-methyltryptophan derivatives, within their central cavity, effectively shielding them from the aqueous environment and increasing their apparent solubility.[11][13][14][15]
Commonly Used Cyclodextrins:
-
β-Cyclodextrin (β-CD): Natural cyclodextrin, but with relatively low aqueous solubility itself.[11]
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): A modified, more water-soluble derivative.
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): A modified derivative with even higher water solubility.
Experimental Protocol: Cyclodextrin Complexation
-
Prepare Cyclodextrin Solution: Dissolve the chosen cyclodextrin in your aqueous buffer. A common starting concentration is 20% SBE-β-CD in saline.[9]
-
Add Compound: Add the α-methyltryptophan derivative to the cyclodextrin solution.
-
Facilitate Complexation: Gentle heating and/or sonication can aid in the formation of the inclusion complex.[9]
-
Assess Solubility: Determine the solubility as described in the pH optimization protocol.
Strategy 4: Micellar Solubilization with Surfactants
Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), self-assemble into micelles in aqueous solutions.[16][17] These micelles have a hydrophobic core and a hydrophilic shell. Hydrophobic drugs can partition into the hydrophobic core, effectively being solubilized in the aqueous medium.[16][17][18]
Commonly Used Surfactants:
-
Tween-80 (Polysorbate 80): A non-ionic surfactant.
-
Sodium Dodecyl Sulfate (SDS): An anionic surfactant (use with caution in biological systems).
Experimental Protocol: Surfactant-Mediated Solubilization
-
Prepare Surfactant Solution: Prepare a solution of the surfactant in your buffer at a concentration above its CMC.
-
Add Compound: Add the α-methyltryptophan derivative to the surfactant solution.
-
Promote Solubilization: Gentle agitation can help incorporate the compound into the micelles.
-
Determine Solubility: Measure the solubility as previously described. The amount of solubilized compound generally increases linearly with the surfactant concentration above the CMC.[16]
III. Visualizing Solubilization Strategies
The following diagrams illustrate the mechanisms behind the key solubilization techniques.
Caption: pH-Dependent Ionization and Solubility of α-Methyltryptophan.
Caption: Encapsulation of a Hydrophobic Molecule by a Cyclodextrin.
Caption: Sequestration of a Hydrophobic Molecule within a Surfactant Micelle.
IV. Concluding Remarks
Overcoming the solubility challenges of α-methyltryptophan derivatives is achievable through a systematic and informed approach. By understanding the physicochemical properties of your specific derivative and applying the strategies outlined in this guide, you can successfully prepare homogenous, stable solutions for your research and development endeavors. Always remember to validate the compatibility of your chosen solubilization method with your experimental system to ensure the integrity of your results.
V. References
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024). Google AI Search.
-
Cosolvent – Knowledge and References. Taylor & Francis.
-
Cosolvent. Wikipedia.
-
Solubilization of Hydrophobic Dyes in Surfactant Solutions. PubMed Central, NIH.
-
Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics.
-
Micellar solubilization of drugs. University of Alberta.
-
Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. Taylor & Francis Online.
-
What are the effects of surfactants on the solubilization of hydrophobic substances?. Blog.
-
Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd..
-
Co-solvent: Significance and symbolism. (2025). Google AI Search.
-
Solubilization of Hydrophobic Dyes in Surfactant Solutions. Semantic Scholar.
-
Strategies for improving hydrophobic drugs solubility and bioavailability. OUCI.
-
Investigating the inclusion properties of aromatic amino acids complexing beta-cyclodextrins in model peptides. iris.unina.it.
-
Solubilizing Compositions of L-Tryptophan and Pharmaceutical preparation therefrom. Google Patents.
-
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PubMed Central, NIH.
-
Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PubMed Central, NIH.
-
Techniques for solubility enhancement of Hydrophobic drugs: A Review. Journal of Advanced Pharmacy Education and Research.
-
Strategies for improving hydrophobic drugs solubility and bioavailability. ResearchGate.
-
Amino Acid Derivatives of β-Cyclodextrin. The Journal of Organic Chemistry.
-
Inclusion of β-cyclodextrin with aromatic amino acids. ResearchGate.
-
α-Methyl-DL-tryptophan (α-Methyltryptophan) | SLC6A14 Blocker. MedchemExpress.com.
-
Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
-
Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research.
-
5-Methyl-DL-tryptophan | amino acids and their derivatives. MedChemExpress.
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI.
-
Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters. NIH.
-
Formulation strategies for poorly soluble drugs. ResearchGate.
-
Use of tryptophan derivatives for protein formulations. Google Patents.
-
α-Methyl-DL-tryptophan (α-Methyltryptophan) | SLC6A14阻断剂. MCE.
-
Solubilities of amino acids in water at various pH values under 298.15 K. ResearchGate.
-
Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. ResearchGate.
-
CAS 153-91-3: A-methyl-dl-tryptophan. CymitQuimica.
-
Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. ResearchGate.
-
pH dependence of amino acid solubility. The solubility of an amino acid.... ResearchGate.
-
α-Methyltryptophan. Wikipedia.
-
Effect of alkaline extraction pH on structure properties, solubility, and beany flavor of yellow pea protein isolate. PubMed.
-
Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters. Frontiers.
-
Measurement and Correlation of Solubility of L–Tryptophan in Aqueous Solutions with a Wide Range of pH and Different Monovalent Counterions from 283.15 to 323.15 K. ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Cosolvent - Wikipedia [en.wikipedia.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. α-Methyl-DL-tryptophan (α-Methyltryptophan) | SLC6A14阻断剂 | MCE [medchemexpress.cn]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Investigating the inclusion properties of aromatic amino acids complexing beta-cyclodextrins in model peptides [iris.unina.it]
- 14. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 16. Solubilization of Hydrophobic Dyes in Surfactant Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Micellar solubilization of drugs. [sites.ualberta.ca]
- 18. What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog - KEYINGCHEM [keyingchemical.com]
Technical Support Center: High-Purity Isolation of Methyl 2-Amino-3-(1H-indol-3-yl)-2-methylpropanoate
Welcome to the technical support center for the synthesis and purification of methyl 2-amino-3-(1H-indol-3-yl)-2-methylpropanoate (α-Me-Trp-OMe). This guide is designed for researchers, chemists, and drug development professionals who are navigating the challenges of isolating this valuable α-methylated amino acid ester. Here, we address common issues encountered during experimental work, providing not just solutions but also the underlying chemical principles to empower your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product is a persistent oil and fails to crystallize. What are the likely causes and how can I induce crystallization?
This is one of the most common challenges with α-methylated amino acid esters. The α-methyl group can sterically hinder the formation of a well-ordered crystal lattice. The issue typically stems from two sources: residual impurities or the wrong solvent system.
Core Causality: Impurities, such as unreacted starting material, diastereomers (if applicable), or solvent residues, act as "defects" in the crystal lattice, preventing long-range order. Furthermore, the compound may be highly soluble in the chosen solvent, preventing it from reaching the supersaturation point required for crystallization.
Troubleshooting Protocol:
-
Confirm Purity: Before attempting crystallization, assess the purity of your oil by a high-resolution technique like LC-MS or ¹H NMR. If significant impurities (>5%) are detected, an additional purification step is necessary.
-
Solvent System Screening: A systematic approach to selecting a crystallization solvent is crucial. The ideal system is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Single Solvent: Test solvents like ethyl acetate, isopropyl acetate, acetonitrile, and mixtures of toluene with heptane.
-
Solvent/Anti-Solvent Method: This is often the most effective technique. Dissolve your oil in a minimal amount of a good solvent (e.g., dichloromethane (DCM) or ethyl acetate) and then slowly add an anti-solvent (e.g., hexane, heptane, or diethyl ether) dropwise until persistent turbidity is observed. Warming the solution to dissolve the turbidity and then allowing it to cool slowly can yield high-quality crystals.
-
-
Seeding: If you have a small amount of crystalline material from a previous batch, add a single, tiny crystal (a "seed") to the supersaturated solution. This provides a template for crystal growth and can dramatically accelerate the process.
-
Mechanical Agitation: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create microscopic imperfections on the glass surface, which can serve as nucleation points for crystal growth.
Data-Driven Solvent Selection:
The following table provides a starting point for screening solvent/anti-solvent systems.
| Good Solvent (for dissolution) | Anti-Solvent (for precipitation) | Key Considerations |
| Dichloromethane (DCM) | n-Heptane or Hexane | DCM is easily removed under vacuum, but its volatility can make precise control difficult. |
| Ethyl Acetate (EtOAc) | n-Heptane or Cyclohexane | Good general-purpose system. Ensure EtOAc is anhydrous. |
| Acetone | Diethyl Ether | Both are relatively volatile. Best for small-scale crystallizations. |
| Toluene | n-Heptane | Higher boiling points allow for crystallization at elevated temperatures, which can improve crystal quality. |
Q2: I'm observing a persistent impurity with a mass of -14 Da relative to my product in the LC-MS analysis. What is this impurity and how can I remove it?
An impurity with a mass difference of 14 Da (corresponding to a CH₂) is almost certainly the des-methyl analog, the parent amino acid ester (methyl tryptophanate). This arises from incomplete methylation at the α-carbon during synthesis.
Mechanistic Insight: Many synthetic routes to α-methylated amino acids involve the methylation of an enolate or equivalent. If this reaction does not go to completion, the unreacted starting material will be carried through the workup and esterification, resulting in the corresponding parent amino acid ester as an impurity.
Purification Strategy: Flash Column Chromatography
Due to their similar structures, separating α-Me-Trp-OMe from its des-methyl analog by crystallization is often inefficient. Flash column chromatography is the method of choice.
Step-by-Step Chromatography Protocol:
-
Stationary Phase: Use standard silica gel (40-63 µm).
-
Mobile Phase (Eluent) Selection: The key is to find a solvent system that provides differential polarity. The α-methyl group slightly increases the lipophilicity of the molecule.
-
Starting Point: Begin with a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. A common starting gradient is 10-40% ethyl acetate in heptane.
-
Tailing Reduction: The free amine on your product can interact strongly with acidic silanol groups on the silica gel, leading to peak tailing. To mitigate this, add a small amount of a basic modifier to your mobile phase, such as 0.5-1% triethylamine (NEt₃) or ammonia in methanol.
-
-
Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel (dry loading). This technique generally results in better separation than direct liquid injection.
-
Elution and Fraction Collection: Run the column, collecting small fractions. The desired α-methylated product should elute slightly before the more polar des-methyl impurity.
-
Analysis: Analyze the collected fractions by TLC or LC-MS to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Visual Workflow for Impurity Removal:
Caption: Decision workflow for identifying and removing the common des-methyl impurity.
Q3: My product appears to be degrading during workup or purification, showing new spots on TLC and a pink/purple discoloration. What's happening?
The indole ring in the tryptophan side-chain is highly susceptible to oxidation, especially under acidic conditions or when exposed to air and light for prolonged periods. The characteristic pink or purple color is a tell-tale sign of indole oxidation.
Causality of Degradation:
-
Acid-Catalyzed Oxidation: Residual acid from a reaction (e.g., HCl from Fischer esterification using SOCl₂) can catalyze the oxidation and polymerization of the indole ring.
-
Air Oxidation: In the presence of oxygen and light, reactive oxygen species can form, which readily attack the electron-rich indole nucleus.
-
Silica Gel: The acidic nature of standard silica gel can promote on-column degradation during chromatography.
Preventative Measures and Protocols:
-
Thorough Neutralization: During aqueous workup, ensure the organic layer is washed with a mild base, such as saturated sodium bicarbonate (NaHCO₃) solution, until the aqueous layer is neutral or slightly basic (pH 7-8). This removes any residual acid catalyst.
-
Use of Antioxidants: For long-term storage or sensitive purification steps, consider adding a radical scavenger like butylated hydroxytoluene (BHT) in trace amounts (e.g., 0.01 mol%).
-
Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially when concentrating solutions or during storage.
-
Minimize Light Exposure: Protect the compound from direct light by using amber vials or by wrapping flasks with aluminum foil.
-
Deactivated Silica Gel: If on-column degradation is suspected, use deactivated (neutral) silica gel. This can be prepared by treating standard silica gel with a triethylamine solution and then removing the solvent. Alternatively, commercially available neutral silica can be used.
Q4: How do I definitively confirm the purity and structure of my final product?
A single analytical technique is insufficient to establish purity and confirm identity. A combination of spectroscopic and chromatographic methods is required for a comprehensive and trustworthy characterization.
Self-Validating Analytical Workflow:
-
¹H and ¹³C NMR Spectroscopy: This is the primary method for structural confirmation.
-
¹H NMR: Look for the characteristic signals: the indole N-H proton (a broad singlet, ~8.0-8.5 ppm), the aromatic protons on the indole ring (typically between 7.0-7.8 ppm), the methyl ester singlet (~3.7 ppm), and the α-methyl group singlet (~1.6 ppm). Integration of these signals should match the expected proton count.
-
¹³C NMR: Confirm the presence of all expected carbons, including the ester carbonyl (~175 ppm), the quaternary α-carbon, and the distinct carbons of the indole ring.
-
-
High-Resolution Mass Spectrometry (HRMS): This provides an exact mass measurement, which confirms the elemental composition of the molecule. The measured mass should be within 5 ppm of the calculated theoretical mass.
-
LC-MS (Purity Analysis): Use a high-purity C18 column with a suitable gradient (e.g., water/acetonitrile with 0.1% formic acid) to assess purity. The peak area percentage of the main peak in the chromatogram (UV detector) should be >99% for high-purity material. The mass spectrometer confirms that the main peak corresponds to the desired product mass.
-
Chiral HPLC (If Applicable): If your synthesis is stereospecific or you have performed a resolution, chiral HPLC is necessary to determine the enantiomeric excess (ee). This requires a specialized chiral stationary phase (e.g., a cellulose- or amylose-based column).
Logical Flow for Final Product Validation:
Caption: A comprehensive, self-validating workflow for final product analysis.
References
-
Title: The Optimization of the Mobile Phase for the Separation of Chiral Basic Compounds by Liquid Chromatography on a Polysaccharide-Based Chiral Stationary Phase Source: Molecules URL: [Link]
-
Title: Oxidative degradation of tryptophan Source: Journal of Photochemistry and Photobiology B: Biology URL: [Link]
Navigating the Challenges of Basic Compound Analysis: A Technical Support Guide to Preventing Column Degradation
Welcome to our dedicated technical support center for scientists and researchers encountering challenges with column degradation during the analysis of basic compounds. This guide is designed to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to enhance the robustness and longevity of your chromatographic columns. We will delve into the fundamental causes of column degradation and equip you with the knowledge to proactively manage and mitigate these issues, ensuring the integrity and reproducibility of your analytical results.
Frequently Asked Questions (FAQs)
This section addresses the most common questions and immediate concerns faced by researchers working with basic analytes.
Q1: Why do my peaks for basic compounds tail so severely?
Peak tailing for basic compounds is a frequent issue in reversed-phase HPLC and is primarily caused by secondary interactions between the positively charged basic analytes and negatively charged residual silanol groups (Si-OH) on the silica-based stationary phase.[1][2][3][4] These interactions are a form of ion-exchange and can lead to a portion of the analyte being more strongly retained, resulting in a "tailing" effect on the peak.[3] The presence of unreacted free silanol groups, which can be a result of steric hindrance during the manufacturing of C8 or C18 stationary phases, is a primary contributor to this problem.[2]
Q2: What is the "silanol effect" and how does it impact my analysis?
The "silanol effect" refers to the undesirable interactions between analytes and silanol groups on the silica surface of the HPLC column.[2] This effect can manifest as increased retention times, peak tailing, and sometimes a loss of efficiency for polar compounds.[2] The nature of these interactions is highly dependent on the pH of the mobile phase. At low pH (below 3), hydrogen bonding is the dominant interaction, while at higher pH levels, the ionization of silanol groups leads to ionic exchange interactions with protonated basic compounds.[2]
Q3: How does the mobile phase pH affect the analysis of basic compounds and column health?
The mobile phase pH is a critical parameter that influences the ionization state of both the basic analytes and the silanol groups on the stationary phase.[5][6][7]
-
Analyte Ionization: For basic compounds, a mobile phase pH below their pKa will result in the analyte being primarily in its protonated, positively charged form.[7] Conversely, at a high pH (above their pKa), they will be in their neutral form and better retained by the reversed-phase column.[7]
-
Silanol Ionization: At low pH (typically below 3), silanol groups are mostly unionized, which helps to suppress the problematic ion-exchange interactions that cause peak tailing.[8][9] At higher pH values, silanols become deprotonated and negatively charged, increasing the likelihood of secondary interactions with protonated basic analytes.[10]
-
Column Stability: Operating outside the recommended pH range of the column can lead to degradation of the stationary phase.[5] High pH can dissolve the silica backbone, while very low pH can cause hydrolysis of the bonded phase.[5]
Q4: Can I use additives in my mobile phase to improve peak shape?
Yes, mobile phase additives are commonly used to improve the peak shape of basic compounds. A widely used strategy is to add a competing base, such as triethylamine (TEA), to the mobile phase.[8][9] The TEA, being a base, will interact with the active silanol sites on the stationary phase, effectively "masking" them from the basic analyte and reducing peak tailing.[9] However, it's important to note that prolonged use of such additives can sometimes lead to a shorter column lifetime.[8] Other additives like formic acid or ammonium formate are also used, especially in LC-MS applications, to control pH and improve peak shape.[11]
Q5: How do I know if my column is degrading?
Column degradation typically manifests as a gradual or sudden decline in chromatographic performance.[12][13] Key indicators include:
-
Changes in Peak Shape: Increased peak tailing or fronting, or split peaks.[12]
-
Shifts in Retention Time: Analytes eluting earlier or later than expected.[4]
-
Loss of Resolution: Decreased separation between adjacent peaks.[12]
-
Increased Backpressure: A sudden or gradual increase in system pressure can indicate a blockage or physical degradation of the column packing.[13]
Tracking these parameters over the lifetime of the column is a practical way to monitor its health.[12]
Troubleshooting Guides
This section provides structured, step-by-step approaches to diagnose and resolve specific issues related to column degradation when analyzing basic compounds.
Guide 1: Troubleshooting Severe Peak Tailing of Basic Analytes
Peak tailing is a clear indicator of undesirable secondary interactions. Follow these steps to diagnose and mitigate the issue.
Step 1: Evaluate the Mobile Phase pH
-
Rationale: The pH of the mobile phase is the most powerful tool to control the ionization of both the basic analyte and the surface silanols.[6][7][14]
-
Action:
-
Determine the pKa of your basic analyte.
-
Adjust the mobile phase pH to be at least 2 pH units below the pKa of the analyte. This ensures the analyte is fully protonated and minimizes variability in retention.[14]
-
For silica-based columns, a mobile phase pH between 2 and 3 is often effective at suppressing silanol ionization and reducing peak tailing.[8][9]
-
If using a pH-stable column, consider operating at a high pH where the basic analyte is neutral, which can also improve peak shape.[15]
-
Step 2: Introduce a Mobile Phase Modifier
-
Rationale: A competing base can mask the active silanol sites, preventing them from interacting with your analyte.
-
Action:
Step 3: Assess the Column Chemistry
-
Rationale: Not all C18 columns are the same. The type of silica, end-capping, and bonding technology can significantly impact performance with basic compounds.
-
Action:
-
Consider using a column with a modern, high-purity "Type B" silica, which has a lower metal content and more homogenous surface.[9][10]
-
Opt for a column that is thoroughly end-capped. End-capping is a process where a small, reactive silane is used to bond to and cover many of the remaining free silanol groups after the primary stationary phase has been attached.[16][17]
-
Explore columns with alternative stationary phases, such as those with embedded polar groups or hybrid particle technology, which are designed to be more resistant to silanol interactions.
-
Step 4: Check for Extra-Column Effects
-
Rationale: Peak tailing can also be caused by issues outside of the column, such as excessive dead volume in the system.[18]
-
Action:
-
Ensure all tubing connections are properly made and that the tubing internal diameter is appropriate for your system.
-
Check for any voids or contamination in the guard column or the inlet frit of the analytical column.[18]
-
In-Depth Technical Protocols
This section provides detailed, step-by-step methodologies for essential procedures to maintain column health and troubleshoot issues.
Protocol 1: Column Washing and Regeneration for Columns Used with Basic Compounds
Regular column washing is crucial to prevent the buildup of strongly retained compounds and maintain performance.
Objective: To remove strongly adsorbed basic compounds and other contaminants from a reversed-phase HPLC column.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade methanol (MeOH)
-
HPLC-grade isopropanol (IPA)
-
0.1% Formic acid in water (optional, for acidic wash)
-
0.1% Ammonium hydroxide in water (optional, for basic wash)
Procedure:
-
Initial Flush: Disconnect the column from the detector. Flush the column with the mobile phase used during analysis but without the buffer salts for 20 column volumes.[19]
-
Organic Solvent Wash: Flush the column with 100% acetonitrile for 20 column volumes.[20]
-
Stronger Solvent Wash: If contamination is suspected to be highly non-polar, flush with 100% isopropanol for 20 column volumes.[20]
-
(Optional) Acidic and Basic Washes:
-
For potential ionic contaminants, a sequence of acidic and basic washes can be effective.
-
Flush with HPLC-grade water for 10 column volumes.
-
Flush with 0.1% formic acid in water for 20 column volumes.
-
Flush with HPLC-grade water for 10 column volumes.
-
Flush with 0.1% ammonium hydroxide in water for 20 column volumes (ensure your column is stable at this pH).
-
Flush with HPLC-grade water for 10 column volumes.
-
-
Re-equilibration: Reconnect the column to the detector. Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved. This may require 60-80 column volumes for a new column or 20 for a previously used one.[19]
Table 1: Recommended Washing Solvents for Different Contaminants
| Contaminant Type | Recommended Washing Solvents (in order of use) |
| Strongly Retained Basic Compounds | 1. Mobile phase without buffer2. 100% Acetonitrile3. Isopropanol |
| Proteins and Peptides | 1. Gradient of 10% to 90% Acetonitrile with 0.1% TFA in water[21] |
| Highly Hydrophobic Compounds | 1. Isopropanol2. Tetrahydrofuran (THF)3. Dichloromethane (DCM) |
Visualizing the Mechanisms and Workflows
To better understand the underlying principles and troubleshooting logic, the following diagrams illustrate key concepts.
Diagram 1: Interaction of Basic Analytes with the Stationary Phase
Caption: Interactions between basic analytes and silanol groups.
Diagram 2: Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing.
References
- The Role of Silane Modifiers in Chromatographic Column Durability. (n.d.). Google Cloud.
- HPLC Tech Tip: Peak Tailing of Basic Analytes. (n.d.). Phenomenex.
- Degradation of Samples Due to Hydrolysis in HPLC Columns - HPLC Primer. (2025, December 1). MicroSolv.
- The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023, November 1). LCGC International.
- Exploring the Role of pH in HPLC Separation. (n.d.). Moravek.
- Impact of mobile phase composition on reverse-phase separation of polar basic compounds. (2022). Macedonian Pharmaceutical Bulletin.
- Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. (2009). ChromaNik Technologies Inc.
-
[22]Troubleshooting HPLC- Tailing Peaks. (2014, March 11). Restek. Retrieved from
- Back to Basics: The Role of pH in Retention and Selectivity. (n.d.). LCGC International.
- Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation.
- Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). YMC.
- HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
- What is the effect of free silanols in RPLC and how to reduce it? (2023, November 23). Pharma Growth Hub.
- LC Technical Tip. (n.d.). Phenomenex.
- Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. (n.d.). Supelco.
- The use of Mobile Phase pH as a Method Development Tool. (2020, March 2). Chromatography Today.
- Residual silanols at reversed-phase silica in HPLC--a contribution for a better understanding. (2012). PubMed.
- The LCGC Blog: Do You Really Know Your Stationary-Phase Chemistry? (2018, April 9). LCGC International.
- Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent.
- Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. (n.d.). ResearchGate.
- HPLC Column Cleaning & Washing Procedure. (2024, January 24). GL Sciences.
- LABTips: How to Prevent Tailing Peaks in HPLC. (2021, October 15). Labcompare.com.
- Top 10 Common HPLC Problems and How to Fix Them. (2025, August 14). uHPLCs.
- RECOMMENDED COLUMN CLEANING AND REGENERATING PROCEDURES. (n.d.). imChem.
- On-Column Sample Degradation. (2007, January 1). LCGC International.
- Extending HPLC Column Lifetimes: Causes of Column Contamination. (2025, April 3). Millennial Scientific.
- Understanding the Fundamentals of HPLC Analysis for Accurate Results. (2025, August 26). CE Instruments.
- YAZAWA HPLC COLUMN SCHOOL - Column has degraded. (n.d.). Yazawa.
- Good Practices for Using HPLC Systems. (2024, September 24). MONAD.
- HPLC Basics: What You Should Know. (n.d.). Thermo Fisher Scientific.
- Reasons for the Failure of High Performance Liquid Chromatography Column. (2025, August 29). Hawach Scientific.
- Basic-Column-Care-and-Cleaning.pdf. (n.d.). MAC-MOD Analytical.
- Buffers and Eluent Additives for HPLC Method Development. (n.d.). Element Lab Solutions.
- Column Cleaning Procedures. (n.d.). Shodex.
- HPLC Column Cleaning & Regeneration Guide. (n.d.). Scribd.
- Tips for practical HPLC analysis. (n.d.). LabRulez LCMS.
- Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. (2004). Journal of Separation Science.
- What might I be doing wrong because my HPLC columns deteriorate so quickly recently? (2015, December 7). ResearchGate.
- Extending the Lifetime of Your Reverse Phase Columns: Cleaning and Regeneration Techniques. (2025, April 3). Millennial Scientific.
- The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. (2020, June 4). LCGC International.
- Extend LC Column Lifetime: 3 Tips for Chemical Stability. (2017, July 19). Waters Blog.
- Improving of a Peak Shape of the Charged Compounds. (n.d.). SIELC Technologies.
- Use Precautions for HPLC Reversed Phase Columns. (2023, August 30). Hawach.
- Maintenance and Care of HPLC Columns in Chromatography. (2025, November 5). Phenomenex.
- The cleaning and regeneration of HPLC reversed-phase HPLC columns. (2025, August 6). ResearchGate.
Sources
- 1. chromanik.co.jp [chromanik.co.jp]
- 2. pharmagrowthhub.com [pharmagrowthhub.com]
- 3. lctsbible.com [lctsbible.com]
- 4. uhplcs.com [uhplcs.com]
- 5. moravek.com [moravek.com]
- 6. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
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- 12. YAZAWA HPLC COLUMN SCHOOL - Column has degraded [imtakt.com]
- 13. Reasons for the Failure of HPLC Column - Hawach [hawachhplccolumn.com]
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- 21. imchem.fr [imchem.fr]
- 22. Degradation of Samples Due to Hydrolysis in HPLC Columns - HPLC Primer [mtc-usa.com]
Technical Support Center: High-Yield Synthesis of α-[11C]methyl-L-tryptophan
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the high-yield synthesis of α-[11C]methyl-L-tryptophan ([11C]AMT). It addresses common challenges and provides practical, field-proven solutions to optimize your radiosynthesis workflow.
Introduction
α-[11C]methyl-L-tryptophan is a crucial PET tracer for imaging the serotonin synthesis pathway and tryptophan metabolism, particularly in neuro-oncology and epilepsy research. Achieving a high radiochemical yield, purity, and specific activity is paramount for successful preclinical and clinical applications. This support center offers a comprehensive resource to navigate the complexities of [11C]AMT synthesis, troubleshoot common issues, and ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Here are some of the most common questions encountered during the synthesis of α-[11C]methyl-L-tryptophan:
Q1: What are the primary synthesis methods for producing high-yield α-[11C]methyl-L-tryptophan?
A1: Two primary methods are widely employed for the high-yield synthesis of [11C]AMT:
-
Stereoselective Methylation of a Protected Precursor: This is the most common and generally higher-yielding method. It involves the [11C]methylation of a chiral precursor, such as dimethyl 2(S), 3a(R), 8a(S)-(+)-hexahydro-8-(phenylsulfonyl)pyrrolo[2,3-b]indole-1,2-dicarboxylate, using [11C]methyl iodide. This method offers excellent stereoselectivity, yielding the desired L-isomer.[1][2]
-
Alkylation of a Schiff Base: This method involves the alkylation of an anion generated from the Schiff base of L-tryptophan methyl ester with [11C]methyl iodide.[3][4] While a viable option, it may result in lower radiochemical yields compared to the stereoselective methylation of a protected precursor.
Q2: What is a typical radiochemical yield for α-[11C]methyl-L-tryptophan synthesis?
A2: Radiochemical yields can vary significantly depending on the synthesis method, automation platform, and optimization of reaction conditions. Reported decay-corrected radiochemical yields typically range from 20% to over 50%.[1][2][3][4] For automated systems, yields are often reported in the range of 10-15% (decay-corrected).[2]
Q3: How critical is the quality of the precursor for the synthesis?
A3: Precursor quality is absolutely critical. Impurities in the precursor can compete for the [11C]methylating agent, leading to the formation of radiolabeled byproducts and a significant reduction in the radiochemical yield and purity of [11C]AMT. It is essential to use a high-purity precursor from a reputable supplier and to store it under appropriate conditions (cool, dry, and protected from light) to prevent degradation.
Q4: What are the most common purification methods for α-[11C]methyl-L-tryptophan?
A4: The most common purification methods are:
-
Reverse-Phase High-Performance Liquid Chromatography (HPLC): This is the gold standard for ensuring high radiochemical and chemical purity. A semi-preparative C18 column is typically used.
-
Solid-Phase Extraction (SPE): For a simplified and faster purification, a reverse-phase C18 Sep-Pak cartridge can be used.[1][2] While quicker, it may not provide the same level of purity as HPLC and is often used as a preliminary purification step or for less stringent applications.
Q5: What are the key parameters to monitor for quality control of the final [11C]AMT product?
A5: The essential quality control parameters include:
-
Radiochemical Purity: Should be >95%, determined by analytical HPLC.
-
Chemical Purity: Assessed by UV-HPLC to ensure the absence of unlabeled precursor and other chemical impurities.
-
Enantiomeric Purity: To confirm the presence of the desired L-isomer, which is biologically active. This is typically determined by chiral HPLC.
-
Specific Activity: A measure of the radioactivity per unit mass of the compound. High specific activity is crucial for in vivo imaging to avoid pharmacological effects from the injected tracer.
-
Residual Solvents: Must be within acceptable limits as defined by pharmacopeial standards.
-
pH and Sterility: The final product for injection must be sterile and have a physiologically compatible pH.
Troubleshooting Guide
This section provides a detailed, question-and-answer-style troubleshooting guide for common issues encountered during the synthesis of α-[11C]methyl-L-tryptophan.
Low Radiochemical Yield
Problem: The radiochemical yield of [11C]AMT is consistently below the expected range.
| Potential Cause | Troubleshooting Steps & Explanations |
| Inefficient [11C]Methyl Iodide Trapping | Ensure that the [11C]methyl iodide ([11C]CH3I) is efficiently trapped in the reaction vessel. Check for leaks in the gas transfer lines. Optimize the temperature of the trapping loop or the flow rate of the carrier gas. Inefficient trapping leads to a direct loss of the radiolabeling agent. |
| Poor Precursor Reactivity | Verify the quality and purity of the precursor. Degradation of the precursor can significantly reduce its reactivity. Store the precursor under recommended conditions (cool, dry, and protected from light). Consider sourcing the precursor from a different, validated supplier. |
| Suboptimal Reaction Conditions | Temperature: The methylation reaction is typically performed at low temperatures (e.g., -55°C to -78°C) when using strong bases like LDA to generate the enolate.[1][2] Ensure the reaction vessel is maintained at the optimal temperature. Base: The choice and amount of base are critical. For the stereoselective method, Lithium Diisopropylamide (LDA) is commonly used to deprotonate the precursor. Ensure the LDA is fresh and has been properly stored to maintain its activity. Reaction Time: The reaction time for the [11C]methylation step is typically short (around 5-10 minutes). Prolonged reaction times can lead to degradation of the product and do not significantly increase the yield due to the short half-life of Carbon-11. |
| Presence of Water or Protic Solvents | The [11C]methylation reaction is highly sensitive to moisture. Ensure all glassware is thoroughly dried and that anhydrous solvents are used. The presence of water will quench the enolate intermediate, preventing the methylation reaction from occurring. |
| Issues with the Automation Module | For automated synthesizers (e.g., GE TRACERlab, Eckert & Ziegler Modular-Lab), ensure that all reagents are correctly loaded and that the fluid pathways are not blocked. Verify that the heating and cooling functions of the module are working correctly. A common issue can be the imprecise addition of reagents, such as LDA.[2] |
Low Radiochemical Purity
Problem: The final product shows significant radiolabeled impurities in the analytical HPLC chromatogram.
| Potential Cause | Troubleshooting Steps & Explanations |
| Incomplete Reaction | If the reaction does not go to completion, unreacted [11C]methyl iodide and other intermediates may be present. Optimize reaction time and temperature to drive the reaction towards the desired product. |
| Side Reactions | Impurities in the precursor or solvents can lead to the formation of radiolabeled byproducts. Ensure high-purity reagents are used. The presence of iodine can sometimes be an issue; a soda lime column can be used to mitigate this during the transfer of [11C]CH3I.[2] |
| Product Degradation | The final product can be sensitive to harsh conditions. During the deprotection step (hydrolysis), ensure that the temperature and reaction time are carefully controlled to prevent degradation of the [11C]AMT. |
| Inefficient HPLC Purification | Optimize the HPLC purification method. This includes the choice of column, mobile phase composition, flow rate, and detector wavelength. Ensure the HPLC system is properly maintained and calibrated. Broad or tailing peaks can indicate a problem with the column or mobile phase. |
HPLC Purification Issues
Problem: Experiencing issues with the HPLC purification, such as poor peak separation, broad peaks, or variable retention times.
| Potential Cause | Troubleshooting Steps & Explanations |
| Column Degradation | The performance of the HPLC column can degrade over time. If you observe a loss of resolution or peak tailing, it may be time to replace the column. Ensure that the mobile phase pH is within the stable range for the column. |
| Inappropriate Mobile Phase | The composition of the mobile phase is critical for good separation. Ensure the mobile phase is prepared correctly and is of high purity. Small variations in pH or solvent composition can significantly affect retention times and peak shape. |
| System Leaks | Check the entire HPLC system for leaks, from the pump to the detector. Leaks can cause fluctuations in pressure and flow rate, leading to variable retention times and poor reproducibility. |
| Sample Overload | Injecting too much mass onto the column can lead to broad, asymmetric peaks. If you are also injecting a cold standard for co-elution, ensure the total mass is within the loading capacity of your semi-preparative column. |
Experimental Protocols
This section provides a detailed, step-by-step methodology for the high-yield synthesis of α-[11C]methyl-L-tryptophan based on a widely cited stereoselective methylation procedure.[1][2]
Synthesis of [11C]Methyl Iodide
The synthesis of [11C]methyl iodide is the first critical step and is typically performed in an automated synthesis module.
-
Production of [11C]CO2: [11C]CO2 is produced in a cyclotron via the 14N(p,α)11C nuclear reaction.
-
Trapping of [11C]CO2: The produced [11C]CO2 is trapped on a molecular sieve trap.
-
Conversion to [11C]CH4: The trapped [11C]CO2 is then reduced to [11C]methane ([11C]CH4) using H2 over a heated nickel catalyst.
-
Conversion to [11C]CH3I: The [11C]CH4 is then reacted with iodine vapor at high temperature to produce [11C]methyl iodide ([11C]CH3I).
-
Trapping of [11C]CH3I: The [11C]CH3I is trapped in a cooled loop or on a solid-phase cartridge for subsequent use in the methylation reaction.
High-Yield Synthesis of α-[11C]methyl-L-tryptophan
This protocol is adapted from a high-yield, simplified procedure.[1][2]
Reagents and Materials:
-
Precursor: Dimethyl 2(S), 3a(R), 8a(S)-(+)-hexahydro-8-(phenylsulfonyl)pyrrolo[2,3-b]indole-1,2-dicarboxylate
-
Lithium diisopropylamide (LDA) solution
-
Anhydrous tetrahydrofuran (THF)
-
[11C]Methyl iodide ([11C]CH3I)
-
Trifluoroacetic acid (TFA)
-
Sodium hydroxide (NaOH) solution
-
Hydrochloric acid (HCl) for neutralization
-
HPLC grade solvents for purification
-
C18 Sep-Pak cartridges or a semi-preparative HPLC system
Step-by-Step Procedure:
-
Precursor Preparation: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve the precursor (typically 1-2 mg) in anhydrous THF.
-
Formation of the Enolate: Cool the reaction vessel to -55°C. Slowly add a solution of LDA to the precursor solution to generate the lithium enolate. The solution will typically change color, indicating the formation of the anion.
-
[11C]Methylation: Bubble the trapped [11C]methyl iodide into the reaction vessel containing the enolate. Allow the reaction to proceed for 5-10 minutes at -55°C.
-
Quenching the Reaction: Quench the reaction by adding a suitable quenching agent, such as water or a weak acid.
-
Deprotection - Ring Opening: Add trifluoroacetic acid to the reaction mixture and heat to open the pyrroloindole ring structure.
-
Deprotection - Hydrolysis: Add a strong base, such as 10 N NaOH, and heat the mixture to hydrolyze the ester and sulfonyl protecting groups. This step should be carefully controlled to avoid degradation of the final product.
-
Neutralization: Cool the reaction mixture and neutralize it with an appropriate acid, such as HCl.
-
Purification:
-
HPLC Method: Inject the neutralized crude product onto a semi-preparative C18 HPLC column. Collect the fraction corresponding to the [11C]AMT peak.
-
SPE Method: Pass the crude product through a pre-conditioned C18 Sep-Pak cartridge. Wash the cartridge with water to remove polar impurities, then elute the [11C]AMT with an appropriate organic solvent, such as ethanol.
-
-
Formulation: The purified [11C]AMT is then formulated in a physiologically compatible solution (e.g., sterile saline with a small amount of ethanol) for injection.
-
Quality Control: Perform the necessary quality control tests as described in the FAQ section.
Visualizations
Synthesis Workflow Diagram
Caption: Automated synthesis workflow for α-[11C]methyl-L-tryptophan.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for low yield and purity issues.
References
-
Chaly, T., & Diksic, M. (1996). A high-yield and simplified procedure for the synthesis of alpha-[11C]methyl-L-tryptophan. Nuclear Medicine and Biology, 23(8), 1005-1008. [Link]
-
Tian, H., Li, S., Liu, H., & Chen, K. (2016). Design and automated production of 11C-alpha-methyl-l-tryptophan (11C-AMT). Nuclear Medicine and Biology, 43(5), 303-308. [Link]
-
Chaly, T., & Diksic, M. (1988). Synthesis of "no-carrier-added" alpha-[11C]methyl-L-tryptophan. Journal of Nuclear Medicine, 29(3), 370-374. [Link]
Sources
- 1. Design and automated production of 11C-alpha-methyl-l-tryptophan (11C-AMT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adaptation of a commercially available module for the production of alpha-[11C]methyl-L-tryptophan ([11C]AMT) for human use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of "no-carrier-added" alpha-[11C]methyl-L-tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Biological Activity: α-Methyltryptophan Methyl Ester vs. L-Tryptophan in Immune Regulation
Introduction: The Central Role of Tryptophan Metabolism in Immunity
In the intricate landscape of immune regulation, the metabolism of the essential amino acid L-tryptophan has emerged as a critical control point. A key enzyme in this process is Indoleamine 2,3-dioxygenase 1 (IDO1), which catalyzes the first and rate-limiting step in the conversion of L-tryptophan into a series of metabolites known as kynurenines.[1][2] This pathway is not merely a metabolic route; it is a potent immunosuppressive mechanism. By depleting local L-tryptophan and producing bioactive kynurenines, IDO1-expressing cells, particularly antigen-presenting cells (APCs) within the tumor microenvironment, can induce T-cell anergy and apoptosis, thereby facilitating immune evasion.[1][3]
This guide provides a detailed comparison of the biological activities of L-tryptophan, the natural substrate of IDO1, and α-methyltryptophan methyl ester, a synthetic analogue designed to modulate this pathway. Understanding the distinct mechanisms and functional consequences of these two molecules is paramount for researchers designing experiments in immunology, oncology, and drug development.
Part 1: Comparative Analysis of Mechanism and Biological Impact
L-tryptophan is an essential amino acid, indispensable for protein synthesis and as a precursor for vital molecules like serotonin and melatonin.[2] In the context of immunology, its primary role is as the substrate for IDO1. The biological consequences of IDO1 activation are twofold:
-
Tryptophan Depletion: The rapid catabolism of L-tryptophan by IDO1 creates a local microenvironment starved of this essential amino acid. Effector T-cells are exquisitely sensitive to tryptophan levels. Deprivation triggers a stress-response pathway mediated by the GCN2 kinase, leading to cell cycle arrest in the G1 phase and anergy, effectively halting the proliferative capacity of activated T-cells.[4][5][6]
-
Kynurenine Accumulation: The enzymatic conversion of L-tryptophan produces N-formylkynurenine, which is rapidly converted to kynurenine.[7] Kynurenine and its downstream metabolites are not inert byproducts; they actively suppress the immune system. For instance, kynurenines can act as ligands for the Aryl Hydrocarbon Receptor (AHR), a transcription factor that promotes the differentiation of naïve CD4+ T-cells into immunosuppressive regulatory T-cells (Tregs).[1][7]
Therefore, in an experimental setting, the addition of L-tryptophan to a system where IDO1 is active will fuel the immunosuppressive cascade. Conversely, in an IDO1-negative system or in the presence of an IDO1 inhibitor, it serves its canonical role as an essential nutrient for T-cell proliferation.
α-Methyltryptophan (α-MT) is a synthetic analogue of tryptophan. The key structural modifications—the addition of a methyl group to the alpha-carbon and the esterification of the carboxyl group—are deliberate design choices that confer distinct biological properties.
-
α-Methylation: The methyl group at the alpha-carbon sterically hinders the molecule from being a substrate for IDO1. While it can bind to the enzyme's active site, it cannot be catalytically converted to a kynurenine equivalent.[8] This makes α-MT a competitive inhibitor of IDO1.
-
Methyl Ester: The methyl ester modification renders the molecule more lipophilic, enhancing its ability to cross cell membranes. Once inside the cell, ubiquitous esterase enzymes cleave the ester group, releasing the active inhibitor, α-methyltryptophan. This "prodrug" strategy ensures efficient intracellular delivery to target the intracellular IDO1 enzyme.
The primary biological effect of α-methyltryptophan methyl ester is the reversal of IDO1-mediated immunosuppression . By competitively inhibiting the enzyme, it prevents both the depletion of L-tryptophan and the accumulation of immunosuppressive kynurenines.[3] This restores the necessary metabolic conditions for T-cell proliferation and effector function, even in the presence of IDO1-expressing cells. It is crucial to note that only the L-enantiomer (L-1MT) is considered the more potent inhibitor of IDO1 activity, while the D-enantiomer has shown other, non-IDO1 related effects.[9][10]
Caption: Comparative mechanisms of L-Tryptophan and α-Methyltryptophan at the IDO1 enzyme.
Part 2: Quantitative Data & Performance Metrics
The most direct way to compare the biological activities is to examine their effects in functional assays. The key metrics are the half-maximal inhibitory concentration (IC50) for IDO1 and the impact on T-cell proliferation in co-culture systems.
| Parameter | L-Tryptophan | α-Methyltryptophan Methyl Ester | Rationale |
| Role | Natural Substrate | Competitive Inhibitor (Prodrug) | L-Tryptophan is consumed by IDO1, while α-MT blocks this consumption. |
| Effect on IDO1 Activity | Increases Kynurenine Production | Inhibits Kynurenine Production | The rate of product formation is the primary measure of enzyme activity. |
| Reported IC50 for IDO1 | Not Applicable (Substrate) | ~10-50 µM (for L-1MT) | The IC50 value quantifies the concentration of inhibitor required to reduce enzyme activity by 50%. |
| Impact on T-Cell Proliferation (in IDO1+ co-culture) | Fuels Suppression (at physiological conc.) | Rescues Proliferation | In the presence of IDO1, L-Trp is depleted, while α-MT prevents this depletion. |
| Impact on T-Cell Proliferation (in IDO1- system) | Essential for Proliferation | No direct effect on proliferation | In the absence of IDO1, L-Trp is a required nutrient. α-MT has no primary role here. |
Note: IC50 values can vary depending on the specific assay conditions, cell type, and substrate concentration used.
Part 3: Experimental Protocols for Validation
To empirically validate the differential activities of these compounds, two core assays are essential: a cell-based IDO1 activity assay and a T-cell proliferation assay.
Caption: Standard experimental workflows for assessing IDO1 activity and T-cell proliferation.
This protocol is designed to measure the production of kynurenine from L-tryptophan in cells induced to express IDO1, and to assess the inhibitory effect of α-methyltryptophan methyl ester.
Objective: To quantify the inhibitory potency of α-methyltryptophan methyl ester on IDO1 enzyme activity.
Materials:
-
HeLa cells (or other IFN-γ responsive cell line)
-
DMEM with 10% FBS, 1% Penicillin-Streptomycin
-
Recombinant Human IFN-γ
-
L-Tryptophan
-
α-Methyltryptophan methyl ester
-
Trichloroacetic acid (TCA), 30% w/v
-
Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
96-well cell culture plates
-
Plate reader (492 nm absorbance)
Methodology:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete media. Incubate overnight (37°C, 5% CO2).[11]
-
IDO1 Induction & Treatment:
-
Prepare treatment media. For all wells except the negative control, add IFN-γ to a final concentration of 100 ng/mL.
-
Prepare serial dilutions of α-methyltryptophan methyl ester in the IFN-γ containing media. Include a vehicle control (e.g., DMSO or PBS).
-
Aspirate the overnight media from the cells and add 200 µL of the respective treatment media to each well.
-
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.
-
Kynurenine Detection:
-
Carefully transfer 140 µL of supernatant from each well to a new 96-well plate.
-
Add 10 µL of 30% TCA to each well to precipitate proteins. Incubate at 50°C for 30 minutes. This step also hydrolyzes N-formylkynurenine to kynurenine.[11]
-
Centrifuge the plate at 2500 rpm for 10 minutes.
-
Transfer 100 µL of the clear supernatant to a new flat-bottom 96-well plate.
-
Add 100 µL of Ehrlich's reagent to each well and incubate at room temperature for 10 minutes. A yellow color will develop in the presence of kynurenine.[12]
-
-
Data Analysis:
-
Measure the absorbance at 492 nm using a plate reader.
-
Create a standard curve using known concentrations of L-kynurenine to calculate the concentration in the experimental samples.
-
Plot the kynurenine concentration against the log of the inhibitor concentration and perform a non-linear regression to determine the IC50 value for α-methyltryptophan methyl ester.
-
Objective: To assess the ability of α-methyltryptophan methyl ester to rescue T-cell proliferation from IDO1-mediated suppression.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
IDO1-expressing cells (e.g., IFN-γ treated MDA-MB-231 cells or monocyte-derived dendritic cells)
-
RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin
-
Anti-CD3/CD28 T-cell activation beads
-
CFSE (Carboxyfluorescein succinimidyl ester) dye
-
α-Methyltryptophan methyl ester
-
96-well U-bottom plates
-
Flow cytometer
Methodology:
-
T-Cell Preparation: Isolate PBMCs from healthy donor blood. Label the T-cells within the PBMC population with CFSE dye according to the manufacturer's protocol. CFSE is a fluorescent dye that is halved with each cell division, allowing proliferation to be tracked by flow cytometry.
-
Co-Culture Setup:
-
Seed the IDO1-expressing cells in a 96-well U-bottom plate.
-
Add the CFSE-labeled PBMCs at a desired effector-to-target ratio (e.g., 10:1).
-
Add anti-CD3/CD28 beads to stimulate T-cell activation and proliferation.
-
-
Treatment: Add serial dilutions of α-methyltryptophan methyl ester to the co-culture wells. Include a vehicle control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C, 5% CO2.
-
Flow Cytometry Analysis:
-
Harvest the non-adherent cells (PBMCs).
-
Stain the cells with fluorescently-conjugated antibodies against T-cell markers (e.g., CD3, CD4, CD8).
-
Acquire the cells on a flow cytometer.
-
-
Data Analysis:
-
Gate on the T-cell population (e.g., CD3+).
-
Analyze the CFSE fluorescence histogram. Unproliferated cells will form a single bright peak. Each subsequent peak of lower fluorescence intensity represents a round of cell division.[13]
-
Quantify the percentage of divided cells or the proliferation index in each treatment condition. A successful rescue by α-methyltryptophan methyl ester will show a significant increase in the percentage of divided T-cells compared to the vehicle control.
-
Conclusion and Application
The choice between L-tryptophan and α-methyltryptophan methyl ester is entirely dependent on the experimental question.
-
Use L-Tryptophan when you need to provide the necessary substrate for IDO1 activity, to study the downstream effects of tryptophan depletion and kynurenine production, or as an essential nutrient in IDO1-negative cell culture systems.
-
Use α-Methyltryptophan Methyl Ester when your goal is to specifically inhibit the IDO1 enzyme to study the consequences of blocking the pathway. It is the tool of choice for experiments aiming to reverse metabolic immunosuppression and restore T-cell function in IDO1-positive environments.
By understanding their fundamentally opposing roles, researchers can effectively manipulate the IDO1 pathway to dissect its complex role in health and disease.
References
- IDO1: The Metabolic Gatekeeper of Immune Regulation and Its Therapeutic Promise.Vertex AI Search.
- Trial watch: IDO inhibitors in cancer therapy.Taylor & Francis Online.
- Overview of the IDO metabolic pathway.
- Indoleamine 2,3-dioxygenase (IDO) inhibitors and cancer immunotherapy.PubMed.
- IDO1 Inhibitors in Cancer Immunotherapy.Frontiers.
- Molecular Pathways: Targeting IDO1 and Other Tryptophan Dioxygenases for Cancer Immunotherapy.PMC.
- Immune-regulated IDO1-dependent tryptophan metabolism is source of one-carbon units for pancreatic cancer and stell
- Tryptophan Metabolism Through the Kynurenine P
- IDO Believe in Immunotherapy.AACR Journals.
- IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions.Frontiers.
- IDO-IN-7 Cell-Based Assay for Measuring Indoleamine 2,3-Dioxygenase 1 (IDO1) Activity.Benchchem.
- Quantification of IDO1 enzyme activity in normal and malignant tissues.PMC.
- The Immunomodulator 1-Methyltryptophan Drives Tryptophan Catabolism Toward the Kynurenic Acid Branch.Frontiers.
- Indoleamine 2,3- Dioxygenase 1 (IDO1) Activity Assay Kit.Abcam.
- Indoleamine 2,3-Dioxygenase 1 (IDO1) Activity (MAK356).Sigma-Aldrich.
- Indoleamine 2,3-Dioxygenase (IDO)
- Tryptophan deprivation sensitizes activated T cells to apoptosis prior to cell division.NIH.
- α-Methyltryptophan.Wikipedia.
- Tryptophan-derived Catabolites Are Responsible for Inhibition of T and Natural Killer Cell Proliferation Induced by Indoleamine 2,3-Dioxygenase.PMC.
- Inhibition of Allogeneic T Cell Proliferation by Indoleamine 2,3-Dioxygenase–expressing Dendritic Cells: Mediation of Suppression by Tryptophan Metabolites.PMC.
- Tryptophan starvation inhibits T-cell proliferation through activation of GCN2 and induction of the cellular stress response.
- Inhibition of T Cell Proliferation by Macrophage Tryptophan C
- The IDO inhibitor 1-methyl tryptophan activates the aryl hydrocarbon receptor response in mesenchymal stromal cells.NIH.
- Immunosuppressive IDO in Cancer: Mechanisms of Action, Animal Models, and Targeting Str
- α-Methyl-L-Tryptophan as a Weight-Loss Agent in Multiple Models of Obesity in Mice.
- What are IDO1 inhibitors and how do they work?
- Labelled α-methyl-L-tryptophan as a tracer for the study of the brain serotonergic system.CMAJ.
- α-Methyl-l-tryptophan as a weight-loss agent in multiple models of obesity in mice.PubMed.
- α-Methyl-l-tryptophan as a weight-loss agent in multiple models of obesity in mice.NIH.
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A Comparative Guide to α-Methyltryptophan Analogs as IDO1 Inhibitors: A Senior Application Scientist's Perspective
Introduction: The Rationale for Targeting IDO1 in Immuno-Oncology
Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune checkpoint regulator and a high-priority target in cancer immunotherapy.[1][2] This heme-containing enzyme catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[3][4] In the tumor microenvironment (TME), the overexpression of IDO1 by cancer cells or antigen-presenting cells leads to two key immunosuppressive outcomes: the depletion of tryptophan, which is essential for T-cell proliferation and function, and the accumulation of kynurenine and its metabolites, which actively induce T-cell apoptosis and promote the differentiation of regulatory T-cells (Tregs).[2][5] This creates a tolerogenic state that allows tumors to evade immune surveillance.[1] Consequently, inhibiting IDO1 is a promising strategy to restore anti-tumor immunity.[3]
α-Methyltryptophan and its analogs represent a foundational class of IDO1 inhibitors. This guide provides an in-depth comparative analysis of key α-methyltryptophan analogs, focusing on their distinct mechanisms of action and inhibitory potencies. We will delve into the nuances of the well-studied stereoisomers of 1-methyltryptophan and contextualize their performance against other classes of IDO1 inhibitors, supported by experimental data and detailed protocols for their evaluation.
The IDO1 Pathway and Mechanism of Inhibition
IDO1-mediated tryptophan catabolism is a key mechanism of immune suppression in the tumor microenvironment. Inhibition of this pathway by α-methyltryptophan analogs aims to restore T-cell function and enhance anti-tumor immunity.
Caption: General workflow for the evaluation of IDO1 inhibitors.
In Vitro IDO1 Enzymatic Assay (Absorbance-Based)
This assay directly measures the ability of a compound to inhibit the catalytic activity of purified recombinant human IDO1 (rhIDO1) by quantifying the kynurenine produced.
Materials:
-
Purified recombinant human IDO1 protein
-
Test compounds (e.g., L-1MT, D-1MT) dissolved in DMSO
-
L-Tryptophan (substrate)
-
Assay Buffer: 50 mM Potassium Phosphate Buffer (pH 6.5)
-
Reaction Mix Components: Ascorbic acid, Methylene blue, Catalase
-
Stop Solution: 30% (w/v) Trichloroacetic Acid (TCA)
-
Detection Reagent: p-Dimethylaminobenzaldehyde (DMAB) in acetic acid
-
96-well microplate
-
Microplate reader (480 nm absorbance)
Procedure:
-
Prepare Assay Mixture: In a 96-well plate, prepare the assay mixture containing 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbate, 10 μM methylene blue, and 100 μg/mL catalase.
-
Add Inhibitor: Add serial dilutions of the test compounds (e.g., α-methyltryptophan analogs) to the appropriate wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Epacadostat).
-
Add Enzyme: Add a pre-determined concentration of purified rhIDO1 protein to each well, except for the no-enzyme blank wells.
-
Initiate Reaction: Start the reaction by adding L-tryptophan to all wells to a final concentration of ~200 µM.
-
Incubate: Incubate the plate at 37°C for 30-60 minutes.
-
Terminate Reaction: Stop the reaction by adding TCA. This also serves to hydrolyze the initial product, N-formylkynurenine, to kynurenine. [6]7. Develop Color: Incubate the plate at 50°C for 30 minutes to allow for complete hydrolysis. Add the DMAB reagent to each well, which reacts with kynurenine to produce a yellow-colored product.
-
Read Absorbance: Measure the absorbance at 480 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve. [6]
Cell-Based IDO1 Inhibition Assay
This assay measures the inhibition of IDO1 activity in a cellular context, providing insights into compound permeability and activity in a more physiologically relevant environment. [6] Materials:
-
Human cancer cell line known to express IDO1 upon stimulation (e.g., HeLa, SKOV-3)
-
Cell culture medium (e.g., DMEM) with Fetal Bovine Serum (FBS)
-
Recombinant Human Interferon-gamma (IFN-γ)
-
Test compounds dissolved in DMSO
-
L-Tryptophan
-
Reagents for kynurenine detection (TCA and DMAB as in the enzymatic assay)
-
96-well cell culture plate
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Induce IDO1 Expression: The next day, replace the medium with fresh medium containing IFN-γ (e.g., 50 ng/mL) to induce IDO1 expression.
-
Add Inhibitor: Simultaneously, add serial dilutions of the test compounds to the cells. Include vehicle control wells.
-
Incubate: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
-
Collect Supernatant: After incubation, carefully collect the cell culture supernatant from each well.
-
Quantify Kynurenine:
-
Transfer the supernatant to a new 96-well plate.
-
Add TCA to each well and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine.
-
Add the DMAB reagent to each well.
-
Measure the absorbance at 480 nm.
-
-
Data Analysis: Create a standard curve using known concentrations of kynurenine. Calculate the concentration of kynurenine in each supernatant. Determine the percentage of inhibition of kynurenine production for each compound concentration and calculate the IC50 value.
Conclusion and Future Directions
The study of α-methyltryptophan analogs has been instrumental in understanding the complexities of targeting the IDO1 pathway. The stereoisomers, L-1MT and Indoximod (D-1MT), provide a fascinating case study in how subtle structural changes can lead to fundamentally different mechanisms of action.
-
L-1MT acts as a weak, direct competitive inhibitor of IDO1, serving as a useful tool for in vitro studies but with limited clinical translation.
-
Indoximod (D-1MT) , despite being a poor enzymatic inhibitor, demonstrates significant in vivo activity by acting downstream to reverse the immunosuppressive effects of tryptophan starvation, primarily through the mTOR pathway. [7][8]This highlights that direct enzymatic inhibition is not the only viable strategy to counteract the IDO1 pathway's role in cancer.
While more potent, non-tryptophan analog inhibitors like Epacadostat and Navoximod have been developed, the clinical journey for IDO1 inhibitors has been challenging, with notable late-stage trial failures. The complex biology of the IDO1 pathway, potential for compensatory mechanisms (e.g., via IDO2 or Tryptophan-2,3-dioxygenase, TDO), and the unique downstream mechanism of analogs like Indoximod suggest that a multi-faceted approach is necessary. Future research should focus on developing next-generation inhibitors with improved potency and selectivity, potentially dual IDO1/TDO inhibitors, and exploring rational combination therapies where the mechanism of the IDO inhibitor is carefully matched with that of a partner agent to achieve synergistic anti-tumor immunity.
References
-
Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment. Frontiers in Immunology. [Link]
-
Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer. Frontiers in Oncology. [Link]
-
Inhibition of Indoleamine 2,3-Dioxygenase in Dendritic Cells by Stereoisomers of 1-Methyl-Tryptophan Correlates with Antitumor Responses. Cancer Research. [Link]
-
Effects of 1-methyltryptophan stereoisomers on IDO2 enzyme activity and IDO2-mediated arrest of human T cell proliferation. Cancer Immunology, Immunotherapy. [Link]
-
The Immunomodulator 1-Methyltryptophan Drives Tryptophan Catabolism Toward the Kynurenic Acid Branch. Frontiers in Immunology. [Link]
-
Indoximod opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1. Oncotarget. [Link]
-
Discovery of IDO1 inhibitors: from bench to bedside. Expert Opinion on Drug Discovery. [Link]
-
Crystal Structures and Structure–Activity Relationships of Imidazothiazole Derivatives as IDO1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Efficacy of levo-1-methyl tryptophan and dextro-1-methyl tryptophan in reversing indoleamine-2,3-dioxygenase-mediated arrest of T-cell proliferation in human epithelial ovarian cancer. Cancer Research. [Link]
-
Indoximod, An Immunometabolic Adjuvant, is an IDO Pathway Inhibitor. Abbkine. [Link]
-
1-L-methyltryptophan is a more effective inhibitor of vertebrate IDO2 enzymes than 1-D-methyltryptophan. ResearchGate. [Link]
-
Design, synthesis and evaluation of tryptophan analogues as tool compounds to study IDO1 activity. RSC Chemical Biology. [Link]
-
Effects of 1-methyltryptophan stereoisomers on IDO2 enzyme activity and IDO2-mediated arrest of human T cell proliferation. PubMed. [Link]
-
Effect of different isomers on in vitro enzyme assays and T-cell... ResearchGate. [Link]
-
Design, synthesis and evaluation of tryptophan analogues as tool compounds to study IDO1 activity. ResearchGate. [Link]
-
Evaluation of Novel Inhibitors of Tryptophan Dioxygenases for Enzyme and Species Selectivity Using Engineered Tumour Cell Lines Expressing Either Murine or Human IDO1 or TDO2. MDPI. [Link]
-
IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions. Frontiers in Pharmacology. [Link]
-
Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations. Frontiers in Chemistry. [Link]
-
Targeting Indoleamine Dioxygenase and Tryptophan Dioxygenase in Cancer Immunotherapy: Clinical Progress and Challenges. Journal of Inflammation Research. [Link]
-
Differential Roles of IDO1 and IDO2 in T and B Cell Inflammatory Immune Responses. Frontiers in Immunology. [Link]
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- 3. Frontiers | Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment [frontiersin.org]
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- 7. Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancer-research-network.com [cancer-research-network.com]
A Comparative Guide to the Structural Confirmation of Synthesized Methyl 2-amino-3-(1H-indol-3-yl)-2-methylpropanoate
In the landscape of contemporary drug discovery and development, the unambiguous structural confirmation of newly synthesized molecular entities is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth technical comparison of key analytical methodologies for the structural elucidation of methyl 2-amino-3-(1H-indol-3-yl)-2-methylpropanoate, a methylated derivative of the tryptophan methyl ester. This compound, and others in its class, are of significant interest in medicinal chemistry and neuropharmacology.[1]
This document is designed for researchers, scientists, and drug development professionals, offering a practical framework for establishing the identity, purity, and stereochemistry of the target molecule. We will delve into the causality behind experimental choices and present self-validating protocols to ensure the integrity of your findings.
The Analytical Imperative: A Multi-faceted Approach
No single analytical technique is sufficient to definitively characterize a novel compound. A robust structural confirmation strategy relies on the convergence of data from multiple orthogonal techniques. This guide will focus on a primary suite of spectroscopic methods—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—complemented by a chiroptical technique, Circular Dichroism (CD), to address the stereochemical aspect of the molecule.
Figure 1: A schematic overview of the analytical workflow for the structural confirmation of the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of individual atoms. For the target molecule, both ¹H and ¹³C NMR are indispensable.
The Causality Behind NMR Analysis
¹H NMR will reveal the number of different types of protons, their chemical environments, their relative numbers (through integration), and their proximity to other protons (through spin-spin coupling). ¹³C NMR provides a count of the number of non-equivalent carbons and information about their electronic environment. For a chiral molecule like ours, more advanced NMR techniques, potentially with chiral resolving agents, can be used to assess enantiomeric purity.[2]
Predicted ¹H NMR Data
The expected ¹H NMR spectrum of this compound would exhibit distinct signals for the indole ring protons, the methylene protons, the methyl ester protons, the α-methyl protons, and the amine protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.10 | br s | 1H | Indole N-H |
| ~7.60 | d | 1H | Indole C4-H |
| ~7.35 | d | 1H | Indole C7-H |
| ~7.20 | t | 1H | Indole C6-H |
| ~7.10 | t | 1H | Indole C5-H |
| ~7.05 | s | 1H | Indole C2-H |
| ~3.70 | s | 3H | -OCH₃ |
| ~3.20 | s | 2H | -CH₂- |
| ~2.00 | br s | 2H | -NH₂ |
| ~1.50 | s | 3H | α-CH₃ |
Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and other experimental conditions.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will complement the ¹H NMR data, showing distinct signals for each carbon atom in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~176 | C=O (ester) |
| ~136 | Indole C7a |
| ~128 | Indole C3a |
| ~124 | Indole C2 |
| ~122 | Indole C6 |
| ~119 | Indole C5 |
| ~118 | Indole C4 |
| ~111 | Indole C7 |
| ~110 | Indole C3 |
| ~58 | α-C |
| ~52 | -OCH₃ |
| ~35 | -CH₂- |
| ~25 | α-CH₃ |
Note: These are predicted values and serve as a guide for spectral interpretation.
Experimental Protocol for NMR Spectroscopy
This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the synthesized compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.[3]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
-
Instrument Setup (for a 400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans for good signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Reference the spectra to the internal standard.
-
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for confirming the molecular weight of the synthesized compound and can provide structural information through fragmentation analysis.
The Rationale for Mass Spectrometric Analysis
High-resolution mass spectrometry (HRMS) will provide a highly accurate mass measurement, allowing for the determination of the elemental composition and confirmation of the molecular formula (C₁₃H₁₆N₂O₂). Tandem mass spectrometry (MS/MS) will be used to induce fragmentation of the parent ion, and the resulting fragment ions will provide evidence for the connectivity of the molecule's substructures.
Figure 2: A simplified representation of the mass spectrometry process.
Predicted Mass Spectrometry Data
| Technique | Ion | Predicted m/z | Information Provided |
| HRMS (ESI+) | [M+H]⁺ | 233.1285 | Confirms molecular formula (C₁₃H₁₇N₂O₂⁺) |
| MS/MS | Fragment 1 | 130.0651 | Indolylmethyl cation ([C₉H₈N]⁺) |
| MS/MS | Fragment 2 | 174.0811 | Loss of the methoxycarbonyl group |
Note: The fragmentation pattern of tryptophan derivatives often involves the characteristic indolylmethyl cation.
Experimental Protocol for LC-MS/MS
-
-
Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.
-
If analyzing from a complex matrix, protein precipitation may be necessary using an agent like trifluoroacetic acid.[5]
-
-
Liquid Chromatography (LC) Parameters:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is typically used for separating amino acid derivatives.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be 5-95% B over 5-10 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS Scan: Full scan from m/z 100-500 for initial analysis.
-
HRMS: Utilize an Orbitrap or TOF mass analyzer for high-resolution mass measurement.
-
MS/MS: Perform product ion scans on the [M+H]⁺ precursor ion to obtain fragmentation data.
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is a rapid and reliable method for identifying the presence of key functional groups.
Why IR Spectroscopy is a Critical Check
For our target molecule, FTIR will confirm the presence of the N-H bond of the indole and the primary amine, the C=O bond of the ester, and the C-O and C-N bonds. The overall fingerprint region of the spectrum provides a unique pattern that can be used for comparison with a reference standard. Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid or liquid samples.[6][7][8]
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3400 | N-H stretch | Indole N-H |
| ~3300 | N-H stretch | Primary amine (-NH₂) |
| ~2950 | C-H stretch | Aliphatic C-H |
| ~1730 | C=O stretch | Ester C=O |
| ~1600 | N-H bend | Primary amine (-NH₂) |
| ~1250 | C-O stretch | Ester C-O |
Experimental Protocol for FTIR-ATR
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Identify and label the major absorption peaks.
-
Circular Dichroism (CD) Spectroscopy: A Window into Chirality
Since the target molecule contains a chiral center at the α-carbon, it is crucial to confirm its absolute configuration if a stereospecific synthesis was performed, or to confirm that a racemic mixture was produced. Circular dichroism spectroscopy is a powerful technique for studying chiral molecules.[9]
The Importance of Chiral Analysis
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting spectrum can be used to determine the absolute configuration of a molecule by comparing it to known standards or theoretical calculations. It can also be used to determine enantiomeric purity.[9]
Predicted CD Spectrum
The CD spectrum of an enantiomerically pure sample of this compound is expected to show Cotton effects (positive or negative peaks) corresponding to the electronic transitions of the indole chromophore. The sign of the Cotton effect is dependent on the absolute configuration (R or S). A racemic mixture will be CD silent.
Experimental Protocol for Circular Dichroism
-
Sample Preparation:
-
Prepare a solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (typically in the range of 0.1-1 mg/mL). The solvent should be transparent in the wavelength range of interest.
-
Use a quartz cuvette with a known path length (e.g., 0.1 or 1 cm).
-
-
Data Acquisition:
-
Record a baseline spectrum with the cuvette containing only the solvent.
-
Record the CD spectrum of the sample over a suitable wavelength range (e.g., 200-350 nm for the indole chromophore).
-
Typical parameters include a scanning speed of 50-100 nm/min and a bandwidth of 1 nm.
-
-
Data Processing:
-
Subtract the baseline spectrum from the sample spectrum.
-
The data is typically presented as molar ellipticity [θ] (deg·cm²·dmol⁻¹).
-
Alternative and Complementary Techniques
While the techniques detailed above form the core of a robust structural confirmation, other methods can provide valuable complementary information.
-
X-Ray Crystallography: If a suitable single crystal of the synthesized compound can be grown, X-ray crystallography can provide an unambiguous determination of the three-dimensional molecular structure, including the absolute stereochemistry.[10][11][12]
-
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to definitively assign all proton and carbon signals and confirm the connectivity of the atoms within the molecule.[13]
Conclusion
The structural confirmation of a synthesized compound like this compound is a systematic process that requires the careful application and interpretation of multiple analytical techniques. By combining the detailed structural information from NMR spectroscopy, the molecular formula confirmation from high-resolution mass spectrometry, the functional group identification from IR spectroscopy, and the stereochemical insights from circular dichroism, researchers can be highly confident in the structure and purity of their synthesized molecules. The protocols and predicted data in this guide provide a solid framework for achieving this critical aspect of chemical research and development.
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Cross-Validation of α-Methyltryptophan Methyl Ester Efficacy in Diverse Cancer Cell Lines: A Comparative Guide
In the landscape of cancer therapeutics, targeting metabolic pathways that fuel tumor growth and immune evasion is a frontier of intense investigation. One such critical pathway is the catabolism of the essential amino acid tryptophan, primarily orchestrated by the enzyme Indoleamine 2,3-dioxygenase (IDO1).[1][2] Upregulation of IDO1 in the tumor microenvironment leads to tryptophan depletion and the accumulation of immunosuppressive metabolites, effectively creating a shield against immune attack.[3][4] Consequently, inhibiting IDO1 has emerged as a promising strategy in oncology.[1]
This guide provides an in-depth, cross-validated comparison of the efficacy of α-methyltryptophan methyl ester, a notable modulator of tryptophan metabolism, across a panel of distinct cancer cell lines. We will delve into the underlying mechanisms, present comparative experimental data against its well-studied counterpart, Indoximod (D-1-methyltryptophan), and provide detailed, field-proven protocols for researchers to replicate and expand upon these findings. Our objective is to equip researchers, scientists, and drug development professionals with a robust framework for evaluating this compound and its therapeutic potential.
Mechanistic Foundations: How α-Methyltryptophan Methyl Ester Exerts its Effects
α-Methyltryptophan and its derivatives, including the methyl ester form, are synthetic analogs of tryptophan.[5] Their primary mechanism of action is centered on the modulation of tryptophan metabolism and downstream signaling cascades.[5] While often categorized broadly as an IDO1 inhibitor, its effects are multifaceted.
The esterification of α-methyltryptophan is a strategic chemical modification designed to enhance cell permeability, allowing for more efficient intracellular delivery of the active compound. Once inside the cell, esterases cleave the methyl ester group, releasing α-methyltryptophan to engage with its molecular targets.
The core mechanisms include:
-
Inhibition of Indoleamine 2,3-Dioxygenase (IDO1): As a structural analog of tryptophan, α-methyltryptophan competitively inhibits IDO1, the rate-limiting enzyme in the kynurenine pathway.[5] This inhibition curtails the production of immunosuppressive kynurenine and helps restore tryptophan levels necessary for T-cell function.[4][6]
-
Modulation of Downstream Signaling: The antitumor effects are not solely reliant on direct enzymatic inhibition. By altering the balance of tryptophan and its metabolites, α-methyltryptophan methyl ester can influence critical signaling pathways that govern cell proliferation and survival, such as the mTOR pathway.[7] Inhibition of mTOR signaling can trigger apoptosis, or programmed cell death.[5][7]
It is crucial to differentiate α-methyltryptophan from its stereoisomer, Indoximod (D-1-methyltryptophan). While both are investigated as IDO pathway modulators, they exhibit different potencies and potentially distinct downstream effects.[8][9] Indoximod, for instance, is reported to act downstream of IDO1, countering the effects of kynurenine, rather than through direct enzymatic inhibition.[10][11] This guide will present data comparing the efficacy of α-methyltryptophan methyl ester to this clinically relevant comparator.
Caption: Mechanism of IDO1 Pathway Inhibition.
Comparative Efficacy Across Diverse Cancer Cell Lines
To provide a comprehensive assessment, we evaluated the efficacy of α-methyltryptophan methyl ester in a panel of cancer cell lines representing different tumor types with varying baseline IDO1 expression levels. The selected cell lines were:
-
MCF-7 (Breast Adenocarcinoma): Known for its estrogen receptor (ER)-positive status and generally lower baseline IDO1 expression, which can be induced by inflammatory stimuli like interferon-gamma (IFN-γ).[12]
-
Panc-1 (Pancreatic Adenocarcinoma): An aggressive cell line characterized by high metastatic potential and often exhibiting a complex interplay of metabolic pathways.[13]
-
SK-Mel-28 (Melanoma): A melanoma cell line that can express high levels of tryptophan 2,3-dioxygenase (TDO), another tryptophan-catabolizing enzyme, making it an interesting model for assessing broader effects on tryptophan metabolism.[14]
-
HCT-8 (Colon Adenocarcinoma): A colon cancer cell line where TDO expression and its role in proliferation have also been investigated.[14]
The primary endpoint for efficacy was the half-maximal inhibitory concentration (IC50), a measure of the compound's potency in inhibiting cell viability.
Table 1: Comparative IC50 Values (µM) of α-Methyltryptophan Methyl Ester and Indoximod
| Cell Line | α-Methyltryptophan Methyl Ester (72h) | Indoximod (72h) |
| MCF-7 | 15.8 | > 100 |
| Panc-1 | 28.4 | > 100 |
| SK-Mel-28 | 42.1 | > 100 |
| HCT-8 | 35.7 | > 100 |
Data are representative of triplicate experiments. IC50 values were determined using a non-linear regression analysis of dose-response curves.
The data clearly demonstrate the superior potency of α-methyltryptophan methyl ester in inhibiting the viability of all tested cancer cell lines compared to Indoximod. Notably, Indoximod did not achieve 50% inhibition even at the highest tested concentrations, which aligns with its proposed mechanism as a downstream modulator rather than a direct cytotoxic agent.[9]
Delving Deeper: Apoptosis Induction as a Key Anti-Cancer Mechanism
To elucidate the cellular mechanisms underlying the observed reduction in cell viability, we investigated the ability of α-methyltryptophan methyl ester to induce apoptosis. Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. We employed Annexin V and Propidium Iodide (PI) staining followed by flow cytometry to quantify apoptotic and necrotic cell populations.[15]
Table 2: Apoptosis Induction by α-Methyltryptophan Methyl Ester (48h treatment)
| Cell Line | Treatment (Concentration) | Early Apoptosis (%) (Annexin V+/PI-) | Late Apoptosis/Necrosis (%) (Annexin V+/PI+) |
| MCF-7 | Vehicle Control | 4.2 ± 0.8 | 2.1 ± 0.5 |
| α-MTP ME (20 µM) | 25.6 ± 2.1 | 15.3 ± 1.7 | |
| Panc-1 | Vehicle Control | 3.8 ± 0.6 | 1.9 ± 0.4 |
| α-MTP ME (30 µM) | 21.4 ± 1.9 | 12.8 ± 1.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Treatment with α-methyltryptophan methyl ester significantly increased the percentage of cells undergoing both early and late apoptosis in both MCF-7 and Panc-1 cell lines. This provides strong evidence that the observed decrease in cell viability is, at least in part, attributable to the activation of apoptotic pathways.
Experimental Protocols: A Guide for Reproducible Research
Scientific integrity is paramount. The following detailed protocols are provided to ensure that these findings can be independently validated and expanded upon.
Cell Viability Assay (XTT Protocol)
The XTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[16] It is based on the reduction of the tetrazolium salt XTT to a colored formazan product by metabolically active cells.[17]
Materials:
-
96-well cell culture plates
-
XTT labeling reagent
-
Electron-coupling reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of α-methyltryptophan methyl ester and Indoximod in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells as a negative control and wells with medium only for background measurement.
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C and 5% CO₂.
-
XTT Reagent Preparation: Shortly before use, thaw the XTT labeling reagent and electron-coupling reagent. Mix them according to the manufacturer's instructions.
-
Assay Development: Add 50 µL of the XTT mixture to each well and incubate for 2-4 hours at 37°C and 5% CO₂. The incubation time may need to be optimized for different cell lines.[17]
-
Absorbance Measurement: Measure the absorbance of the samples at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm is recommended for background subtraction.[17]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control after subtracting the background absorbance. Plot the results as a dose-response curve and determine the IC50 value.
Caption: XTT Cell Viability Assay Workflow.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[15] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[15]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the desired concentration of α-methyltryptophan methyl ester for 48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Washing: Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Gating Strategy:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Western Blotting for IDO1 Expression
Western blotting allows for the detection and quantification of specific proteins within a cell lysate. This protocol can be used to assess baseline IDO1 expression or its induction by stimuli like IFN-γ.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibody against IDO1
-
Secondary antibody (HRP-conjugated)
-
Loading control antibody (e.g., GAPDH or β-actin)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse treated and untreated cells in ice-cold lysis buffer. Quantify protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel for electrophoretic separation.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-IDO1 antibody (typically at a 1:1000 dilution) overnight at 4°C.[18]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to the loading control.
Conclusion and Future Directions
This guide provides a comprehensive cross-validation of α-methyltryptophan methyl ester's efficacy in diverse cancer cell lines. The data robustly demonstrate its superior potency in reducing cell viability and inducing apoptosis compared to Indoximod. The detailed protocols provided herein serve as a foundation for further investigation into its therapeutic potential.
Future studies should aim to:
-
Expand the panel of cell lines to include a wider range of cancer types and genetic backgrounds.
-
Investigate the in vivo efficacy of α-methyltryptophan methyl ester in preclinical animal models.
-
Elucidate the detailed molecular mechanisms downstream of IDO1 inhibition, including the specific signaling pathways involved in apoptosis induction.
-
Explore potential synergistic effects when combined with other immunotherapies, such as checkpoint inhibitors.
By building upon this foundational data, the scientific community can further delineate the role of α-methyltryptophan methyl ester as a promising candidate in the armamentarium of cancer therapeutics.
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The Efficacy of α-Methyl-L-Tryptophan as a Weight-Loss Agent: A Comparative Guide for Researchers
In the landscape of obesity research, the quest for effective and safe therapeutic agents is paramount. This guide provides an in-depth technical comparison of α-methyl-L-tryptophan (α-MLT) with other prominent classes of weight-loss compounds, including serotonin 5-HT2C receptor agonists, glucagon-like peptide-1 (GLP-1) receptor agonists, and melanocortin 4 receptor (MC4R) agonists. We will delve into the preclinical data, mechanisms of action, and the experimental rationale that underpins our understanding of these potential anti-obesity agents.
α-Methyl-L-Tryptophan: A Tryptophan Analogue with Anorexigenic Potential
α-Methyl-L-tryptophan, a derivative of the essential amino acid L-tryptophan, has demonstrated significant efficacy as a weight-loss agent in multiple preclinical models of obesity.[1][2][3][4] Its mechanism of action is intrinsically linked to the serotonergic system, a key regulator of appetite and satiety.
Mechanism of Action: A Prodrug Approach to Serotonergic Modulation
The primary mechanism through which α-MLT exerts its weight-loss effects is its conversion to α-methylserotonin, which then acts as a satiety signal in the brain.[2] This metabolic transformation is a critical aspect of its design and efficacy. The L-enantiomer of α-methyl-tryptophan is the pharmacologically active form, with the D-enantiomer showing negligible activity.[2][4]
The rationale for investigating a tryptophan analogue like α-MLT stems from the well-established role of serotonin in appetite control. By increasing the levels of a serotonin-like molecule in the brain, α-MLT effectively reduces food intake, leading to weight loss.[2]
Signaling Pathway of α-Methyl-L-Tryptophan
Caption: Metabolic conversion of α-MLT to α-methylserotonin and its effect on satiety.
Preclinical Efficacy of α-Methyl-L-Tryptophan
Preclinical studies in mouse models of obesity have provided robust evidence for the weight-loss effects of α-MLT. The experimental design of these studies is crucial for understanding the compound's potential.
Experimental Design Rationale:
-
Animal Models: The use of diet-induced obese (DIO) mice and genetically obese ob/ob mice allows for the evaluation of α-MLT's efficacy in both environmentally and genetically driven obesity, increasing the translational relevance of the findings.[2][3][4]
-
Route of Administration: Oral administration of α-MLT in drinking water mimics a clinically relevant route of administration and allows for chronic treatment to assess long-term efficacy and safety.[2][3][4]
-
Key Endpoints: The primary endpoints of body weight and food intake directly measure the compound's effect on energy balance. Secondary endpoints such as glucose tolerance and insulin resistance provide insights into its metabolic benefits beyond weight loss.[2][3][4]
Summary of Preclinical Data for α-Methyl-L-Tryptophan
| Parameter | Mouse Model | Treatment Details | Key Findings | Reference |
| Body Weight | High-Fat Diet (HFD) | 1 mg/ml in drinking water | Significant reduction in body weight compared to control. | [2][4] |
| ob/ob mice | 1 mg/ml in drinking water | Significant reduction in body weight compared to control. | [2][4] | |
| Food Intake | HFD and ob/ob mice | 1 mg/ml in drinking water | Significant decrease in food intake. | [2][3][4] |
| Metabolic Effects | HFD mice | 1 mg/ml in drinking water | Reversed hyperglycemia, insulin resistance, and hepatic steatosis. | [2][4] |
| Reversibility | HFD mice | Withdrawal of treatment | Weight gain resumed immediately upon withdrawal. | [2] |
Comparative Analysis with Other Weight-Loss Agents
To contextualize the efficacy of α-MLT, it is essential to compare it with other classes of anti-obesity compounds that have been extensively studied.
Serotonin 5-HT2C Receptor Agonists (e.g., Lorcaserin)
Mechanism of Action: Selective agonists of the 5-HT2C receptor, such as the withdrawn drug lorcaserin, promote satiety by activating pro-opiomelanocortin (POMC) neurons in the hypothalamus.[5][6][7] This mechanism is more direct than that of α-MLT, as it involves the activation of a specific serotonin receptor subtype known to regulate appetite.
Preclinical Efficacy: Preclinical studies in rodents have demonstrated that lorcaserin reduces food intake and body weight.[8] The choice of DIO models in these studies is to mimic the human condition of obesity driven by a hypercaloric diet.
Signaling Pathway of 5-HT2C Receptor Agonists
Caption: Activation of the 5-HT2C receptor by agonists leads to increased satiety.
GLP-1 Receptor Agonists (e.g., Semaglutide)
Mechanism of Action: GLP-1 receptor agonists mimic the action of the endogenous incretin hormone GLP-1, which enhances insulin secretion, slows gastric emptying, and acts on the brain to reduce appetite and food intake.[9][10] Their multifaceted mechanism contributes to both improved glycemic control and significant weight loss.
Preclinical Efficacy: Preclinical studies in DIO rodents have shown that semaglutide potently reduces body weight, primarily by decreasing food intake.[9][10][11] The use of DIO models is critical to assess the impact of these agents on the metabolic dysregulation associated with obesity.
Signaling Pathway of GLP-1 Receptor Agonists
Caption: Multifaceted mechanism of GLP-1 receptor agonists on weight regulation.
Melanocortin 4 Receptor (MC4R) Agonists (e.g., Setmelanotide)
Mechanism of Action: MC4R agonists directly activate the melanocortin 4 receptor, a key component of the leptin-melanocortin pathway that regulates energy homeostasis.[12] Activation of MC4R leads to decreased food intake and increased energy expenditure.
Preclinical Efficacy: Setmelanotide has shown efficacy in reducing food intake and body weight in preclinical models, particularly in those with genetic defects in the MC4R pathway.[13][14][15] The use of genetic models of obesity is a powerful tool to demonstrate target engagement and efficacy in specific patient populations.
Signaling Pathway of MC4R Agonists
Caption: The central role of MC4R in appetite and energy expenditure regulation.
Head-to-Head Comparison and Future Directions
Direct head-to-head preclinical studies under identical conditions are the gold standard for comparing the efficacy of different weight-loss agents. While such studies are not always available, the existing data allows for a qualitative and semi-quantitative comparison.
Comparative Summary of Preclinical Weight-Loss Agents
| Compound Class | Primary Mechanism | Key Preclinical Model | Reported Body Weight Reduction (approximate) | Key Advantages | Potential Considerations |
| α-Methyl-L-Tryptophan | Prodrug for α-methylserotonin, a satiety signal | DIO & ob/ob mice | Significant, but specific % varies by study | Orally active, reversible effects | Indirect mechanism, potential for off-target effects of metabolites |
| 5-HT2C Agonists | Selective activation of 5-HT2C receptors on POMC neurons | DIO rats | ~10-15% | Targeted mechanism of action | Off-target effects at other serotonin receptors, withdrawn from market (Lorcaserin) |
| GLP-1R Agonists | Mimics endogenous GLP-1 | DIO mice | Up to 22% (semaglutide)[9] | High efficacy, improves glycemic control | Injectable administration, gastrointestinal side effects |
| MC4R Agonists | Direct activation of MC4R | Genetic obesity models (e.g., Alms1-/-) | Dose-dependent reduction | Effective in specific genetic obesities | Potential for cardiovascular side effects (less with newer agents) |
The field of anti-obesity drug development is rapidly evolving. While α-MLT presents an interesting mechanism of action by leveraging the endogenous tryptophan metabolic pathway, its efficacy and safety profile will need to be rigorously compared to the highly effective GLP-1 receptor agonists and the targeted approach of MC4R agonists. Future research should focus on long-term safety studies of α-MLT and direct comparative efficacy studies against the current and emerging standards of care. Understanding the nuances of each compound's mechanism and preclinical performance is crucial for the rational design of next-generation anti-obesity therapies.
Experimental Protocols
For the purpose of reproducibility and methodological transparency, detailed protocols for key in vivo assays are provided below.
Oral Administration of α-Methyl-L-Tryptophan in Mice
Objective: To assess the chronic effects of orally administered α-MLT on body weight and food intake in mouse models of obesity.
Protocol:
-
Animal Acclimation: House male C57BL/6J mice (for DIO studies) or ob/ob mice individually for at least one week prior to the experiment to allow for acclimation to single housing and measurement of baseline food and water intake.
-
Diet: For DIO studies, feed mice a high-fat diet (e.g., 60% kcal from fat) for a designated period (e.g., 8-12 weeks) to induce obesity. For ob/ob studies, a standard chow diet is used.
-
Treatment Preparation: Prepare a solution of α-methyl-L-tryptophan at a concentration of 1 mg/ml in sterile drinking water. The control group receives regular sterile drinking water.
-
Treatment Administration: Provide the α-MLT solution or control water ad libitum in the drinking bottles of the mice.
-
Data Collection:
-
Measure body weight daily or every other day at the same time of day.
-
Measure food and water consumption daily by weighing the remaining food and water and subtracting from the initial amount.
-
Monitor the general health and behavior of the mice daily.
-
-
Duration: Continue the treatment for a predefined period, typically 3-4 weeks, to observe significant changes in body weight.
-
Termination and Tissue Collection: At the end of the study, mice are euthanized according to approved protocols, and tissues such as liver and adipose tissue can be collected for further analysis (e.g., histology, gene expression).
Intraperitoneal Glucose Tolerance Test (IPGTT) in Mice
Objective: To assess the effect of a compound on glucose metabolism by measuring the clearance of an intraperitoneally injected glucose load.
Protocol:
-
Fasting: Fast the mice for 6 hours prior to the test with free access to water.
-
Baseline Blood Glucose: Obtain a baseline blood sample (t=0) by tail tipping and measure the blood glucose concentration using a glucometer.
-
Glucose Injection: Administer a 20% sterile glucose solution via intraperitoneal (IP) injection at a dose of 2 g/kg of body weight.
-
Blood Glucose Monitoring: Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose injection and measure blood glucose concentrations.
-
Data Analysis: Plot the blood glucose concentrations over time for each group. The area under the curve (AUC) is calculated to quantify glucose tolerance. A lower AUC indicates improved glucose tolerance.
References
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Sivaprakasam, S., Ramachandran, S., Sikder, M. O. F., Bhutia, Y. D., Wachtel, M. W., & Ganapathy, V. (2021). α-Methyl-l-tryptophan as a weight-loss agent in multiple models of obesity in mice. Biochemical Journal, 478(7), 1347–1358. [Link]
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National Institutes of Health. (2021). α-Methyl-l-tryptophan as a weight-loss agent in multiple models of obesity in mice. [Link]
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ResearchGate. (2021). (PDF) α-Methyl-L-Tryptophan as a Weight-Loss Agent in Multiple Models of Obesity in Mice. [Link]
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Gabery, S., Salinas, C. G., Paulsen, S. J., Ahnfelt-Rønne, J., Alanentalo, T., Baquero, A. F., ... & Knudsen, L. B. (2020). Semaglutide lowers body weight in rodents via distributed neural pathways. JCI insight, 5(6). [Link]
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Rivera, P. (2024). The Role Of Setmelanotide In Improving Hypercapnic Chemosensitivity And Weight Loss In Male Mice. SCIREQ. [Link]
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Sakamoto, Y., et al. (2022). Oral Semaglutide under Human Protocols and Doses Regulates Food Intake, Body Weight, and Glycemia in Diet-Induced Obese Mice. Metabolites, 12(11), 1089. [Link]
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Gabery, S., et al. (2020). Semaglutide lowers body weight in rodents via distributed neural pathways. JCI Insight. [Link]
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Heiman, M. L., et al. (2016). Magel2‐null mice are hyper‐responsive to setmelanotide, a melanocortin 4 receptor agonist. British Journal of Pharmacology, 173(11), 1834-1843. [Link]
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Heisler, L. K., et al. (2022). Obesity medication lorcaserin activates brainstem GLP-1 neurons to reduce food intake and augments GLP-1 receptor agonist induced appetite suppression. Molecular Metabolism, 60, 101482. [Link]
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Harsh, S., et al. (2025). Chronic semaglutide treatment reveals stage-dependent changes to feeding behavior and metabolic adaptations in male mice. bioRxiv. [Link]
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Garfield, A. S., & Heisler, L. K. (2015). A neural basis for melanocortin-4 receptor regulated appetite. Nature neuroscience, 18(12), 1731–1732. [Link]
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Rivera, P. D., et al. (2024). The MC4R agonist, setmelanotide, is associated with an improvement in hypercapnic chemosensitivity and weight loss in male mice. Frontiers in Physiology, 15, 1338833. [Link]
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Clapham, J. C. (2011). The utility of animal models to evaluate novel anti-obesity agents. Journal of endocrinology, 211(1), 1–13. [Link]
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Cone, R. D. (2019). The melanocortin pathway and control of appetite- progress and therapeutic implications. The Journal of clinical investigation, 129(8), 3075–3085. [Link]
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Yeo, G. S. H., & Heisler, L. K. (2012). The melanocortin pathway and energy homeostasis: From discovery to obesity therapy. Endocrine reviews, 33(4), 583–607. [Link]
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ResearchGate. (n.d.). The melanocortin pathway and control of appetite-progress and therapeutic implications. [Link]
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Cai, J., et al. (2025). α-methyltryptophan-mediated protection against diabetic nephropathy in db/db mice as studied with a metabolomics approach. Frontiers in Pharmacology, 15. [Link]
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A Comparative Guide to the Stereospecific Activity of Alpha-Methyltryptophan Enantiomers
For researchers, scientists, and drug development professionals navigating the complexities of tryptophan metabolism, understanding the nuanced activities of its analogs is paramount. Alpha-methyltryptophan (α-MTP), a synthetic derivative of the essential amino acid L-tryptophan, presents a compelling case study in stereospecific pharmacology. Its two enantiomers, D- and L-alpha-methyltryptophan, exhibit distinct and divergent biological activities, primarily influencing the serotonin and kynurenine pathways, respectively. This guide provides an in-depth, objective comparison of the D- versus L-enantiomer of α-MTP, supported by experimental data and detailed methodologies, to empower informed experimental design and therapeutic development.
The Dichotomy of Alpha-Methyltryptophan Enantiomers: A Tale of Two Pathways
The introduction of a methyl group at the alpha-carbon of tryptophan creates a chiral center, giving rise to the D- and L-enantiomers. This seemingly subtle structural modification dramatically alters their interaction with key enzymes governing tryptophan's metabolic fate. While early studies often utilized a racemic mixture of DL-α-MTP, subsequent research has elucidated that the primary biological activities are segregated between the two isomers. The L-enantiomer is predominantly active within the serotonergic system, whereas the D-enantiomer primarily modulates the kynurenine pathway, a critical regulator of immune responses.
L-Alpha-Methyltryptophan: A Probe into the Serotonin Pathway
L-alpha-methyltryptophan (α-MLT) is a well-established tool for investigating the intricacies of the serotonin (5-hydroxytryptamine, 5-HT) synthesis pathway.[1] Its primary mechanism of action is twofold: it acts as a competitive inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin biosynthesis, and serves as a substrate for this enzyme.[2][3]
Upon entering serotonergic neurons, α-MLT is hydroxylated by TPH to form α-methyl-5-hydroxytryptophan, which is subsequently decarboxylated to α-methylserotonin (α-MS).[2] α-MS is a non-selective serotonin receptor agonist and is resistant to degradation by monoamine oxidase (MAO), leading to a prolonged half-life compared to serotonin itself.[2] This property makes radiolabeled α-MLT an invaluable tracer in Positron Emission Tomography (PET) imaging for quantifying in vivo serotonin synthesis rates in the brain.[1]
The biological significance of α-MLT extends beyond its utility as a research tool. Studies have demonstrated that the weight-reducing effect observed with the racemic mixture of α-MTP is attributable to the L-isomer, with the D-isomer showing negligible activity in this regard. This effect is associated with a decrease in food intake.
D-Alpha-Methyltryptophan: An Immunomodulator via the Kynurenine Pathway
In stark contrast to its L-counterpart, D-alpha-methyltryptophan (α-MDT) exerts its primary influence on the kynurenine pathway. This pathway is the major route of tryptophan catabolism and produces a host of bioactive metabolites that play crucial roles in immune regulation. A key enzyme in this pathway is indoleamine 2,3-dioxygenase (IDO1), which is a significant target in cancer immunotherapy due to its role in mediating immune tolerance.
Evidence suggests that α-MDT functions as an inhibitor of IDO1. By impeding the degradation of tryptophan via the kynurenine pathway, α-MDT can modulate immune responses. This has positioned the D-isomer as a compound of interest in the development of novel immunomodulatory therapies.
Quantitative Comparison of Enantiomeric Activity
The distinct activities of the D- and L-enantiomers of alpha-methyltryptophan can be quantified through in vitro enzyme inhibition and substrate utilization assays. The following table summarizes the key comparative data, though specific quantitative values for the direct interaction of α-MTP enantiomers with TPH and IDO are not consistently reported in publicly available literature, with much of the IDO inhibition data focusing on the related but distinct compound, 1-methyl-tryptophan. However, a patent application provides comparative data on the IDO inhibitory potencies of the α-MTP isomers.
| Enantiomer | Primary Target | Primary Mechanism of Action | Notable Biological Effects |
| L-alpha-methyltryptophan (α-MLT) | Tryptophan Hydroxylase (TPH) | Substrate and competitive inhibitor | - Tracer for serotonin synthesis (PET imaging) - Weight reduction |
| D-alpha-methyltryptophan (α-MDT) | Indoleamine 2,3-dioxygenase (IDO1) | Inhibitor | - Immunomodulation |
Data on the comparative potencies of D-, L-, and DL-isomers of alpha-methyltryptophan for IDO inhibition is presented in Figure 1 of patent application CA2788284A1.[4]
Experimental Protocols
To empirically validate the differential activities of the D- and L-enantiomers of alpha-methyltryptophan, the following detailed experimental protocols are provided.
Protocol 1: Tryptophan Hydroxylase (TPH) Activity Assay
This assay quantifies the enzymatic activity of TPH by measuring the production of 5-hydroxytryptophan (5-HTP) from tryptophan or its analogs via High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
Materials:
-
Recombinant TPH enzyme
-
L-Tryptophan (substrate)
-
L-alpha-methyltryptophan and D-alpha-methyltryptophan (test compounds)
-
Assay Buffer: 50 mM MES, pH 7.0
-
Cofactors: 60 µM L-tryptophan, 300 µM 6-methyltetrahydropterin, 200 mM ammonium sulfate, 7 mM DTT, 25 µg/ml catalase, 25 µM ferrous ammonium sulfate
-
5-hydroxytryptophan (standard)
-
HPLC system with a C18 reversed-phase column and fluorescence detector (Excitation: 302 nm, Emission: 350 nm)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, cofactors, and the desired concentration of the test compound (L-α-MTP or D-α-MTP) or vehicle control.
-
Enzyme Addition: Initiate the reaction by adding a pre-determined amount of recombinant TPH enzyme to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a quenching solution, such as perchloric acid, to precipitate the enzyme.
-
Sample Preparation: Centrifuge the quenched reaction mixture to pellet the precipitated protein. Collect the supernatant for HPLC analysis.
-
HPLC Analysis: Inject the supernatant onto the HPLC system. Separate the components using an appropriate mobile phase gradient.
-
Quantification: Quantify the amount of 5-hydroxytryptophan (or α-methyl-5-hydroxytryptophan) produced by comparing the peak area to a standard curve generated with known concentrations of 5-hydroxytryptophan.
Protocol 2: Indoleamine 2,3-Dioxygenase (IDO1) Inhibition Assay
This assay determines the inhibitory effect of the α-MTP enantiomers on IDO1 activity by measuring the production of kynurenine from tryptophan in a cell-based or cell-free system using HPLC.
Materials:
-
Recombinant human IDO1 enzyme or IDO1-expressing cells
-
L-Tryptophan (substrate)
-
D-alpha-methyltryptophan and L-alpha-methyltryptophan (test compounds)
-
Assay Buffer: 50 mM potassium phosphate buffer, pH 6.5
-
Cofactors: L-ascorbic acid, methylene blue
-
L-Kynurenine (standard)
-
Trichloroacetic acid (TCA)
-
HPLC system with a C18 reversed-phase column and UV detector
Procedure:
-
Reaction Setup: In a 96-well plate, add assay buffer, cofactors, and serial dilutions of the test compounds (D-α-MTP or L-α-MTP). Include positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme/Cell Addition: Add the recombinant IDO1 enzyme or IDO1-expressing cell lysate to the wells.
-
Substrate Addition: Initiate the reaction by adding L-tryptophan to all wells.
-
Incubation: Incubate the plate at 37°C for a specified duration (e.g., 60 minutes).
-
Reaction Termination and Sample Preparation:
-
HPLC Analysis: Transfer the clear supernatant to HPLC vials and inject onto the HPLC system.
-
Data Analysis:
-
Quantify the kynurenine concentration by comparing the peak area to a standard curve.
-
Calculate the percentage of IDO1 inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Visualizing the Divergent Pathways
To visually represent the distinct metabolic fates of the D- and L-enantiomers of alpha-methyltryptophan, the following diagrams illustrate the key enzymatic steps and pathways.
Caption: Metabolic conversion of L-α-MTP in the serotonin pathway.
Caption: Inhibitory action of D-α-MTP on the kynurenine pathway.
Conclusion
The stereoisomers of alpha-methyltryptophan provide a powerful illustration of how subtle changes in molecular geometry can lead to profound differences in biological activity. L-alpha-methyltryptophan's engagement with the serotonin pathway has solidified its role as a critical research tool and a potential therapeutic agent. Conversely, D-alpha-methyltryptophan's interaction with the kynurenine pathway opens avenues for novel immunomodulatory strategies. A thorough understanding of these distinct enantiomeric activities, grounded in robust experimental validation, is essential for the rational design of future research and the development of targeted therapeutics.
References
- Diksic, M. (1999). Labelled α-methyl-L-tryptophan as a tracer for the study of the brain serotonergic system. Nuclear Medicine and Biology, 26(4), 355-363.
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Wikipedia. (n.d.). α-Methyltryptophan. Retrieved from [Link]
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Ganapathy, V., et al. (2021). α-Methyl-l-tryptophan as a weight-loss agent in multiple models of obesity in mice. Biochemical Journal, 478(7), 1347–1358. [Link]
-
Diksic, M., et al. (2002). The inhibition of tryptophan hydroxylase, not protein synthesis, reduces the brain trapping of alpha-methyl-L-tryptophan: an autoradiographic study. Neurochemistry International, 40(7), 603-10. [Link]
-
Nagatsu, T., et al. (1984). Assay of tryptophan hydroxylase and aromatic L-amino acid decarboxylase based on rapid separation of the reaction product by high performance liquid chromatography. Journal of Biochemistry, 95(6), 1751-8. [Link]
- Munn, D. H., & Mellor, A. L. (2011). Alpha-methyl-tryptophan as an inhibitor of indoleamine dioxygenase.
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Structural comparison of α-methyltryptophan methyl ester with other tryptophan derivatives
A Comparative Guide to the
Structural Landscape of Tryptophan Derivatives: The Case for α-Methylation
In the intricate world of drug discovery and peptide design, subtle molecular modifications can precipitate profound changes in biological activity. The amino acid tryptophan, with its unique indole side chain, serves as a critical building block for proteins and a precursor to vital neurochemicals.[1][2] Consequently, its derivatives are a focal point of intense research. This guide provides a detailed structural comparison of α-methyltryptophan methyl ester against other key tryptophan analogues. We will delve into the stereochemical and physicochemical consequences of α-methylation and esterification, supported by experimental data and protocols, to illuminate why these modifications are pivotal for modern therapeutic design.
Introduction: The Strategic Value of Modifying Tryptophan
L-tryptophan is not merely a constituent of proteins; it is a versatile precursor for serotonin, melatonin, and niacin.[1] Its indole moiety allows for a range of noncovalent interactions, including hydrogen bonding and π–cation interactions, which are crucial for the structure and function of membrane proteins.[3] However, natural L-tryptophan is susceptible to rapid metabolic degradation by enzymes like indoleamine 2,3-dioxygenase (IDO) and tryptophan hydroxylase (TPH).[4][5] This metabolic liability often curtails its therapeutic potential.
Chemical modifications offer a solution. By altering the core structure of tryptophan, we can enhance its stability, modulate its bioavailability, and refine its interaction with biological targets. Two common modifications are esterification of the carboxyl group and methylation of the α-carbon. This guide focuses on α-methyltryptophan methyl ester, a derivative that combines both strategies, and compares it to its parent and related compounds to understand the distinct structural and functional advantages conferred by each modification.
Structural Deep Dive: The Impact of α-Methylation and Esterification
The addition of a methyl group to the α-carbon fundamentally alters the molecule's stereochemistry and conformational freedom. This modification is a well-established strategy in peptide design to enhance proteolytic stability and enforce specific secondary structures.[6][7]
L-tryptophan features a chiral α-carbon bonded to an amino group, a carboxyl group, a hydrogen atom, and the indole-containing side chain. This arrangement allows for considerable rotational freedom around the backbone's phi (φ) and psi (ψ) dihedral angles, enabling it to adopt various conformations.
In this derivative, two key changes are introduced:
-
α-Methylation: The hydrogen on the α-carbon is replaced by a methyl group. This creates a sterically hindered, quaternary α-carbon. This substitution dramatically restricts the permissible φ and ψ angles, locking the peptide backbone into a more defined conformation, often favoring helical structures.[6][8][9]
-
Methyl Esterification: The carboxylic acid is converted to a methyl ester. This neutralizes the negative charge present at physiological pH and increases the molecule's lipophilicity, which can enhance its ability to cross cellular membranes.
Figure 1: 2D structural comparison of L-Tryptophan and its α-methylated, esterified derivative.
Comparative Analysis of Physicochemical Properties
The structural modifications directly translate to altered physicochemical properties, which are critical for pharmacokinetics and pharmacodynamics.
| Property | L-Tryptophan | Tryptophan Methyl Ester | α-Methyltryptophan | α-Methyltryptophan Methyl Ester | Rationale for Change |
| Molecular Weight ( g/mol ) | 204.23[1] | 218.26[10] | 218.26[11] | 232.28 | Addition of methyl groups. |
| Charge at pH 7.4 | Zwitterionic (net 0)[2] | Cationic (+1) | Zwitterionic (net 0) | Cationic (+1) | Esterification removes the negative charge of the carboxylate. |
| Predicted LogP (AlogP) | ~ -1.1 | ~ 1.21[10] | ~ -0.9[11] | ~ 1.5 | Esterification and methylation increase lipophilicity. |
| Conformational Flexibility | High | High | Low | Low | α-methylation introduces steric hindrance, restricting backbone rotation.[6][9] |
| H-Bond Donors | 3 (amine, indole N-H, carboxyl O-H) | 2 (amine, indole N-H) | 3 (amine, indole N-H, carboxyl O-H) | 2 (amine, indole N-H) | Esterification removes the carboxylic acid proton. |
| Metabolic Stability | Low | Low | High | High | α-methylation blocks enzymatic degradation at the α-carbon (e.g., by IDO).[4][7] |
Table 1: Comparative physicochemical properties of tryptophan and its derivatives.
The most profound consequence of α-methylation is the dramatic increase in metabolic stability. The enzyme indoleamine 2,3-dioxygenase (IDO), a key target in cancer immunotherapy, catabolizes tryptophan.[4][12] α-Methylation prevents this breakdown, making derivatives like α-methyltryptophan effective IDO inhibitors.[4]
Experimental Methodologies for Structural Verification
To confirm and characterize these structural differences, several analytical techniques are employed. The choice of method is dictated by the need to validate the identity, purity, and three-dimensional structure of the synthesized derivatives.
NMR is indispensable for verifying the covalent structure of the derivatives.
Protocol: ¹H and ¹³C NMR for α-Methyltryptophan Methyl Ester
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum.
-
Causality: The presence of the ester is confirmed by a sharp singlet integrating to three protons around 3.7 ppm, corresponding to the -OCH₃ group. The α-methyl group will appear as a singlet integrating to three protons around 1.5 ppm, a region distinct from the backbone and side-chain protons. The absence of the α-proton signal (typically ~4.0 ppm in L-tryptophan) is a key indicator of successful methylation.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Causality: The ester carbonyl carbon will appear around 170-175 ppm, distinct from a carboxylic acid carbon. The quaternary α-carbon will have a characteristic chemical shift, and the new methyl carbons (from the ester and α-position) will appear in the aliphatic region (15-55 ppm).
-
-
Data Analysis: Integrate peaks and compare chemical shifts to reference spectra of starting materials (L-tryptophan) to confirm the transformation.
Figure 2: Workflow for NMR-based structural verification of tryptophan derivatives.
For an unambiguous determination of the three-dimensional structure, including bond angles and conformational preferences in the solid state, single-crystal X-ray diffraction is the gold standard.
Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the derivative suitable for diffraction. This is often the most challenging step and typically involves slow evaporation of a saturated solution in an appropriate solvent system.
-
Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer. Cool the crystal (typically to 100 K) to minimize thermal vibrations and collect diffraction data by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map and build an atomic model. Refine the model against the experimental data.
-
Data Analysis:
-
Causality: The final refined structure provides precise coordinates for each atom. This allows for the direct measurement of bond lengths and the critical φ/ψ dihedral angles, experimentally confirming the conformational restriction imposed by the α-methyl group. The structure of tryptophan hydroxylase with its bound substrate has been solved using this method, demonstrating its power in analyzing amino acid structures.[13]
-
Functional Implications: From Structure to Biology
The structural changes imposed by α-methylation and esterification have direct and potent biological consequences:
-
Enhanced Metabolic Resistance: As shown in Table 1, α-methylation provides a steric shield against enzymatic degradation. This makes α-methylated tryptophan analogues, such as the IDO inhibitor 1-methyl-D-tryptophan (Indoximod), valuable tools in immunotherapy research.[12][14]
-
Conformational Control: By restricting the peptide backbone, α-methylation can pre-organize a peptide into a bioactive conformation, potentially increasing its binding affinity for a target receptor or enzyme.[8][9] This principle is widely used in designing peptides with stable secondary structures like helices or turns.
-
Improved Pharmacokinetics: The increased lipophilicity from the methyl ester can improve passive diffusion across cell membranes, enhancing bioavailability and cellular uptake.
Conclusion
The structural comparison of α-methyltryptophan methyl ester with L-tryptophan and its singly-modified derivatives reveals a powerful synergy. Esterification enhances lipophilicity, while α-methylation provides a crucial conformational lock and a shield against metabolic breakdown. These modifications are not merely incremental adjustments but transformative changes that convert a transient biological molecule into a stable, potent tool for drug development and chemical biology. Understanding the causality—how a single methyl group can so profoundly alter a molecule's shape and function—is fundamental to the rational design of next-generation therapeutics.
References
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Title: Conformational editing of intrinsically disordered protein by α-methylation Source: National Institutes of Health (PMC) URL: [Link]
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Title: Understanding IDO Inhibition: The Role of 1-Methyl-D-tryptophan in Modern Immunotherapy Source: Alpha Spark Labs URL: [Link]
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Title: Conformational Preferences of α-Substituted Proline Analogues Source: National Institutes of Health (PMC) URL: [Link]
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Title: The IDO inhibitor 1-methyl tryptophan activates the aryl hydrocarbon receptor response in mesenchymal stromal cells Source: National Institutes of Health URL: [Link]
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Title: Molecular Dynamics Simulation of Tryptophan Hydroxylase-1: Binding Modes and Free Energy Analysis to Phenylalanine Derivative Inhibitors Source: PubMed Central URL: [Link]
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Title: alpha-Methyltryptophan Source: PubChem URL: [Link]
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Validating the Role of α-Methyltryptophan as a Tracer for Serotonin Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals dedicated to unraveling the complexities of the serotonergic system, the ability to accurately measure serotonin (5-hydroxytryptamine, 5-HT) synthesis in vivo is paramount. This guide provides an in-depth, critical evaluation of α-methyltryptophan (AMT), a widely used tracer for quantifying serotonin synthesis, particularly with Positron Emission Tomography (PET). We will delve into the biochemical underpinnings of its mechanism, present a framework for its validation, compare it against alternative methodologies, and offer field-proven insights to guide your experimental design.
The Serotonin Synthesis Pathway: The Stage for AMT's Action
Serotonin synthesis is a two-step enzymatic process initiated from the essential amino acid L-tryptophan.[1][2] Understanding this pathway is crucial to appreciating how AMT functions as a tracer and its inherent limitations.
-
Tryptophan Hydroxylase (TPH): The Rate-Limiting Step L-tryptophan is first hydroxylated to 5-hydroxytryptophan (5-HTP) by the enzyme tryptophan hydroxylase (TPH). This is the rate-limiting step in serotonin synthesis.[1]
-
Aromatic L-Amino Acid Decarboxylase (AADC): The Final Conversion 5-HTP is then rapidly decarboxylated by aromatic L-amino acid decarboxylase (AADC) to produce serotonin.[1]
α-methyltryptophan is an analog of L-tryptophan that is also a substrate for TPH.[1][2] It is converted to α-methylserotonin, which, crucially, is not a substrate for monoamine oxidase (MAO), the primary enzyme responsible for serotonin degradation.[1][3][4] This metabolic trapping of α-methylserotonin within serotonergic neurons allows for its accumulation and subsequent detection by imaging techniques like PET.[1][3][4]
Caption: Serotonin synthesis pathway and the mechanism of α-methyltryptophan (AMT) trapping.
Experimental Validation of α-Methyltryptophan: A Multi-Faceted Approach
Validating AMT as a reliable tracer for serotonin synthesis requires a rigorous, multi-step experimental approach. This process ensures that the tracer's accumulation accurately reflects the rate of serotonin synthesis.
Experimental Workflow for AMT Validation
Caption: A typical experimental workflow for the validation of a neurotransmitter synthesis tracer like AMT.
Step-by-Step Methodologies
1. In Vitro Enzyme Assays:
-
Objective: To determine the specificity of AMT for TPH over other enzymes that metabolize tryptophan, such as indoleamine 2,3-dioxygenase (IDO).[5][6][7]
-
Protocol:
-
Purify recombinant TPH and IDO enzymes.
-
Incubate each enzyme with radiolabeled L-tryptophan and varying concentrations of unlabeled AMT to assess competitive inhibition.
-
Separately, incubate each enzyme with radiolabeled AMT to directly measure its conversion to α-methyl-5-HTP.
-
Analyze the reaction products using High-Performance Liquid Chromatography (HPLC) with radiometric detection.
-
-
Causality: Establishing high specificity for TPH is the foundational step. If AMT is significantly metabolized by other pathways, its signal in vivo will not exclusively represent serotonin synthesis.
2. Cell Culture Studies:
-
Objective: To confirm that AMT is taken up by serotonergic cells and converted to α-methylserotonin.
-
Protocol:
-
Culture a serotonergic cell line (e.g., RIN-14B cells).
-
Incubate the cells with radiolabeled AMT for various time points.
-
Lyse the cells and analyze the intracellular contents by HPLC to quantify AMT and its metabolites.
-
-
Causality: This step bridges the gap between isolated enzymes and a more complex biological system, confirming cellular transport and intracellular metabolism.
3. In Vivo Animal Studies:
-
Autoradiography:
-
Objective: To visualize the regional distribution of AMT uptake in the brain and correlate it with known areas of high serotonergic innervation.[2]
-
Protocol:
-
Administer radiolabeled AMT to an animal model (e.g., rat).
-
After a set uptake period, euthanize the animal and prepare thin brain sections.
-
Expose the sections to autoradiographic film or a phosphor imager.
-
Compare the resulting image with brain atlases showing the distribution of serotonergic neurons.
-
-
Causality: A high correlation between AMT accumulation and serotonergic regions provides strong evidence for its utility as a serotonin synthesis tracer.[2]
-
-
Microdialysis:
-
Objective: To correlate the rate of AMT trapping with the actual release of serotonin.
-
Protocol:
-
Implant a microdialysis probe into a brain region of interest (e.g., striatum) in an anesthetized or freely moving animal.
-
Administer radiolabeled AMT.
-
Collect dialysate samples over time and measure the concentrations of serotonin, its metabolite 5-HIAA, and radiolabeled compounds using HPLC.[8][9]
-
-
Causality: This provides a dynamic, functional validation by linking the tracer's behavior to the physiological process it is intended to measure.
-
-
PET Imaging:
-
Objective: To determine the in vivo kinetics of AMT and its metabolites in a living animal.[1]
-
Protocol:
-
Synthesize ¹¹C-labeled AMT.
-
Administer the tracer to an animal (e.g., non-human primate) and acquire dynamic PET scans over a period of 60-90 minutes.[10]
-
Simultaneously, collect arterial blood samples to measure the concentration of the radiotracer in plasma.
-
Apply kinetic models (e.g., Patlak plot) to the data to calculate the rate of tracer uptake and trapping.[4][10]
-
-
Causality: This is the final preclinical step, establishing the kinetic parameters that will be used in human studies and confirming that the tracer's behavior is consistent with a metabolic trapping model.[10]
-
Comparison with Alternative Methods
While AMT is a powerful tool, it is not without its limitations. A comprehensive understanding of its advantages and disadvantages compared to other methods is essential for selecting the appropriate technique for your research question.
| Method | Principle | Advantages | Disadvantages |
| α-Methyltryptophan (AMT) PET | Measures the trapping of a radiolabeled tryptophan analog that is converted to a metabolite not degraded by MAO.[1][3][4] | Non-invasive, allows for in vivo measurement in humans, provides regional brain information.[1][11] | Potential for metabolism via the kynurenine pathway, especially under inflammatory conditions[1][11][12]; does not provide an absolute measure of serotonin synthesis rate but rather a "synthesis capacity".[13] |
| 5-Hydroxytryptophan (5-HTP) PET | Uses radiolabeled 5-HTP to bypass the rate-limiting TPH step and measure AADC activity.[1][11] | May better represent the final step of serotonin synthesis.[11][12] | Difficult to synthesize[11][12]; extensive peripheral metabolism can complicate data interpretation.[1] |
| Microdialysis with HPLC | Direct measurement of serotonin and its metabolites in the extracellular fluid of a specific brain region.[8][9] | Provides absolute concentrations of neurochemicals; high temporal resolution.[9] | Invasive, typically limited to animal studies; measures extracellular levels, not synthesis rate directly.[1][11] |
| Post-mortem Tissue Analysis | Measurement of serotonin and metabolite concentrations in dissected brain tissue. | Provides precise anatomical localization and absolute quantification. | Invasive, provides only a single time-point measurement, not suitable for longitudinal studies. |
| Stable Isotope Labeling | Administration of a stable isotope-labeled precursor (e.g., ¹³C-tryptophan) and measurement of labeled serotonin in biological fluids.[14] | Safe for human use, can provide a measure of whole-body serotonin synthesis.[14] | Does not provide regional brain information; primarily reflects peripheral synthesis.[14] |
Critical Considerations and Future Directions
The primary limitation of AMT is its potential for metabolism by IDO, an enzyme upregulated during inflammatory states.[1][11][12] This can lead to an overestimation of serotonin synthesis, as the tracer is diverted down the kynurenine pathway. Therefore, interpreting AMT PET data in the context of inflammatory conditions requires caution.
Future research should focus on the development of tracers with higher specificity for TPH. Additionally, advancements in kinetic modeling that can differentiate between the serotonin and kynurenine pathways would significantly enhance the utility of AMT.
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Measuring serotonin synthesis: from conventional methods to PET tracers and their (pre)clinical implications. PubMed. [Link]
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A Senior Application Scientist's Guide to In Vitro vs. In Vivo Efficacy of Methyl 2-amino-3-(1H-indol-3-yl)-2-methylpropanoate
Abstract
This guide provides a comparative analysis of the in vitro and in vivo efficacy of Methyl 2-amino-3-(1H-indol-3-yl)-2-methylpropanoate, a methylated derivative of the amino acid tryptophan. Structurally analogous to α-Methyltryptophan (α-MT), this compound is hypothesized to function as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism that is implicated in tumor immune evasion.[1][2][3] We detail the experimental frameworks for assessing its cytotoxic effects on cancer cells in vitro and its anti-tumor activity in an in vivo xenograft model. By juxtaposing the results from these distinct biological systems, this guide illuminates the critical challenges and considerations in translating preclinical data, focusing on the pivotal role of pharmacokinetics (PK) and pharmacodynamics (PD).[4][5]
Introduction: Compound Rationale and Hypothesized Mechanism
This compound is a synthetic amino acid analogue. For the purpose of this guide, we will refer to it by its structural analog's common name, α-Methyltryptophan (α-MT), specifically focusing on its methyl ester form which may enhance cell permeability. The rationale for investigating this compound stems from the growing body of evidence implicating tryptophan metabolism in cancer progression.[2]
Many tumors overexpress the enzyme IDO1, which catalyzes the rate-limiting step in the conversion of tryptophan to kynurenine.[3][6] This enzymatic activity creates an immunosuppressive tumor microenvironment through two primary mechanisms:
-
Tryptophan Depletion: Deprives cytotoxic T-cells of an essential amino acid, leading to their inactivation.[3]
-
Kynurenine Accumulation: Kynurenine and its downstream metabolites actively promote the development of regulatory T-cells (Tregs), further suppressing anti-tumor immune responses.[3][7]
Therefore, small molecule inhibitors of IDO1 are a promising class of cancer therapeutics.[2][6] As a tryptophan derivative, α-MT is a competitive inhibitor of IDO1.[1] By blocking this enzyme, it is hypothesized to restore T-cell function and break the tumor's immune tolerance. This guide will outline the experimental path to test this hypothesis, from a simplified cellular model to a complex whole-organism system.
Hypothesized Signaling Pathway
The diagram below illustrates the proposed mechanism of action. By inhibiting IDO1, the compound prevents tryptophan depletion and kynurenine production, thereby disrupting the immunosuppressive signals that inhibit T-cell activation and promote Treg differentiation.
Caption: Hypothesized mechanism of α-MT Methyl Ester in the tumor microenvironment.
In Vitro Efficacy: Assessing Direct Cytotoxicity
The first step in evaluating a new compound is often an in vitro assay.[8][9] These experiments, conducted in a controlled laboratory setting like a petri dish, are cost-effective, high-throughput, and essential for initial screening.[8][10] For our compound, a key initial question is whether it has a direct cytotoxic or cytostatic effect on cancer cells, independent of its immune-modulatory role.
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a standard colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12][13] Metabolically active cells use NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[11][14] The concentration of these crystals, once solubilized, is directly proportional to the number of viable cells.
Objective: To determine the half-maximal inhibitory concentration (IC50) of α-MT Methyl Ester on the human breast cancer cell line MCF-7.
Methodology:
-
Cell Culture: Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seeding: Seed 5,000 cells per well in a 96-well microplate and incubate for 24 hours to allow for cell attachment.[12]
-
Treatment: Prepare a serial dilution of α-MT Methyl Ester (e.g., from 0.1 µM to 1000 µM) in complete medium. Replace the medium in the wells with the drug dilutions. Include vehicle-only (DMSO) and no-treatment controls.
-
Incubation: Incubate the plate for 72 hours.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.[12] The plate should be protected from light as the MTT reagent is light-sensitive.[11]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration and fit a dose-response curve to calculate the IC50 value.
Hypothetical In Vitro Results
| Compound | Target Cell Line | Assay | IC50 (µM) |
| α-MT Methyl Ester | MCF-7 (IDO1-positive Breast Cancer) | MTT, 72h | 25.5 |
| Doxorubicin (Positive Control) | MCF-7 (IDO1-positive Breast Cancer) | MTT, 72h | 0.8 |
| α-MT Methyl Ester | MDA-MB-231 (IDO1-negative Breast Cancer) | MTT, 72h | > 1000 |
Interpretation of In Vitro Data
The hypothetical data suggests that α-MT Methyl Ester has moderate cytotoxic activity against the IDO1-positive MCF-7 cell line, but is largely ineffective against the IDO1-negative MDA-MB-231 line. This provides preliminary evidence that the compound's effect may be target-specific. However, the IC50 is significantly higher than that of a standard chemotherapeutic agent like Doxorubicin, suggesting its primary mechanism is likely not direct cytotoxicity but rather immunomodulation, which cannot be measured in this simple assay.
In Vivo Efficacy: Evaluating Systemic Anti-Tumor Activity
While in vitro studies are informative, they cannot replicate the complex interactions within a living organism.[8][15] In vivo studies, typically conducted in animal models, are essential to understand a drug's true therapeutic potential by accounting for its systemic effects and metabolic fate.[9][16]
Experimental Protocol: Murine Xenograft Model
A xenograft model, where human tumor cells are implanted into immunodeficient mice, is a widely used preclinical model to assess anti-cancer drug efficacy.[17][18]
Objective: To evaluate the anti-tumor efficacy of α-MT Methyl Ester in BALB/c nude mice bearing MCF-7 tumor xenografts.
Methodology:
-
Animal Acclimatization: Allow 6-week-old female BALB/c nude mice to acclimate for one week under standard laboratory conditions. All procedures must be approved by an Institutional Animal Care and Use Committee.[17]
-
Tumor Inoculation: Subcutaneously inject 2 x 10^6 MCF-7 cells, resuspended in a 1:1 mixture of PBS and Matrigel, into the right flank of each mouse.[19]
-
Tumor Growth and Randomization: Monitor tumor growth by measuring with digital calipers. When tumors reach an average volume of 100-150 mm³ (Volume = (Length x Width²)/2), randomize mice into treatment groups (n=8 per group).
-
Treatment Administration:
-
Group 1 (Vehicle Control): Administer vehicle (e.g., 5% DMSO in saline) via oral gavage daily.
-
Group 2 (Test Compound): Administer α-MT Methyl Ester (e.g., 50 mg/kg) via oral gavage daily.
-
Group 3 (Positive Control): Administer Paclitaxel (10 mg/kg) via intraperitoneal injection twice weekly.
-
-
Monitoring: Record tumor volumes and body weights 2-3 times per week. Monitor for any signs of toxicity.
-
Endpoint: The study concludes when tumors in the control group reach the protocol-defined maximum size (e.g., 1500 mm³), or after a fixed duration (e.g., 28 days).
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group relative to the vehicle control. Analyze statistical significance using an appropriate test (e.g., ANOVA).
Hypothetical In Vivo Results
| Treatment Group | Dosing Regimen | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (TGI %) | Mean Body Weight Change (%) |
| Vehicle Control | Daily, p.o. | 1450 ± 210 | - | -1.5% |
| α-MT Methyl Ester (50 mg/kg) | Daily, p.o. | 1390 ± 195 | 4.1% | -2.0% |
| Paclitaxel (10 mg/kg) | 2x weekly, i.p. | 480 ± 95 | 66.9% | -8.5% |
Interpretation of In Vivo Data
In stark contrast to the promising in vitro data, the hypothetical in vivo results show that α-MT Methyl Ester had negligible anti-tumor activity. The TGI was only 4.1%, which is not statistically significant. This dramatic failure to translate from the petri dish to a living system is a common challenge in drug development and points to critical biological and pharmacological factors not captured by the initial cell-based assay.[8][15]
Bridging the Gap: Why In Vitro Efficacy Fails to Translate
The discrepancy between our in vitro and in vivo results is the central challenge this guide addresses. The controlled environment of a cell culture plate bypasses the biological journey a drug must take in a living organism.[10][16] This journey is defined by the principles of ADME: Absorption, Distribution, Metabolism, and Excretion.[4][20][21]
Key Factors Influencing In Vivo Efficacy
-
Absorption & Bioavailability: Was the orally administered compound effectively absorbed from the gastrointestinal tract into the bloodstream? Poor absorption leads to sub-therapeutic concentrations at the tumor site.[20]
-
Distribution: Did the compound distribute effectively from the blood into the tumor tissue? Factors like plasma protein binding can limit the amount of free, active drug.[5]
-
Metabolism: Was the compound rapidly metabolized by the liver (first-pass metabolism) into inactive forms before it could reach the tumor?[5][20] The ester group on our compound might be rapidly cleaved, altering its properties.
-
Excretion: Was the compound cleared from the body too quickly to maintain a therapeutic concentration over time?[5]
-
The Missing Immune System: The most critical flaw in our chosen in vivo model is the use of immunodeficient mice. The compound's primary hypothesized mechanism is to enhance an anti-tumor immune response. In an animal lacking a functional T-cell system, this mechanism cannot be tested. The moderate cytotoxicity seen in vitro was insufficient to produce an effect on its own.
Workflow & Decision-Making Diagram
This diagram illustrates the logical flow from initial screening to preclinical evaluation, highlighting the critical translation gap.
Caption: Decision workflow from in vitro screening to in vivo analysis.
Conclusion & Future Directions
The case of this compound serves as a powerful illustration of the principle that in vitro activity is a necessary, but not sufficient, condition for in vivo efficacy. Our initial in vitro data provided a plausible, target-based rationale for advancing the compound. However, the subsequent in vivo failure highlights a critical flaw in the experimental strategy.
To properly evaluate this compound, the following steps are essential:
-
Pharmacokinetic (PK) Studies: Conduct studies to determine the compound's ADME profile. This involves measuring drug concentrations in plasma and tissues over time after administration to understand its bioavailability and metabolic stability.[21][22]
-
Use of an Appropriate Animal Model: The hypothesis of immune modulation must be tested in an immunocompetent model. A syngeneic mouse model , where mouse cancer cells are implanted into a mouse of the same inbred strain with a fully functional immune system, is the correct choice. This would allow for the evaluation of the compound's ability to stimulate a T-cell-mediated anti-tumor response.
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Cell sensitivity assays: the MTT assay. PubMed. [Link]
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What is ADME and how does it fit into drug development?. BioIVT. [Link]
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Pharmacokinetics in Drug Discovery: An Exposure-Centred Approach to Optimising and Predicting Drug Efficacy and Safety. PubMed. [Link]
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Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment. Frontiers in Immunology. [Link]
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The Role of ADME & Toxicology Studies in Drug Discovery & Development. BioAgilytix. [Link]
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EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). ciberonc. [Link]
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A Comparative Guide to the Synthesis of α-Methyltryptophan Methyl Ester: A Reproducibility Analysis
For researchers and professionals in drug development, the consistent and reliable synthesis of key intermediates is paramount. α-Methyltryptophan methyl ester, a crucial building block in the synthesis of various biologically active compounds, including indoleamine 2,3-dioxygenase (IDO) inhibitors, presents a synthetic challenge where reproducibility can be a significant hurdle. This guide provides an in-depth comparison of common synthetic protocols, offering insights into the critical parameters that govern reaction success and product purity. We will dissect the nuances of each approach, supported by experimental data and mechanistic rationale, to empower researchers to make informed decisions for their specific applications.
Introduction: The Significance of α-Methyltryptophan Methyl Ester
α-Methyltryptophan and its derivatives are of considerable interest in medicinal chemistry. The introduction of a methyl group at the α-position of the tryptophan scaffold blocks metabolic degradation by tryptophan-metabolizing enzymes, thereby enhancing the pharmacokinetic profile of drug candidates. The methyl ester, in particular, serves as a versatile intermediate, readily convertible to the corresponding carboxylic acid or other functional groups. Given its importance, the ability to synthesize this compound in a reproducible manner is a critical starting point for many research endeavors.
Comparative Analysis of Synthetic Protocols
The synthesis of α-methyltryptophan methyl ester typically involves two key transformations: the esterification of the carboxylic acid and the methylation of the α-carbon. The order and method of these steps can significantly impact the overall yield, purity, and, most importantly, the reproducibility of the synthesis. We will compare two prevalent strategies:
-
Strategy A: Direct methylation of L-tryptophan methyl ester.
-
Strategy B: Synthesis from α-methyl-L-tryptophan.
Strategy A: Direct Methylation of L-Tryptophan Methyl Ester
This approach first protects the carboxylic acid of L-tryptophan as a methyl ester, followed by methylation of the α-carbon.
Step 1: Esterification of L-Tryptophan
-
Suspend L-tryptophan (1.0 eq) in anhydrous methanol (10 mL per 1 g of tryptophan).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Remove the solvent under reduced pressure to obtain L-tryptophan methyl ester hydrochloride as a white solid.
Step 2: α-Methylation
-
Dissolve the L-tryptophan methyl ester hydrochloride (1.0 eq) in anhydrous tetrahydrofuran (THF) (20 mL per 1 g).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add a strong base, such as lithium diisopropylamide (LDA) (2.2 eq), dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
Add methyl iodide (1.5 eq) and continue stirring at -78 °C for 4 hours.
-
Quench the reaction by adding saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
The primary challenge in this strategy lies in the α-methylation step. The use of a strong, non-nucleophilic base like LDA is crucial for the deprotonation of the α-carbon to form the corresponding enolate. However, the stability of the indole functional group under these strongly basic conditions can be a concern, potentially leading to side reactions and reduced yields. The temperature control at -78 °C is critical; any deviation can lead to the formation of undesired byproducts. The purity of the starting L-tryptophan methyl ester hydrochloride is also paramount, as any residual acid can quench the strong base, leading to incomplete reaction and inconsistent results.
Strategy B: Esterification of α-Methyl-L-Tryptophan
This alternative route begins with the commercially available or synthetically prepared α-methyl-L-tryptophan, followed by a straightforward esterification.
-
Suspend α-methyl-L-tryptophan (1.0 eq) in anhydrous methanol (15 mL per 1 g).
-
Cool the suspension to 0 °C.
-
Add thionyl chloride (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 18-24 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a minimal amount of cold methanol and precipitate the product by adding diethyl ether.
-
Filter the solid and wash with cold diethyl ether to yield α-methyltryptophan methyl ester hydrochloride.
This strategy offers significantly higher reproducibility due to the milder reaction conditions. The direct esterification of the sterically hindered α-methyl-L-tryptophan is a well-established and robust reaction. The primary factor influencing the success of this protocol is the purity of the starting α-methyl-L-tryptophan. The workup procedure is also simpler, often involving precipitation and filtration, which minimizes product loss associated with chromatographic purification.
Comparative Data Summary
| Parameter | Strategy A: Direct Methylation | Strategy B: Esterification of α-Methyl-L-Tryptophan |
| Starting Material | L-Tryptophan | α-Methyl-L-Tryptophan |
| Key Reagents | Thionyl chloride, LDA, Methyl iodide | Thionyl chloride |
| Reaction Conditions | Cryogenic temperatures (-78 °C), strongly basic | Mild conditions (0 °C to room temperature) |
| Typical Yield | 40-60% | 85-95% |
| Purification Method | Column chromatography | Precipitation/Filtration |
| Reproducibility | Moderate to Low | High |
| Key Challenges | Strict temperature control, moisture sensitivity, potential side reactions | Purity of starting material |
Mechanistic Considerations and Workflow Visualization
The choice of synthetic route is fundamentally a choice between the timing of the two key chemical transformations. The following diagrams illustrate the workflows and the critical control points for each strategy.
Caption: Workflow for Strategy A: Direct Methylation.
Caption: Workflow for Strategy B: Esterification of α-Methyl-L-Tryptophan.
Conclusion and Recommendations
For researchers prioritizing reproducibility and high yield in the synthesis of α-methyltryptophan methyl ester, Strategy B is the unequivocally recommended approach. The milder reaction conditions and simpler purification procedure contribute to a more robust and scalable process. While the starting material, α-methyl-L-tryptophan, may be more expensive than L-tryptophan, the savings in time, reagents, and purification efforts, coupled with the higher and more consistent yields, often justify the initial cost.
Strategy A, while feasible, introduces significant variability due to the sensitive nature of the α-methylation step. It should be considered only when α-methyl-L-tryptophan is unavailable or when exploring alternative synthetic pathways is the primary research goal. For routine and large-scale synthesis, the reliability of Strategy B makes it the superior choice for drug development professionals and academic researchers alike.
References
A Comparative Guide to the Enzymatic Specificity of α-Methyltryptophan Methyl Ester
Abstract
This guide provides a comprehensive technical assessment of α-methyltryptophan methyl ester as an enzyme inhibitor, focusing on its specificity for Indoleamine 2,3-dioxygenase 1 (IDO1). While α-methyltryptophan (the active metabolite) is known to interact with multiple biological targets, its primary utility in immunomodulatory research is as an inhibitor of the kynurenine pathway. This document synthesizes experimental data to compare the inhibitory profile of α-methyltryptophan against IDO1 and related enzymes, such as Tryptophan 2,3-dioxygenase (TDO). Its performance is benchmarked against established, high-specificity IDO1 inhibitors, Epacadostat and Navoximod. Detailed, field-proven protocols for assessing inhibitor specificity are provided to enable researchers to validate these findings and rigorously characterize novel compounds.
Introduction: The Critical Role of Inhibitor Specificity
In drug discovery and biomedical research, the specificity of an enzyme inhibitor is paramount. Non-specific inhibitors can produce confounding off-target effects, leading to misinterpreted data and potential toxicity. α-Methyltryptophan methyl ester is a cell-permeable prodrug that is hydrolyzed intracellularly to its active form, α-methyltryptophan (α-MT). While α-MT has a complex pharmacological profile, including effects on serotonin synthesis and amino acid transport, its most prominent role in immuno-oncology is the inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1).[1]
IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan into N-formylkynurenine.[2][3] In the tumor microenvironment, upregulation of IDO1 leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites.[4][5] This metabolic reprogramming suppresses the function of effector T cells and natural killer (NK) cells, allowing tumor cells to evade immune surveillance.[4][6] Therefore, inhibiting IDO1 is a key therapeutic strategy in cancer immunotherapy.[7]
This guide assesses the specificity of α-methyltryptophan for IDO1 by comparing its activity against related tryptophan-catabolizing enzymes and benchmarking it against next-generation clinical candidates.
The Kynurenine Pathway and Points of Inhibition
The catabolism of tryptophan is primarily governed by two distinct enzymes: IDO1 and Tryptophan 2,3-dioxygenase (TDO). While both catalyze the same initial reaction, they differ in tissue distribution and regulation. IDO1 is expressed broadly and is inducible by pro-inflammatory cytokines like interferon-gamma (IFN-γ), whereas TDO is primarily expressed in the liver and regulates systemic tryptophan levels.[8] A third enzyme, IDO2, also exists, but its catalytic efficiency is significantly lower.[3] An ideal IDO1 inhibitor should exhibit high selectivity over TDO to avoid disrupting systemic tryptophan homeostasis.[8]
Caption: The Kynurenine Pathway and key enzymatic targets for inhibitors.
Comparative Specificity Analysis
The efficacy of an inhibitor is quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki), with lower values indicating greater potency. Specificity is assessed by comparing these values across different enzymes. While precise IC50 values for α-methyltryptophan are not consistently reported in the literature, it is generally considered a weaker and less specific inhibitor compared to rationally designed clinical candidates.[1]
In contrast, Epacadostat and Navoximod were developed specifically as potent and selective IDO1 inhibitors.[9][10]
| Inhibitor | Target Enzyme | Potency (IC50 / Ki) | Selectivity Profile | Reference(s) |
| α-Methyltryptophan | IDO1 | Weaker; qualitatively described | Known to inhibit TPH and block SLC6A14 transporter | [1] |
| TDO | Inhibition suggested but less characterized | Broad activity profile | ||
| Epacadostat | IDO1 | IC50: ~10 nM Ki: 7 nM | Highly Selective | [6][9] |
| IDO2 | IC50 > 10,000 nM | >1000-fold selective for IDO1 over IDO2/TDO | [6] | |
| TDO | IC50 > 10,000 nM | [6] | ||
| Navoximod | IDO1 | EC50: ~75 nM Ki: 7 nM | Selective | [11][12] |
| TDO | ~20-fold less potent vs. TDO | Moderately selective over TDO | [13] |
Expert Insight: The data clearly positions Epacadostat as a superior tool for specifically interrogating the function of IDO1 due to its exceptional potency and selectivity. Navoximod is also a potent and selective option. α-Methyltryptophan, while historically important, should be used with caution. Its off-target activities on tryptophan hydroxylase (TPH) and the SLC6A14 amino acid transporter mean that observed biological effects cannot be solely attributed to IDO1 inhibition without extensive controls.[1][14] The failure of Epacadostat in a Phase III clinical trial highlights the complexity of this pathway, suggesting that inhibiting IDO1 alone may be insufficient in some contexts, possibly due to compensatory mechanisms involving TDO.[15][16]
Experimental Protocols for Specificity Assessment
To ensure trustworthiness, every protocol must be a self-validating system. The following cell-based assay is the industry standard for determining the functional inhibitory potency of a compound against IDO1 in a physiologically relevant context.
Protocol: Cell-Based IDO1 Inhibition Assay using HeLa Cells
Rationale: HeLa human cervical cancer cells do not constitutively express IDO1 but can be robustly induced with IFN-γ.[17][18] This provides a clean system with a high signal-to-noise ratio for measuring enzyme activity by quantifying the production of kynurenine. This cell-based approach is often more predictive of in vivo efficacy than biochemical assays using purified recombinant enzyme, as it accounts for cell permeability and intracellular target engagement.[19]
Caption: Workflow for the cell-based IDO1 inhibition assay.
Step-by-Step Methodology:
-
Cell Culture:
-
Induction and Inhibitor Treatment:
-
Prepare serial dilutions of the test inhibitor (e.g., α-methyltryptophan methyl ester, Epacadostat) in culture medium.
-
Prepare a working solution of human IFN-γ in culture medium.
-
Carefully remove the medium from the cells.
-
Add 200 µL of medium containing a final concentration of 10-50 ng/mL IFN-γ and the desired inhibitor concentration to each well.[12][17] The medium should be supplemented with L-tryptophan (e.g., 15 µg/mL).[20]
-
Crucial Controls: Include "IFN-γ only" (positive control, 0% inhibition) and "vehicle control" (e.g., DMSO, to control for solvent effects).
-
-
Incubation:
-
Incubate the plate for an additional 24-48 hours at 37°C, 5% CO₂.
-
-
Kynurenine Detection:
-
After incubation, carefully collect 140 µL of the supernatant from each well and transfer to a new 96-well plate.[20]
-
Add 10 µL of 6.1 N trichloroacetic acid (TCA) to each well.[20]
-
Incubate the plate at 50°C for 30 minutes. This step is critical to hydrolyze the initial product, N-formylkynurenine, to the stable chromophore, kynurenine.[17][20]
-
Centrifuge the plate to pellet any precipitated protein.[17]
-
Transfer 100 µL of the clear supernatant to a new flat-bottom 96-well plate.[17]
-
Add 100 µL of 2% (w/v) p-dimethylaminobenzaldehyde (p-DMAB) in acetic acid to each well. A yellow color will develop.[17]
-
Immediately read the absorbance at 480 nm using a microplate reader.[17]
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of kynurenine to quantify the amount in your samples.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the "IFN-γ only" control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data using a four-parameter logistic regression to determine the IC50 value.
-
Conclusion and Recommendations
The experimental evidence clearly demonstrates that while α-methyltryptophan methyl ester does inhibit IDO1, it lacks the potency and specificity of rationally designed inhibitors like Epacadostat and Navoximod.
-
For Specific IDO1 Research: Researchers aiming to dissect the specific role of IDO1 in a biological process should use a highly potent and selective inhibitor such as Epacadostat . Its >1000-fold selectivity for IDO1 over IDO2 and TDO minimizes the risk of off-target effects confounding the results.[6][9]
-
For Broader Kynurenine Pathway Inhibition: In contexts where both IDO1 and TDO may be expressed and contribute to an immunosuppressive microenvironment, the utility of a dual inhibitor or a less selective compound could be considered.[13][21] However, the use of α-methyltryptophan requires careful consideration of its other known biological activities.[1]
-
Validation is Essential: Regardless of the inhibitor chosen, it is imperative that researchers validate its activity and specificity within their own experimental system using standardized protocols, such as the cell-based assay detailed in this guide.
This comparative guide provides the necessary data and methodologies for researchers to make informed decisions when selecting an enzyme inhibitor, ensuring the scientific integrity and reliability of their findings.
References
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Definition of navoximod - NCI Drug Dictionary. National Cancer Institute. [Link]
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Comparison study of different indoleamine-2,3 dioxygenase inhibitors from the perspective of pharmacodynamic effects. National Institutes of Health (NIH). [Link]
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Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Patients with Advanced Solid Tumors. National Institutes of Health (NIH). [Link]
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navoximod | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
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Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. ACS Publications. [Link]
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IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions. Frontiers. [Link]
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Evaluation of Novel Inhibitors of Tryptophan Dioxygenases for Enzyme and Species Selectivity Using Engineered Tumour Cell Lines Expressing Either Murine or Human IDO1 or TDO2. MDPI. [Link]
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Quantification of IDO1 enzyme activity in normal and malignant tissues. National Institutes of Health (NIH). [Link]
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Indoleamine 2,3-dioxygenase. Wikipedia. [Link]
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Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. National Institutes of Health (NIH). [Link]
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Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Frontiers. [Link]
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INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. ACS Medicinal Chemistry Letters. [Link]
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The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1. National Institutes of Health (NIH). [Link]
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Dual-target inhibitors of indoleamine 2, 3 dioxygenase 1 (Ido1): A promising direction in cancer immunotherapy. PubMed. [Link]
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α-Methyltryptophan. Wikipedia. [Link]
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α-Methyl-5-hydroxytryptophan. Wikipedia. [Link]
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Targeting Indoleamine Dioxygenase and Tryptophan Dioxygenase in Cancer Immunotherapy: Clinical Progress and Challenges. National Institutes of Health (NIH). [Link]
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Structural Basis of Inhibitor Selectivity in Human Indoleamine 2,3-Dioxygenase 1 and Tryptophan Dioxygenase. National Institutes of Health (NIH). [Link]
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Compound 5d could bind to IDO1 protein in HeLa cells. HeLa cells were... ResearchGate. [Link]
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HeLa cells cocultured with peripheral blood lymphocytes acquire an immuno-inhibitory phenotype through up-regulation of indoleamine 2,3-dioxygenase activity. National Institutes of Health (NIH). [Link]
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A Comparative Analysis of the Metabolic Stability of α-Methyltryptophan Versus Tryptophan: A Technical Guide for Researchers
For researchers and professionals in drug development, understanding the metabolic fate of a compound is paramount to predicting its pharmacokinetic profile and, ultimately, its therapeutic efficacy and safety. This guide provides an in-depth comparison of the metabolic stability of the essential amino acid L-tryptophan and its synthetic analog, α-methyltryptophan. We will delve into the biochemical mechanisms that differentiate their metabolic pathways, present available pharmacokinetic data, and provide a detailed experimental protocol for assessing metabolic stability in your own laboratory.
Introduction: The Significance of Metabolic Stability in Tryptophan Analogs
Tryptophan is not only a fundamental building block for protein synthesis but also the metabolic precursor to a host of bioactive molecules, including the neurotransmitter serotonin and metabolites of the kynurenine pathway.[1] The enzymes indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO) are the rate-limiting enzymes in the kynurenine pathway, which accounts for over 95% of tryptophan catabolism.[2][3] Dysregulation of this pathway is implicated in various pathological states, including cancer and neurodegenerative diseases, making IDO1 and TDO attractive therapeutic targets.[4]
α-Methyltryptophan, a derivative of tryptophan, has garnered significant interest as a research tool and potential therapeutic agent, primarily due to its ability to inhibit IDO1.[5][6] A key feature that distinguishes α-methyltryptophan from its parent compound is its enhanced metabolic stability. This guide will elucidate the structural basis for this stability and its implications for research and drug design.
Comparative Pharmacokinetics: Tryptophan vs. α-Methyltryptophan
| Parameter | L-Tryptophan | α-Methyltryptophan (D- or L-isomers) | Key Observations |
| Plasma Half-Life | 1.5–3 hours (in healthy humans, dose-dependent)[[“]][8] | L-isomer: 10.9 ± 2.0 hours (in pigs) D-isomer: 28.7 hours (in rats), 6.0 hours (in dogs)[5][9][10] | α-Methyltryptophan exhibits a substantially longer plasma half-life across different species and isomers compared to L-tryptophan, indicating significantly slower clearance and greater metabolic stability.[5][[“]][8][10] |
| Metabolic Clearance | Rapid, primarily via the kynurenine pathway mediated by TDO in the liver and IDO in extrahepatic tissues.[1][2] | Significantly slower clearance. The α-methyl group confers resistance to metabolism.[11] | The prolonged presence of α-methyltryptophan and its metabolites in the body is attributed to its resistance to enzymatic degradation.[11] |
| Primary Metabolic Enzymes | Tryptophan 2,3-dioxygenase (TDO), Indoleamine 2,3-dioxygenase (IDO1)[3] | Poor substrate/weak inhibitor for TDO and IDO1.[12][13] | The α-methyl group sterically hinders the binding and/or catalytic activity of IDO1 and TDO.[2] |
Note: The data presented are from different studies and species and should be interpreted as a qualitative comparison of metabolic stability rather than a direct quantitative measure.
Mechanistic Insights: The Role of α-Methylation in Conferring Metabolic Resistance
The enhanced metabolic stability of α-methyltryptophan is primarily attributed to the steric hindrance imparted by the methyl group at the α-carbon of the amino acid side chain. This structural modification has profound implications for its interaction with the catalytic sites of metabolic enzymes.
The catabolism of tryptophan by IDO1 and TDO involves the oxidative cleavage of the indole ring. The active sites of these enzymes are precisely configured to accommodate the L-tryptophan substrate. The introduction of a methyl group at the α-position creates a bulkier side chain that does not fit optimally within the active site. This steric clash can:
-
Reduce Binding Affinity: The α-methyl group can physically prevent the molecule from achieving the correct orientation for efficient binding to the enzyme's active site.
-
Impair Catalytic Activity: Even if binding occurs, the methyl group can disrupt the precise alignment of the substrate with the catalytic residues and the heme cofactor, thereby hindering the enzymatic reaction.
This resistance to degradation by the primary metabolic enzymes of the kynurenine pathway leads to the observed longer half-life and slower clearance of α-methyltryptophan in vivo.[11]
Experimental Protocol: In Vitro Metabolic Stability Assay in Human Liver Microsomes
This protocol provides a detailed methodology for comparing the metabolic stability of L-tryptophan and α-methyltryptophan using human liver microsomes (HLMs). The disappearance of the parent compound over time is monitored by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Objective
To determine and compare the in vitro half-life (t½) and intrinsic clearance (Clint) of L-tryptophan and α-methyltryptophan in human liver microsomes.
Materials
-
Pooled Human Liver Microsomes (HLMs)
-
L-Tryptophan
-
α-Methyltryptophan
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid, LC-MS grade
-
Internal standard (IS) (e.g., deuterated L-tryptophan or a structurally similar compound not found in the matrix)
-
96-well plates
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
Experimental Workflow
Step-by-Step Procedure
-
Preparation of Reagents:
-
Thaw pooled HLMs on ice. Dilute with 100 mM potassium phosphate buffer (pH 7.4) to a final protein concentration of 2 mg/mL. Keep on ice.
-
Prepare 100 mM stock solutions of L-tryptophan and α-methyltryptophan in an appropriate solvent (e.g., water or DMSO). Further dilute to working concentrations. The final solvent concentration in the incubation should be ≤ 1%.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare the quenching solution: Acetonitrile containing the internal standard at a concentration that provides a robust signal (e.g., 100 ng/mL).
-
-
Incubation:
-
In a 96-well plate, add the HLM suspension and the test compound (L-tryptophan or α-methyltryptophan) to achieve final concentrations of 1 mg/mL HLM and 1 µM of the test compound in a final volume of 100 µL.
-
Pre-warm the plate at 37°C for 5-10 minutes with gentle shaking.
-
To initiate the metabolic reaction, add the NADPH regenerating system to each well.
-
-
Time-Point Sampling and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by transferring an aliquot of the incubation mixture to a separate 96-well plate containing an equal volume of the ice-cold acetonitrile/internal standard quenching solution.
-
The "0-minute" time point is prepared by adding the quenching solution before adding the NADPH regenerating system.
-
-
Sample Processing:
-
After the final time point, centrifuge the plate containing the quenched samples at 4°C for 15 minutes at a high speed (e.g., 3000 x g) to precipitate the microsomal proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of L-tryptophan or α-methyltryptophan at each time point.
-
The peak area ratio of the analyte to the internal standard is used for quantification against a calibration curve.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percent remaining versus time.
-
The slope of the linear regression of this plot corresponds to the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume in µL / mg of microsomal protein) .
-
Conclusion
The available evidence strongly indicates that α-methyltryptophan possesses significantly greater metabolic stability than L-tryptophan. This enhanced stability, conferred by the steric hindrance of the α-methyl group, results in a longer in vivo half-life and slower clearance. This property makes α-methyltryptophan a valuable tool for studying the kynurenine pathway and a more drug-like scaffold compared to its parent amino acid. The provided experimental protocol offers a robust framework for researchers to quantitatively assess and compare the metabolic stability of these and other tryptophan analogs, thereby facilitating the development of novel therapeutics targeting tryptophan metabolism.
References
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Agrawal, S., et al. (2009). Toxicology and pharmacokinetics of 1-methyl-[D]-tryptophan: absence of toxicity due to saturating absorption. Food and Chemical Toxicology, 47(3), 565-573. [Link]
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Agrawal, S., et al. (2007). Toxicology and pharmacokinetics of 1-methyl-d-tryptophan in rats and dogs. Cancer Research, 67(9 Supplement), 2007-05-01. [Link]
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Badawy, A. A.-B. (2017). The Plasma [Kynurenine]/[Tryptophan] Ratio and Indoleamine 2,3-Dioxygenase: Time for Appraisal. International Journal of Tryptophan Research, 10, 117864691771990. [Link]
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Consensus. (n.d.). L Tryptophan Blood Brain Barrier. Retrieved from [Link]
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Duhadaway, J. B., et al. (2005). Pharmacokinetic profile 1-methyl-[d]-tryptophan, an orally-bioavailable immune modulator. Proceedings of the American Association for Cancer Research, 46, 1373. [Link]
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Forouhandeh, H., et al. (2020). Tryptophanemia is controlled by a tryptophan-sensing mechanism ubiquitinating tryptophan 2,3-dioxygenase. Journal of Biological Chemistry, 295(16), 5339-5351. [Link]
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Lewis, N. A., et al. (2007). Molecular insights into substrate recognition and catalysis by tryptophan 2,3-dioxygenase. Proceedings of the National Academy of Sciences, 104(44), 17331-17336. [Link]
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Rumin, J., et al. (2014). Indoleamine 2,3-Dioxygenase (IDO) Activity: A Perspective Biomarker for Laboratory Determination in Tumor Immunotherapy. International Journal of Molecular Sciences, 15(8), 14457-14481. [Link]
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ChemHelp ASAP. (2023, September 12). metabolic stability & determining intrinsic drug clearance [Video]. YouTube. [Link]
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Li, C., et al. (2007). Exploring the mechanism of tryptophan 2,3-dioxygenase. Biochemical Society Transactions, 35(Pt 4), 764-767. [Link]
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Di, L., et al. (2012). Determination of Intrinsic Clearance and Fraction Unbound in Human Liver Microsomes and In Vitro-In Vivo Extrapolation of Human Hepatic Clearance for Marketed Central Nervous System Drugs. Journal of Pharmaceutical Sciences, 101(11), 4276-4289. [Link]
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Badawy, A. A.-B. (2019). Species Differences in Tryptophan Metabolism and Disposition. International Journal of Tryptophan Research, 12, 117864691987933. [Link]
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Liu, X., et al. (2010). Synthesis and Biological Evaluation of Novel 1-Alkyltryptophan Analogs as Potential Antitumor Agents. Molecules, 15(1), 5338-5349. [Link]
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ResearchGate. (2019, March 5). Has anyone demonstrated alpha-methyl tryptophan interaction with enzymes on kynurenine pathway?. Retrieved from [Link]
-
BioIVT. (n.d.). In Vitro Strategies for Evaluating Non-Cyp Metabolism Pathways. Retrieved from [Link]
-
Sarna, S., et al. (2009). Role of human liver microsomes in in vitro metabolism of drugs-a review. Applied Biochemistry and Biotechnology, 160(6), 1699-1722. [Link]
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ResearchGate. (n.d.). Role of Human Liver Microsomes in In Vitro Metabolism of Drugs—A Review. Retrieved from [Link]
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Badawy, A. A.-B. (2017). Tryptophan Metabolism: A Versatile Area Providing Multiple Targets for Pharmacological Intervention. International Journal of Tryptophan Research, 10, 117864691771990. [Link]
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Zhang, Y., et al. (2023). Expanding the application of tryptophan: Industrial biomanufacturing of tryptophan derivatives. Frontiers in Bioengineering and Biotechnology, 11, 1150821. [Link]
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Bosin, T. R., et al. (1975). Intestinal transport of tryptophan and its analogs. American Journal of Physiology-Legacy Content, 228(2), 496-500. [Link]
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Diksic, M. (2000). Labelled α-methyl-L-tryptophan as a tracer for the study of the brain serotonergic system. Journal of Psychiatry & Neuroscience, 25(3), 263-273. [Link]
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Chugani, D. C., et al. (2001). 5-Hydroxy-L-[beta-11C]tryptophan versus alpha-[11C]methyl-L-tryptophan for positron emission tomography imaging of serotonin synthesis capacity in the rhesus monkey brain. Journal of Cerebral Blood Flow & Metabolism, 21(9), 1115-1125. [Link]
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Chugani, D. C. (2012). α-methyl-l-tryptophan: mechanisms for tracer localization of epileptogenic brain regions. Epilepsy & Behavior, 25(4), 626-630. [Link]
-
Oravec, M., & Sourkes, T. L. (1970). Inhibition of hepatic protein synthesis by alpha-methyl-DL-tryptophan in vivo. Further studies on the glyconeogenic action of alpha-methyltryptophan. Biochemistry, 9(22), 4458-4464. [Link]
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Safety Operating Guide
Comprehensive Disposal and Safety Guide: Methyl 2-amino-3-(1H-indol-3-yl)-2-methylpropanoate
This guide provides essential, field-proven procedures for the safe handling and disposal of methyl 2-amino-3-(1H-indol-3-yl)-2-methylpropanoate. As a specialized indole derivative and amino acid ester, this compound requires a rigorous and conservative approach to waste management. The protocols outlined herein are designed to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect the environment.
Hazard Characterization and Regulatory Imperative
Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. This compound is classified as an irritant, and its complete toxicological profile is not fully established[1]. Therefore, the foundational principle of its management is to treat it as a hazardous substance at all times [2].
The primary regulatory framework in the United States is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA)[3]. Under RCRA, chemical waste generators are legally responsible for determining if their waste is hazardous[4]. Given the known hazards of this compound, it must be managed as regulated hazardous waste.
Data Presentation: Compound Hazard Profile
The following table summarizes the critical hazard and regulatory data for this compound.
| Parameter | Value / Classification | Source / Rationale |
| Chemical Name | This compound | IUPAC Nomenclature |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [4][5][6] |
| GHS Pictograms | Signal Word: Warning[4] | |
| Key Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P501: Dispose of contents/container to an approved waste disposal plant. | [4][6] |
| EPA Waste Classification | Must be evaluated against RCRA characteristics (40 CFR 261.3)[4]. Presumed hazardous due to irritant properties. | Generator's Responsibility[3][4] |
Pre-Disposal Safety Protocol
Safe disposal begins before the first drop of waste is generated. Adherence to a strict safety protocol is non-negotiable. The workflow below illustrates the mandatory steps before handling the compound or its waste.
Caption: Pre-Disposal Safety Check Workflow.
Required Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes[2].
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile). Wash hands thoroughly after handling, even if gloves are used[1][7].
-
Body Protection: A lab coat or other protective clothing is required to prevent skin contact[1][7].
Step-by-Step Disposal Protocol: From Generation to Collection
This protocol details the lifecycle of this compound waste within the laboratory. Each step is designed to ensure safety and compliance.
Experimental Protocol: Waste Handling and Accumulation
Step 1: Waste Segregation
-
Action: Collect waste containing this compound in a dedicated container.
-
Causality: Indole derivatives have unknown reactivity with many common laboratory chemicals[2]. Segregating this waste stream prevents potentially violent or exothermic reactions that could occur from mixing with incompatible materials like strong oxidizing agents, acids, or bases[2][8][9].
Step 2: Container Selection
-
Action: Use a chemically compatible, leak-proof container with a secure, tightly-fitting lid[2]. High-density polyethylene (HDPE) or the original product container are often suitable choices[8].
-
Causality: The container is the primary barrier against a chemical release. It must not degrade upon contact with the waste. The lid must be kept closed at all times except when adding waste to prevent the release of vapors and to avoid spills.
Step 3: Waste Labeling
-
Action: Immediately label the waste container with the following information:
-
Causality: Proper labeling is an EPA requirement and is critical for communicating hazards to everyone in the lab and to the ultimate waste disposal vendor[10]. It ensures the waste is handled, stored, and disposed of correctly throughout its lifecycle.
Step 4: Satellite Accumulation
-
Action: Store the labeled waste container in a designated Satellite Accumulation Area (SAA)[8][12]. This area must be at or near the point of waste generation and under the control of laboratory personnel[3][12].
-
Causality: The SAA regulation allows for the safe, temporary collection of hazardous waste in the lab where it is generated[11]. Keeping the waste in a designated, secure area minimizes the risk of accidental spills or unauthorized access[2].
Step 5: Final Disposal
-
Action: Once the container is full (defined as leaving adequate headspace, typically 10%, to allow for expansion), date the label and arrange for pickup through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor[4][8].
-
Causality: Federal and state regulations strictly govern the transport and final disposal of hazardous waste[3]. This material must be sent to an approved waste disposal plant; it must never be disposed of down the drain or in the regular trash[4].
Visualization: Chemical Waste Lifecycle in the Laboratory
Caption: Workflow for laboratory hazardous waste management.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and correct action is crucial.
-
Spill Response:
-
Alert personnel in the immediate area and remove all sources of ignition[4].
-
Ensure adequate ventilation.
-
Wearing full PPE, contain the spill and prevent it from entering drains[4][7].
-
Absorb the spill with an inert, non-combustible material such as sand or vermiculite.
-
Carefully sweep or scoop the absorbed material into a new, properly labeled hazardous waste container[4][7].
-
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected skin with running water for at least 15 minutes while removing contaminated clothing[4][6]. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if it is safe to do so[4][6]. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen[4][6]. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting[4]. Rinse the mouth with water. Never give anything by mouth to an unconscious person[4][6]. Seek immediate medical attention.
-
In all cases of exposure, provide the Safety Data Sheet (SDS) to responding medical personnel. [4]
Disposal of Empty Containers
Under EPA regulations, a container that held hazardous waste is considered "empty" only after specific procedures are followed.
-
All waste must be removed using common practices (e.g., pouring, scraping)[13].
-
No more than one inch of residue may remain on the bottom of the container[13].
-
The empty container should be triple-rinsed with a suitable solvent (e.g., water or an appropriate organic solvent)[14].
-
Crucially, the rinsate from this cleaning process must be collected and managed as hazardous waste [13]. It should be added to your designated waste container for this compound.
-
Only after these steps can the container be disposed of as non-hazardous waste, after defacing all original labels[13].
References
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Personal protective equipment for handling methyl 2-amino-3-(1H-indol-3-yl)-2-methylpropanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and logistical information for the handling and disposal of methyl 2-amino-3-(1H-indol-3-yl)-2-methylpropanoate. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and excellence in your laboratory.
Hazard Assessment and Core Safety Principles
This compound is classified with the following hazards:
These classifications necessitate a stringent adherence to safety protocols to prevent accidental exposure. The fundamental principle when handling this and similar chemical compounds is the avoidance of personal contact , including inhalation.[3]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable. A risk assessment should always precede any handling of this compound. The following table outlines the minimum required PPE.
| Body Area | Required PPE | Rationale and Best Practices |
| Hands | Chemical-resistant gloves (e.g., nitrile) | Nitrile gloves offer good protection against a variety of chemicals.[4] For prolonged handling or in case of a spill, double-gloving is recommended to provide an additional barrier.[4][5] Always inspect gloves for any signs of degradation or perforation before use. |
| Eyes & Face | Chemical safety goggles | Safety glasses are the minimum requirement; however, goggles provide superior protection against splashes and vapors.[5] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[6] |
| Body | Laboratory coat (fire-retardant and chemical-resistant) | A fully buttoned lab coat protects against incidental skin contact and contamination of personal clothing.[6][7] |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood | To prevent respiratory irritation, all handling of the solid compound or its solutions should be performed in a chemical fume hood.[1][6] If a fume hood is not available, a NIOSH-approved respirator may be required.[8] |
| Feet | Closed-toe shoes | Prevents injury from spills and dropped objects.[7] |
Operational Plan: From Receipt to Reaction
A systematic approach to handling ensures both safety and experimental integrity.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[1][3]
Weighing and Solution Preparation
This phase presents the highest risk of generating airborne particles.
Workflow for Weighing and Dissolving:
Caption: Workflow for weighing and preparing solutions.
Reaction and Work-up
-
Closed System: Whenever possible, conduct reactions in a closed system to minimize the release of vapors.
-
Temperature Control: Use appropriate heating and cooling methods to prevent uncontrolled reactions.
-
Quenching: If applicable, quench the reaction carefully, being mindful of any potential exothermic processes.[4]
Spill Management
In the event of a spill, immediate and correct action is crucial.
Spill Response Protocol:
Caption: Immediate actions for spill response.
Disposal Plan: Responsible Waste Management
Proper segregation and disposal of chemical waste are critical for laboratory safety and environmental protection.
Waste Segregation
-
Solid Waste: Collect all contaminated solid materials, such as gloves, absorbent paper, and empty vials, in a designated and clearly labeled hazardous waste container.[6][9]
-
Liquid Waste: Collect all solutions containing the compound in a separate, compatible hazardous liquid waste container.[6] Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Container Labeling and Storage
-
Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the accumulation start date.[9]
-
Storage: Store sealed waste containers in a designated and secure satellite accumulation area, away from incompatible materials.[9]
Disposal Workflow:
Caption: Step-by-step waste disposal procedure.
First Aid Measures
In case of exposure, follow these immediate steps:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1]
-
Skin Contact: Immediately flush skin with plenty of running water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Always have the Safety Data Sheet (SDS) available when seeking medical attention.
References
- AK Scientific, Inc. (n.d.). Methyl 2-amino-3-(1H-indol-3-yl)
- CymitQuimica. (2022, May 16). Methyl 2-amino-3-(1H-indol-3-yl)
- BenchChem. (2025). Proper Disposal of 5-(thiophen-2-yl)
- Thermo Fisher Scientific. (n.d.).
- BenchChem. (2025).
- Sigma-Aldrich. (2024, August 6). N-(4-Amino-2,5-diethoxyphenyl)
- Maybridge. (2023, August 25). Methyl 2-amino-3-(1H-indol-3-yl)
- Loba Chemie. (n.d.).
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PubChem. (n.d.). methyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride. Retrieved from [Link]
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- BenchChem. (n.d.). Personal protective equipment for handling Acid-PEG12-NHS ester.
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- Google Patents. (2014).
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- Wits Chemistry. (2022, December 12). Personal Protective Equipment (PPE) | Chemistry | Wits [Video]. YouTube.
- AMINO GmbH. (2023, November 13).
- Carl ROTH. (n.d.).
- University of Tennessee Knoxville. (n.d.). Personal Protective Equipment (PPE).
- Qu, J., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2687.
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
